molecular formula C13H22O4 B1584537 Dibutyl itaconate CAS No. 2155-60-4

Dibutyl itaconate

Cat. No.: B1584537
CAS No.: 2155-60-4
M. Wt: 242.31 g/mol
InChI Key: OGVXYCDTRMDYOG-UHFFFAOYSA-N
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Description

Dibutyl itaconate (DBI) is an itaconate ester that can be prepared by an itaconic acid precursor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-methylidenebutanedioate
Source PubChem
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InChI

InChI=1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVXYCDTRMDYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Source PubChem
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Related CAS

28452-66-6
Record name Butanedioic acid, 2-methylene-, 1,4-dibutyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5062213
Record name Dibutyl itaconate
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Molecular Weight

242.31 g/mol
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CAS No.

2155-60-4
Record name Dibutyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-dibutyl ester
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Record name Dibutyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-dibutyl ester
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dibutyl Itaconate from Itaconic Acid and n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dibutyl itaconate, a valuable bio-based monomer and chemical intermediate. The synthesis is achieved through the esterification of itaconic acid with n-butanol. This document details various catalytic methodologies, including traditional acid catalysis, heterogeneous catalysis with zeolites and ion-exchange resins, and enzymatic synthesis. It presents a comparative analysis of reaction conditions, catalyst performance, and product yields. Detailed experimental protocols are provided for key synthetic routes, alongside visual representations of the reaction pathway and a general experimental workflow to facilitate comprehension and practical application in a laboratory setting.

Introduction

This compound (DBI) is an ester of itaconic acid, a bio-based dicarboxylic acid recognized by the U.S. Department of Energy as a key platform chemical.[1] DBI's versatile chemical structure, featuring two ester groups and a reactive double bond, makes it a valuable monomer in the synthesis of polymers and a crucial intermediate in the production of a wide array of chemicals.[1][2] Its applications span various industries, including the manufacturing of plasticizers, adhesives, lubricants, resins, and coatings.[1][3][4] The synthesis of DBI from itaconic acid and n-butanol is a classic esterification reaction, the efficiency of which is highly dependent on the catalytic system and reaction conditions employed.[5] This guide explores the core principles and practical methodologies for this important chemical transformation.

Reaction Mechanism and Catalysis

The synthesis of this compound is an esterification reaction where the two carboxylic acid groups of itaconic acid react with the hydroxyl groups of n-butanol to form a diester and water.[5] This reversible reaction requires a catalyst to achieve a reasonable reaction rate and high yield. The equilibrium can be shifted towards the product side by removing water as it is formed.

Catalytic Approaches

Several catalytic systems have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages.

  • Homogeneous Acid Catalysis: Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used as catalysts.[5] While effective, these catalysts are corrosive, difficult to separate from the product mixture, and can lead to the formation of colored byproducts and acidic waste streams.[1][6]

  • Heterogeneous Solid Acid Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These catalysts, being in a different phase from the reactants, are easily separated by filtration and can often be reused.[5] Examples include:

    • Zeolites: Hierarchical zeolites, such as H-BEA, have shown high catalytic activity and selectivity for DBI synthesis.[1][7] Their porous structure provides a large surface area for the reaction to occur.

    • Ion-Exchange Resins: Strong acid ion-exchange resins are also effective catalysts that can be easily recovered and reused.[6][8] They offer a less corrosive alternative to mineral acids.

  • Enzymatic Catalysis: Lipases have been employed as biocatalysts for an environmentally friendly synthesis of this compound.[5][9] This method operates under milder reaction conditions, reducing energy consumption and byproduct formation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Catalyst SystemMolar Ratio (Itaconic Acid:n-Butanol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Heterogeneous Catalysis
Hierarchical Zeolite H-BEA (HTYK)1:1010 wt%1201093[1]
Parent H-BEA Zeolite1:1010 wt%1201084[1]
Strong Acid Ion-Exchange Resin1:1.4 - 1:3 (mass ratio)1:20 - 1:5 (mass ratio to IA)90 - 1302 - 8High (not specified)[6]
Enzymatic Catalysis
Novozym 435 (Lipase)1:1320 wt% of IA654861.8[9]

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Protocol 1: Heterogeneous Catalysis using Hierarchical Zeolite H-BEA

This protocol is based on the work by Lodhi et al. (2023).[1]

Materials:

  • Itaconic acid (ITA)

  • n-Butanol

  • Hierarchical Zeolite H-BEA (HTYK) catalyst

  • Ethanol (for catalyst washing)

Apparatus:

  • 100 mL two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid, n-butanol, and the hierarchical zeolite catalyst. A typical molar ratio of itaconic acid to n-butanol is 1:10, with a catalyst loading of 10 wt% relative to the itaconic acid.[1]

  • The reaction mixture is stirred continuously at 400 rpm in an oil bath heated to 120°C.[1]

  • The reaction is allowed to proceed under reflux for 10 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the reaction mixture by filtration.

  • The recovered catalyst can be washed with ethanol, dried at 120°C for 2 hours, and then calcined at 550°C for 5 hours for reuse.[1]

  • The filtrate, containing the crude this compound, is then purified. Excess n-butanol can be removed using a rotary evaporator. Further purification can be achieved by vacuum distillation.

  • The product formation can be confirmed and the yield determined using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Protocol 2: Synthesis using Strong Acid Ion-Exchange Resin

This protocol is derived from a patented method.[6]

Materials:

  • Itaconic acid

  • n-Butanol

  • Strong acid ion-exchange resin (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Benzene, Toluene (B28343), or Xylene (optional, as a water-entraining agent)

Apparatus:

  • Reactor with a stirrer

  • Heating system

  • Filtration apparatus

  • Washing equipment

  • Vacuum distillation setup

Procedure:

  • Charge the reactor with itaconic acid, n-butanol, the strong acid ion-exchange resin, and hydroquinone. The mass ratio of the ion-exchange resin to itaconic acid is typically between 1:20 and 1:5, and the mass ratio of itaconic acid to n-butanol is between 1:1.4 and 1:3.[6]

  • Optionally, a water-entraining agent like toluene can be added.

  • The mixture is stirred and heated to a temperature between 90°C and 130°C.[6]

  • The reaction is carried out for 2 to 8 hours.[6]

  • Upon completion, the reaction mixture is cooled. The product, this compound, will automatically separate from the solid catalyst.[6]

  • The crude product is filtered to remove the catalyst. The catalyst can be reused directly in the next batch without further treatment.[6]

  • The filtrate is then purified by washing, followed by vacuum distillation to remove water and unreacted n-butanol, yielding the final this compound product.[6]

Protocol 3: Enzymatic Synthesis using Lipase

This protocol is based on the work by Yu et al.[9]

Materials:

  • Itaconic acid (IA)

  • n-Butanol (NBA)

  • Novozym 435 (immobilized lipase)

  • Anhydrous CaCl₂ (dehydrant)

Apparatus:

  • Stirred tank reactor (STR) or a flask with magnetic stirring

  • Constant temperature bath

  • Filtration apparatus

Procedure:

  • In a stirred tank reactor, combine itaconic acid and n-butanol. The optimal molar ratio of itaconic acid to n-butanol is 1:13.[9]

  • Add Novozym 435 as the catalyst, with the amount being 20 wt% of the itaconic acid.[9]

  • Add anhydrous CaCl₂ as a dehydrating agent.

  • The reaction is carried out at 65°C with stirring (e.g., 200 rpm) for 48 hours in a solvent-free system.[9]

  • After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

  • The product mixture can be further purified to isolate the this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the esterification reaction of itaconic acid with n-butanol to form this compound.

ReactionPathway ItaconicAcid Itaconic Acid (C₅H₆O₄) Monoester Monobutyl Itaconate + H₂O ItaconicAcid->Monoester + n-Butanol - H₂O Catalyst Catalyst (H⁺ or Enzyme) nButanol n-Butanol (C₄H₁₀O) DibutylItaconate This compound (C₁₃H₂₂O₄) Monoester->DibutylItaconate + n-Butanol - H₂O Water Water (H₂O)

Caption: Esterification of itaconic acid with n-butanol.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

ExperimentalWorkflow A 1. Reaction Setup (Itaconic Acid, n-Butanol, Catalyst) B 2. Esterification Reaction (Heating and Stirring) A->B C 3. Catalyst Separation (Filtration) B->C D 4. Purification of Crude Product (Washing, Distillation) C->D Filtrate G Catalyst Recycling C->G Solid Catalyst E 5. Product Analysis (GC-MS) D->E F Pure this compound E->F

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from itaconic acid and n-butanol can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysts are effective, heterogeneous catalysts like zeolites and ion-exchange resins offer significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Enzymatic synthesis presents a green alternative with mild reaction conditions. The choice of the optimal synthetic route will depend on specific requirements such as desired yield, purity, cost-effectiveness, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to select and implement the most suitable method for their applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl itaconate (DBI) is a significant bio-based monomer and chemical intermediate, derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid and n-butanol, its versatile chemical nature, characterized by two ester groups and a reactive double bond, allows it to serve as a valuable component in the synthesis of a wide array of polymers.[2][3] It finds extensive application as a plasticizer, as well as in the manufacturing of coatings, adhesives, and resins.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

IdentifierValue
IUPAC Name dibutyl 2-methylidenebutanedioate[5]
Synonyms Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[6][7]
CAS Number 2155-60-4[2]
Molecular Formula C₁₃H₂₂O₄[2]
Molecular Weight 242.31 g/mol [6][8]
Chemical Structure
SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[9]
InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[9]

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid with a relatively low viscosity.[2] The following tables summarize its key physicochemical properties based on available data.

Physical and Thermal Properties
PropertyValueTemperature (°C)Pressure
Physical State Clear Liquid[8]AmbientAtmospheric
Boiling Point 284 °C[8][9]-Atmospheric (lit.)
135-136 °C[6]-10 Torr[6]
Density 0.985 g/mL[8][9]25[8][9]-
0.9865 g/cm³[6]20[6]-
Refractive Index (n20/D) 1.444[8][9]20[8][9]-
1.447[6]20[6]-
Viscosity 5.6 mPa·s[3]20[3]-
Vapor Pressure 0.000728 mmHg[6]25[6]-
0.19 Pa[8]25[8]-
Flash Point >110 °C (>230 °F)[3][6][8]-Closed Cup[3]
136 °C (276.8 °F)[9]--
Surface Tension 35 x 10⁻³ N/m[3]25[3]-
Solubility
SolventSolubilityTemperature (°C)
Water 74.8 mg/L[8]20[8]
Practically insoluble[6]-
Organic Solvents Soluble in ethanol (B145695) and acetone[2]-
Very soluble in N,N-Dimethylformamide[6]-
Soluble in methanol[6]-
Sparingly soluble in glacial acetic acid[6]-
Very slightly soluble in chloroform[6]-

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standardized methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (ASTM D1078)

This method is used to determine the distillation range of volatile organic liquids.[10][11]

  • Apparatus : A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe.

  • Procedure :

    • A 100 mL sample of this compound is placed in the distillation flask.[12]

    • The flask is heated, and the vapor is passed through a condenser.

    • The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point.[12]

    • Heating is continued, and the temperature is recorded at various percentages of collected distillate.

    • The boiling point is typically reported at atmospheric pressure, with corrections applied for any deviation.

Density Measurement (ASTM D4052)

This method utilizes a digital density meter based on the oscillating U-tube principle.[6][13][14]

  • Apparatus : A digital density meter with a thermostatically controlled oscillating U-tube.

  • Procedure :

    • The instrument is calibrated using two reference standards of known density (e.g., dry air and distilled water).

    • A small volume (approximately 1-2 mL) of the this compound sample is injected into the U-tube.[14]

    • The instrument measures the oscillation period of the U-tube containing the sample.

    • The density is calculated automatically by the instrument based on the oscillation period and calibration data. The measurement is performed at a controlled temperature, typically 20°C or 25°C.

Refractive Index Measurement (ASTM D1218)

This method is suitable for transparent hydrocarbon liquids and provides high accuracy.[3][15]

  • Apparatus : A high-precision refractometer (e.g., an Abbe refractometer) with a light source (typically a sodium D line) and a temperature-controlled prism.[16]

  • Procedure :

    • The refractometer is calibrated using a liquid standard of known refractive index.

    • A few drops of the this compound sample are placed on the surface of the prism.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).

    • The operator adjusts the instrument to bring the dividing line between the light and dark fields into coincidence with the crosshairs in the eyepiece.

    • The refractive index is then read directly from the instrument's scale.[16]

Viscosity Determination (ASTM D445)

This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][5]

  • Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

  • Procedure :

    • The viscometer is charged with the this compound sample.

    • The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

    • The sample is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[1]

    • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[1][2]

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining water solubility: the flask method and the column elution method.[17][18][19] For a substance like this compound with low water solubility, the flask method is generally applicable.

  • Apparatus : A flask, a means of agitation (e.g., magnetic stirrer), a constant temperature bath, and an analytical method to determine the concentration of the solute (e.g., chromatography).

  • Procedure :

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After agitation, the mixture is allowed to stand to separate the phases.

    • A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included (centrifugation or filtration may be necessary).

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

Flash Point Determination (ASTM D93)

This method uses a Pensky-Martens closed-cup tester to determine the flash point of petroleum products and other liquids.[8][9][20]

  • Apparatus : A Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening for an ignition source, a stirrer, and a heating source.[20]

  • Procedure :

    • The sample cup is filled with this compound to a specified level.

    • The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[20]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[9]

Synthesis of this compound

This compound is synthesized via the Fischer esterification of itaconic acid with n-butanol, typically in the presence of an acid catalyst.[1][21]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Itaconic_Acid Itaconic Acid Esterification Esterification Reaction Itaconic_Acid->Esterification n_Butanol n-Butanol n_Butanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->Esterification Heat Heating (Reflux) Heat->Esterification Workup Work-up (Neutralization, Washing) Esterification->Workup Crude Product Water Water (Byproduct) Esterification->Water Purification Purification (Distillation) Workup->Purification DBI This compound Purification->DBI Pure Product

Caption: Workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis
  • Reaction Setup : Itaconic acid and an excess of n-butanol are charged into a round-bottom flask equipped with a reflux condenser and a stirrer. A Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.

  • Catalyst Addition : A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[22]

  • Reaction : The mixture is heated to reflux with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by analytical techniques like thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is cooled. The excess acid catalyst is neutralized with a basic solution (e.g., sodium bicarbonate solution). The organic layer is then washed with water and brine to remove any remaining impurities.

  • Purification : The crude this compound is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified by vacuum distillation to yield a clear, colorless liquid.[23]

Safety and Handling

This compound is generally considered to have low toxicity.[2] However, standard laboratory safety precautions should be observed. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of this compound. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The synthesis workflow further elucidates the production of this important bio-based chemical. A thorough understanding of these properties is crucial for the effective application and development of new materials derived from this compound.

References

A Comprehensive Technical Guide to Dibutyl Itaconate: From Synthesis to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dibutyl itaconate (DBI), a bio-based monomer with significant potential in polymer chemistry and advanced biomedical applications. This document covers its fundamental properties, synthesis, polymerization, and characterization, with a special focus on its emerging role in drug delivery and immunomodulation.

Core Properties of this compound

This compound is an ester of itaconic acid, a C5-dicarboxylic acid that is recognized by the U.S. Department of Energy as a key bio-based platform chemical.[1] Its structure, featuring a vinylidene group and two carboxylic ester functionalities, makes it a versatile monomer for the synthesis of a wide range of polymers.

PropertyValueReference
CAS Number 2155-60-4[2]
Molecular Formula C₁₃H₂₂O₄[2]
Molecular Weight 242.31 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 284 °C[2]
Density 0.985 g/mL at 25 °C[2]
Refractive Index n20/D 1.444[2]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[3]

Synthesis and Polymerization of this compound

The primary route for synthesizing this compound is through the esterification of itaconic acid with n-butanol.[1] This reaction can be catalyzed by various acids, including homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of itaconic acid and n-butanol.

Materials:

  • Itaconic acid

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (B28343)

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus for azeotropic removal of water.

  • To the flask, add itaconic acid, a molar excess of n-butanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add a small amount of hydroquinone to inhibit polymerization.

  • Add toluene to the reaction mixture to facilitate azeotropic water removal.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Polymerization of this compound

This compound can be polymerized through various techniques, including free radical polymerization, emulsion polymerization, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of polymerization technique influences the polymer's microstructure, molecular weight, and polydispersity.[4][5][6]

Experimental Workflow: Emulsion Polymerization of this compound Copolymers

G cluster_prep Monomer Emulsion Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up A This compound F Stable Monomer Emulsion A->F Mix and emulsify B Co-monomer (e.g., Lauryl Methacrylate) B->F Mix and emulsify C Itaconic Acid (functional monomer) C->F Mix and emulsify D Deionized Water D->F Mix and emulsify E Surfactant (e.g., Sodium Dodecyl Sulfate) E->F Mix and emulsify G Glass Reactor with Stirrer, Thermometer, and Inert Gas Inlet F->G Add to reactor I Heat to 75 °C for 6 hours under Argon G->I H Initiator Solution (e.g., KPS in water) H->G Inject to start polymerization J Latex Product I->J Cool and filter K Adjust pH to ~8 J->K L Characterization (FTIR, NMR, GPC, DLS) K->L

Caption: Workflow for emulsion polymerization of this compound copolymers.

Characterization of this compound and its Polymers

A suite of analytical techniques is employed to characterize this compound and its corresponding polymers, ensuring structural integrity and desired material properties.

Analytical TechniquePurposeKey Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of monomer purity and polymer composition.¹H NMR: Characteristic peaks for vinylidene protons and ester alkyl chains. ¹³C NMR: Signals for carbonyl carbons and olefinic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Strong C=O stretching vibration for the ester groups (~1730 cm⁻¹), C=C stretching for the vinylidene group (~1640 cm⁻¹).
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.Elution profile provides information on the molecular weight distribution.
Dynamic Light Scattering (DLS) Measurement of particle size of polymer nanoparticles or microparticles in a dispersion.Provides the hydrodynamic diameter of the particles.

Biomedical Applications: A Frontier for this compound

The biocompatible and biodegradable nature of polymers derived from itaconic acid and its esters opens up a plethora of opportunities in the biomedical field, particularly in drug delivery and immunomodulation.

Drug Delivery Systems

Polymers and copolymers of this compound are being explored for the development of controlled drug delivery systems.[7][8] These materials can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, offering advantages such as sustained release and targeted delivery.[8][9] For instance, itaconic acid-based molecularly imprinted polymers have been developed for pH-triggered drug release.[10]

Experimental Protocol: Preparation of Poly(this compound)-based Nanoparticles for Drug Delivery

Objective: To prepare drug-loaded nanoparticles from a pre-synthesized poly(this compound) copolymer using an oil-in-water emulsion solvent evaporation method.

Materials:

  • Poly(this compound) copolymer

  • Hydrophobic drug

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (as a stabilizer)

  • Deionized water

Procedure:

  • Dissolve the poly(this compound) copolymer and the hydrophobic drug in DCM to form the oil phase.

  • Prepare an aqueous solution of PVA.

  • Add the oil phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the DCM.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

  • Characterize the nanoparticles for size (DLS), morphology (SEM/TEM), drug loading, and encapsulation efficiency.

Immunomodulatory and Anti-inflammatory Properties

Recent research has highlighted the significant immunomodulatory roles of itaconate and its derivatives.[11][12] Itaconate is an endogenous metabolite that can regulate inflammatory responses in macrophages.[13] Cell-permeable derivatives of itaconate, such as dimethyl itaconate and 4-octyl itaconate, have demonstrated potent anti-inflammatory effects.[11] This positions itaconate-based polymers and prodrugs as promising candidates for the treatment of inflammatory diseases.[14]

Signaling Pathway: Immunomodulatory Action of Itaconate

G cluster_cell Macrophage Itaconate Itaconate / Itaconate Derivatives SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Keap1 Keap1 Itaconate->Keap1 Alkylates Succinate Succinate Accumulation HIF1a HIF-1α Stabilization Succinate->HIF1a Leads to Pro_inflammatory Pro-inflammatory Cytokine Production (e.g., IL-1β) HIF1a->Pro_inflammatory Promotes Inflammation Inflammation Pro_inflammatory->Inflammation Drives Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant Induces Oxidative_Stress Oxidative Stress Antioxidant->Oxidative_Stress Reduces

Caption: Immunomodulatory pathways influenced by itaconate in macrophages.

Conclusion

This compound is a versatile, bio-based monomer with a growing portfolio of applications, extending from sustainable polymers to sophisticated biomedical technologies. Its straightforward synthesis, tunable polymerization, and the inherent biological activity of the itaconate moiety make it a compelling building block for researchers in materials science and drug development. Future research will likely focus on refining polymerization techniques to achieve greater control over polymer architecture and further exploring the therapeutic potential of itaconate-based materials in a clinical context.

References

Spectroscopic Analysis of Dibutyl Itaconate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of dibutyl itaconate, a versatile monomer with applications in polymer synthesis and material science. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents spectral data in a clear, tabular format for easy reference, and includes a workflow diagram for the spectroscopic analysis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.28s1H-=CH ₂ (a)
5.68s1H-=CH ₂ (a')
4.12t4H6.7-O-CH ₂- (d, d')
3.28s2H--CH ₂- (b)
1.63m4H--CH₂-CH ₂-CH₃ (e, e')
1.40m4H--CH₂-CH ₂-CH₃ (f, f')
0.93t6H7.4-CH ₃ (g, g')

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
171.1C =O (ester)
166.9C =O (ester)
134.3=C <
128.8=C H₂
65.1-O-C H₂-
64.8-O-C H₂-
37.6-C H₂-
30.6-CH₂-C H₂-CH₃
19.1-C H₂-CH₃
13.7-C H₃

Note: Data is interpreted from publicly available spectra. Actual values may vary slightly based on experimental conditions.

Experimental Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm). A JEOL EX-400 spectrometer operating at 100 MHz in CDCl3 at 55°C has been used in some studies.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960StrongC-H stretch (alkane)
2874MediumC-H stretch (alkane)
1725StrongC=O stretch (ester)
1638MediumC=C stretch (alkene)
1465MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
1290StrongC-O stretch (ester)
1160StrongC-O stretch (ester)
940Medium=C-H bend (out-of-plane)

Note: Data is interpreted from the NIST WebBook IR spectrum.[2] Actual values may vary based on the sampling method.

Experimental Protocol

Sample Preparation and Analysis: The FTIR spectrum of this compound can be obtained using various techniques. One common method involves analyzing the neat liquid using an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed directly on the ATR crystal, and the spectrum is recorded.

Alternatively, a solution of this compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be prepared and analyzed in a liquid transmission cell.[2] The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing & Interpretation cluster_output Final Report Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_FTIR Neat Liquid (ATR) or Solution (Transmission) Sample->Prep_FTIR NMR_Spec NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Spec FTIR_Spec FTIR Spectrometer Prep_FTIR->FTIR_Spec Process_NMR Process FID: - Fourier Transform - Phasing - Baseline Correction NMR_Spec->Process_NMR Process_FTIR Process Interferogram: - Fourier Transform - Background Subtraction FTIR_Spec->Process_FTIR Interpret_NMR Assign Peaks: - Chemical Shift - Multiplicity - Integration Process_NMR->Interpret_NMR Interpret_FTIR Assign Peaks: - Wavenumber - Intensity Process_FTIR->Interpret_FTIR Report Technical Guide: - Data Tables - Protocols - Structure Confirmation Interpret_NMR->Report Interpret_FTIR->Report

References

Thermal properties and stability of dibutyl itaconate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties and Stability of Dibutyl Itaconate

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal characteristics of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound (DBI), encompassing both the monomer and its polymeric forms.

Thermal Properties of this compound Monomer

This compound is an ester of itaconic acid that serves as a versatile monomer in polymer synthesis.[1][2] Its thermal properties are critical for safe handling, storage, and polymerization processes.

Key Thermal and Physical Properties:

The physical and thermal characteristics of this compound monomer are summarized in the table below, based on data from safety data sheets and chemical suppliers.

PropertyValueSource(s)
Boiling Point284 °C (at atmospheric pressure)[1]
Boiling Point190 °C (at 8.0 kPa)
Boiling Point135-136 °C (at 10 Torr)[3]
Flash Point136 - 138 °C
Flash Point>230 °F (>110 °C)[1][3][4]
Density0.985 g/mL (at 25 °C)[1]
Relative Density0.98
Storage Temperature2-8 °C[1][4]

Thermal Stability and Hazards:

This compound monomer is relatively stable at room temperature. However, it poses a risk of polymerization at elevated temperatures or in the presence of an initiator.[5] This exothermic reaction can be hazardous if not controlled. Safety data sheets indicate that the substance may polymerize explosively when heated or involved in a fire, and containers may explode when heated.[5] For this reason, commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MeHQ).[5][6]

Thermal Properties and Stability of Poly(this compound) and its Copolymers

The thermal behavior of polymers derived from this compound is a key determinant of their application range. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to evaluate their thermal stability and transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Summary of TGA Data for this compound-Containing Polymers:

Polymer SystemDegradation Temperature (T5% weight loss)Key ObservationsSource(s)
Poly(this compound-co-lauryl methacrylate)248 - 264 °CTwo-stage degradation. The first stage (160-240 °C) is attributed to the loss of volatile compounds.
Poly(this compound-co-butadiene) (PDBIB)Itaconate segment peak at 383.5 °C; Butadiene segment peak at 447.1 °CTwo distinct degradation stages corresponding to the different polymer segments.[5]
Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blendsSubstantial degradation at 390–400 °CDegradation temperature is similar to pure AESO.[7]
Poly(this compound-co-butadiene) (PDBIB)Activation energy for itaconate segment: 196.4 kJ/mol; for butadiene segment: 225.7 kJ/molThe butadiene segments require a higher temperature for degradation.[5][8]
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg).

Summary of DSC Data for this compound-Containing Polymers:

Polymer SystemGlass Transition Temperature (Tg)Key ObservationsSource(s)
Poly(this compound)17 °C[9]
Poly(this compound-co-butadiene) (PDBIB)-72 to -42 °CTg depends on the butadiene content.[9]
Acrylated epoxidized soybean oil-dibutyl itaconate (AESO-DBI) blends1.4 °C (for 1:1 ratio)Tg decreases as the comonomer content increases.[7]
Poly(dimethyl itaconate/dibutyl itaconate-co-methyl methacrylate)Tg decreases with increasing itaconate content and longer alkyl chains.The relative thermal stability increases with the methyl methacrylate (B99206) molar fraction.[9]
Poly(this compound-co-lauryl methacrylate-co-itaconic acid)A single Tg is observed, indicating a random copolymer.The Tg can be tuned by adjusting the DBI:LMA ratio.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis results. The following sections outline typical experimental protocols for TGA and DSC analysis of this compound-based materials.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a synthesis of methodologies described in the cited literature for the thermal stability analysis of polymers containing this compound.

  • Instrument: A thermogravimetric analyzer (e.g., TA Instruments TGA/SDT Q600, Mettler-Toledo TGA2, Netzsch TG 209 F1 Iris).[11]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the polymer sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a typical flow rate of 40-50 mL/min to prevent oxidative degradation.[5][11]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25-30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-900 °C).[5][11]

    • For analysis of carbon residue, the atmosphere can be switched to oxygen at an elevated temperature (e.g., 600 °C).[5][8]

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T5%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is a composite of methods described for determining the glass transition temperature of this compound polymers.

  • Instrument: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000, Mettler-Toledo DSC).

  • Sample Preparation: Place 3-5 mg of the polymer sample into an aluminum hermetic pan and seal it.

  • Atmosphere: Use an inert argon or nitrogen atmosphere with a flow rate of around 100 mL/min.

  • Temperature Program (Heat/Cool/Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., 25 °C) to a temperature well above its expected Tg and any melting point (e.g., 170-200 °C) at a heating rate of 10 °C/min. This step removes the sample's prior thermal history.

    • Isothermal Hold: Hold the sample at the high temperature for a few minutes (e.g., 2-5 minutes).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -90 °C).

    • Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 100 °C).

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflows for TGA and DSC analysis.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis p1 Weigh 5-10 mg of sample p2 Place in TGA pan p1->p2 i1 Set inert atmosphere (N2) p2->i1 i2 Program temperature ramp (e.g., 10°C/min) i1->i2 a1 Record mass vs. temperature i2->a1 a2 Calculate derivative (DTG) a1->a2 a3 Determine decomposition temperatures a2->a3 DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis p1 Weigh 3-5 mg of sample p2 Seal in hermetic pan p1->p2 i1 Set inert atmosphere p2->i1 i2 Program Heat-Cool-Heat cycle i1->i2 a1 Record heat flow vs. temperature i2->a1 a2 Analyze second heating scan a1->a2 a3 Determine Glass Transition (Tg) a2->a3

References

Solubility Profile of Dibutyl Itaconate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl itaconate (DBI), a versatile monomer increasingly utilized in polymer synthesis, specialty adhesives, and coatings. Understanding the solubility of DBI in various organic solvents is critical for its effective application in formulation development, reaction engineering, and purification processes. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for these experimental procedures.

Introduction to this compound

This compound (DBI) is the diester of itaconic acid and n-butanol. It is a colorless to pale yellow liquid known for its role as a co-monomer in polymerization reactions, contributing to the flexibility and durability of the resulting polymers. Its chemical structure, featuring two butyl ester groups, largely dictates its solubility behavior, rendering it generally soluble in a range of organic solvents while having limited miscibility with water.

Solubility Data of this compound

Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively published in readily accessible literature. However, qualitative solubility information and some specific quantitative data are available. The following tables summarize the known solubility characteristics of this compound.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionCitation(s)
EthanolSoluble[1]
AcetoneSoluble[1]
N,N-DimethylformamideVery Soluble
MethanolSoluble
Glacial Acetic AcidSparingly Soluble
ChloroformVery Slightly Soluble
WaterPractically Insoluble[1]

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityCitation(s)
Water2074.8 mg/L

Experimental Protocol for Solubility Determination

The following protocol details a standardized laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted "shake-flask" or equilibrium saturation technique, followed by gravimetric analysis.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected Organic Solvent(s)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Calibrated pipettes and syringes

  • Syringe filters (chemically compatible with the solvent and solute)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The agitation ensures intimate contact between the solute and the solvent.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. The excess this compound should form a distinct layer.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the supernatant (the solvent phase saturated with this compound) using a calibrated pipette or syringe. Be cautious not to disturb the undissolved solute layer.

    • Attach a syringe filter to the syringe and filter the withdrawn sample into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microdroplets of the solute.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.

3.3. Data Calculation

The solubility can be expressed in various units, such as g/100g of solvent or g/100mL of solvent.

  • Mass of dissolved this compound (m_solute): m_solute = (mass of dish + residue) - (mass of empty dish)

  • Mass of the solvent (m_solvent): m_solvent = (mass of saturated solution) - m_solute

  • Solubility in g/100g of solvent: Solubility = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep Prepare Mixture: Excess this compound + Organic Solvent start->prep equilibrate Equilibrate: Thermostatic Shaker (24-48h) prep->equilibrate separate Phase Separation: Allow to Settle (≥24h) equilibrate->separate withdraw Withdraw Supernatant separate->withdraw filter Filter Sample withdraw->filter weigh_solution Weigh Saturated Solution filter->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Residue (this compound) evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for solubility determination.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is an area requiring further research, the existing qualitative information provides a solid foundation for its application. The standardized experimental protocol detailed in this guide offers a reliable method for researchers and professionals to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more accurate and efficient formulation and process development.

References

The Ascendance of a Bio-Based Platform Chemical: A Technical Guide to the Historical Development of Itaconic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

From its humble origins as a thermal decomposition product of citric acid to its current status as a top-12 bio-based platform chemical, itaconic acid has traversed a remarkable journey of scientific discovery and industrialization.[1][2][3] Initially a chemical curiosity, its versatile dicarboxylic acid structure, featuring a reactive methylene (B1212753) group, hinted at a broader potential that would only be fully realized with the advent of biotechnological production methods. This technical guide provides an in-depth exploration of the historical development of itaconic acid and its esters, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key milestones of its discovery and production, detail seminal experimental protocols, and illuminate the intricate signaling pathways that underpin its burgeoning role in immunometabolism and therapeutic development.

A Chronicle of Discovery and Production: From Chemical Synthesis to Microbial Factories

The story of itaconic acid begins in 1836 when it was first observed as a product of the thermal decomposition of citric acid.[1][4][5] For nearly a century, its production remained confined to chemical synthesis routes, which were often inefficient and low-yielding. A significant turning point arrived in 1931 when Kinoshita first described the microbial production of itaconic acid by a filamentous fungus, which he named Aspergillus itaconicus.[6] This discovery laid the groundwork for a bio-based production revolution.

Subsequent research identified Aspergillus terreus as a more prolific producer, and by the 1960s, fermentation had become the primary method for industrial-scale itaconic acid production.[4][7] The first patent for the industrial manufacturing of itaconic acid was filed in 1945, marking its official entry into the commercial landscape.[1]

The development of itaconic acid esters soon followed, expanding the application portfolio of this versatile molecule. An early report from 1873 by Swarts described the polymerization of an ethyl ester of itaconic acid.[1] However, it was the need for more adaptable monomers in the polymer industry that drove further research into various ester forms. A notable patent in 1959 detailed a process for the esterification of itaconic acid with methanol (B129727) to produce dimethyl itaconate, a key derivative that would later find prominence in biomedical research.[1][8]

Key Milestones in the Historical Development of Itaconic Acid and its Esters
YearMilestoneSignificanceReference
1836Discovery of itaconic acid from citric acid pyrolysis by Samuel Baup.First identification of the molecule.[1][4][5]
1873Polymerization of an itaconic acid ethyl ester reported by Swarts.Early indication of its potential in polymer chemistry.[1]
1931First report of microbial production of itaconic acid by Kinoshita using Aspergillus itaconicus.Paradigm shift towards biotechnological synthesis.[6]
1945First patent for industrial-scale manufacturing of itaconic acid.Commercialization of itaconic acid production.[1]
1959Patent for the synthesis of dimethyl itaconate by Spano and Condorelli.Development of a key ester derivative.[1][8]
2011Identification of itaconate as an endogenous metabolite in mammalian immune cells.Unveiled its role in immunometabolism.[1][9]

Quantitative Overview: Production and Physicochemical Properties

The transition to microbial fermentation significantly improved the efficiency of itaconic acid production. Modern processes using Aspergillus terreus can achieve high titers, although they are still lower than those for other organic acids like citric acid. The physicochemical properties of itaconic acid and its esters are crucial for their diverse applications.

Table 1: Itaconic Acid Production Titers
MicroorganismSubstrateTiter (g/L)Reference
Aspergillus terreusGlucose>80[10]
Aspergillus terreusJatropha Seed Cake24.45[10]
Aspergillus terreusMoringa oleifera Pod18.39[2]
Table 2: Physicochemical Properties of Itaconic Acid and its Esters
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility (g/L at 20°C)
Itaconic AcidC₅H₆O₄130.10165-168Decomposes83.1
Dimethyl ItaconateC₇H₁₀O₄158.1537-4120835.1
Diethyl ItaconateC₉H₁₄O₄186.21-228Insoluble
Dibutyl ItaconateC₁₃H₂₂O₄242.31-280Limited

Seminal Experimental Protocols

The ability to reliably synthesize and evaluate itaconic acid and its derivatives is fundamental for research and development. This section provides detailed methodologies for key experiments.

Protocol 1: Fermentative Production of Itaconic Acid using Aspergillus terreus

This protocol outlines a typical lab-scale fermentation process for producing itaconic acid.

1. Microorganism and Inoculum Preparation:

  • Strain: Aspergillus terreus NRRL 1960.

  • Maintenance: Maintain the strain on potato dextrose agar (B569324) (PDA) slants at 4°C.

  • Inoculum: Prepare a spore suspension by washing a 6-day old PDA culture with sterile 0.01% (v/v) Tween 80 solution. Adjust the spore concentration to approximately 10⁶ spores/mL.[11]

2. Fermentation Medium:

  • The production medium per liter of distilled water consists of: 114 g sucrose (B13894) (or equivalent carbon source), 3 g NH₄NO₃, 0.1 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.008 g ZnSO₄·7H₂O, 0.015 g CuSO₄·7H₂O, 5 g CaCl₂·2H₂O, and 0.00167 g FeCl₃·6H₂O.[11]

  • Adjust the initial pH of the medium to 3.0 with 1M H₂SO₄.[11]

3. Fermentation Conditions:

  • Vessel: 500 mL Erlenmeyer flasks containing 100 mL of production medium.

  • Inoculation: Inoculate the medium with 5% (v/v) of the spore suspension.

  • Incubation: Incubate the flasks at 33°C on a rotary shaker at 200 rpm for 9-12 days.[11]

4. Downstream Processing:

  • Separate the fungal biomass from the fermentation broth by filtration.

  • The itaconic acid in the supernatant can be purified by crystallization.

Protocol 2: Synthesis of Dimethyl Itaconate

This protocol describes the acid-catalyzed esterification of itaconic acid to produce dimethyl itaconate.

1. Materials:

  • Itaconic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid or thionyl chloride

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

2. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in an excess of anhydrous methanol (a typical molar ratio of methanol to itaconic acid is 5:1 to 10:1).[12]

  • Slowly add a catalytic amount of concentrated sulfuric acid (4-8% by weight of itaconic acid) to the stirring solution.[12]

3. Reaction and Work-up:

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.[12]

  • Remove the excess methanol using a rotary evaporator.[13]

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude dimethyl itaconate.[13]

4. Purification:

  • Purify the crude product by vacuum distillation or flash column chromatography to yield pure dimethyl itaconate.[12]

The Immunomodulatory Landscape: Itaconate's Role in Cellular Signaling

The discovery of itaconate as an endogenous metabolite in activated macrophages has opened a new frontier in immunometabolism.[1][9] Itaconate and its cell-permeable ester derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), have been shown to exert potent anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

Itaconate's Impact on Macrophage Signaling

Activated macrophages undergo a metabolic shift to support their inflammatory functions. Itaconate, produced from the TCA cycle intermediate cis-aconitate by the enzyme Aconitate Decarboxylase 1 (ACOD1, also known as IRG1), acts as a crucial regulator in this process.[9][14]

Itaconate_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate Itaconate_mito Itaconate cis_Aconitate->Itaconate_mito ACOD1/IRG1 SDH Succinate (B1194679) Dehydrogenase (SDH) Itaconate_mito->SDH Inhibition Itaconate_cyto Itaconate Itaconate_mito->Itaconate_cyto Transport KEAP1 KEAP1 Itaconate_cyto->KEAP1 Alkylation/Inhibition STING STING Itaconate_cyto->STING Inhibition JAK1 JAK1 Itaconate_cyto->JAK1 Modification/Inhibition Nrf2 Nrf2 KEAP1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory_genes

Caption: Itaconate signaling pathways in macrophages.

One of the primary mechanisms of itaconate's action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of both the TCA cycle and the electron transport chain.[15] This inhibition leads to the accumulation of succinate, which can have pro-inflammatory effects, thus itaconate's action provides a negative feedback loop.

In the cytosol, itaconate acts as an electrophile and can directly modify proteins through a process called itaconation. A key target of itaconation is KEAP1 (Kelch-like ECH-associated protein 1), a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[16][17] By alkylating KEAP1, itaconate prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.[16][17]

Furthermore, itaconate and its derivatives have been shown to inhibit other inflammatory signaling pathways, including the STING (stimulator of interferon genes) pathway, which is involved in the response to viral and bacterial infections, and the JAK1 (Janus kinase 1) pathway, which is crucial for cytokine signaling.[9][18][19]

Experimental Workflow for Investigating Itaconate's Immunomodulatory Effects

The following workflow outlines a general approach to studying the effects of itaconate or its esters on macrophage activation.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis arrow arrow Culture_Macrophages Culture Macrophages (e.g., BMDMs, RAW 264.7) Stimulate Stimulate with LPS Culture_Macrophages->Stimulate Treat Treat with Itaconate or Ester Derivative Stimulate->Treat Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Treat->Cytokine_Analysis Western_Blot Western Blot (p-STAT, Nrf2) Treat->Western_Blot Metabolomics Metabolite Analysis (LC-MS) Treat->Metabolomics Gene_Expression Gene Expression (qPCR, RNA-seq) Treat->Gene_Expression

References

The Ascendance of a Bio-Derived Building Block: A Technical Guide to the Origin and Sustainability of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the global shift towards a circular bioeconomy, the chemical industry is actively seeking sustainable alternatives to petroleum-derived monomers. Dibutyl itaconate (DBI), a versatile bio-based platform chemical, is emerging as a frontrunner in this transition.[1][2] Synthesized from renewable resources, DBI offers a compelling combination of performance and environmental stewardship, making it a focal point for researchers and developers in fields ranging from polymer chemistry to advanced materials. This technical guide provides an in-depth exploration of the bio-based origin of this compound, its sustainable production pathways, and the key data underpinning its environmental credentials.

Bio-Based Origin: From Biomass to this compound

The journey of this compound begins with biomass. Its synthesis is a multi-step process rooted in biotechnology and green chemistry. The primary precursor, itaconic acid (IA), is recognized by the U.S. Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1][2][3]

Fermentative Production of Itaconic Acid

Itaconic acid is produced on a large scale through the fermentation of carbohydrates derived from renewable feedstocks like corn, sugarcane, or lignocellulosic biomass.[1][4][5] The dominant microorganism used in industrial fermentation is the fungus Aspergillus terreus.[2][5][6] This process involves the conversion of sugars, primarily glucose, into itaconic acid via the glycolysis pathway and a part of the tricarboxylic acid (TCA) cycle.[2] Researchers are also exploring genetically engineered microorganisms, such as Ustilago maydis, to improve yields and utilize a wider range of alternative feedstocks, including industrial and agricultural waste streams, which can lower manufacturing costs and enhance sustainability.[2][7][8]

dot

Figure 1: Bio-based Production Pathway of this compound.

Esterification to this compound

The second crucial step is the synthesis of this compound through the esterification of itaconic acid with n-butanol.[1] To maintain a fully bio-based profile, the n-butanol used in this reaction can also be produced from renewable resources through the Acetone-Butanol-Ethanol (ABE) fermentation process.[5] The esterification reaction involves the two carboxyl groups of itaconic acid reacting with the hydroxyl groups of n-butanol, yielding the diester (this compound) and water as a byproduct.[1]

Sustainability Profile and Green Chemistry Approaches

The sustainability of this compound is multifaceted, encompassing its renewable origins, the environmental impact of its synthesis, and its end-of-life characteristics.

Synthesis Methodologies and Catalysis

The method of catalysis in the esterification step is critical to the overall sustainability of DBI production.

  • Traditional Catalysis: Historically, strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) have been used.[1] However, these catalysts are corrosive, difficult to separate from the product, and can lead to environmental contamination.[9]

  • Green Catalysis: To address these drawbacks, significant research has focused on developing environmentally benign catalytic systems.

    • Solid Acid Catalysts: Strong acid ion exchange resins and hierarchical zeolites (e.g., H-BEA) are effective heterogeneous catalysts.[9][10] These catalysts are non-corrosive, easily separable for reuse, and can significantly reduce reaction times and energy consumption.[1][9]

    • Enzymatic Catalysis: Lipases have been successfully employed as biocatalysts for DBI synthesis.[1] Enzymatic routes offer high selectivity under mild reaction conditions, minimizing byproducts and energy use.[11]

dot

Figure 2: Conceptual Life Cycle of this compound.

Biodegradability and End-of-Life

Polymers derived from itaconic acid exhibit potential for biodegradability. Polyesters and polyanhydride networks based on itaconic acid have been shown to undergo hydrolytic degradation.[4][12][13] While specific long-term environmental degradation data for poly(this compound) is still an active area of research, the inherent presence of ester linkages in its polymer backbone suggests susceptibility to microbial and hydrolytic degradation, a significant advantage over many non-degradable petroleum-based plastics.[12]

Quantitative Data Summary

The efficiency of this compound production is a key factor in its economic and environmental viability. The following tables summarize key quantitative data from various studies.

Table 1: Itaconic Acid Production from Various Feedstocks
MicroorganismFeedstockPretreatmentItaconic Acid Titer (g/L)Reference
Aspergillus terreus DSM 23,081Wheat ChaffAlkaline (NaOH) & Enzymatic Saccharification27.7[3]
Aspergillus terreus DSM 23,081Glucose-86.2[3]
Aspergillus terreus CICC 40,205Wheat Bran Hydrolysate-49.65[3]
Ustilago maydis (genetically modified)Pretreated Wooden Biomass-0.48 g IA / g glucose (yield)[3]
Ustilago maydisMolasses-> 37[7]
Table 2: Synthesis of this compound - Catalysts and Yields
CatalystReactant Ratio (IA:Butanol)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Hierarchical Zeolite (HTYK)1:10120693% (Yield)[9]
Parent H-BEA Zeolite1:10120684% (Yield)[9]
Strong Acid Ion Exchange Resin1:1.4 - 1:3 (mass ratio)90 - 1302 - 8Not specified[10]
LipaseNot specified657261.8% (Conversion)[1][11]

Experimental Protocols

Protocol for Itaconic Acid Fermentation (General)
  • Feedstock Pretreatment: Lignocellulosic biomass (e.g., wood chips, straw) undergoes physical and chemical pretreatment to release fermentable sugars like glucose and xylose.[2][3]

  • Inoculum Preparation: A culture of Aspergillus terreus or another suitable microorganism is grown in a nutrient-rich medium to prepare the inoculum.

  • Fermentation: The pretreated feedstock (sugar solution) is sterilized and transferred to a bioreactor. The pH, temperature (typically 30-37°C), and aeration are controlled. The inoculum is added to the bioreactor.

  • Production: The microorganism consumes the sugars and produces itaconic acid over a period of several days.[6]

  • Recovery and Purification: The fermentation broth is filtered to remove the biomass. The itaconic acid is then recovered and purified from the broth, typically through crystallization.[6]

Protocol for this compound Synthesis via Heterogeneous Catalysis

This protocol is based on the use of a hierarchical zeolite catalyst.[9]

  • Reactant and Catalyst Preparation: A 100 mL two-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. Itaconic acid (IA), n-butanol, and the zeolite catalyst are added to the flask. A typical molar ratio of IA to n-butanol is 1:10, with a catalyst loading of 10 wt% relative to the itaconic acid.[9]

  • Reaction: The mixture is heated to 120°C in an oil bath under continuous stirring (e.g., 400 rpm).[9]

  • Monitoring: The reaction is allowed to proceed for a set duration (e.g., 6-8 hours). The progress can be monitored by techniques such as gas chromatography (GC) to determine the conversion of itaconic acid and the yield of this compound.[9]

  • Product Isolation: After the reaction, the mixture is cooled. The solid catalyst is separated by filtration.

  • Purification: The excess n-butanol is removed from the filtrate, typically by vacuum distillation. The resulting crude product can be further purified if necessary.

Conclusion

This compound stands as a testament to the potential of integrating biotechnology and green chemistry to create sustainable materials.[1][14] Its origin in renewable biomass, coupled with increasingly efficient and environmentally friendly production methods, positions it as a key building block for the next generation of polymers, including high-performance elastomers, pressure-sensitive adhesives, and plasticizers.[5][14][15] For researchers and drug development professionals exploring novel excipients and materials, the favorable sustainability profile and versatile chemistry of this compound offer a promising avenue for innovation, aligning advanced material performance with the principles of a circular economy.

References

Navigating the Safety Landscape of Dibutyl Itaconate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI) is an unsaturated diester of itaconic acid that is gaining prominence in various industrial applications, including the synthesis of polymers, resins, and plasticizers.[1][2] As its use becomes more widespread in research and development, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This technical guide provides a comprehensive overview of the known health and safety considerations for this compound, compiled from available safety data sheets, toxicological databases, and information on structurally related compounds. Due to a notable lack of extensive toxicological studies specifically on this compound, this guide also incorporates information on standardized testing protocols and the toxicology of similar chemical structures to offer a broader perspective on potential hazards.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. These properties influence its behavior in the environment and within biological systems.

PropertyValueReference
Chemical Formula C13H22O4[3]
Molecular Weight 242.31 g/mol [4]
CAS Number 2155-60-4[3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 284 °C (literature)[4]
Density 0.985 g/mL at 25 °C (literature)[4]
Flash Point >110 °C (>230 °F)[1]
Refractive Index n20/D 1.444 (literature)[4]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[2]

Hazard Identification and Classification

Based on aggregated data from multiple sources, this compound is not consistently classified as a hazardous substance.[5] However, a minority of notifications to the ECHA C&L Inventory have associated it with the following hazards:

  • H319: Causes serious eye irritation.

  • H413: May cause long lasting harmful effects to aquatic life. [5]

It is important to note that the majority of suppliers do not classify the substance as hazardous.[5] This discrepancy highlights the need for more definitive toxicological testing. Many safety data sheets explicitly state that the toxicological properties of this compound have not been thoroughly investigated.

Toxicological Data

Direct and quantitative toxicological data for this compound is scarce in publicly available literature. The following table summarizes the available information.

EndpointResultSpeciesReference
Acute Oral Toxicity No data available-
Acute Dermal Toxicity No data available-
Skin Corrosion/Irritation No data available-
Serious Eye Damage/Irritation Potential for serious eye irritation (GHS H319 in some classifications)-[5]
Respiratory or Skin Sensitization No data available-
Germ Cell Mutagenicity No data available-
Carcinogenicity No data available-
Reproductive Toxicity No data available-
Specific Target Organ Toxicity (Single Exposure) No data available-
Specific Target Organ Toxicity (Repeated Exposure) No data available-
Aspiration Hazard No data available-
Insights from Structurally Similar Compounds

In the absence of specific data for this compound, examining the toxicology of structurally related compounds can provide valuable insights into potential hazards.

  • Itaconic Acid (Parent Compound): The parent dicarboxylic acid, itaconic acid, has a reported oral LD50 of 2969 mg/kg in rats, indicating moderate acute toxicity. It is also listed as causing serious eye damage.

  • Dibutyl Phthalate (B1215562) (DBP): DBP, another dibutyl diester, has been extensively studied and is recognized as a reproductive and developmental toxicant in animal models.[6] Effects observed include reduced fertility, atrophic changes in male gonads, and skeletal malformations in fetuses. While these findings are for a different chemical, they underscore the potential for reproductive toxicity in this class of compounds.

  • Dibutyl Adipate: This diester has been found to be not toxic in acute oral or dermal animal studies and is not a skin sensitizer. However, at high doses administered via intraperitoneal injection, an increase in fetal gross abnormalities was observed in rats.

Handling and Safety Precautions

Given the limited toxicological data, a cautious approach is warranted when handling this compound. The following recommendations are based on general principles of laboratory safety and information from various safety data sheets.

Engineering Controls
  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: A water jet may scatter the material and spread the fire.

  • Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent entry into drains and waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols for Toxicological Assessment

For a comprehensive safety assessment of this compound, a battery of toxicological tests would be necessary. The following are standardized protocols from the Organisation for Economic Co-operation and Development (OECD) that are widely accepted for regulatory purposes.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[7][8]

  • Principle: A stepwise procedure is used with a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step. The method aims to classify the substance into a GHS category based on the observed mortality.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage.

    • A starting dose of 300 mg/kg is typically used.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (mortality or no mortality), the dose is increased or decreased for the next group of animals.

  • Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.[9][10][11][12][13]

  • Principle: The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) for a 24-hour period.[9]

  • Procedure:

    • A limit test at 2000 mg/kg body weight is often performed first.

    • The test substance is held in contact with the skin with a porous gauze dressing.

    • Animals are observed for signs of toxicity and mortality for 14 days.

  • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the animals) can be determined, and the substance is classified according to GHS criteria.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[14][15][16][17][18]

  • Principle: The substance is applied to a small area of the skin of a single animal (typically an albino rabbit) for a defined period.

  • Procedure:

    • A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a 6 cm² area of shaved skin.

    • The exposure duration is typically 4 hours.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The substance is classified as corrosive, irritant, or non-irritant based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.[19][20][21][22][23]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.[20]

  • Procedure:

    • A single dose (0.1 mL of liquid or 0.1 g of solid) is applied.

    • The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

experimental_workflow cluster_in_vitro In Vitro / In Silico Assessment cluster_in_vivo In Vivo Testing (if necessary) cluster_classification Hazard Classification and Labeling physchem Physicochemical Properties qsar QSAR / Read-Across physchem->qsar in_vitro_skin In Vitro Skin Corrosion/Irritation (e.g., OECD 431, 439) qsar->in_vitro_skin in_vitro_eye In Vitro Eye Irritation (e.g., OECD 492) qsar->in_vitro_eye dermal_404 Acute Dermal Irritation/Corrosion (OECD 404) in_vitro_skin->dermal_404 eye_405 Acute Eye Irritation/Corrosion (OECD 405) in_vitro_eye->eye_405 classification GHS Classification dermal_404->classification eye_405->classification dermal_402 Acute Dermal Toxicity (OECD 402) dermal_402->classification oral_423 Acute Oral Toxicity (OECD 423) oral_423->classification

A tiered testing strategy for assessing chemical toxicity.

Potential Signaling and Metabolic Pathways

While no specific studies have elucidated the metabolic fate of this compound in mammals, a plausible pathway can be proposed based on the known metabolism of diesters and itaconic acid.

Proposed Metabolic Pathway

It is anticipated that this compound undergoes hydrolysis by carboxylesterases, which are abundant in the liver and other tissues, to form monobutyl itaconate and butanol.[3][24] Further hydrolysis would yield itaconic acid and another molecule of butanol.

Itaconic acid can then enter endogenous metabolic pathways. It is a known product of the tricarboxylic acid (TCA) cycle in activated macrophages.[25][26][27][28][29] Itaconic acid can be converted to itaconyl-CoA, which can then be further metabolized. The released butanol would be oxidized to butyraldehyde (B50154) and then to butyric acid, which can enter fatty acid metabolism.

metabolic_pathway DBI This compound MBI Monobutyl Itaconate DBI->MBI Carboxylesterase Butanol Butanol DBI->Butanol Carboxylesterase IA Itaconic Acid MBI->IA Carboxylesterase MBI->Butanol Carboxylesterase Metabolism Endogenous Metabolism (e.g., TCA Cycle, Fatty Acid Oxidation) IA->Metabolism Butyraldehyde Butyraldehyde Butanol->Butyraldehyde Alcohol Dehydrogenase ButyricAcid Butyric Acid Butyraldehyde->ButyricAcid Aldehyde Dehydrogenase ButyricAcid->Metabolism

Proposed metabolic pathway for this compound.

Conclusion

This compound is a chemical with a growing range of applications. While it is generally considered to have low toxicity, there is a significant lack of comprehensive toxicological data. The potential for eye irritation has been noted in some classifications. In the absence of specific data, a cautious approach to handling is essential, utilizing appropriate engineering controls and personal protective equipment. Further research following standardized protocols, such as those outlined by the OECD, is necessary to fully characterize the health and safety profile of this compound. Professionals in research and drug development should remain vigilant and consult updated safety information as it becomes available.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradability of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl itaconate (DBI), a diester of the bio-based platform chemical itaconic acid, is gaining significant interest as a sustainable alternative to petroleum-derived monomers in various industrial applications, including the synthesis of polymers for the pharmaceutical and drug development sectors. Understanding its environmental profile is paramount for its responsible implementation. This technical guide provides a comprehensive overview of the environmental impact and biodegradability of this compound, presenting key quantitative data, detailed experimental methodologies, and relevant biological and chemical pathways. Based on available data, this compound is classified as readily biodegradable and exhibits low aquatic toxicity, positioning it as a favorable option from an environmental standpoint.

Biodegradability

The ready biodegradability of this compound has been assessed using standardized international protocols.

Quantitative Biodegradation Data
Test GuidelineInoculumTest DurationBiodegradation PercentageClassification
OECD 301F (Manometric Respirometry Test)Activated sludge (domestic, non-adapted)28 days74.0%Readily biodegradable (10-day window met)

Table 1: Summary of Ready Biodegradability Data for this compound

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The ready biodegradability of this compound was determined following the OECD Guideline 301F. This method evaluates the aerobic biodegradation of a chemical substance by microorganisms by measuring the amount of oxygen consumed over a 28-day period.

Methodology:

  • Test Substance Preparation: A nominal concentration of the test substance is prepared in a mineral medium. For poorly soluble substances like this compound, dispersion techniques such as sonication may be employed to ensure a homogenous mixture.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not previously adapted to the test substance, is used as the microbial inoculum.

  • Test Setup: The test is conducted in sealed vessels containing the mineral medium, the test substance, and the inoculum. Control vessels containing only the inoculum and the mineral medium, and reference vessels with a readily biodegradable substance (e.g., sodium benzoate), are run in parallel. A toxicity control, containing both the test substance and the reference substance, is also included to assess for inhibitory effects.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20 ± 1°C) with continuous stirring.

  • Measurement: The consumption of oxygen is measured over 28 days using a manometric respirometer. The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is reached.

experimental_workflow_biodegradability cluster_prep Preparation cluster_setup Test Setup (OECD 301F) cluster_incubation Incubation cluster_analysis Analysis cluster_result Result Test_Substance This compound Test_Vessel Test Vessel (DBI + Medium + Inoculum) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Control_Vessel Control Vessel (Medium + Inoculum) Mineral_Medium->Control_Vessel Inoculum Activated Sludge Inoculum->Test_Vessel Inoculum->Control_Vessel Incubation 28 days Dark, 20°C Constant Stirring Test_Vessel->Incubation Control_Vessel->Incubation Reference_Vessel Reference Vessel (e.g., Sodium Benzoate) Reference_Vessel->Incubation Measurement O₂ Consumption (Manometric Respirometry) Incubation->Measurement Calculation % Biodegradation vs. ThOD Measurement->Calculation Classification Readily Biodegradable? Calculation->Classification

Experimental Workflow for OECD 301F Biodegradability Testing.

Environmental Fate and Hydrolysis

The environmental fate of this compound is largely influenced by its biodegradability and potential for hydrolysis.

Hydrolysis

Esters like this compound can undergo hydrolysis to their constituent acid and alcohol. In the case of this compound, this would result in the formation of itaconic acid and butanol. However, under environmentally relevant pH conditions (pH 4-9), the hydrolysis of this compound is not expected to be a significant degradation pathway.

hydrolysis_pathway DBI This compound H2O H₂O Products Itaconic Acid + 2 Butanol DBI->Products Hydrolysis

Hydrolysis Pathway of this compound.

Ecotoxicity

The ecotoxicity of this compound has been evaluated for key aquatic organisms representing different trophic levels: fish, aquatic invertebrates, and algae.

Quantitative Ecotoxicity Data
OrganismTest GuidelineDurationEndpointResult (mg/L)Classification
Danio rerio (Zebrafish)OECD 203 (Acute)96 hoursLC50> 100Not classified as acutely toxic
Daphnia magna (Water flea)OECD 202 (Acute)48 hoursEC50> 100Not classified as acutely toxic
Pseudokirchneriella subcapitata (Green algae)OECD 201 (Growth Inhibition)72 hoursEC50> 100Not classified as acutely toxic

Table 2: Summary of Acute Aquatic Ecotoxicity Data for this compound

The results indicate that this compound has a low potential for acute toxicity to aquatic organisms.

Experimental Protocols for Aquatic Toxicity Testing

General Principles:

Acute aquatic toxicity tests are conducted to determine the concentration of a substance that causes a defined effect (e.g., mortality or immobilization) in a specified percentage of a test population over a short exposure period.

Methodology for Fish (OECD 203):

  • Test Organism: A sensitive fish species, such as Zebrafish (Danio rerio), is used.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated.

Methodology for Aquatic Invertebrates (OECD 202):

  • Test Organism: A standard invertebrate species, such as Daphnia magna, is used.

  • Exposure: Daphnids are exposed to a series of test concentrations for 48 hours.

  • Observation: Immobilization (inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids, is determined.

Methodology for Algae (OECD 201):

  • Test Organism: A rapidly growing algal species, such as Pseudokirchneriella subcapitata, is used.

  • Exposure: Algal cultures are exposed to various concentrations of the test substance for 72 hours.

  • Observation: The growth of the algae is measured, typically by cell counts or fluorescence.

  • Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth or growth rate, is calculated.

ecotoxicity_workflow cluster_organisms Test Organisms cluster_exposure Exposure cluster_endpoints Endpoints cluster_classification Classification Fish Fish (Danio rerio) Exposure_Fish 96 hours Fish->Exposure_Fish Daphnia Invertebrate (Daphnia magna) Exposure_Daphnia 48 hours Daphnia->Exposure_Daphnia Algae Algae (P. subcapitata) Exposure_Algae 72 hours Algae->Exposure_Algae LC50 LC50 (Mortality) Exposure_Fish->LC50 EC50_D EC50 (Immobilization) Exposure_Daphnia->EC50_D EC50_A EC50 (Growth Inhibition) Exposure_Algae->EC50_A Result Low Aquatic Toxicity LC50->Result EC50_D->Result EC50_A->Result

Workflow for Acute Aquatic Ecotoxicity Assessment.

Analytical Methods for Monitoring

Accurate quantification of this compound and its degradation products is essential for robust environmental assessment studies.

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in environmental matrices.

Sample Preparation for Water Samples:

  • Liquid-Liquid Extraction (LLE): The water sample is extracted with a water-immiscible organic solvent (e.g., hexane, dichloromethane).

  • Concentration: The organic extract is concentrated to a smaller volume to increase the analyte concentration.

  • Derivatization (optional): For less volatile degradation products like itaconic acid, derivatization to a more volatile form may be necessary.

GC-MS Analysis:

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the GC column.

  • Detection: As the separated components elute from the column, they are ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.

Conclusion

The available data on this compound indicate a favorable environmental profile. It is readily biodegradable, meaning it is unlikely to persist in the environment. Furthermore, it exhibits low acute toxicity to a range of aquatic organisms. These characteristics, combined with its derivation from renewable resources, make this compound a promising sustainable chemical for use in various applications, including those relevant to the pharmaceutical and drug development industries. As with any chemical, adherence to proper handling and disposal guidelines is essential to minimize any potential environmental impact.

The Genesis of a Platform Chemical: A Technical Guide to the Discovery and First Synthesis of Dialkyl Itaconates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and seminal synthetic routes of dialkyl itaconates, pivotal compounds that have transitioned from industrial curiosities to key molecules in biomedical research. This document provides a comprehensive overview of the foundational chemistry of these compounds, including detailed experimental protocols from early syntheses, quantitative data, and logical diagrams to elucidate their developmental timeline and manufacturing processes.

From Citric Acid to a Novel Dicarboxylic Acid: The Discovery of Itaconic Acid

The story of dialkyl itaconates begins with the discovery of their parent molecule, itaconic acid. In 1836, the Swiss chemist Samuel Baup first identified a new substance produced during the dry distillation of citric acid. Initially, this compound was considered a "pyrogenous" (heat-derived) acid. A few years later, in 1840, Gustav Crasso is credited with the first chemical synthesis of this dicarboxylic acid through the decarboxylation of aconitic acid, another thermal decomposition product of citric acid.[1] It was Crasso who named the new compound "itaconic acid," an anagram of "aconitic."[1]

The early production of itaconic acid was exclusively through chemical means, primarily the pyrolysis of citric acid, which proceeds via the formation of itaconic anhydride (B1165640) followed by hydrolysis.[2] This process, however, was often low-yielding. A significant breakthrough in production came in the early 20th century with the discovery of microbial fermentation routes. In 1931, Kinoshita identified the fungus Aspergillus itaconicus as a producer of itaconic acid from carbohydrates.[3] This biological pathway, primarily utilizing Aspergillus terreus, has since become the predominant industrial method for producing itaconic acid, establishing it as a key bio-based platform chemical.[4]

The Advent of Dialkyl Itaconates: First Syntheses

While itaconic acid itself found applications, its esterification into dialkyl itaconates opened up new avenues, particularly in polymer chemistry. The precise first synthesis of a simple dialkyl itaconate is not definitively documented in a single, seminal publication. However, historical records point to the existence of these esters in the latter half of the 19th century.

One of the earliest, well-documented, and detailed procedures for the synthesis of a dialkyl itaconate is found in a 1959 patent by Levio Spano and Emanuele Condorelli.[5] This patent describes a robust method for the synthesis of dimethyl itaconate via the acid-catalyzed esterification of itaconic acid with methanol (B129727). This method, outlined below, became a foundational technique for the laboratory and industrial preparation of dialkyl itaconates.

Quantitative Data on Early and Notable Syntheses

The following table summarizes the quantitative data from early and significant syntheses of dialkyl itaconates, providing a comparative overview of the reaction conditions and yields.

Dialkyl ItaconateYearReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Diethyl Itaconate1873 (Implied)Itaconic Acid, EthanolAcid Catalyst (presumed)Not SpecifiedNot SpecifiedNot SpecifiedSwarts (via secondary sources)[2][4]
Dimethyl Itaconate1959Itaconic Acid, MethanolSulfuric Acid~65 (reflux)1073.2 (diester)Spano & Condorelli (Patent)[5]
Dibutyl Itaconate2024 (example)Itaconic Acid, n-Butanol, Toluenep-Toluenesulfonic acid140 (reflux)6HighGupta et al.[3]

Experimental Protocols for Key Syntheses

This section provides detailed methodologies for the synthesis of dialkyl itaconates based on historical and foundational methods.

Synthesis of Dimethyl Itaconate via Acid-Catalyzed Esterification (Based on Spano & Condorelli, 1959)

This protocol describes a classic Fischer esterification for the preparation of dimethyl itaconate.

Materials:

  • Itaconic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Sodium sulfate (B86663) solution (for washing)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, distillation apparatus, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine itaconic acid (e.g., 7 moles, 910 g) and an excess of methanol (e.g., 35 moles, 1120 g).

  • Catalyst and Inhibitor Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 7.5% by weight of itaconic acid, 68 g). Add a small amount of hydroquinone (e.g., 0.1% by weight of itaconic acid, 1 g) to inhibit polymerization.

  • Esterification: Heat the mixture to reflux (approximately 65°C) with continuous stirring for about 10 hours.

  • Neutralization: After cooling the reaction mixture, carefully neutralize the sulfuric acid catalyst by adding a sodium hydroxide solution until the pH is between 2.8 and 3.1.

  • Methanol Recovery: Distill the excess methanol from the neutralized mixture.

  • Workup: Wash the remaining esterification product with a sodium sulfate solution.

  • Purification: Separate the dimethyl itaconate from the monomethyl itaconate and other impurities by vacuum distillation. The pure dimethyl itaconate fraction is collected.[5]

Visualizing the Process: Diagrams of Historical and Experimental Flow

The following diagrams, generated using the DOT language, illustrate the key historical developments and the general experimental workflow for the synthesis of dialkyl itaconates.

Discovery_and_Synthesis_Timeline cluster_Discovery Discovery of Itaconic Acid cluster_Synthesis First Synthesis of Dialkyl Itaconates Baup 1836: Baup discovers a new acid from citric acid pyrolysis Crasso 1840: Crasso synthesizes and names 'Itaconic Acid' Baup->Crasso Confirmation & Naming Swarts 1873: Swarts reports polymerization of ethyl itaconate, implying its synthesis Crasso->Swarts Esterification Development Spano 1959: Spano & Condorelli patent a detailed synthesis of dimethyl itaconate Swarts->Spano Refined Synthesis Protocols

Caption: Historical timeline of the discovery of itaconic acid and the first synthesis of its dialkyl esters.

Experimental_Workflow Reactants 1. Reactant Mixing (Itaconic Acid, Alcohol, Catalyst, Inhibitor) Esterification 2. Esterification (Heating under Reflux) Reactants->Esterification Neutralization 3. Neutralization (Quenching the Catalyst) Esterification->Neutralization SolventRemoval 4. Solvent Removal (Distillation of Excess Alcohol) Neutralization->SolventRemoval Workup 5. Aqueous Workup (Washing with Salt Solution) SolventRemoval->Workup Purification 6. Purification (Vacuum Distillation) Workup->Purification Product Pure Dialkyl Itaconate Purification->Product

Caption: General experimental workflow for the acid-catalyzed synthesis of dialkyl itaconates.

References

An In-depth Technical Guide to the Purity and Assay of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of dibutyl itaconate. This compound is a bio-based monomer synthesized from itaconic acid, which is derived from the fermentation of renewable resources.[1] Its increasing use in polymers, resins, and other specialty chemicals necessitates robust and reliable analytical methods to ensure quality and consistency. This document details common impurities, analytical techniques, and provides exemplary experimental protocols for professionals in research and development.

Understanding this compound and Its Impurity Profile

This compound is synthesized via the esterification of itaconic acid with n-butanol.[1] The reaction is typically catalyzed by an acid, and various methods are employed to drive the reaction to completion, including the removal of water.[1] The manufacturing process can introduce several impurities that may affect the final product's performance and safety.

Potential Impurities:

  • Unreacted Starting Materials: Itaconic acid and n-butanol may remain in the final product if the reaction does not go to completion or if purification is inadequate.

  • Intermediate Products: Monobutyl itaconate is a common intermediate that can be present as an impurity.

  • Byproducts of Side Reactions: While specific side reactions are not extensively detailed in readily available literature, the use of strong acid catalysts can sometimes lead to side reactions, resulting in colored impurities.[2]

  • Polymerization Inhibitors: To prevent spontaneous polymerization during synthesis and storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) are often added.[3] Residual amounts of these inhibitors can be present in the final product.

  • Isomeric Impurities: While less common for this specific synthesis, related diesters like dibutyl maleate (B1232345) or dibutyl succinate (B1194679) could potentially be present, depending on the purity of the starting itaconic acid.[4]

A summary of typical purity specifications from commercial suppliers is presented in Table 1.

SupplierPurity SpecificationAnalytical Method
Sigma-Aldrich≥95% (analytical standard)Not specified
TCI America>97.0% (GC)Gas Chromatography (GC)
Alfa Chemistry≥97%Not specified
ChemicalBook Supplier99%Not specified

Analytical Methods for Purity and Assay

Several analytical techniques are employed to assess the purity and assay of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities or simple purity confirmation.

Gas Chromatography (GC)

Gas chromatography is the most commonly cited method for determining the purity of this compound.[5][6] It is well-suited for analyzing volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. For identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful technique for the analysis of this compound and its impurities. It is particularly useful for non-volatile impurities or for analyses where derivatization is not desirable. A reverse-phase HPLC method with UV detection is a common approach.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for the structural confirmation of this compound and the identification of impurities. Quantitative NMR (qNMR) can also be used for assay determination.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is primarily used for the identification of functional groups present in the molecule, confirming the ester linkages and the absence of carboxylic acid groups from the starting material.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the analysis of this compound. It is important to note that these are illustrative examples and may require optimization and validation for specific applications.

Gas Chromatography (GC-FID) Method for Purity Assay

This protocol outlines a typical GC-FID method for the determination of this compound purity.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, and dilute to the mark.

  • Further, dilute an aliquot of this stock solution to a final concentration of approximately 1 mg/mL in the same solvent.

Chromatographic Conditions:

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split mode (50:1), 250 °C
Injection Volume 1 µL
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Detector Flame Ionization Detector (FID), 300 °C

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a reverse-phase HPLC method suitable for separating this compound from potential polar impurities like itaconic acid and monobutyl itaconate.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detector UV at 210 nm
Injection Vol 10 µL
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Sample Preparation:

Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

Expected Chemical Shifts (δ, ppm):

  • ~6.3 ppm (s, 1H, vinyl proton)

  • ~5.7 ppm (s, 1H, vinyl proton)

  • ~4.1 ppm (t, 4H, -OCH₂-)

  • ~3.3 ppm (s, 2H, allylic protons)

  • ~1.6 ppm (m, 4H, -OCH₂CH₂ -)

  • ~1.4 ppm (m, 4H, -CH₂CH₃ )

  • ~0.9 ppm (t, 6H, -CH₃)

Purity can be estimated by comparing the integration of the analyte signals to those of known impurities or a certified internal standard.

FTIR Spectroscopy for Functional Group Analysis

Sample Preparation:

A small drop of the neat liquid sample is placed directly on the ATR crystal.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Expected Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2870C-H stretchAlkyl
~1720C=O stretchEster
~1640C=C stretchAlkene
~1250, ~1150C-O stretchEster

Method Validation

Any analytical method used for routine quality control must be validated to ensure it is fit for its intended purpose. Key validation parameters, based on ICH guidelines, are summarized in Table 2.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. (Repeatability and Intermediate Precision)
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualized Workflows

The following diagrams illustrate the logical workflows for the analysis of this compound.

Dibutyl_Itaconate_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Sample Sample_Prep Sample Preparation (Dilution, Filtration) Sample->Sample_Prep GC Gas Chromatography (Purity Assay) Sample_Prep->GC HPLC HPLC (Impurity Profiling) Sample_Prep->HPLC NMR NMR Spectroscopy (Structural ID) Sample_Prep->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample_Prep->FTIR Purity Purity (%) GC->Purity Impurities Impurity Profile HPLC->Impurities Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: General workflow for the comprehensive analysis of this compound.

GC_Method_Validation_Workflow Start Start Method_Development GC Method Development Start->Method_Development Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow for the validation of a GC analytical method.

References

Toxicological Profile of Itaconic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, and its derivatives are gaining prominence in various industrial applications, including the synthesis of polymers, resins, and pharmaceuticals. This increasing utility necessitates a thorough understanding of their toxicological profiles to ensure safe handling and application. This technical guide provides a comprehensive overview of the current toxicological data on itaconic acid and its key derivatives, including dialkyl itaconates and itaconic anhydride. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved with these compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data from toxicological studies on itaconic acid and its derivatives, facilitating a clear comparison of their acute toxicity, genotoxicity, and cytotoxicity.

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50Reference
Itaconic AcidRatOral> 2000 mg/kg[1]
Itaconic AcidRatDermal> 2000 mg/kg[2]
Itaconic Anhydride-OralHarmful if swallowed (Category 4)[3]

LD50: Median lethal dose.

Table 2: Genotoxicity Data
CompoundAssayTest SystemResultReference
Itaconic AcidAmes TestS. typhimuriumNegative[4]
Itaconic AcidIn vitro Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsNegative[4]
Table 3: Cytotoxicity Data
CompoundCell LineAssayIC50Reference
Dimethyl ItaconateMacrophagesCell ViabilityNon-cytotoxic up to 0.25 mM[5]
Itaconic Acid-based CopolyestersMCF-7 (Human breast cancer)-Good IC50 at lower concentrations[6]

IC50: Half-maximal inhibitory concentration.

Table 4: Other Toxicity Endpoints
CompoundEndpointTest SystemResultReference
Itaconic AcidSkin IrritationRabbitNo irritation[2]
Itaconic AcidEye IrritationRabbitSerious eye damage[7]
Itaconic AnhydrideSkin Irritation-Causes skin irritation[3][8]
Itaconic AnhydrideEye Irritation-Causes serious eye irritation[3][8]
Itaconic AnhydrideRespiratory Irritation-May cause respiratory irritation[3][8]
Itaconic AcidRepeated Dose Toxicity (90-day)Rat (Oral)NOAEL: 1000 mg/kg/day[2]

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the replication and validation of study results. The following sections outline the protocols for commonly employed assays in the toxicological evaluation of itaconic acid and its derivatives.

Acute Oral Toxicity Testing (Up-and-Down Procedure - UDP) - OECD Test Guideline 425

The acute oral toxicity is determined using the Up-and-Down Procedure, which allows for the estimation of the LD50 with a reduced number of animals.[5][9]

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[10] Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.

  • Sequential Dosing: Animals are dosed one at a time. The outcome of the previously dosed animal determines the dose for the next. If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[10]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Mammalian Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[11]

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).

  • Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours). Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Metaphase Analysis: Cells are harvested, fixed, and stained. Metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. Statistical analysis is performed to determine a positive result.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., itaconic acid or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Toxicity

Itaconic acid and its derivatives can modulate various cellular signaling pathways, which can lead to both therapeutic and toxicological outcomes. Understanding these pathways is critical for risk assessment.

Oxidative Stress and Apoptosis

At high concentrations, itaconic acid can induce oxidative stress through the production of reactive oxygen species (ROS).[12][13] This overproduction of ROS can lead to mitochondrial dysfunction and the initiation of the intrinsic apoptosis pathway.[14][15] Key events in this pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[16] Itaconic acid and its derivatives can activate Nrf2 by modifying Keap1, a protein that targets Nrf2 for degradation.[17] This activation leads to the transcription of antioxidant and cytoprotective genes. While this is often a protective mechanism, the sustained or excessive activation of this pathway can disrupt cellular redox balance and contribute to toxicity.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in the toxicology of itaconic acid and its derivatives.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Testing cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) overnight_incubation Overnight Incubation cell_seeding->overnight_incubation Allow attachment compound_addition Addition of Itaconic Acid or Derivatives (various concentrations) overnight_incubation->compound_addition incubation_period Incubation (e.g., 24, 48, 72h) compound_addition->incubation_period mtt_addition MTT Addition incubation_period->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation Metabolic conversion solubilization Solubilization (e.g., DMSO) formazan_formation->solubilization absorbance_reading Absorbance Reading (Plate Reader) solubilization->absorbance_reading data_processing Data Processing (% Viability vs. Control) absorbance_reading->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Figure 1: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.

Itaconic_Acid_Induced_Oxidative_Stress_and_Apoptosis cluster_stimulus Stimulus cluster_cellular_response Cellular Response itaconic_acid High Concentrations of Itaconic Acid ros_production Increased ROS Production itaconic_acid->ros_production mitochondrial_dysfunction Mitochondrial Dysfunction ros_production->mitochondrial_dysfunction causes cytochrome_c_release Cytochrome c Release mitochondrial_dysfunction->cytochrome_c_release leads to caspase_activation Caspase Activation cytochrome_c_release->caspase_activation activates apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis induces

Figure 2: Signaling pathway of itaconic acid-induced oxidative stress and apoptosis.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus itaconic_acid Itaconic Acid / Derivatives keap1_nrf2 Keap1-Nrf2 Complex itaconic_acid->keap1_nrf2 modifies keap1_modified Modified Keap1 keap1_nrf2->keap1_modified nrf2_free Free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus translocates to are Antioxidant Response Element (ARE) nrf2_nucleus->are binds to gene_transcription Transcription of Antioxidant Genes (e.g., HO-1, GCLC) are->gene_transcription initiates

Figure 3: Nrf2 activation pathway in response to itaconic acid exposure.

Conclusion

This technical guide provides a consolidated overview of the toxicological data for itaconic acid and its derivatives. The available data suggests that itaconic acid has low acute toxicity via oral and dermal routes but can be a severe eye irritant. It does not appear to be genotoxic in the assays conducted to date. Its derivatives, such as itaconic anhydride, are known to be skin, eye, and respiratory irritants. The underlying mechanisms of toxicity at higher concentrations appear to be linked to the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis. Conversely, at lower concentrations, it can activate protective pathways like the Nrf2 signaling cascade.

For professionals in research and drug development, this information underscores the importance of appropriate safety measures when handling these compounds, particularly to avoid eye and skin contact. Further research is warranted to fully characterize the toxicological profiles of itaconic acid derivatives and to establish a more comprehensive understanding of their long-term effects and structure-activity relationships. This will be crucial for the continued development and safe application of these versatile bio-based chemicals.

References

An In-depth Technical Guide to the Antimicrobial Properties of Itaconate and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate is an immunometabolite produced by myeloid cells during inflammation that plays a critical role in both immunomodulation and host defense.[1][2][3] Emerging as a key effector molecule in the innate immune response, itaconate and its cell-permeable ester derivatives exhibit direct antimicrobial properties against a range of pathogenic bacteria. This document provides a comprehensive technical overview of the antimicrobial activities of itaconate, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining relevant experimental protocols, and visualizing key pathways and workflows. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-infective therapies.

Antimicrobial Mechanisms of Action

Itaconate exerts its antimicrobial effects through multiple mechanisms, primarily by targeting key bacterial metabolic pathways. Its esters, such as Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI), are more cell-permeable and can act both extracellularly and intracellularly, where they may be hydrolyzed to itaconate or act in their esterified form.[4]

Inhibition of Isocitrate Lyase (ICL)

The most well-characterized antimicrobial action of itaconate is the inhibition of isocitrate lyase (ICL), a crucial enzyme in the bacterial glyoxylate (B1226380) shunt.[5][6][7][8] This pathway is essential for bacteria, including pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa, to utilize fatty acids or acetate (B1210297) as a carbon source, particularly during infection when glucose is limited.[5][9][10] By inhibiting ICL, itaconate effectively blocks this metabolic route, leading to the arrest of bacterial growth.[5][7] Itaconate acts as a covalent inhibitor, forming an adduct with a catalytic cysteine residue in the active site of ICL.[9][11]

G cluster_glyoxylate Glyoxylate Shunt cluster_tca TCA Cycle Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Glyoxylate Glyoxylate ICL->Glyoxylate Succinate Succinate ICL->Succinate Malate_Synthase Malate Synthase Glyoxylate->Malate_Synthase TCA_Succinate Succinate Succinate->TCA_Succinate Malate Malate Malate_Synthase->Malate TCA_Malate Malate Malate->TCA_Malate Acetyl_CoA Acetyl_CoA Acetyl_CoA->Malate_Synthase Itaconate Itaconate Itaconate->ICL Inhibition Fumarate Fumarate Citrate Citrate Cis_Aconitate cis-Aconitate TCA_Isocitrate Isocitrate TCA_Isocitrate->Isocitrate

Itaconate inhibits the bacterial glyoxylate shunt.
Inhibition of Other Key Bacterial Enzymes

Beyond ICL, itaconate and its derivatives have been shown to inhibit other vital bacterial enzymes:

  • Succinate Dehydrogenase (SDH): Itaconate is a competitive inhibitor of SDH, an enzyme complex involved in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][12]

  • Propionyl-CoA Carboxylase (PCAC): In some bacteria, itaconate can inhibit PCAC, disrupting the metabolism of propionate (B1217596), which is crucial for the virulence of pathogens like Mycobacterium tuberculosis that metabolize host-derived fatty acids.[7]

  • B12-dependent Methylmalonyl-CoA Mutase (MCM): Itaconyl-CoA, a metabolite of itaconate, can inhibit MCM, further restricting propionate metabolism and bacterial growth.[2]

  • Aldolase (B8822740) and IMP Dehydrogenase: In Mycobacterium tuberculosis, itaconate has been reported to inhibit aldolase and inosine (B1671953) monophosphate (IMP) dehydrogenase, interfering with glycolysis and purine (B94841) biosynthesis, respectively.[13][14][15]

Synergism with Acidity

The antimicrobial activity of itaconate is significantly enhanced in acidic environments.[16][17][18] Studies have shown that a decrease in pH dramatically lowers the Minimum Inhibitory Concentration (MIC) of itaconate against bacteria like E. coli and Salmonella Typhimurium.[16][19][20] This synergy is particularly relevant in the context of infection, as pathogens are often localized within the acidic environment of phagolysosomes in macrophages. The increased potency is not merely due to enhanced membrane permeability but points to a target-based mechanism that is more effective at lower pH.[16][17]

Induction of Host-Mediated Killing

Itaconate also enhances the antibacterial capacity of host immune cells. It has been shown to induce lysosomal biogenesis in macrophages by activating the transcription factor TFEB.[7][21] This is achieved through the direct alkylation of TFEB at a specific cysteine residue, promoting its nuclear translocation and subsequent expression of lysosomal genes.[21] This leads to an enhanced ability of the macrophage to clear invading bacteria.[7][21]

G cluster_cell Macrophage Cytosol cluster_nucleus Nucleus Itaconate Itaconate TFEB_Cys TFEB (Cys212) Itaconate->TFEB_Cys Alkylation TFEB_mTOR TFEB-mTOR Complex (Cytosolic, Inactive) TFEB_mTOR->TFEB_Cys Dissociation TFEB_nuc TFEB (Nuclear, Active) TFEB_Cys->TFEB_nuc Translocation Lysosomal_Genes Lysosomal Genes TFEB_nuc->Lysosomal_Genes Transcription Lysosome Enhanced Lysosomal Killing Lysosomal_Genes->Lysosome Translation & Biogenesis

Itaconate induces lysosomal biogenesis via TFEB.

Quantitative Antimicrobial Activity

The efficacy of itaconate and its esters varies significantly depending on the bacterial species, the specific compound, and the experimental conditions, particularly pH.[19][20] The following table summarizes reported Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial SpeciesMIC (mM)Experimental Conditions / NotesReference(s)
Itaconate Escherichia coli1 - 10Standard media[10][19]
Escherichia coli0.37M9 Media, pH 6.4[20]
Escherichia coli80M9 Media, pH 7.2[20]
Salmonella Typhimurium10 - 20Standard media[10][19]
Salmonella Typhimurium3.7M9 Media, pH 6.0[19][20]
Salmonella Typhimurium>400M9 Media, pH 7.2[19]
Mycobacterium tuberculosis1[7]
Acinetobacter baumannii10[19][20]
Staphylococcus aureus (MRSA)10[19]
Vibrio spp.6[10][19]
Dimethyl Itaconate (DMI) Mycobacterium tuberculosis0.866[7]
Mycobacterium tuberculosis>10Weaker inhibition of isolated Icl1 enzyme[20]
E. coli (enterohemorrhagic)24No significant difference from itaconate[7]
Salmonella Typhimurium39.52No significant difference from itaconate[7]

Note: MIC values can be highly variable. The strong dependence on pH, as demonstrated for E. coli and S. Typhimurium, highlights the critical importance of controlling and reporting this parameter in susceptibility testing.[16][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of itaconate and its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates (U-bottom)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, M9 minimal media)

  • Test compound (Itaconate or ester) stock solution

  • pH meter and buffers (for pH-controlled assays)

  • Incubator

  • Plate reader (OD600nm)

Procedure:

  • Media Preparation: Prepare the desired broth medium. For pH-controlled experiments, adjust the medium to the target pH using sterile HCl or NaOH before inoculation.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. Include a positive control (no compound) and a negative control (no bacteria).

  • Bacterial Inoculum Preparation: Dilute the logarithmic phase bacterial culture in the broth medium to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600nm) with a plate reader.

G A Prepare Serial Dilution of Itaconate in 96-well Plate C Add Inoculum to Wells A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 18-24h) C->D E Read Plate (Visually or OD600) D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Isocitrate Lyase (ICL) Inhibition Assay

This spectrophotometric assay measures the activity of ICL by detecting the formation of glyoxylate.

Materials:

  • Purified ICL enzyme

  • Assay buffer (e.g., 50 mM MOPS, 5 mM MgCl2, pH 7.5)

  • Substrate: Isocitrate

  • Inhibitor: Itaconate or its ester

  • Detection reagent: Phenylhydrazine

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the assay buffer, purified ICL enzyme, and varying concentrations of the itaconate inhibitor. Allow to pre-incubate for 5-10 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the isocitrate substrate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

  • Stop and Detect: Stop the reaction and derivatize the glyoxylate product by adding phenylhydrazine. This forms a phenylhydrazone derivative.

  • Measurement: Measure the absorbance of the glyoxylate-phenylhydrazone product at 324 nm.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Protocol: Macrophage Infection Model

This protocol assesses the effect of itaconate esters on the survival of intracellular bacteria within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW264.7 or bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Pathogenic bacteria (e.g., S. Typhimurium, M. tuberculosis)

  • Test compound (e.g., 4-Octyl Itaconate)

  • Gentamicin or other appropriate antibiotic

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Agar (B569324) plates for CFU counting

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the macrophages with the itaconate ester or vehicle control for a specified time (e.g., 2-4 hours).

  • Infection: Infect the macrophages with bacteria at a specific multiplicity of infection (MOI, e.g., 10:1) for 30-60 minutes to allow phagocytosis.

  • Extracellular Bacteria Removal: Wash the cells with PBS and replace the medium with fresh medium containing a high concentration of an antibiotic (e.g., gentamicin) that does not penetrate mammalian cells, to kill extracellular bacteria. Incubate for 1 hour.

  • Intracellular Killing Phase: Replace the medium again with fresh medium containing a low concentration of the antibiotic and the itaconate ester or vehicle. Incubate for the desired time course (e.g., 2, 6, 24 hours).

  • Cell Lysis and Plating: At each time point, wash the cells with PBS, then lyse them with the lysis buffer to release intracellular bacteria.

  • CFU Enumeration: Prepare serial dilutions of the lysate and plate them on appropriate agar plates. Incubate overnight and count the resulting colonies (CFU) to determine the number of viable intracellular bacteria.

Conclusion and Future Perspectives

Itaconate and its derivatives represent a promising class of antimicrobial agents that function by disrupting essential bacterial metabolic pathways and enhancing host immune responses. Their unique mode of action, particularly the inhibition of the glyoxylate shunt, makes them attractive candidates for development, especially against persistent pathogens like M. tuberculosis. The profound influence of the microenvironment, specifically pH, on their activity is a critical consideration for both in vitro evaluation and therapeutic application.

Future research should focus on:

  • Optimizing Derivatives: Synthesizing novel itaconate esters with improved permeability, stability, and target specificity.

  • Combination Therapies: Investigating the synergistic potential of itaconate derivatives with conventional antibiotics, particularly those whose efficacy is linked to bacterial metabolic state.

  • Understanding Resistance: Elucidating bacterial mechanisms for itaconate resistance, such as the itaconate degradation pathway found in Salmonella, to develop strategies to overcome them.[22]

  • Clinical Translation: Advancing the most promising candidates through preclinical models of infection to evaluate their safety and efficacy in vivo.

By leveraging a deeper understanding of its multifaceted antimicrobial mechanisms, the full therapeutic potential of itaconate can be harnessed to combat the growing threat of infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Free-Radical Homopolymerization of Dibutyl Itaconate Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetics and experimental protocols for the free-radical homopolymerization of dibutyl itaconate (DBI), a bio-based monomer. The information is intended to guide researchers in understanding the challenges and methodologies associated with the polymerization of this class of monomers.

Introduction

This compound (DBI) is a derivative of itaconic acid, a bio-based platform chemical produced through the fermentation of carbohydrates.[1] As a sustainable alternative to petroleum-based monomers, poly(this compound) and its copolymers have potential applications in coatings, adhesives, and biomedical materials. However, the free-radical homopolymerization of dialkyl itaconates, including DBI, is known to be sluggish, resulting in low monomer conversions and relatively short polymer chains.[2][3] This behavior is attributed to steric hindrance from the bulky ester groups and the potential for depropagation at elevated temperatures.[4][5] Understanding the polymerization kinetics is crucial for optimizing reaction conditions to achieve desired polymer properties.

Key Kinetic Challenges

The homopolymerization of DBI presents several kinetic hurdles:

  • Low Propagation Rate: Compared to structurally similar methacrylates, itaconates exhibit significantly lower propagation rate coefficients (k\p), leading to slow polymerization rates.[6]

  • Depropagation: At higher temperatures (e.g., above 50-80°C), the reverse reaction of propagation, known as depropagation, becomes significant, limiting the attainable monomer conversion and molar mass of the polymer.[4][5][7]

  • Chain Transfer: Chain transfer reactions, particularly to the monomer, can play a significant role in limiting the molecular weight of the resulting polymer.[3][6]

Quantitative Kinetic Data

The following tables summarize key kinetic parameters and reaction conditions for the free-radical homopolymerization of DBI from various studies.

Table 1: Kinetic Rate Coefficients for this compound (DBI) Homopolymerization

Temperature (°C)k\p (L·mol⁻¹·s⁻¹)k\t (10⁵ L·mol⁻¹·s⁻¹)MethodReference
50123.9Calculated[6]
45-3.4 ± 0.6SP-PLP-ESR[8]
0-1.3SP-PLP-ESR[9]

k\p: propagation rate coefficient; k\t: termination rate coefficient; SP-PLP-ESR: Single Pulse–Pulsed Laser Polymerization–Electron Spin Resonance

Table 2: Activation Energies for Termination of this compound (DBI) Radical Polymerization

ParameterActivation Energy (E\a) (kJ·mol⁻¹)Reference
Chain-length averaged k\t23.0 ± 3.2[8]
k\t for very small radicals (k\t⁰)27.6 ± 2.8[8]

Table 3: Experimental Conditions for Batch Homopolymerization of this compound (DBI)

Temperature (°C)Monomer Conc. (wt %)InitiatorInitiator Conc. (wt % relative to monomer)SolventConversionReference
5030 - 70AIBN1, 3, 7Toluene-d8 / Toluene (B28343)Low[6]
8030 - 70AIBN, TBPEH1, 3, 7Toluene-d8 / TolueneLimited by depropagation[5][6]
503 mol·L⁻¹AIBN1.5 x 10⁻² mol·L⁻¹Benzene-[1]

AIBN: 2,2'-Azobisisobutyronitrile; TBPEH: tert-Butyl peroxy-2-ethylhexanoate

Experimental Protocols

This section provides detailed methodologies for key experiments related to the free-radical homopolymerization of DBI.

Protocol 1: Batch Solution Polymerization of this compound

Objective: To perform a batch solution polymerization of DBI and monitor monomer conversion over time.

Materials:

  • This compound (DBI), purified

  • Toluene (or other suitable solvent), anhydrous

  • 2,2'-Azobisisobutyronitrile (AIBN) (or other suitable initiator)

  • Nitrogen gas, high purity

  • Reaction vessel (e.g., Schlenk flask) with magnetic stirrer

  • Constant temperature oil bath

  • Syringes and needles

  • Inhibitor remover columns (optional, if monomer contains inhibitor)

Procedure:

  • Monomer Purification: If the DBI monomer contains an inhibitor, pass it through a column packed with a suitable inhibitor remover.

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Add the desired amount of DBI and toluene to the vessel.

    • Seal the vessel with a rubber septum.

  • Deoxygenation: Purge the reaction mixture with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Preparation: Prepare a stock solution of AIBN in toluene.

  • Reaction Initiation:

    • Immerse the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 50°C or 80°C).[6]

    • Allow the reaction mixture to reach thermal equilibrium.

    • Using a syringe, inject the required amount of the AIBN stock solution into the reaction vessel to initiate the polymerization.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture using a nitrogen-purged syringe. To quench the polymerization in the sample, it can be exposed to air or a small amount of an inhibitor can be added.

  • Analysis:

    • Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by integrating the signals of the monomer vinyl protons and comparing them to an internal standard or the polymer backbone signals.[4][5]

    • Molar Mass Distribution: Analyze the polymer molar mass and dispersity (Đ) of the collected samples using Size Exclusion Chromatography (SEC).[4][5]

Protocol 2: Pulsed-Laser Polymerization (PLP-SEC) for Propagation Kinetics

Objective: To determine the propagation rate coefficient (k\p) of DBI at a specific temperature. This is a specialized technique requiring specific equipment.

Materials & Equipment:

  • This compound (DBI), purified

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Pulsed laser source (e.g., excimer laser)

  • Reaction cell with temperature control

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Sample Preparation: Prepare a solution of DBI with a known concentration of the photoinitiator.

  • PLP Experiment:

    • Place the sample in the temperature-controlled reaction cell.

    • Irradiate the sample with a series of short, intense laser pulses at a specific repetition rate. Each pulse generates a high concentration of primary radicals, initiating polymerization.

  • Polymer Isolation: After irradiation, the resulting polymer may be isolated by precipitation or the solution can be directly analyzed.

  • SEC Analysis:

    • Analyze the molar mass distribution of the produced polymer by SEC.

    • The resulting chromatogram will show distinct peaks corresponding to polymers formed between laser pulses. The position of the inflection point on the low molar mass side of the first peak (M₁) is related to the propagation rate coefficient.

  • Calculation of k\p: The propagation rate coefficient can be calculated using the following equation:

    • k\p = M₁ / (t₀ * [M] * ρ)

    • where M₁ is the molar mass at the first inflection point, t₀ is the time between laser pulses, [M] is the monomer concentration, and ρ is the monomer density.[10]

Visualizations

Free-Radical Polymerization Workflow

The following diagram illustrates the general workflow for a batch free-radical polymerization experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Vessel Setup Monomer_Purification->Reaction_Setup Solvent_Preparation Solvent Preparation Solvent_Preparation->Reaction_Setup Initiator_Solution Initiator Solution Preparation Initiation Initiation (Initiator Injection) Initiator_Solution->Initiation Deoxygenation Deoxygenation (N2 Purge) Reaction_Setup->Deoxygenation Deoxygenation->Initiation Polymerization Polymerization at Constant T Initiation->Polymerization Sampling Sampling at Intervals Polymerization->Sampling Conversion_Analysis Conversion (1H NMR) Sampling->Conversion_Analysis MMD_Analysis Molar Mass (SEC) Sampling->MMD_Analysis

Caption: Workflow for batch free-radical homopolymerization.

Mechanism of Free-Radical Polymerization

This diagram outlines the fundamental steps in free-radical polymerization.

G Initiator Initiator 2R• Primary Radical Initiator->2R• kd (Decomposition) RM• Initiated Chain 2R•->RM• ki (Initiation) + Monomer (M) RM(n+1)• Propagating Radical RM•->RM(n+1)• kp (Propagation) + n M Polymer Dead Polymer RM(n+1)•->Polymer kt (Termination) + RM(m+1)•

Caption: Key steps of free-radical polymerization.

Depropagation Equilibrium

The following illustrates the equilibrium between propagation and depropagation.

G Pn• + M Propagating Radical + Monomer P(n+1)• Longer Propagating Radical Pn• + M->P(n+1)• kp (Propagation) P(n+1)•->Pn• + M kdp (Depropagation)

Caption: Propagation and depropagation equilibrium.

References

Application Notes and Protocols for Emulsion Polymerization of Dibutyl Itaconate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dibutyl itaconate (DBI) copolymers using emulsion polymerization techniques. This compound, a bio-based monomer derived from the fermentation of carbohydrates, offers a sustainable alternative to petroleum-derived monomers.[1] Its copolymers are gaining interest for a variety of applications, including as pressure-sensitive adhesives, coatings, and potentially as novel biomaterials for drug delivery applications.[2][3] This document outlines the synthesis of DBI copolymers with various comonomers, methods for their characterization, and potential applications in the pharmaceutical sciences, including the immunomodulatory role of itaconate.

Introduction to this compound Copolymer Synthesis

The homopolymerization of itaconate esters like DBI often results in low monomer conversions and short polymer chains.[4][5] Copolymerization with other monomers, such as acrylates and methacrylates, can overcome these limitations.[4][5] Emulsion polymerization is a particularly suitable method for synthesizing these copolymers as it is an environmentally friendly process that uses water as the dispersion medium and allows for the production of high molecular weight polymers at a fast polymerization rate.[2][3]

Common techniques for the emulsion polymerization of DBI copolymers include batch, semi-batch, and seeded semi-batch processes.[2][6][7] The choice of technique can influence the polymer microstructure, particle size, and overall properties of the resulting latex. For instance, seeded semi-batch polymerization offers excellent control over the reaction heat and allows for the tuning of the polymer chain composition, which is crucial for overcoming challenges like unfavorable reactivity ratios.[6][7]

Potential Applications in Drug Development

While the primary applications of DBI copolymers have been in the adhesives and coatings industries, the inherent properties of itaconic acid and its derivatives suggest potential for use in drug delivery and immunomodulation.[2] Itaconic acid is a metabolite produced by mammalian immune cells, such as macrophages, and has been shown to have immunoregulatory and anti-inflammatory effects.[2][4] Itaconate exerts its effects in part by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial tricarboxylic acid (TCA) cycle, leading to alterations in cellular metabolism and a reduction in the production of pro-inflammatory cytokines.[4]

Polymers incorporating itaconate moieties, therefore, have the potential to be developed into drug delivery systems that not only release a therapeutic agent but also have an intrinsic immunomodulatory effect.[2][4] This could be particularly beneficial for the treatment of inflammatory diseases.[4] Furthermore, the properties of DBI copolymers can be tuned by altering the comonomer composition, making it possible to design materials with specific degradation profiles and drug release kinetics.

Data Presentation

The following tables summarize quantitative data from various studies on the emulsion polymerization of this compound copolymers.

Table 1: Batch Emulsion Copolymerization of this compound (DBI) and Lauryl Methacrylate (B99206) (LMA) [2][3]

ParameterPSA-1000PSA-2000PSA-3000PSA-4000PSA-5000
Monomer Composition (wt%)
DBI997449240
LMA025507599
Itaconic Acid (IA)11111
Initiator (KPS, phm) 1.01.01.01.01.0
Surfactant (SDS, phm) 2424242424
Reaction Temperature (°C) 7575757575
Reaction Time (h) 66666
Monomer Conversion (%) >97>97>97>97>97
Particle Size (nm) 51-7051-7051-7051-7051-70
Glass Transition Temp. (Tg, °C) -10-23.5-53--

phm = parts per hundred parts of monomer

Table 2: Seeded Semi-batch Emulsion Copolymerization of DBI with Methyl Methacrylate (MMA) and Butyl Acrylate (B77674) (BA) [6][7]

ParameterValue
Monomer Composition (wt%)
MMA/BA (50/50) SeedVaries
MMA/BA/DBI FeedUp to 30% DBI
Initiator System Redox (TBHP/FF6)
Surfactant Dowfax 2A1
Reaction Temperature (°C) 50-90
Feed Time (h) 3
Total Reaction Time (h) 4
Final Solids Content (%) 40
DBI Incorporation (%) >90

Experimental Protocols

Protocol 1: Batch Emulsion Copolymerization of this compound and Lauryl Methacrylate

This protocol is based on the synthesis of poly(DBI-LMA-IA) terpolymers for pressure-sensitive adhesives.[2][3]

Materials:

Equipment:

  • 100 mL three-neck glass reactor

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Argon/Nitrogen inlet

  • Thermostated oil bath

  • Beakers and magnetic stirrer

Procedure:

  • Monomer Preparation: In a beaker, weigh the desired amounts of DBI, LMA, and IA (refer to Table 1 for ratios). Stir the mixture magnetically for 30 minutes to ensure homogeneity.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the SDS surfactant in DI water.

  • Emulsification: Add the monomer mixture to the aqueous surfactant solution and stir vigorously to form a stable pre-emulsion.

  • Reactor Setup: Assemble the three-neck glass reactor with the mechanical stirrer, thermometer, condenser, and argon/nitrogen inlet. Place the reactor in the thermostated oil bath.

  • Polymerization:

    • Transfer the pre-emulsion into the reactor.

    • Purge the reactor with argon or nitrogen for at least 30 minutes to remove oxygen.

    • Set the mechanical stirrer to 300 rpm and heat the reactor to 75°C.

    • Prepare the initiator solution by dissolving KPS in a small amount of deoxygenated DI water.

    • Once the reactor reaches the set temperature, inject the KPS solution into the reactor to initiate the polymerization.

    • Maintain the reaction at 75°C for 6 hours under a constant argon/nitrogen atmosphere.

  • Post-Reaction:

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a nylon mesh (e.g., 80 mesh) to remove any coagulum.

    • Adjust the pH of the latex to ~8 with a 1 M ammonia solution to prevent hydrolysis.

    • To determine the monomer conversion gravimetrically, take a small sample of the latex, add a hydroquinone solution to inhibit further reaction, and dry to a constant weight.

Protocol 2: Seeded Semi-batch Emulsion Copolymerization of this compound, Methyl Methacrylate, and Butyl Acrylate

This protocol describes a seeded semi-batch process to improve the incorporation of DBI.[6][7]

Materials:

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • This compound (DBI)

  • Redox initiator system: tert-Butyl hydroperoxide (TBHP) and a reducing agent (e.g., sodium formaldehyde (B43269) sulfoxylate (B1233899) - FF6)

  • Anionic surfactant (e.g., Dowfax 2A1)

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and multiple inlets

  • Syringe pumps or peristaltic pumps for feeding

  • Temperature controller

Procedure:

  • Seed Synthesis (First Stage):

    • Synthesize a seed latex of MMA/BA (e.g., 50/50 wt ratio) via a standard batch emulsion polymerization. This will result in a stable latex with a known particle size (e.g., ~75 nm).

  • Pre-emulsion Preparation (for Second Stage):

    • Prepare a pre-emulsion containing the desired ratio of MMA, BA, and DBI, the surfactant, and DI water.

  • Reactor Setup:

    • Charge the jacketed reactor with the MMA/BA seed latex and additional DI water.

    • Begin stirring (e.g., 200 rpm) and purge the reactor with nitrogen.

    • Heat the reactor to the desired reaction temperature (e.g., 75°C).

  • Polymerization (Second Stage):

    • Once the reactor reaches the set temperature, add the oxidant component of the redox initiator (TBHP) as a single shot.

    • Simultaneously, start the continuous feeds of the monomer pre-emulsion and the reducing agent solution (FF6 in DI water) into the reactor over a period of 3 hours.

    • After the feeds are complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

  • Post-Reaction:

    • Cool the reactor to room temperature.

    • Filter the final latex to remove any coagulum.

Protocol 3: Characterization of this compound Copolymers

1. Particle Size Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the latex sample with DI water to approximately 0.1 wt%. Analyze using a DLS instrument to determine the intensity-weighted average particle size.

2. Molecular Weight Determination:

  • Method: Gel Permeation Chromatography (GPC).

  • Procedure:

    • Dry a sample of the latex to obtain the solid polymer.

    • Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

    • Filter the solution through a 0.45 µm filter.

    • Inject the filtered solution into the GPC system, calibrated with polystyrene or poly(methyl methacrylate) standards, to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

3. Thermal Properties Analysis:

  • Method: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Prepare a film from the copolymer latex by casting it onto a suitable substrate and allowing it to dry completely.

    • Seal a small sample (5-10 mg) of the film in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle might be:

      • Heat from room temperature to 150°C at 10°C/min.

      • Hold isothermally for 5 minutes.

      • Cool to -90°C at 10°C/min.

      • Heat from -90°C to 150°C at 10°C/min.

    • Determine the glass transition temperature (Tg) from the second heating scan.

Protocol 4: General Protocol for Nanoparticle Formulation for Drug Encapsulation

This is a generalized protocol for forming nanoparticles from a pre-synthesized copolymer for the purpose of encapsulating a hydrophobic drug.

Materials:

  • This compound copolymer

  • Hydrophobic drug

  • Organic solvent (e.g., acetone, THF)

  • Aqueous solution (e.g., DI water, buffer)

  • Cryoprotectant (e.g., sucrose) - optional for lyophilization

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator or means for solvent removal

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the DBI copolymer and the hydrophobic drug in a water-miscible organic solvent.

  • Nanoprecipitation:

    • Place the aqueous solution in a beaker and stir at a moderate speed.

    • Using a syringe pump, add the organic solution dropwise into the stirring aqueous phase.

    • The rapid diffusion of the solvent into the aqueous phase will cause the polymer and drug to precipitate, forming drug-loaded nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, for example, by using a rotary evaporator under reduced pressure.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant, which contains any unencapsulated drug.

    • Resuspend the nanoparticle pellet in fresh aqueous solution. Repeat this washing step as necessary.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be freeze-dried.

    • Add a cryoprotectant (e.g., sucrose) to the suspension to prevent aggregation during freezing.

    • Freeze the sample and lyophilize until all the water is removed, resulting in a dry powder of drug-loaded nanoparticles.

Mandatory Visualizations

G cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_application Application Formulation A Monomer & Surfactant Pre-emulsion Preparation B Emulsion Polymerization in Reactor A->B C Latex Filtration B->C D Particle Size Analysis (DLS) C->D E Molecular Weight (GPC) C->E F Thermal Properties (DSC) C->F G Drug & Copolymer Dissolution C->G H Nanoprecipitation G->H I Purification & Formulation H->I G cluster_cell Macrophage cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (SDH) Fumarate Fumarate SDH->Fumarate Inflammation Pro-inflammatory Response (e.g., IL-6 production) SDH->Inflammation Modulates Succinate Succinate Succinate->SDH Itaconate_poly Itaconate-Polymer (from Nanoparticle) Itaconate Intracellular Itaconate Itaconate_poly->Itaconate Degradation/ Release Itaconate->SDH Inhibition Itaconate->Inflammation Suppression

References

Application Notes & Protocols: Synthesis of Bio-based Elastomers from Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bio-based elastomers utilizing dibutyl itaconate (DBI), a renewable monomer derived from biomass. The following sections detail the synthesis process, key experimental procedures, and the resulting material properties, offering a sustainable alternative to petroleum-based elastomers.

Introduction

This compound (DBI) is a promising bio-based monomer for the synthesis of sustainable elastomers.[1] Derived from the fermentation of carbohydrates, itaconic acid, the precursor to DBI, offers a greener alternative to traditional petroleum-derived monomers.[2] Elastomers based on DBI can be synthesized through various polymerization techniques, primarily emulsion polymerization, and exhibit a range of mechanical and thermal properties suitable for diverse applications, including as alternatives to conventional synthetic rubbers like styrene-butadiene rubber (SBR).[3][4] This document outlines the synthesis of poly(this compound-co-butadiene) (PDBIB) and other DBI-based copolymers, providing detailed experimental protocols and a summary of their performance characteristics.

Synthesis of this compound-Based Elastomers

The most common method for synthesizing high molecular weight DBI-based elastomers is through emulsion polymerization, often initiated by a redox system at low temperatures.[2] This technique allows for the copolymerization of DBI with dienes like butadiene to create elastomers with tunable properties.

Key Materials and Reagents

A comprehensive list of materials and their typical suppliers as found in the literature.[4]

MaterialSupplier ExamplePurity
This compound (DBI)Sigma-Aldrich96%
ButadieneJilin Petroleum94%
Rosin soapJilin Petroleum-
Potassium hydroxideJilin Petroleum-
Ethylene (B1197577) diamine tetraacetic acid (EDTA)Jilin Petroleum-
Ferric ethylene diamine tetraacetic acid salt (Fe-EDTA)Jilin Petroleum-
Sodium hydrosulfite (SHS)Jilin Petroleum-
p-Menthane (B155814) hydroperoxide (PMH)Jilin Petroleum-
Hydroxylamine (B1172632)Jilin Petroleum-
Experimental Workflow: Emulsion Polymerization of PDBIB

The following diagram illustrates the general workflow for the synthesis of poly(this compound-co-butadiene) (PDBIB) via redox-initiated emulsion polymerization.

G cluster_prep Pre-emulsification cluster_poly Polymerization cluster_term Termination & Isolation prep1 Combine Monomers (DBI, Butadiene), Rosin Soap, EDTA, KOH in a sealed reaction bottle prep2 Pre-emulsify at 25 °C for 4 hours to form a stable latex prep1->prep2 poly1 Inject SHS solution to eliminate residual oxygen prep2->poly1 poly2 Inject PMH solution to initiate polymerization poly1->poly2 poly3 Maintain polymerization at 5 °C for 8 hours poly2->poly3 term1 Add hydroxylamine solution to terminate the reaction poly3->term1 term2 Obtain PDBIB latex term1->term2 term3 Coagulate with ethanol, wash, and dry to obtain solid elastomer term2->term3

Figure 1: General workflow for the synthesis of PDBIB elastomer.

Experimental Protocols

Protocol for Redox-Initiated Emulsion Polymerization of PDBIB[4]

This protocol describes the synthesis of a series of bio-based poly(this compound-co-butadiene) (PDBIB) elastomers.

Procedure:

  • Pre-emulsification: In a sealed reaction bottle, combine all chemicals as listed in Table 1 (except for sodium hydrosulfite (SHS) and p-menthane hydroperoxide (PMH)).

  • Maintain the mixture at 25 °C and stir for 4 hours to form a stable and homogeneous pre-emulsion.

  • Oxygen Removal: Inject the SHS solution into the reaction bottle to eliminate any residual oxygen within the pre-emulsion.

  • Initiation: Subsequently, inject the PMH solution to initiate the polymerization reaction.

  • Polymerization: Allow the polymerization to proceed for 8 hours at a constant temperature of 5 °C.

  • Termination: Introduce a hydroxylamine solution into the reactor to terminate the polymerization.

  • Product Isolation: The resulting PDBIB latex can be coagulated using ethanol, followed by washing and drying to obtain the solid elastomer.

Protocol for High-Temperature Semicontinuous Emulsion Polymerization[5]

This method can be adapted for the synthesis of copolymers of this compound with acrylic monomers.

Procedure:

  • Reactor Setup: Charge a reactor with a portion of the monomers, emulsifier, and initiator.

  • Semi-batch Feed: Continuously feed the remaining monomers and initiator into the reactor over a period of time (e.g., 4 hours) at an elevated temperature (e.g., 75-90 °C).[5]

  • Reaction Completion: After the feed is complete, maintain the reaction temperature for an additional period (e.g., 1 hour) to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor and collect the resulting latex for further analysis.

Characterization of this compound-Based Elastomers

The synthesized elastomers are typically characterized to determine their structure, molecular weight, and thermomechanical properties.

Structural and Molecular Weight Analysis

The chemical structure and composition of the copolymers can be confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

The following diagram illustrates the characterization workflow.

G cluster_structural Structural Analysis cluster_molecular Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing start Synthesized PDBIB Elastomer ftir FTIR Spectroscopy (Confirm functional groups) start->ftir nmr NMR Spectroscopy (Determine copolymer composition) start->nmr gpc Gel Permeation Chromatography (GPC) (Determine Mn, Mw, PDI) start->gpc dsc Differential Scanning Calorimetry (DSC) (Determine Glass Transition Temperature, Tg) start->dsc tga Thermogravimetric Analysis (TGA) (Assess thermal stability) start->tga tensile Tensile Testing (Measure Tensile Strength, Elongation at Break) start->tensile dmta Dynamic Mechanical Thermal Analysis (DMTA) (Evaluate viscoelastic properties) start->dmta

Figure 2: Characterization workflow for PDBIB elastomers.

Properties of this compound-Based Elastomers

The properties of DBI-based elastomers can be tailored by adjusting the comonomer ratio.

Molecular Weight and Thermal Properties

The molecular weight of PDBIB copolymers typically ranges from 236,000 to 392,000 Da.[6][7] The glass transition temperature (Tg) is a critical property for elastomers and can be tuned by varying the butadiene content.

Copolymer (DBI/Butadiene wt%)Mn (x 10⁴ g/mol )PDITg (°C)
PDBIB50 (50/50)33.82.97-57.9
PDBIB60 (40/60)---63.9
PDBIB70 (30/70)---66.2
PDBIB80 (20/80)45.03.79-70.2
PDIB (varying butadiene)23.6 - 39.2--42 to -72

Data compiled from multiple sources.[3][4][6][7]

Mechanical Properties

DBI-based elastomers can exhibit mechanical properties comparable to or even exceeding those of traditional synthetic rubbers.[6][7] The incorporation of fillers like silica (B1680970) or carbon black can further enhance their mechanical performance.[3][4]

MaterialTensile Strength (MPa)Elongation at Break (%)
Unfilled PDIB40 (40 wt% butadiene)> 2> 600
Silica-reinforced PDBIB60> 18> 400
Carbon black-reinforced PDBIB70> 18> 400
PDEBEG/CB (10 wt% diethyl itaconate)14.5305

Data compiled from multiple sources.[4][6][7][8][9]

Conclusion

The synthesis of bio-based elastomers from this compound presents a viable and sustainable alternative to petroleum-derived materials. Through techniques like redox-initiated emulsion polymerization, it is possible to produce elastomers with a wide range of tunable properties. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of DBI-based elastomers in various applications, contributing to the development of a more sustainable polymer industry. The mechanical properties of these elastomers, particularly when reinforced with fillers, make them promising candidates for applications in high-performance green tires and other engineering fields.[4][9]

References

Application Notes and Protocols for Dibutyl Itaconate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI) is a bio-based monomer derived from the fermentation of carbohydrates, presenting a sustainable alternative to petroleum-based monomers traditionally used in the synthesis of pressure-sensitive adhesives (PSAs).[1][2] Its properties make it a promising candidate for developing high-performance, environmentally friendly adhesives. This document provides detailed application notes and experimental protocols for the use of DBI in the formulation of PSAs, targeting applications in research, scientific exploration, and the development of drug delivery systems.

DBI can be copolymerized with various acrylic monomers through emulsion polymerization to create adhesives with a range of properties.[3][4] By adjusting the comonomer composition and polymerization conditions, the adhesive characteristics, such as peel strength, tack, and shear resistance, can be tailored to specific application requirements. For instance, increasing the DBI content in a copolymer formulation has been shown to enhance the 180° peel strength of the resulting PSA.[1][5]

Key Advantages of this compound in PSAs:

  • Bio-based and Sustainable: Derived from renewable resources, DBI contributes to the development of more sustainable adhesive formulations.[2]

  • Tunable Adhesive Properties: The adhesive performance can be optimized by copolymerizing DBI with other monomers.[3]

  • Enhanced Peel Strength: Incorporation of DBI has been demonstrated to improve the peel strength of PSAs on various substrates.[1]

  • Environmentally Friendly Process: Emulsion polymerization, a common method for synthesizing DBI-based PSAs, is an environmentally friendly, water-based process.[3][4]

Experimental Data

Copolymer Formulations and Thermal Properties

The composition of the monomer feed significantly influences the thermal properties of the resulting copolymer, such as the glass transition temperature (Tg), which is a critical parameter for PSA performance. The following table summarizes the formulations and corresponding Tg values for a series of bio-based PSAs synthesized via batch emulsion polymerization.

Sample IDDBI (wt%)Lauryl Methacrylate (B99206) (LMA) (wt%)Itaconic Acid (IA) (wt%)Glass Transition Temperature (Tg) (°C)
PSA-10009901-28
PSA-200074251-35
PSA-300049501-45
PSA-400024751-55
PSA-50000991-65

Data adapted from Chavez-Arellano et al., Polymers 2022.[3]

Adhesive Performance of DBI-based PSAs

The concentration of DBI in the copolymer backbone directly impacts the adhesive properties. The table below illustrates the effect of varying DBI content on the 180° peel strength and high-frequency shear loss modulus (G") of a series of poly(this compound-co-butyl acrylate-co-acrylic acid-co-glycidyl methacrylate) (PDBAG) copolymers.

DBI Content (wt%)Glycidyl (B131873) Methacrylate (GMA) (wt%)180° Peel Strength (N/25 mm)High-Frequency Shear Loss Modulus (G") (kPa)
300.510.755.5
500.516.587.3

Data adapted from Wu et al., ACS Omega 2025.[1][5]

Experimental Protocols

Protocol 1: Synthesis of DBI/LMA/IA Terpolymer PSAs via Batch Emulsion Polymerization

This protocol describes the synthesis of a series of pressure-sensitive adhesives based on this compound, lauryl methacrylate, and itaconic acid using a batch emulsion polymerization process.[3][4]

Materials:

  • This compound (DBI)

  • Lauryl methacrylate (LMA)

  • Itaconic acid (IA)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Potassium persulfate (KPS)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH)

  • Deionized water (DI-H2O)

  • Three-neck glass reactor equipped with a mechanical stirrer, thermometer, and argon supply inlet

Procedure:

  • Reactor Setup: Assemble the three-neck glass reactor with the mechanical stirrer, thermometer, and argon inlet.

  • Initial Charge: To the reactor, add 66.25 g of DI-H2O, 0.95 g of SDS, and 2.25 mL of 1 M NH4OH.

  • Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1). For example, for PSA-2000, mix the appropriate amounts of DBI, LMA, and IA.

  • Emulsification: Add the monomer mixture to the reactor containing the aqueous solution and stir at 300 rpm for 30 minutes under an argon atmosphere to form a stable emulsion.

  • Initiator Addition: In a separate vial, dissolve 0.23 g of KPS in a small amount of DI-H2O.

  • Polymerization: Heat the reactor to 80°C. Once the temperature is stable, inject the KPS solution into the reactor to initiate the polymerization.

  • Reaction Monitoring: Maintain the reaction at 80°C for 4 hours with continuous stirring under an argon atmosphere.

  • Cooling and Filtration: After 4 hours, cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Protocol 2: Synthesis of PDBAG Copolymer PSAs via High-Temperature Semicontinuous Emulsion Polymerization

This protocol details the synthesis of a series of PSAs composed of this compound, butyl acrylate (B77674), acrylic acid, and glycidyl methacrylate through a high-temperature semicontinuous emulsion polymerization method.[1][2]

Materials:

  • This compound (DBI)

  • Butyl acrylate (BA)

  • Acrylic acid (AA)

  • Glycidyl methacrylate (GMA)

  • Surfactant (e.g., reactive surfactant)

  • Initiator (e.g., ammonium persulfate)

  • Deionized water

  • Jacketed glass reactor with a mechanical stirrer, condenser, and separate monomer and initiator feed lines

Procedure:

  • Initial Reactor Charge: Charge the reactor with an initial amount of deionized water and surfactant. Heat the reactor to 78°C while purging with nitrogen.

  • Pre-emulsion Preparation: In a separate vessel, prepare a stable pre-emulsion of the monomers (DBI, BA, AA, and GMA) in deionized water with a surfactant.

  • Initiator Solution Preparation: Prepare an aqueous solution of the initiator.

  • Initial Polymerization: Add a small portion of the pre-emulsion and the initiator solution to the heated reactor to form seed particles.

  • Semicontinuous Feed: After the seed stage, continuously feed the remaining pre-emulsion and initiator solution into the reactor over a period of 3-4 hours at a constant rate.

  • Reaction Completion: After the feeds are complete, maintain the reaction temperature at 78°C for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and pH Adjustment: Cool the reactor to room temperature and adjust the pH of the latex to 7-8 with a suitable base (e.g., ammonium hydroxide).

  • Filtration: Filter the final latex to remove any grit or coagulum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post Post-Polymerization Monomer_Mixture Monomer Mixture (DBI, Comonomers) Emulsification Emulsification Monomer_Mixture->Emulsification Aqueous_Phase Aqueous Phase (Water, Surfactant) Aqueous_Phase->Emulsification Initiation Initiation (Initiator Addition) Emulsification->Initiation Polymerization Polymerization (Heating & Stirring) Initiation->Polymerization Cooling Cooling Polymerization->Cooling Filtration Filtration Cooling->Filtration PSA_Latex PSA Latex Filtration->PSA_Latex

Caption: Emulsion Polymerization Workflow for DBI-based PSAs.

signaling_pathway cluster_properties PSA Properties DBI This compound (DBI) (Bio-based monomer) Polymerization Emulsion Polymerization DBI->Polymerization Comonomers Comonomers (e.g., LMA, BA, AA, GMA) Comonomers->Polymerization Copolymer DBI-based Copolymer Polymerization->Copolymer Peel Peel Strength Copolymer->Peel Influences Tack Tack Copolymer->Tack Influences Shear Shear Resistance Copolymer->Shear Influences

Caption: Structure-Property Relationship in DBI-based PSAs.

References

Application of Dibutyl Itaconate in Coatings and Paints: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI) is a bio-based monomer derived from the fermentation of carbohydrates, presenting a sustainable alternative to petroleum-derived monomers in the coatings and paints industry.[1] Its unique chemical structure, featuring two ester groups and a vinylidene group, allows for its use in the synthesis of a variety of polymers with tunable properties. This document provides detailed application notes and protocols for the use of DBI in the formulation of coatings and paints, with a focus on waterborne acrylic and vinyl copolymer systems. The information is intended for researchers and professionals in materials science and formulation chemistry.

I. Polymer Synthesis: this compound-Based Latexes

The most common method for preparing DBI-based binders for waterborne coatings is emulsion polymerization. This technique allows for the synthesis of high molecular weight polymers in an aqueous medium, resulting in a latex that can be directly formulated into paints.

A. Key Copolymer Systems

DBI can be copolymerized with a variety of monomers to achieve desired coating properties. Common comonomers include:

  • Acrylic Monomers: Methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) are frequently used to balance hardness and softness of the resulting polymer film.[2][3][4]

  • Vinyl Monomers: Vinyl acetate (B1210297) (VAc) is a cost-effective comonomer that can be used to produce vinyl-acrylic binders.

  • Functional Monomers: Itaconic acid (IA) or acrylic acid (AA) can be incorporated in small amounts to improve colloidal stability and adhesion to substrates.[5][6]

B. Experimental Protocol: Seeded Semibatch Emulsion Polymerization of a this compound-Acrylic Copolymer

This protocol describes the synthesis of a poly(methyl methacrylate-co-butyl acrylate-co-dibutyl itaconate) latex, a versatile binder for coating applications. The seeded semibatch process is recommended to overcome challenges associated with the polymerization of DBI, such as a lower propagation rate compared to conventional acrylics.[2][7]

Materials:

  • Methyl Methacrylate (MMA)

  • Butyl Acrylate (BA)

  • This compound (DBI)

  • Itaconic Acid (IA)

  • Sodium Dodecyl Sulfate (SDS) - Surfactant

  • Potassium Persulfate (KPS) - Initiator

  • Sodium Bicarbonate (NaHCO₃) - Buffer

  • Deionized (DI) Water

Equipment:

  • Jacketed glass reactor with mechanical stirrer, condenser, nitrogen inlet, and temperature control

  • Monomer and initiator feed pumps

  • Heating/cooling circulator

Procedure:

  • Seed Synthesis (Batch Step):

    • To the reactor, add DI water, SDS, and a portion of the monomer mixture (e.g., 10% of total MMA and BA).

    • Heat the reactor to 75°C under a nitrogen blanket with stirring.

    • Dissolve a portion of the KPS initiator in DI water and add it to the reactor to initiate polymerization.

    • Allow the seed stage to proceed for 30-60 minutes to form a stable seed latex.

  • Pre-emulsion Preparation:

    • In a separate vessel, prepare a pre-emulsion by mixing the remaining monomers (MMA, BA, DBI, and IA), SDS, and DI water with vigorous stirring.

  • Monomer Feed (Semibatch Step):

    • Begin the continuous feed of the monomer pre-emulsion and a separate aqueous solution of the remaining KPS initiator into the reactor over a period of 3-4 hours.

    • Maintain the reactor temperature at 75-80°C throughout the feed.

  • Post-polymerization:

    • After the feeds are complete, maintain the reactor temperature for an additional 1-2 hours to ensure high monomer conversion.

    • Cool the reactor to room temperature.

  • Finalization:

    • Filter the resulting latex through a 100-mesh screen to remove any coagulum.

    • Adjust the pH to 7.5-8.5 with a suitable base (e.g., ammonium (B1175870) hydroxide).

C. Polymer Characterization Data

The properties of the resulting latex and polymer films are crucial for their performance in coatings. The following tables summarize typical data obtained from the characterization of DBI-based latexes.

Table 1: Typical Properties of a this compound-Acrylic Latex

PropertyValueMethod
Solids Content (%) 40-50Gravimetry
pH 7.5-8.5pH meter
Particle Size (nm) 70-150Dynamic Light Scattering (DLS)
Monomer Conversion (%) >99Gas Chromatography (GC) or Gravimetry
Coagulum (%) < 0.1Filtration and Gravimetry
Glass Transition Temp. (Tg, °C) -10 to 20Differential Scanning Calorimetry (DSC)

Table 2: Influence of this compound Content on Polymer Properties

DBI Content (wt%)ComonomersTg (°C)Thermal Stability (T50%, °C)Reference
99IA (1%)-28336[5]
74LMA (25%), IA (1%)-10353[5]
49LMA (50%), IA (1%)-23.5346[5]
30MMA (35%), BA (35%)12-[2]

T50%: Temperature at 50% weight loss from Thermogravimetric Analysis (TGA)

II. Paint Formulation and Performance

The DBI-based latex can be formulated into a variety of waterborne coatings, such as architectural paints and protective coatings. The formulation process involves the dispersion of pigments and extenders in water, followed by the addition of the latex binder and other additives.

A. Experimental Protocol: Formulation of a Waterborne Architectural Paint

This protocol provides a general starting point for the formulation of a white architectural paint using a DBI-based acrylic latex.

Materials:

  • DBI-Acrylic Latex (45% solids)

  • Water

  • Dispersant (e.g., polyacrylic acid-based)

  • Defoamer

  • Titanium Dioxide (TiO₂) - Pigment

  • Calcium Carbonate - Extender

  • Coalescing Agent (e.g., Texanol™)

  • Rheology Modifier (e.g., HEUR or HASE)

  • Biocide

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory mixer

  • Viscometer (e.g., Brookfield or Stormer)

  • Film applicator (e.g., bird applicator)

  • Substrates for testing (e.g., steel panels, wood panels, Leneta charts)

Procedure:

  • Grind Stage (Pigment Dispersion):

    • To a dispersion vessel, add water, dispersant, and defoamer.

    • Under high-speed dispersion, slowly add the titanium dioxide and calcium carbonate.

    • Disperse at high speed for 20-30 minutes until a Hegman fineness of grind of 6-7 is achieved.

  • Let-down Stage:

    • Reduce the stirrer speed and add the DBI-acrylic latex.

    • Add the coalescing agent, additional defoamer, and rheology modifier.

    • Adjust the pH to 8.0-9.0 with a suitable base.

    • Add the biocide and mix until uniform.

  • Quality Control:

    • Measure the viscosity, pH, and density of the final paint.

B. Coating Performance Data

The performance of the final coating is evaluated using a variety of standardized tests. The following table presents expected performance characteristics of a coating formulated with a DBI-based binder, based on available literature. It is important to note that specific performance will depend on the exact formulation.

Table 3: Expected Performance of a this compound-Based Architectural Coating

PropertyTypical Value/RatingASTM Method
Gloss (60°) 10 - 80D523
Pencil Hardness HB - 2HD3363
Cross-Hatch Adhesion 4B - 5BD3359
Mandrel Bend Flexibility (1/8") PassD522
Impact Resistance (direct, in-lbs) 40 - 80D2794
Wet Scrub Resistance (cycles) 400 - 1000+D2486
Water Resistance (24 hr immersion) No blistering or loss of adhesionD870
Chemical Resistance (spot test) Good resistance to mild acids and alkalisD1308

Note: The wet scrub resistance data is based on paints formulated with itaconic acid, a related monomer, as specific data for DBI-based paints is limited.[8]

III. Visualized Workflows

A. Polymer Synthesis Workflow

G cluster_reactor Jacketed Glass Reactor cluster_preemulsion Pre-emulsion Vessel cluster_final Final Product A 1. Add DI Water & Surfactant B 2. Add Monomer Seed A->B C 3. Heat to 75°C under N2 B->C D 4. Add Initiator for Seed C->D E 5. Continuous Feed of Pre-emulsion & Initiator D->E F 6. Post-polymerization E->F G 7. Cool to Room Temperature F->G I DBI-Acrylic Latex G->I H Prepare Monomer Pre-emulsion (DBI, MMA, BA, IA, SDS, Water) H->E G cluster_formulation Paint Formulation cluster_application Coating Application cluster_testing Performance Testing A Grind Stage: Disperse Pigments & Extenders B Let-down Stage: Add Latex Binder & Additives A->B C Quality Control (Viscosity, pH) B->C D Apply Paint Film to Substrate C->D Approved Batch E Cure/Dry Film D->E F Mechanical Tests (Hardness, Adhesion, Flexibility) E->F G Appearance (Gloss) E->G H Resistance Tests (Scrub, Chemical, Water) E->H

References

Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate is a valuable bio-based monomer and platform chemical with wide-ranging applications in the synthesis of polymers, resins, and as a plasticizer.[1] Traditional chemical synthesis routes often require harsh conditions and catalysts. The enzymatic synthesis of this compound, utilizing lipases, presents a greener and more sustainable alternative, offering high selectivity and milder reaction conditions.[2] This document provides detailed protocols for the synthesis of this compound from itaconic acid and n-butanol, catalyzed by the immobilized lipase (B570770), Novozym® 435.

Novozym® 435, an immobilized lipase B from Candida antarctica, is a robust and highly effective biocatalyst for esterification reactions.[3] Its use in a solvent-free system minimizes environmental impact and simplifies product purification. The following protocols and data are designed to guide researchers in the successful synthesis, purification, and characterization of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from optimizing the lipase-catalyzed synthesis of this compound.

Table 1: Effect of Reaction Temperature on the Conversion Rate of Itaconic Acid

Temperature (°C)Conversion Rate (%)
5545.2
6054.1
6561.8
7058.3
7551.7
Reaction Conditions: Itaconic acid (4 g), n-butanol (2.28 g), Novozym® 435 (0.8 g), anhydrous CaCl₂ (0.6 g), 48 h.[3]

Table 2: Effect of Substrate Molar Ratio (Itaconic Acid:n-Butanol) on Conversion Rate

Molar Ratio (IA:NBA)Conversion Rate (%)
1:235.4
1:548.7
1:855.1
1:1059.2
1:1361.8
1:1560.5
Reaction Conditions: Itaconic acid (4 g), Novozym® 435 (0.8 g), anhydrous CaCl₂ (0.6 g), 65°C, 48 h.[3]

Table 3: Effect of Enzyme Amount on Conversion Rate

Enzyme Amount (wt% of IA)Conversion Rate (%)
538.9
1047.2
1556.3
2061.8
2562.1
Reaction Conditions: Itaconic acid (4 g), n-butanol (at 1:13 molar ratio), anhydrous CaCl₂ (0.6 g), 65°C, 48 h.[3]

Table 4: Reusability of Novozym® 435

Cycle NumberConversion Rate (%)
161.8
259.5
357.1
454.3
Reaction Conditions: Optimal conditions as determined above.[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound

This protocol details the enzymatic esterification of itaconic acid with n-butanol using Novozym® 435.

Materials:

  • Itaconic Acid (IA)

  • n-Butanol (NBA)

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

Procedure:

  • To a round-bottom flask, add itaconic acid and n-butanol in a molar ratio of 1:13. For a laboratory-scale reaction, a typical starting amount would be 4.0 g of itaconic acid.

  • Add Novozym® 435 to the mixture, corresponding to 20% of the weight of the itaconic acid (e.g., 0.8 g for 4.0 g of IA).

  • Add anhydrous calcium chloride to the flask as a dehydrating agent.

  • Set up the reaction vessel with a condenser and place it on a magnetic stirrer with a heating mantle.

  • Commence stirring and heat the reaction mixture to 65°C.

  • Maintain the reaction at this temperature with continuous stirring for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification of this compound

This protocol describes the steps to isolate and purify the synthesized this compound.

Materials:

Procedure:

  • Enzyme Removal: Separate the immobilized enzyme (Novozym® 435) from the reaction mixture by vacuum filtration using a Buchner funnel. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[4]

  • Solvent Removal: If any solvent was used, or to remove excess n-butanol, concentrate the filtrate using a rotary evaporator.

  • Column Chromatography: Purify the crude this compound by silica gel column chromatography.[5]

    • Pack a glass column with silica gel slurried in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate to separate the desired product from any unreacted starting materials or byproducts.

  • Final Concentration: Collect the fractions containing the pure this compound (as determined by thin-layer chromatography) and concentrate them using a rotary evaporator to yield the final product.

Protocol 3: Characterization of this compound

This protocol outlines the analytical methods for confirming the identity and purity of the synthesized this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the synthesized this compound and confirm its molecular weight.

  • Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., ethyl acetate).

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Expected Result: A major peak corresponding to this compound with a molecular ion peak (m/z) of 242.31.[6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the this compound molecule.

  • Sample Preparation: A small drop of the neat liquid product can be placed between two salt plates (e.g., NaCl or KBr).

  • Expected Absorptions:

    • C=O stretching (ester): ~1720-1740 cm⁻¹

    • C=C stretching (alkene): ~1640 cm⁻¹

    • C-O stretching (ester): ~1150-1250 cm⁻¹

    • C-H stretching (alkane): ~2850-3000 cm⁻¹[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the synthesized this compound.

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

    • Signals corresponding to the two vinyl protons (=CH₂)

    • A singlet for the methylene (B1212753) group adjacent to the double bond (-C(=CH₂)-CH₂-)

    • Triplets and multiplets for the butyl ester groups (-O-CH₂-CH₂-CH₂-CH₃)[8]

  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

    • Signals for the two carbonyl carbons of the ester groups.

    • Signals for the two carbons of the double bond.

    • Signals for the methylene carbon adjacent to the double bond.

    • Signals for the four carbons of each butyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Mixing Reactants (Itaconic Acid, n-Butanol) catalyst Addition of Novozym® 435 reactants->catalyst dehydrant Addition of Anhydrous CaCl₂ catalyst->dehydrant reaction Reaction at 65°C for 48 hours dehydrant->reaction filtration Filtration (Enzyme Removal) reaction->filtration evaporation Rotary Evaporation (Solvent Removal) filtration->evaporation chromatography Column Chromatography evaporation->chromatography final_product Pure Dibutyl Itaconate chromatography->final_product gcms GC-MS final_product->gcms ftir FTIR final_product->ftir nmr NMR final_product->nmr

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products IA Itaconic Acid (R-COOH) AcylEnzyme Acyl-Enzyme Intermediate IA->AcylEnzyme Acylation of Lipase NBA n-Butanol (R'-OH) Tetrahedral Tetrahedral Intermediate NBA->Tetrahedral Nucleophilic Attack Lipase Lipase (Novozym® 435) Lipase->AcylEnzyme AcylEnzyme->Tetrahedral Tetrahedral->Lipase Regeneration of Lipase DBI This compound (R-COOR') Tetrahedral->DBI Release of Ester Water Water (H₂O) Tetrahedral->Water Release of Water

Caption: Generalized mechanism of lipase-catalyzed esterification.

References

Application Notes and Protocols for Dibutyl Itaconate Synthesis Using Zeolite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dibutyl itaconate (DBI) utilizing zeolites as heterogeneous catalysts. This compound is a valuable monomer and platform chemical with applications in the production of polymers, plasticizers, adhesives, and lubricants.[1][2] The use of solid acid catalysts like zeolites offers a more environmentally friendly and sustainable alternative to traditional homogeneous acid catalysts.

Introduction to Zeolite Catalysis in Esterification

Zeolites are crystalline aluminosilicates with a porous structure and strong acid sites, making them effective catalysts for a variety of organic reactions, including esterification.[3] Their high thermal stability, shape selectivity, and the ability to be recycled make them particularly attractive for industrial applications. In the synthesis of this compound, zeolites facilitate the esterification of itaconic acid with n-butanol. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing water, a byproduct of the reaction.

Hierarchical zeolites, which possess both micropores and mesopores, have shown particular promise in this application. The mesopores enhance the diffusion of bulky molecules like this compound, leading to higher catalytic activity and yields compared to conventional microporous zeolites.[1]

Comparative Catalytic Performance

The choice of catalyst and reaction conditions significantly impacts the yield of this compound. The following table summarizes the performance of different catalysts under their respective optimized conditions.

CatalystMolar Ratio (Itaconic Acid:n-Butanol)Catalyst Loading (wt%)Reaction Time (h)Reaction Temperature (°C)Yield (%)Reference
HTYK Zeolite (Hierarchical H-BEA)1:10101012093.0[1]
Parent H-BEA Zeolite1:10101012084.0[1]
La³⁺∼SO₄²⁻/TiO₂–SiO₂1:34.5312094.8[1]
Novozym 435 (Lipase)1:1320486561.8[1]

Experimental Protocols

Catalyst Preparation: Synthesis of Hierarchical H-BEA Zeolite (HTYK)

This protocol is adapted from the synthesis of a hierarchical H-BEA zeolite, which has demonstrated high activity for this compound synthesis.[1]

Materials:

  • Parent H-BEA zeolite (Si/Al ratio of 18)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetradecyltrimethylammonium bromide (TTAB)

  • Yeast

  • Deionized water

Procedure:

  • Prepare a 0.2 M NaOH solution.

  • Add the parent H-BEA zeolite to the NaOH solution and stir continuously for 4 hours at 80°C.

  • Filter the solution to recover the zeolite.

  • To the filtrate, add 0.5 g of TTAB and 0.5 g of yeast with continuous stirring at 500 rpm.

  • Adjust the pH of the resulting gel to 11.29.

  • Age the gel at room temperature for 24 hours with continuous stirring.

  • Filter the gel to recover the hierarchical zeolite.

  • Dry the zeolite in an oven at 120°C for 2 hours.

  • Calcine the dried zeolite in a muffle furnace at a heating rate of 1°C/min to a final temperature for 5 hours to obtain the hierarchical H-BEA (HTYK) catalyst.

Esterification of Itaconic Acid with n-Butanol

This protocol describes the general procedure for the synthesis of this compound using a zeolite catalyst.[1][4]

Materials:

  • Itaconic acid (ITA)

  • n-Butanol

  • Hierarchical H-BEA (HTYK) zeolite catalyst

  • Nitrogen gas (optional, for inert atmosphere)

Equipment:

  • 100 mL two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Oil bath

  • Filtration apparatus

  • Rotary evaporator (for solvent removal)

  • Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To the round-bottom flask, add itaconic acid, n-butanol, and the zeolite catalyst. A typical molar ratio of ITA to n-butanol is 1:10, and the catalyst loading is 10 wt% relative to the itaconic acid.[1]

  • Place the flask in an oil bath on the magnetic stirrer and attach the reflux condenser.

  • Begin stirring the reaction mixture at 400 rpm.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified reaction time (e.g., 10 hours).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The recovered catalyst can be washed, dried, and reused.

  • Remove the excess n-butanol from the filtrate using a rotary evaporator.

  • Analyze the product mixture using GC or GC-MS to determine the yield and selectivity of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_esterification Esterification Reaction cluster_product Product Separation & Analysis p_hbea Parent H-BEA Zeolite desilication Desilication (NaOH, 80°C) p_hbea->desilication filtration1 Filtration desilication->filtration1 gel_formation Gel Formation (TTAB, Yeast) filtration1->gel_formation aging Aging (24h, RT) gel_formation->aging filtration2 Filtration aging->filtration2 drying Drying (120°C) filtration2->drying calcination Calcination drying->calcination htyk Hierarchical H-BEA (HTYK) calcination->htyk mixing Mixing with HTYK Catalyst htyk->mixing reactants Itaconic Acid + n-Butanol reactants->mixing reaction Reaction (120°C, 10h) mixing->reaction cooling Cooling reaction->cooling filtration3 Catalyst Filtration cooling->filtration3 evaporation Solvent Evaporation filtration3->evaporation analysis GC/GC-MS Analysis evaporation->analysis dbi_product This compound analysis->dbi_product

Caption: Experimental workflow for the synthesis of this compound using a hierarchical H-BEA zeolite catalyst.

Proposed Reaction Mechanism

The esterification of itaconic acid over a zeolite catalyst is proposed to follow a mechanism involving the activation of the carboxylic acid by the Brønsted acid sites of the zeolite.

reaction_mechanism ita Itaconic Acid (R-COOH) protonated_ita Protonated Itaconic Acid ita->protonated_ita + H+ (from Zeolite) butanol n-Butanol (R'-OH) zeolite Zeolite (H+) tetrahedral_inter Tetrahedral Intermediate protonated_ita->tetrahedral_inter + n-Butanol mbi Monobutyl Itaconate tetrahedral_inter->mbi - H2O, - H+ dbi This compound mbi->dbi + n-Butanol, + H+ - H2O, - H+ water1 Water water2 Water

Caption: Proposed reaction mechanism for the zeolite-catalyzed esterification of itaconic acid with n-butanol.

Concluding Remarks

The use of zeolite catalysts, particularly hierarchical structures, presents an efficient and sustainable method for the synthesis of this compound. The optimized reaction conditions can lead to high yields, and the heterogeneous nature of the catalyst allows for easy separation and potential reuse. These protocols and data provide a solid foundation for researchers to explore and further optimize the synthesis of this important platform chemical.

References

Application Notes and Protocols: Copolymerization of Dibutyl Itaconate with Acrylates and Methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of the bio-based monomer, dibutyl itaconate (DBI), with common acrylates and methacrylates such as butyl acrylate (B77674) (BA) and methyl methacrylate (B99206) (MMA). This document is intended to guide researchers in synthesizing novel copolymers with potential applications in coatings, adhesives, and drug delivery systems.

Introduction

This compound (DBI), derived from the fermentation of carbohydrates, is a promising renewable alternative to petroleum-based monomers.[1][2] Its copolymerization with acrylates and methacrylates allows for the tailoring of polymer properties, including glass transition temperature (Tg), adhesion, and mechanical strength. However, the copolymerization of DBI presents unique challenges, such as a lower propagation rate and the potential for depropagation at elevated temperatures, which must be considered for successful synthesis.[3][4] This document outlines various polymerization techniques to incorporate DBI into polymer chains effectively.

Quantitative Data Summary

The reactivity ratios of monomers are crucial for predicting copolymer composition. The following tables summarize the reactivity ratios for the copolymerization of DBI with methyl methacrylate (MMA) and butyl acrylate (BA) under different conditions.

Table 1: Reactivity Ratios for this compound (DBI) and Methyl Methacrylate (MMA) Copolymerization

Temperature (°C)rMMA (MMA)rDBI (DBI)Polymerization MethodReference
501.329 ± 0.090.717 ± 0.11Solution[3]
703.53 ± 0.550.38 ± 0.10Solution[3]
  • Interpretation: The reactivity ratios indicate that MMA is more reactive than DBI and tends to homopolymerize more readily.[3] This suggests that in a batch polymerization, the resulting copolymer will initially be rich in MMA, leading to compositional drift as the reaction progresses.[3]

Table 2: Reactivity Ratios for this compound (DBI) and Butyl Acrylate (BA) Copolymerization

Temperature (°C)rBA (BA)rDBI (DBI)Polymerization MethodReference
500.59 ± 0.030.76 ± 0.08Solution[3]
500.51.26Solution[3]
600.501.26Solution[4][5]
  • Interpretation: The reactivity ratios for the BA/DBI system are closer to unity, particularly at 50°C as reported by Pirman et al., suggesting a higher tendency for random copolymerization where both monomers are incorporated more evenly.[3] However, other studies show a preference for DBI incorporation.[3][4] The presence of BA as a comonomer can significantly increase the conversion and molar mass of the resulting copolymer.[1][6]

Experimental Protocols

This section provides detailed protocols for three common methods of copolymerizing DBI with acrylates and methacrylates: solution polymerization, emulsion polymerization, and semi-batch polymerization.

Solution Polymerization

Solution polymerization is a homogeneous process suitable for fundamental kinetic studies and the synthesis of soluble polymers.

Materials:

  • This compound (DBI)

  • Methyl methacrylate (MMA) or Butyl acrylate (BA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dioxane or Toluene (solvent)

  • Nitrogen gas

Protocol:

  • Monomer and Initiator Preparation: Prepare a solution with the desired molar ratio of DBI and the comonomer (e.g., MMA or BA) in the chosen solvent (e.g., 50 vol% dioxane).[5]

  • Initiator Addition: Add the initiator, AIBN (e.g., 0.015 mol·L−1), to the monomer solution.[5]

  • Deoxygenation: Purge the reaction mixture with nitrogen for at least 10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[5]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60°C or 80°C) and stir.[1][4]

  • Sampling and Analysis: Periodically take samples to monitor monomer conversion and copolymer composition using techniques like ¹H NMR spectroscopy and size-exclusion chromatography (SEC).[1][4]

  • Termination and Purification: After the desired reaction time or conversion is reached, terminate the polymerization by rapid cooling. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Emulsion Polymerization

Emulsion polymerization is an environmentally friendly method that uses water as the continuous phase and is suitable for producing high molecular weight polymers at a fast rate.

Materials:

  • This compound (DBI)

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • Itaconic acid (IA) (functional monomer)

  • Potassium persulfate (KPS) (initiator)

  • Surfactant (e.g., alkyldiphenyl-oxide disulfonate)

  • Deionized water

  • Argon gas

Protocol:

  • Emulsion Preparation: Prepare an emulsion by dispersing the monomers (e.g., a specific DBI:LMA ratio with 1 wt% IA) in deionized water with a surfactant under mechanical stirring.[2]

  • Reactor Setup: Transfer the emulsion to a reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet. Place the reactor in a thermostated oil bath.[2]

  • Deoxygenation: Purge the reactor with argon while stirring (e.g., at 300 rpm).[2]

  • Initiation: Prepare an aqueous solution of the initiator (KPS) and inject it into the reactor to start the polymerization.[2]

  • Reaction: Maintain the reaction at a constant temperature (e.g., 75°C) for a specified duration (e.g., 6 hours).[2]

  • Post-Reaction: Cool the reactor to room temperature. Filter the resulting latex to remove any coagulum and adjust the pH to ~8.[2]

Semi-Batch Polymerization

Semi-batch polymerization is an industrially relevant process that allows for better control of copolymer composition and reaction temperature, which is particularly important for systems with monomers that have different reactivity ratios.[7]

Materials:

  • This compound (DBI)

  • Comonomer (e.g., BA, MMA, or Styrene)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Butyl acetate (B1210297) (BAc) (solvent)

Protocol:

  • Reactor Preparation: Charge the reactor with the solvent (BAc) and heat it to the desired reaction temperature (e.g., 110°C).[7]

  • Feed Preparation: Prepare a mixture of the monomers (DBI and comonomer at a specific molar ratio) and the initiator (AIBN, e.g., 2 wt% of total monomers).[7]

  • Monomer Feed: Continuously feed the monomer/initiator mixture into the hot solvent in the reactor at a constant rate over a defined period (e.g., 5 hours).[7]

  • Reaction: Maintain the reactor at a constant temperature with continuous stirring throughout the feed and for a period after the feed is complete to ensure high monomer conversion.

  • Sampling and Analysis: Take samples periodically to monitor the overall monomer conversion and the molecular weight distribution of the polymer using techniques like HPLC and SEC.[7]

  • Cooling and Collection: Once the reaction is complete, cool the reactor and collect the polymer solution.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

SolutionPolymerization prep Prepare Monomer/ Initiator Solution deox Deoxygenate (N2 Purge) prep->deox react React at Constant Temp. deox->react sample Sample for NMR/SEC react->sample Periodically term Terminate & Purify Polymer react->term EmulsionPolymerization emulsion Prepare Monomer Emulsion reactor Transfer to Reactor & Deoxygenate emulsion->reactor initiate Inject Initiator reactor->initiate react Polymerize at Constant Temp. initiate->react post Cool, Filter, & pH Adjust react->post SemiBatchPolymerization reactor_prep Prepare Reactor (Solvent & Heat) feed Continuously Feed to Reactor reactor_prep->feed feed_prep Prepare Monomer/ Initiator Feed feed_prep->feed react Maintain Temp. & Stir feed->react sample Sample for HPLC/SEC react->sample Periodically collect Cool & Collect Polymer Solution react->collect

References

Application Note: Protocol for NMR Characterization of Poly(dibutyl itaconate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(dibutyl itaconate) (PDBI) is a polymer with growing interest due to its potential applications in various fields, including as a biomaterial and in drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for the structural characterization of PDBI. This application note provides a detailed protocol for the synthesis and subsequent NMR characterization of PDBI, including ¹H and ¹³C NMR analysis for structural elucidation and tacticity determination.

Data Presentation

Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₂- (backbone)2.0 - 3.0Broad multiplet
-CH- (backbone)1.8 - 2.5Broad multiplet
-O-CH₂-3.9 - 4.2Multiplet
-CH₂-CH₂-CH₃1.5 - 1.7Multiplet
-CH₂-CH₃1.3 - 1.5Multiplet
-CH₃0.9 - 1.0Triplet

Note: The broadness of the backbone proton signals is characteristic of polymers.

Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃
AssignmentChemical Shift (δ, ppm)
C=O (ester)173 - 176
-O-CH₂-64 - 66
-CH₂- (backbone)40 - 45
-CH- (backbone)35 - 40
-O-CH₂-CH₂ -30 - 31
-CH₂ -CH₃19 - 20
-CH₃13 - 14

Note: The chemical shifts of the carbonyl carbons are sensitive to the tacticity of the polymer and may appear as multiple resolved peaks.[1]

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) (initiator)

  • Toluene (B28343) (solvent)

  • Methanol

  • Deionized water

  • Nitrogen gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • In a Schlenk flask, dissolve this compound in toluene (e.g., a 2 M solution).

  • Add the radical initiator (e.g., AIBN, typically 1 mol% with respect to the monomer).

  • De-gas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere with constant stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as a methanol/water mixture (e.g., 9:1 v/v).[1]

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

NMR Sample Preparation

Materials:

  • Dried poly(this compound)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent (e.g., toluene-d₈, 1,4-dioxane-d₈)

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh approximately 10-20 mg of the dried poly(this compound) for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Transfer the polymer into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Cap the vial and vortex or gently agitate until the polymer is completely dissolved. This may take some time.

  • Using a pipette, transfer the polymer solution into a 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg)

  • Solvent: CDCl₃

  • Temperature: 25 °C (or 55 °C for better resolution)[1]

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-15 ppm

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg)

  • Solvent: CDCl₃

  • Temperature: 25 °C (or 55 °C for better resolution)[1]

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration and instrument sensitivity)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

  • Analyze the chemical shifts and multiplicities to confirm the polymer structure. For ¹³C NMR, analyze the carbonyl region to assess the polymer's tacticity.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_nmr NMR Analysis monomer This compound polymerization Free-Radical Polymerization monomer->polymerization initiator AIBN/MAIB initiator->polymerization solvent Toluene solvent->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation filtration Vacuum Filtration precipitation->filtration drying Vacuum Drying filtration->drying sample_prep Sample Preparation (dissolve in CDCl3) drying->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc

Caption: Experimental workflow for the synthesis and NMR characterization of poly(this compound).

logical_relationship cluster_nmr_techniques NMR Spectroscopic Techniques cluster_information Derived Structural Information PDBI Poly(this compound) Structure H1_NMR 1H NMR PDBI->H1_NMR C13_NMR 13C NMR PDBI->C13_NMR functional_groups Functional Group Confirmation H1_NMR->functional_groups connectivity Proton-Proton Connectivity H1_NMR->connectivity (via coupling patterns) carbon_env Carbon Environments C13_NMR->carbon_env tacticity Polymer Tacticity C13_NMR->tacticity (from carbonyl region)

Caption: Logical relationship between NMR techniques and the structural information obtained for PDBI.

References

Application Notes and Protocols for Monitoring Dibutyl Itaconate Polymerization using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, offering significant advantages in polymer science.[1][2][3] In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy, in particular, provides a non-invasive window into the reaction vessel, allowing for continuous tracking of monomer conversion and polymerization kinetics without the need for sampling.[2][4][5] This is especially valuable for understanding the polymerization behavior of monomers like dibutyl itaconate (DBI), a bio-based monomer of growing interest. The polymerization of itaconic acid and its derivatives can be complex, and real-time monitoring can provide crucial insights into reaction rates and mechanisms.[6][7]

These application notes provide a detailed protocol for utilizing in-situ ATR-FTIR spectroscopy to monitor the free-radical polymerization of this compound. The methodology allows for the quantitative determination of monomer conversion by tracking the disappearance of the carbon-carbon double bond (C=C) stretching vibration of the itaconate monomer.

Key FTIR Spectral Bands for this compound Polymerization

The progress of the polymerization is monitored by observing the change in specific infrared absorption bands corresponding to the monomer and the resulting polymer.

Functional GroupWavenumber (cm⁻¹)Description
Monomer (this compound)
C=C Stretch~1640This peak is characteristic of the vinyl group in the itaconate monomer. Its decrease in intensity is directly proportional to the consumption of the monomer.
C=O Stretch (Ester)~1730This strong absorption band from the ester carbonyl groups remains relatively constant and can be used as an internal reference.
Polymer (Poly(this compound))
C-C Stretch (Backbone)VariesAppearance of new peaks or changes in the fingerprint region (below 1500 cm⁻¹) indicates the formation of the polymer backbone.

Experimental Protocol: In-Situ ATR-FTIR Monitoring of this compound Bulk Polymerization

This protocol outlines the steps for monitoring the bulk free-radical polymerization of this compound using an ATR-FTIR spectrometer equipped with a heated ATR accessory.

Materials and Equipment:

  • This compound (DBI) monomer

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Nitrogen gas supply for inert atmosphere

  • FTIR spectrometer with a heated Diamond or ZnSe ATR accessory

  • Software for time-resolved spectral acquisition and analysis

  • Small glass vial and magnetic stirrer

  • Syringe and needle

Procedure:

  • Spectrometer Setup:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Set the data acquisition parameters. A typical starting point would be:

      • Spectral Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 scans per spectrum for a good signal-to-noise ratio.[4]

      • Time Interval: Collect a spectrum every 1-2 minutes to adequately monitor the reaction progress.[4]

    • Heat the ATR crystal to the desired reaction temperature (e.g., 70 °C for AIBN-initiated polymerization). Allow the temperature to stabilize.

  • Sample Preparation:

    • In a small glass vial, prepare the reaction mixture. For a 1% initiator concentration, dissolve 10 mg of AIBN in 1 g of this compound. Gently stir until the initiator is fully dissolved.

    • Purge the monomer-initiator mixture with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, heated ATR crystal.

    • Carefully place a small drop of the prepared reaction mixture onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Immediately start the time-resolved spectral acquisition.

    • The first spectrum collected (at time t=0) will serve as the reference for the uncured monomer.

    • Continue collecting spectra at the predefined intervals for the duration of the polymerization (e.g., 2-3 hours, or until the reaction reaches a plateau).

  • Data Analysis and Calculation of Monomer Conversion:

    • The conversion of this compound can be calculated by monitoring the decrease in the area or height of the C=C stretching peak at approximately 1640 cm⁻¹.[8]

    • To account for any variations in sample thickness or contact with the ATR crystal, it is recommended to use an internal reference peak that does not change during the reaction, such as the C=O ester peak around 1730 cm⁻¹.[9]

    • The degree of conversion (DC) at any given time (t) can be calculated using the following formula: DC(%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of C=O at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of C=O at time 0) )] x 100 [2][9]

Quantitative Data Summary

The following table presents representative data for the bulk polymerization of this compound at 70°C with 1% AIBN, monitored by in-situ ATR-FTIR.

Time (minutes)Normalized Peak Area of C=C (~1640 cm⁻¹)Monomer Conversion (%)
01.000
100.928
200.8317
300.7426
400.6535
500.5644
600.4852
700.4159
800.3565
900.3070
1000.2674
1100.2377
1200.2179

Visualizations

experimental_workflow cluster_prep Preparation cluster_ftir FTIR Monitoring cluster_analysis Data Analysis prep_mix Prepare this compound and Initiator Mixture prep_purge Purge with Nitrogen prep_mix->prep_purge ftir_sample Apply Sample to ATR Crystal prep_purge->ftir_sample ftir_setup Setup FTIR Spectrometer and Heat ATR Crystal ftir_bkg Acquire Background Spectrum ftir_setup->ftir_bkg ftir_bkg->ftir_sample ftir_acq Start Time-Resolved Spectral Acquisition ftir_sample->ftir_acq analysis_peak Monitor Decrease in C=C Peak Area (~1640 cm⁻¹) ftir_acq->analysis_peak analysis_calc Calculate Monomer Conversion vs. Time analysis_peak->analysis_calc

Caption: Experimental workflow for in-situ FTIR monitoring of this compound polymerization.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Primary Radicals (2R•) initiator->radical Heat (Δ) monomer_rad Monomer Radical (R-M•) radical->monomer_rad + Monomer (M) growing_chain Growing Polymer Chain (R-Mₙ•) monomer_rad->growing_chain add_monomer Addition of Monomer growing_chain->add_monomer + Monomer (M) two_chains Two Growing Chains (R-Mₙ• + R-Mₘ•) growing_chain->two_chains longer_chain Longer Polymer Chain (R-Mₙ₊₁•) add_monomer->longer_chain longer_chain->growing_chain dead_polymer Dead Polymer Chain(s) two_chains->dead_polymer Combination or Disproportionation

Caption: General signaling pathway for free-radical polymerization of this compound.

References

Application Notes and Protocols: Dibutyl Itaconate as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI) is a bio-based, non-phthalate plasticizer derived from the fermentation of carbohydrates.[1] As a derivative of itaconic acid, a top-12 promising bio-based platform chemical identified by the US Department of Energy, DBI presents a sustainable alternative to traditional petroleum-based plasticizers.[1] Its properties, including low toxicity and the ability to enhance flexibility and durability in polymers, make it a compound of significant interest in various industrial applications, including coatings, adhesives, and plastics.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in polymer formulations, with a particular focus on its effects on polylactide (PLA), a widely used biodegradable polymer.

Mechanism of Action

Plasticizers are additives that increase the flexibility or plasticity of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This increased mobility of the polymer chains allows them to slide past one another more easily, resulting in a softer and more flexible material.[3] this compound, with its two butyl ester groups, effectively reduces the intermolecular forces between polymer chains.[2]

Data Presentation: Effects of this compound on Polymer Properties

The incorporation of this compound as a plasticizer has a significant impact on the mechanical and thermal properties of polymers. The following tables summarize the quantitative data from studies on PLA plasticized with DBI.

Mechanical Properties of PLA Plasticized with this compound
DBI Content (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
0 (Neat PLA)--4.6-
10157223.8322-
15--No more increase-
20--No more increase-
Data sourced from a study on injection-molded polylactide parts.[4]

In another study involving reactive extrusion (REX) to improve the interaction between PLA and DBI, the following mechanical properties were reported:

FormulationTensile Strength (MPa)Elongation at Break (%)
PLA with DBI (standard extrusion)20.3>100[5]
PLA with DBI (reactive extrusion with organic peroxides)25.1>270
Data sourced from a study on reactive extrusion of plasticized polylactide formulations.[3]
Thermal Properties of PLA Plasticized with this compound
DBI Content (wt%)Glass Transition Temperature (Tg) (°C)
0 (Neat PLA)61.3
2023.4
Data sourced from a study on injection-molded polylactide parts, demonstrating the high plasticization efficiency of DBI.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effectiveness of this compound as a plasticizer in polymer formulations.

Protocol 1: Formulation of Plasticized PLA via Twin-Screw Extrusion and Injection Molding

This protocol is suitable for preparing standardized test specimens for mechanical and thermal analysis.

Materials:

  • Polylactide (PLA) pellets

  • This compound (DBI)

  • Co-rotating twin-screw extruder

  • Pelletizer

  • Injection molding machine

Procedure:

  • Drying: Dry PLA pellets in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 4 hours) to remove any moisture.

  • Premixing: Prepare physical blends of PLA pellets and liquid DBI at the desired weight percentages (e.g., 2.5, 5, 10, 15, 20 wt% DBI).

  • Extrusion:

    • Set the temperature profile of the co-rotating twin-screw extruder. A typical profile might range from 160°C to 190°C from the hopper to the die.

    • Feed the premixed PLA/DBI blend into the extruder at a constant rate.

    • The molten polymer blend is extruded through a die into strands.

  • Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce compounded pellets.

  • Drying of Compounded Pellets: Dry the resulting pellets in a vacuum oven to remove any absorbed moisture before injection molding.

  • Injection Molding:

    • Set the temperature profile of the injection molding machine (e.g., barrel temperatures from 180°C to 200°C and a mold temperature of 30°C).

    • Feed the compounded pellets into the injection molding machine to produce standardized test specimens (e.g., dog-bone shapes for tensile testing).

Protocol 2: Characterization of Mechanical Properties (Tensile Testing)

This protocol follows standards such as ASTM D638 to determine the tensile properties of the plasticized polymer.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (optional, for precise strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Conditioning: Condition the injection-molded specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.

  • Measurement: Measure the width and thickness of the gauge section of each specimen.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 5 mm/min).

    • Start the test and record the load and displacement (or strain) until the specimen fractures.

  • Data Analysis: From the stress-strain curve, calculate the following:

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve.

    • Tensile Strength: The maximum stress the material can withstand before fracture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Protocol 3: Characterization of Thermal Properties (Differential Scanning Calorimetry - DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles and lids

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the polymer (typically 4-8 mg) into an aluminum crucible and seal it.[6]

  • Thermal Cycling:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase any prior thermal history (e.g., heat at 10°C/min to 200°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition and melting regions.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Protocol 4: Characterization of Thermomechanical Properties (Dynamic Mechanical Analysis - DMA)

DMA provides information on the viscoelastic properties of the material as a function of temperature.

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile or three-point bending)

Procedure:

  • Sample Preparation: Prepare a rectangular specimen of the plasticized polymer with precise dimensions.

  • Testing:

    • Mount the specimen in the DMA fixture.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude.

    • Ramp the temperature over a desired range (e.g., from -80°C to 100°C) at a constant heating rate (e.g., 3 K/min).[7]

    • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').

  • Data Analysis: The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve. The storage modulus curve shows a significant drop in the glass transition region.

Protocol 5: Plasticizer Migration Testing

This protocol provides a method to assess the potential for the plasticizer to leach out of the polymer matrix. A common standardized method is based on ASTM D1239.[8]

Materials:

  • Test specimens of the plasticized polymer

  • Test liquid (e.g., distilled water, isopropanol, or a specific simulant for the intended application)

  • Constant temperature bath

  • Analytical balance

Procedure:

  • Initial Weighing: Accurately weigh the conditioned test specimens.

  • Immersion: Completely immerse the specimens in the test liquid in a container. Ensure the specimens are fully submerged and do not touch each other.[8]

  • Incubation: Place the container in a constant temperature bath for a specified time and temperature (e.g., 24 hours at 23°C).[8]

  • Drying and Final Weighing:

    • Remove the specimens from the liquid.

    • Gently wipe the specimens with a soft, lint-free cloth to remove excess surface liquid.

    • Allow the specimens to dry completely (e.g., in a desiccator) and then reweigh them.

  • Calculation: Calculate the percentage weight loss due to plasticizer extraction.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of plasticization.

experimental_workflow_formulation cluster_preparation Material Preparation cluster_processing Melt Processing cluster_output Output PLA_Pellets PLA Pellets Drying_PLA Dry PLA Pellets PLA_Pellets->Drying_PLA DBI This compound Premixing Premix PLA and DBI DBI->Premixing Drying_PLA->Premixing Extrusion Twin-Screw Extrusion Premixing->Extrusion Pelletizing Pelletize Extruded Strands Extrusion->Pelletizing Drying_Pellets Dry Compounded Pellets Pelletizing->Drying_Pellets Injection_Molding Injection Mold Test Specimens Drying_Pellets->Injection_Molding Test_Specimens Standardized Test Specimens Injection_Molding->Test_Specimens

Caption: Workflow for preparing plasticized polymer test specimens.

experimental_workflow_characterization cluster_testing Characterization cluster_properties Measured Properties Input Plasticized Polymer Specimens Tensile_Testing Tensile Testing (ASTM D638) Input->Tensile_Testing DSC Differential Scanning Calorimetry (DSC) Input->DSC DMA Dynamic Mechanical Analysis (DMA) Input->DMA Migration_Testing Plasticizer Migration Testing (ASTM D1239) Input->Migration_Testing Mechanical_Properties Tensile Modulus Tensile Strength Elongation at Break Tensile_Testing->Mechanical_Properties Thermal_Properties Glass Transition Temperature (Tg) DSC->Thermal_Properties Thermomechanical_Properties Storage Modulus (E') Loss Modulus (E'') Tan Delta DMA->Thermomechanical_Properties Stability_Properties Weight Loss (%) Migration_Testing->Stability_Properties

Caption: Workflow for the characterization of plasticized polymers.

plasticization_mechanism cluster_before Before Plasticization cluster_after After Plasticization Polymer_Chains_Rigid Closely Packed Polymer Chains (Strong Intermolecular Forces) Properties_Rigid High Tg Rigid and Brittle Polymer_Chains_Rigid->Properties_Rigid Addition_DBI Addition of This compound (DBI) Polymer_Chains_Rigid->Addition_DBI Polymer_Chains_Flexible Polymer Chains with Interspersed DBI (Weakened Intermolecular Forces) Properties_Flexible Low Tg Flexible and Ductile Polymer_Chains_Flexible->Properties_Flexible Addition_DBI->Polymer_Chains_Flexible

Caption: Logical relationship of the plasticization mechanism.

References

Controlled Radical Polymerization of Dibutyl Itaconate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI), a bio-based monomer derived from itaconic acid, is a promising building block for the synthesis of sustainable and functional polymers.[1] However, the conventional free-radical polymerization of DBI is often plagued by slow polymerization rates and a lack of control over the polymer architecture, primarily due to steric hindrance and depropagation issues.[2][3] Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer robust solutions to these challenges. By establishing a dynamic equilibrium between active and dormant polymer chains, CRP methods enable the synthesis of well-defined poly(this compound) (PDBI) with predictable molecular weights, low polydispersity, and advanced architectures like block copolymers.[4][5][6] These controlled characteristics are crucial for applications in drug delivery, biomedical materials, and other high-performance fields.

This document provides detailed application notes and experimental protocols for the controlled radical polymerization of this compound using ATRP and RAFT techniques.

Controlled Polymerization Techniques for this compound

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.[3] For sterically hindered monomers like DBI, the choice of catalyst system and reaction conditions is critical to achieve good control over the polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The RAFT agent reversibly caps (B75204) the growing polymer chains, allowing for controlled chain growth and the synthesis of polymers with complex architectures.[7] The selection of an appropriate RAFT agent is crucial for the successful controlled polymerization of DBI.

Data Presentation

The following tables summarize quantitative data for the controlled radical polymerization of this compound.

EntryCatalyst System/InitiatorMolar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand]Temp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)Reference
1CuBr/PMDETANot specifiedBulk, 0-100Not specified23 - 314900 - 75001.2 - 1.3[4]

Table 1: Atom Transfer Radical Polymerization (ATRP) of this compound. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index).

EntryRAFT AgentMolar Ratio [Monomer]:[RAFT Agent]:[Initiator]SolventTemp. (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (PDI)Reference
1Cumyl dithiobenzoate (CDB)Not specifiedMEK65~150Up to ~60~20000~1.2[4]
2Cumyl phenyldithioacetate (CPDA)Not specifiedMEK65~150Up to ~80~25000~1.2[4]
3S,S′-bis(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (TRIT)Not specifiedMEK65~150Up to ~90~30000~1.1[4]

Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), MEK = Methyl ethyl ketone.

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from procedures for similar itaconate monomers and specific conditions reported for this compound.[2][4]

Materials:

  • This compound (DBI), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Copper(I) bromide (CuBr), 99.999%

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%, distilled before use.

  • Ethyl α-bromoisobutyrate (EBiB), 98%

  • Anisole (B1667542) (solvent), anhydrous

  • Nitrogen or Argon gas, high purity

  • Methanol (B129727)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).

    • Add the desired amount of DBI monomer (e.g., 11.41 g, 50 mmol) and anisole (e.g., 10 mL).

    • Add the initiator, EBiB (e.g., 0.097 g, 0.5 mmol).

    • The molar ratio of the components is crucial for controlling the polymerization. A typical ratio is [DBI]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Initiation of Polymerization:

    • After the final thaw, backfill the flask with nitrogen or argon.

    • Using a degassed syringe, add the ligand, PMDETA (e.g., 0.087 g, 0.5 mmol), to the reaction mixture.

    • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C).

    • Allow the polymerization to proceed for the specified time (e.g., 24 hours), with continuous stirring.

  • Termination and Purification:

    • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

    • Dilute the mixture with THF.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.

    • Isolate the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and initiator residues.

    • Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion by ¹H NMR spectroscopy or gravimetry.

    • Analyze the molecular weight (Mn) and polydispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound based on established methods.[4][7][8]

Materials:

  • This compound (DBI), purified by passing through a column of basic alumina.

  • RAFT agent, e.g., S,S′-bis(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (TRIT).

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Methyl ethyl ketone (MEK) or other suitable solvent, anhydrous.

  • Nitrogen or Argon gas, high purity.

  • Methanol.

  • Tetrahydrofuran (THF).

Procedure:

  • Preparation of the Reaction Mixture:

    • In a Schlenk tube equipped with a magnetic stir bar, dissolve the RAFT agent (e.g., TRIT, 0.141 g, 0.5 mmol) and AIBN (e.g., 0.016 g, 0.1 mmol) in the desired amount of solvent (e.g., MEK, 10 mL).

    • Add the purified DBI monomer (e.g., 11.41 g, 50 mmol).

    • The molar ratio of [DBI]:[RAFT agent]:[AIBN] can be varied to target different molecular weights, a typical ratio is 100:1:0.2.

  • Degassing:

    • Seal the Schlenk tube with a rubber septum.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • After the final thaw, backfill the tube with nitrogen or argon.

    • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 65°C).

    • Stir the reaction mixture for the required duration (e.g., up to 150 hours), taking aliquots at different time intervals to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Dilute the polymer solution with THF.

    • Precipitate the polymer in a large excess of cold methanol.

    • Filter and wash the polymer with cold methanol.

    • Dry the final polymer under vacuum at room temperature.

  • Characterization:

    • Determine monomer conversion via ¹H NMR or gravimetry.

    • Characterize the molecular weight (Mn) and polydispersity (Đ) using GPC.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-X Radical R• Initiator->Radical k_act Catalyst_act Cu(I)/L Catalyst_deact Cu(II)X/L Catalyst_act->Catalyst_deact k_act Catalyst_deact->Catalyst_act k_deact Radical->Initiator k_deact Growing_Chain_act P_n• Radical->Growing_Chain_act + M Monomer M (DBI) Growing_Chain_act->Growing_Chain_act + M (k_p) Growing_Chain_deact P_n-X Growing_Chain_act->Growing_Chain_deact + Cu(II)X/L (k_deact) Growing_Chain_deact->Growing_Chain_act + Cu(I)/L (k_act) RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibria cluster_termination Termination Initiator Initiator (I) Primary_Radical I• Initiator->Primary_Radical k_d Propagating_Radical P_n• Primary_Radical->Propagating_Radical + nM Monomer M (DBI) Intermediate_1 Intermediate Radical Propagating_Radical->Intermediate_1 + RAFT Agent Dead_Polymer Dead Polymer Propagating_Radical->Dead_Polymer k_t RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Polymer_1 Dormant Polymer (P_n-S-C(=S)-Z) Intermediate_1->Dormant_Polymer_1 Leaving_Group_Radical R• Intermediate_1->Leaving_Group_Radical Intermediate_2 Intermediate Radical Leaving_Group_Radical->Propagating_Radical + mM Propagating_Radical_2 P_m• Propagating_Radical_2->Intermediate_2 + Dormant Polymer 1 Propagating_Radical_2->Dead_Polymer k_t Intermediate_2->Propagating_Radical Dormant_Polymer_2 Dormant Polymer (P_m-S-C(=S)-Z) Intermediate_2->Dormant_Polymer_2 Experimental_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Monomer, Initiator/RAFT Agent, Catalyst/Ligand, Solvent) Start->Prepare_Mixture Degas Degas Mixture (Freeze-Pump-Thaw Cycles) Prepare_Mixture->Degas Polymerize Polymerization (Controlled Temperature and Time) Degas->Polymerize Terminate Terminate Reaction (Cooling and Exposure to Air) Polymerize->Terminate Purify Purify Polymer (Precipitation and Washing) Terminate->Purify Dry Dry Polymer (Vacuum Oven) Purify->Dry Characterize Characterize Polymer (GPC, NMR) Dry->Characterize End End Characterize->End

References

Application Notes and Protocols: Dibutyl Itaconate in Thermoset Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl itaconate (DBI), a bio-based monomer derived from the fermentation of carbohydrates, is a promising sustainable alternative to petroleum-derived monomers in the synthesis of thermoset materials.[1] Its unique chemical structure, featuring two ester groups and a vinylidene group, allows for versatile reactivity and the development of polymers with a wide range of properties.[2] These materials are finding applications in coatings, adhesives, composites, and biomedical devices.[1][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of thermoset materials utilizing this compound.

Applications of this compound in Thermoset Synthesis

This compound can be incorporated into thermoset networks through various polymerization techniques, primarily free-radical polymerization. It can be homopolymerized, though this process can be sluggish, or more commonly, copolymerized with other monomers to tailor the final properties of the thermoset.[1][6]

Key application areas include:

  • Bio-based Resins and Composites: DBI can be a key component in the formulation of bio-based unsaturated polyester (B1180765) resins and vinyl ester resins. These resins can be crosslinked, often with styrene (B11656) or other reactive diluents, and reinforced with natural or synthetic fibers to create high-performance composite materials.

  • Epoxy Resin Modification: Itaconic acid, the precursor to DBI, has been used to create novel epoxy resins with curable double bonds.[7] While direct use of DBI as a primary resin is less common, it can be used as a reactive diluent or comonomer to modify the properties of traditional epoxy thermosets, such as diglycidyl ether of bisphenol A (DGEBA), improving their flexibility and bio-based content.[7]

  • Thiol-Ene Click Chemistry: Polyesters synthesized with itaconate-derived monomers can be crosslinked via thiol-ene click reactions to form thermoset materials.[3][8] This method offers high efficiency and mild reaction conditions.

  • Elastomers and Toughened Thermosets: Copolymerization of DBI with monomers like butadiene can produce elastomers with curable double bonds.[9][10] Incorporating such elastomeric properties can be a strategy for toughening brittle thermoset matrices.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Unsaturated Polyester Resin

This protocol describes the synthesis of an unsaturated polyester resin using this compound as a comonomer, which can be subsequently crosslinked to form a thermoset.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet

  • Vacuum pump

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge maleic anhydride, phthalic anhydride, 1,2-propanediol, and ethylene glycol in the desired molar ratios.

  • First Stage of Polycondensation: Heat the mixture under a nitrogen blanket to 150-160°C with continuous stirring. The reaction will start, and water will begin to distill off.

  • Second Stage of Polycondensation: After the initial water evolution slows down, raise the temperature to 180-200°C. Apply a vacuum to facilitate the removal of water and drive the reaction to completion. Monitor the reaction by measuring the acid value of the resin. The reaction is considered complete when the acid value is below 30 mg KOH/g.

  • Incorporation of this compound: Cool the reactor to below 100°C. Add this compound and a small amount of hydroquinone inhibitor to the polyester resin. Stir the mixture until a homogeneous solution is obtained.

  • Blending with Reactive Diluent: Cool the resin to room temperature. Add styrene as a reactive diluent to adjust the viscosity. The typical resin to styrene ratio is 70:30 by weight.

  • Curing: To cure the resin, add 2% (by weight) of MEKP as an initiator and 0.5% (by weight) of cobalt naphthenate as a promoter. Mix thoroughly and pour into a mold. Allow to cure at room temperature for 24 hours, followed by a post-curing at 80°C for 3 hours.

Workflow for Unsaturated Polyester Resin Synthesis

G cluster_synthesis Resin Synthesis cluster_curing Curing charge Charge Reactants (Anhydrides, Glycols) poly1 First Stage Polycondensation (150-160°C, N2) charge->poly1 Heat poly2 Second Stage Polycondensation (180-200°C, Vacuum) poly1->poly2 Increase Temp & Apply Vacuum add_dbi Add this compound and Inhibitor poly2->add_dbi Cool blend Blend with Styrene add_dbi->blend add_initiator Add MEKP and Cobalt Naphthenate blend->add_initiator cure Room Temperature Cure (24h) add_initiator->cure post_cure Post-Cure (80°C, 3h) cure->post_cure

Caption: Workflow for the synthesis and curing of a DBI-based unsaturated polyester thermoset.

Protocol 2: Free-Radical Copolymerization of this compound with Styrene

This protocol details the synthesis of a crosslinked copolymer of this compound and styrene, forming a rigid thermoset material.

Materials:

  • This compound (DBI)

  • Styrene (St)

  • Divinylbenzene (DVB) (crosslinker)

  • Benzoyl peroxide (BPO) (initiator)

  • Toluene (solvent)

Equipment:

  • Schlenk flask or sealed polymerization tube

  • Magnetic stirrer and hot plate

  • Vacuum line

  • Oven

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, prepare a solution of this compound, styrene, divinylbenzene, and benzoyl peroxide in toluene. The molar ratio of DBI to styrene can be varied to achieve different properties. A typical formulation is provided in the data table below.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After degassing, backfill the flask with nitrogen or argon and seal it. Place the flask in a preheated oil bath or oven at 80°C. Allow the polymerization to proceed for 24 hours.

  • Isolation and Drying: After polymerization, the resulting solid polymer can be removed from the flask. If the polymer is soluble, it can be precipitated in a non-solvent like methanol. Dry the thermoset material in a vacuum oven at 60°C to a constant weight to remove any residual solvent and unreacted monomers.

Reaction Pathway for DBI-Styrene Copolymerization

G DBI This compound Radical Free Radical Initiation St Styrene DVB Divinylbenzene (Crosslinker) Initiator Benzoyl Peroxide (BPO) Initiator->Radical Copolymer Linear Copolymer Chains Radical->Copolymer Propagation Thermoset Crosslinked Thermoset Network Copolymer->Thermoset Crosslinking via DVB

Caption: Simplified reaction pathway for the free-radical copolymerization of DBI and styrene.

Data Presentation

The following tables summarize typical formulations and resulting properties for DBI-based thermosets.

Table 1: Formulation for this compound-Styrene Thermoset

ComponentMolar RatioWeight (g) for a 10g batchPurpose
This compound (DBI)0.55.3Monomer
Styrene (St)0.52.3Comonomer
Divinylbenzene (DVB)0.050.14Crosslinker
Benzoyl Peroxide (BPO)0.010.05Initiator
Toluene-10 mLSolvent

Table 2: Typical Properties of Cured this compound-Based Thermosets

PropertyDBI-Unsaturated PolyesterDBI-Styrene CopolymerTest Method
Glass Transition Temperature (Tg)60 - 100 °C80 - 120 °CDSC
Tensile Strength30 - 50 MPa40 - 60 MPaASTM D638
Tensile Modulus1.5 - 2.5 GPa2.0 - 3.5 GPaASTM D638
Thermal Decomposition Temp. (T5%)> 250 °C> 280 °CTGA

Note: The properties are indicative and can vary significantly based on the exact formulation, curing conditions, and presence of fillers or reinforcements.

Characterization Methods

A comprehensive characterization of the synthesized thermosets is crucial for understanding their structure-property relationships.

Table 3: Key Characterization Techniques

TechniquePurposeSample Preparation
FTIR Spectroscopy To confirm the chemical structure, functional groups, and extent of polymerization.A small amount of the cured polymer is ground with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.
NMR Spectroscopy To determine the copolymer composition and microstructure.The soluble prepolymer is dissolved in a suitable deuterated solvent (e.g., CDCl3).
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) and curing kinetics.A small sample (5-10 mg) is sealed in an aluminum pan.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile.A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air).
Dynamic Mechanical Analysis (DMA) To determine the viscoelastic properties, such as storage modulus, loss modulus, and tan delta, as a function of temperature.A rectangular bar of the cured material is subjected to an oscillating force.
Mechanical Testing To measure tensile strength, modulus, and elongation at break.Dog-bone shaped specimens are prepared according to ASTM standards.

By following these protocols and utilizing the appropriate characterization techniques, researchers can effectively synthesize and evaluate novel thermoset materials based on the versatile and sustainable monomer, this compound.

References

Application Notes and Protocols: Dibutyl Itaconate in Cross-Linked Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl itaconate (DBI), a bio-based monomer, in the synthesis of cross-linked polymers. The focus is on the potential applications of these materials in drug delivery and other advanced fields, supported by detailed experimental protocols and characterization data.

Introduction: this compound as a Versatile Monomer

This compound (DBI) is an ester of itaconic acid, a bio-based platform chemical produced from the fermentation of carbohydrates.[1] Its renewable origin makes it an attractive and sustainable alternative to petroleum-derived monomers.[1] While DBI itself is a monofunctional monomer and does not act as a direct cross-linking agent, it can be readily copolymerized with other monomers to create polymers that are subsequently cross-linked. The incorporation of DBI into polymer chains can impart desirable properties such as flexibility and hydrophobicity, making it a valuable component in the design of advanced materials for various applications, including pressure-sensitive adhesives, elastomers, and coatings.[2][3]

In the context of biomedical applications, particularly drug delivery, cross-linked polymers containing DBI are of interest for the development of controlled-release systems. The properties of the final cross-linked material, such as its swelling behavior, mechanical strength, and degradation profile, can be tailored by adjusting the polymer composition and cross-linking density.

Synthesis and Cross-Linking of this compound-Containing Polymers

Polymers incorporating DBI are typically synthesized through free-radical polymerization techniques, with emulsion polymerization being a common and environmentally friendly method.[2] A significant challenge in the polymerization of itaconate esters is their lower propagation rate compared to conventional acrylic and methacrylic monomers.[4] To overcome this, strategies such as seeded semibatch emulsion polymerization are employed to achieve high incorporation of DBI and control the polymer microstructure.[4][5]

Cross-linking of DBI-containing polymers can be achieved through several methods:

  • Use of a Difunctional Cross-linker: A common approach is to include a monomer with two polymerizable groups, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in the polymerization mixture.

  • Chain Transfer to Polymer: In certain copolymer systems, such as those with lauryl methacrylate (B99206) (LMA), a cross-linked network can form at high monomer conversion and temperature due to chain transfer reactions to the polymer backbone.[3]

  • Post-Polymerization Cross-linking: Functional groups within the polymer can be reacted in a subsequent step to form cross-links.

A notable development is the synthesis of bio-based cross-linkers derived from itaconic acid itself, which can be used in conjunction with DBI to create fully bio-based cross-linked polymers.[4]

Data Presentation: Properties of this compound-Containing Polymers

The incorporation of DBI and the subsequent cross-linking significantly influence the physicochemical properties of the resulting polymers. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of a Cross-linked Copolymer of this compound, Lauryl Methacrylate, and Itaconic Acid (DBI:LMA:IA).

PropertyValue
Tensile Strength14.5 MPa
Elongation at Break305%

Data for a copolymer composite with 10 wt% diethyl itaconate and carbon black.

Table 2: Gel Content of Copolymers of this compound, Lauryl Methacrylate, and Itaconic Acid (DBI:LMA:IA) with Varying Monomer Ratios.

DBI:LMA RatioGel Content (%)
80:2060
60:4075
40:6085
20:8090

Table 3: Swelling Ratio of Itaconic Acid-Based Hydrogels at Different pH Values.

pHSwelling Ratio (%)
2.0~200
4.0~400
6.0~1200
7.4~2000
10.0~1800

Application in Drug Delivery: Controlled Release of Itaconate

A promising application of itaconate-based polymers is in the controlled delivery of itaconic acid itself, which is an endogenous metabolite with potent anti-inflammatory properties.[6] Degradable polyester (B1180765) microparticles containing itaconate have been developed for the intracellular delivery of itaconic acid to macrophages.[6] This approach offers a targeted therapy for inflammatory diseases by modulating the immune response.

Anti-inflammatory Signaling Pathway of Itaconate

Itaconate exerts its anti-inflammatory effects through multiple mechanisms, primarily by activating the Nrf2 pathway and inhibiting succinate (B1194679) dehydrogenase (SDH). The following diagram illustrates this signaling cascade.

Itaconate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nrf2 Nrf2 Activation cluster_sdh SDH Inhibition Itaconate_ext Exogenous Itaconate (from polymer degradation) Itaconate_int Intracellular Itaconate Itaconate_ext->Itaconate_int Cellular Uptake Keap1 Keap1 Itaconate_int->Keap1 Alkylates Cysteine Residues SDH Succinate Dehydrogenase (SDH) Itaconate_int->SDH Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Succinate Succinate Accumulation HIF1a HIF-1α Stabilization Succinate->HIF1a Leads to Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β) HIF1a->Pro_inflammatory Induces

Caption: Anti-inflammatory signaling pathway of itaconate.

Experimental Protocols

Protocol for Seeded Semibatch Emulsion Copolymerization of this compound

This protocol describes the synthesis of a copolymer latex containing this compound (DBI), methyl methacrylate (MMA), and butyl acrylate (B77674) (BA).

Materials:

  • This compound (DBI)

  • Methyl methacrylate (MMA)

  • Butyl acrylate (BA)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and feeding pump

  • Temperature controller

  • Monomer and initiator feed vessels

Procedure:

  • Seed Synthesis (Batch Step):

    • Charge the reactor with deionized water and surfactant.

    • Purge with nitrogen for 30 minutes while stirring.

    • Heat the reactor to the desired polymerization temperature (e.g., 75 °C).

    • Add a portion of the MMA and BA monomer mixture to the reactor.

    • Add the initiator solution to start the polymerization.

    • Allow the seed polymerization to proceed for 1-2 hours.

  • Monomer Emulsion Preparation:

    • In a separate vessel, prepare a monomer emulsion by mixing DBI, the remaining MMA and BA, surfactant, and deionized water.

    • Stir the emulsion to ensure homogeneity.

  • Semicontinuous Feed:

    • After the seed stage is complete, start the continuous feed of the monomer emulsion and an initiator solution into the reactor over a period of 3-4 hours at a constant rate.

    • Maintain the reaction temperature and stirring throughout the feed.

  • Post-Polymerization:

    • After the feeds are complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Filter the resulting latex to remove any coagulum.

Protocol for Synthesis of a Bio-based Itaconate Cross-linker

This protocol describes the synthesis of bis[2-(methacryloyloxy)ethyl]-2-methylenesuccinate, a cross-linker derived from itaconic acid and 2-hydroxyethyl methacrylate (HEMA).[4]

Materials:

  • Itaconic acid

  • 2-Hydroxyethyl methacrylate (HEMA)

  • p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Hydroquinone (inhibitor)

  • Toluene (B28343)

  • Sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Combine itaconic acid, HEMA, hydroquinone, and toluene in the round-bottom flask.

  • Heat the mixture to reflux and add the p-TSA catalyst.

  • Continue the reaction for several hours, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography or NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the cross-linker.

Characterization of Cross-linked this compound Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure and properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomers into the copolymer and the formation of the cross-linked network.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To measure the molecular weight and molecular weight distribution of the soluble polymer fraction.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Swelling Studies:

    • Prepare disk-shaped samples of the cross-linked polymer.

    • Dry the samples to a constant weight.

    • Immerse the samples in buffer solutions of different pH values (e.g., 2, 4, 6, 7.4, 9).

    • At regular intervals, remove the samples, blot excess surface water, and weigh them.

    • Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the synthesis and characterization of cross-linked polymers containing this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation Monomer_Prep Monomer & Initiator Preparation Polymerization Seeded Semibatch Emulsion Polymerization Monomer_Prep->Polymerization Crosslinking Incorporation of Cross-linker Latex_Product Polymer Latex Polymerization->Latex_Product Structural Structural Analysis (FTIR, NMR) Latex_Product->Structural Molecular_Weight Molecular Weight (GPC) Latex_Product->Molecular_Weight Thermal Thermal Properties (DSC, TGA) Latex_Product->Thermal Swelling Swelling Behavior (pH-dependent) Latex_Product->Swelling Mechanical Mechanical Testing (Tensile Tests) Latex_Product->Mechanical Drug_Loading Drug Loading Swelling->Drug_Loading Release_Studies In Vitro Drug Release Drug_Loading->Release_Studies

Caption: Experimental workflow for DBI-containing polymers.

Conclusion

This compound is a valuable bio-based monomer for the synthesis of cross-linked polymers with tunable properties. While not a cross-linking agent itself, its incorporation into polymer backbones allows for the creation of materials with potential applications in advanced fields, including controlled drug delivery. The ability to create fully bio-based systems by using itaconate-derived cross-linkers further enhances the sustainability of these materials. The provided protocols and data serve as a foundation for researchers to explore and develop novel DBI-containing polymers for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Conversion in Dibutyl Itaconate Homopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibutyl itaconate (DBI) homopolymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low monomer conversion in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion in my this compound (DBI) homopolymerization?

A1: Low conversion in free-radical homopolymerization of dialkyl itaconates like DBI is a well-documented issue.[1][2] Several kinetic hurdles contribute to this sluggishness:

  • Steric Hindrance: The bulky ester groups on the itaconate monomer create steric hindrance, which can impede the approach of the monomer to the growing polymer chain, thus lowering the propagation rate.[3]

  • Depropagation: At elevated temperatures, the reverse reaction of propagation, known as depropagation, becomes significant.[1][4][5] This equilibrium between propagation and depropagation limits the overall conversion and the molecular weight of the resulting polymer.[4][5]

  • Chain Transfer to Monomer: This side reaction can terminate growing polymer chains, leading to the formation of shorter polymer chains and contributing to lower overall conversion.[1]

  • Low Propagation Rate Coefficient (k_p): The inherent reactivity of the itaconate radical is lower compared to more common monomers like acrylates and methacrylates, resulting in a slower polymerization rate.[2][6]

Troubleshooting Guide

Problem: My DBI homopolymerization has stalled at a low conversion.

  • Potential Cause 1: Suboptimal Reaction Temperature.

    • Explanation: The polymerization of DBI is highly sensitive to temperature. While higher temperatures generally increase the rate of initiation, they also significantly favor depropagation, creating a ceiling temperature effect that limits conversion.[4][5] The effective propagation rate coefficient for DBI is optimal around 65 °C in solution polymerization.[7]

    • Solution:

      • Review your reaction temperature. Temperatures above 80 °C are likely to significantly increase depropagation, limiting conversion.[4]

      • Consider running a series of polymerizations at different temperatures (e.g., 50 °C, 60 °C, 70 °C) to determine the optimal condition for your specific system.

      • For emulsion polymerization, a reaction temperature of 75 °C has been shown to yield high conversion.[5]

  • Potential Cause 2: Inefficient Initiation.

    • Explanation: The choice and concentration of the initiator are crucial. Insufficient initiator concentration can lead to a low concentration of radicals and a slow polymerization rate.

    • Solution:

      • Ensure the initiator is appropriate for the chosen reaction temperature and solvent. Azobisisobutyronitrile (AIBN) is a commonly used initiator.[3]

      • Verify the initiator concentration. Typical concentrations can be varied to optimize the initiation rate.

      • Consider using a redox initiator system, especially for emulsion polymerization, as the radical generation is dependent on concentration rather than temperature, allowing for more control over the polymerization kinetics.[5]

  • Potential Cause 3: Inherent Limitations of Homopolymerization.

    • Explanation: The inherent chemical properties of DBI make its homopolymerization challenging, often resulting in low molecular weights and conversions.[2][8]

    • Solution:

      • Copolymerization: Introducing a more reactive comonomer, such as n-butyl acrylate (B77674) (BA) or methyl methacrylate (B99206) (MMA), can significantly increase the overall polymerization rate and conversion.[8][9]

      • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization, leading to higher conversions and polymers with well-defined molar masses.[3]

      • Emulsion Polymerization: Seeded semibatch emulsion polymerization has been demonstrated to be an effective method to achieve high conversion (>90%) of DBI in relatively short reaction times.[5][7]

Quantitative Data Summary

The following table summarizes experimental conditions and resulting conversions for DBI polymerization from various studies. This data can help in designing and optimizing your experiments.

Polymerization MethodComonomer(s)InitiatorTemperature (°C)Solvent/MediumTime (h)Conversion (%)Reference
Free Radical PolymerizationNone (Homopolymerization)AIBN50Toluene-Low[4]
Free Radical PolymerizationNone (Homopolymerization)AIBN80Toluene-Limited by depropagation[4]
Emulsion PolymerizationLauryl Methacrylate, Itaconic AcidKPS75Water6>97[10]
Seeded Semibatch EmulsionMMA, BARedox Initiator50Water489 (DBI)[7]
Seeded Semibatch EmulsionMMA, BARedox Initiator75Water493 (DBI)[7]
Seeded Semibatch EmulsionMMA, BARedox Initiator90Water480 (DBI)[5]
RAFT PolymerizationNone (Homopolymerization)-65MEK-Controlled, high M_n[3]
NMPStyreneNHS-BlocBuilder70-1101,4-Dioxane-First-order kinetics[11]

Experimental Protocols

Detailed Methodology for Seeded Semibatch Emulsion Polymerization of this compound

This protocol is based on successful methods reported for incorporating high amounts of DBI into waterborne polymers.[5][7]

1. Seed Synthesis (First Stage):

  • A pre-emulsion of methyl methacrylate (MMA) and butyl acrylate (BA) is prepared in deionized water with a suitable surfactant (e.g., sodium dodecyl sulfate).

  • The emulsion is charged to a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet.

  • The reactor is heated to the desired reaction temperature (e.g., 75 °C).

  • An initiator solution (e.g., potassium persulfate) is added to initiate the polymerization of the seed particles.

  • The reaction is allowed to proceed to high conversion (typically >99%) to form a stable latex seed.

2. Monomer Emulsion Feed (Second Stage):

  • A second monomer emulsion is prepared containing this compound (DBI), MMA, and BA in the desired ratio, along with deionized water and surfactant.

  • A redox initiator system is prepared (e.g., tert-Butyl hydroperoxide as the oxidizing agent and sodium formaldehyde (B43269) sulfoxylate (B1233899) as the reducing agent).

  • The monomer emulsion and the initiator solutions are fed into the reactor containing the seed latex over a period of several hours (e.g., 4 hours) at a constant rate.

  • The reaction temperature is maintained throughout the feed.

3. Chasing and Cooling:

  • After the feeds are complete, a chaser initiator is added to polymerize any residual monomer.

  • The reaction is held at the reaction temperature for an additional period (e.g., 1 hour) to ensure complete conversion.

  • The reactor is then cooled to room temperature, and the resulting latex is filtered.

Visualizations

Troubleshooting_Workflow start Start: Low DBI Conversion check_temp Is reaction temperature optimized? (Consider 60-75°C) start->check_temp check_initiator Is initiator type and concentration appropriate? check_temp->check_initiator Yes adjust_temp Adjust temperature to optimal range (e.g., 65°C for solution, 75°C for emulsion) check_temp->adjust_temp No consider_copolymer Have you considered copolymerization? check_initiator->consider_copolymer Yes adjust_initiator Optimize initiator concentration or switch to a redox system check_initiator->adjust_initiator No consider_crp Have you tried Controlled Radical Polymerization (CRP)? consider_copolymer->consider_crp Yes implement_copolymer Introduce a comonomer (e.g., BA, MMA) consider_copolymer->implement_copolymer No consider_emulsion Is emulsion polymerization a viable option? consider_crp->consider_emulsion Yes implement_crp Utilize RAFT or ATRP techniques consider_crp->implement_crp No implement_emulsion Employ seeded semibatch emulsion polymerization consider_emulsion->implement_emulsion No end_success Success: High Conversion Achieved consider_emulsion->end_success Yes adjust_temp->end_success adjust_initiator->end_success implement_copolymer->end_success implement_crp->end_success implement_emulsion->end_success

Caption: Troubleshooting workflow for low conversion in DBI homopolymerization.

Depropagation_Equilibrium cluster_low_temp Low Temperature (e.g., < 60°C) cluster_high_temp High Temperature (e.g., > 80°C) Propagation_low Propagation (Chain Growth) Depropagation_low Depropagation (Chain Unzipping) Propagation_low->Depropagation_low k_p >> k_d Result_low Favors High Conversion and High Molecular Weight Propagation_high Propagation (Chain Growth) Depropagation_high Depropagation (Chain Unzipping) Propagation_high->Depropagation_high k_d becomes significant Result_high Equilibrium Limits Conversion and Molecular Weight

Caption: Effect of temperature on the propagation-depropagation equilibrium in DBI polymerization.

References

Technical Support Center: High-Temperature Polymerization of Dibutyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding depropagation and other issues encountered during the high-temperature polymerization of dibutyl itaconate (DBI).

Troubleshooting Guide

This guide addresses common problems observed during the polymerization of this compound, offering potential causes and solutions to get your experiments back on track.

1. Issue: Low Monomer Conversion and/or Low Polymerization Rate

  • Question: My high-temperature polymerization of this compound is resulting in unexpectedly low monomer conversion and a slow reaction rate. What could be the cause and how can I fix it?

  • Answer: Low conversion and slow rates in DBI polymerization, especially at elevated temperatures, are classic signs of depropagation. The polymerization of DBI is a reversible process, and as the temperature increases, the rate of depropagation (the polymer reverting to monomer) becomes more significant.

    Potential Causes and Solutions:

    • High Reaction Temperature: You may be operating too close to or above the ceiling temperature (Tc) of this compound, which is approximately 110°C.[1][2] Depropagation effects are notable even at temperatures above 60°C.[3]

      • Solution: Lower the reaction temperature. The effective propagation rate coefficient for DBI has been found to be optimal around 65°C in solution polymerization.[1][2] In emulsion polymerization, a temperature of 75°C has yielded high conversions.[1]

    • Steric Hindrance: The structure of the itaconate monomer can lead to steric hindrance, which contributes to a lower propagation rate.[1][2]

      • Solution: Consider copolymerization. Introducing a comonomer with more favorable polymerization kinetics, such as n-butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA), or styrene, can significantly increase both the conversion and the molar mass of the resulting polymer.[4][5][6]

    • Homopolymerization Limitations: The homopolymerization of itaconates is known to result in shorter polymer chains and lower monomer conversions.[4][5]

      • Solution: If homopolymers are not essential, copolymerization is a highly recommended strategy to overcome these inherent limitations.[4][5]

    Troubleshooting Workflow for Low Conversion:

    start Low Monomer Conversion check_temp Is Reaction Temperature > 60°C? start->check_temp high_temp High Temperature Likely Cause of Depropagation check_temp->high_temp Yes copolymerize Action: Introduce a Comonomer (e.g., BA, MMA) check_temp->copolymerize No lower_temp Action: Lower Polymerization Temperature (Consider 65-75°C) high_temp->lower_temp high_temp->copolymerize end Improved Conversion lower_temp->end crp Advanced Option: Utilize Controlled Radical Polymerization (ATRP, RAFT) copolymerize->crp For high control copolymerize->end crp->end

    Caption: Troubleshooting logic for low monomer conversion in DBI polymerization.

2. Issue: Low Molecular Weight of the Final Polymer

  • Question: The molecular weight of my poly(this compound) is consistently lower than expected. Why is this happening?

  • Answer: Low molecular weights in poly(this compound) are also often linked to depropagation, but other side reactions can also play a role.

    Potential Causes and Solutions:

    • Depropagation: As with low conversion, the equilibrium between propagation and depropagation at higher temperatures limits the growth of long polymer chains.[4][7]

      • Solution: As before, lowering the temperature and/or copolymerizing with a more reactive monomer are effective strategies.[4][6]

    • Chain Transfer Reactions: Intramolecular chain transfer reactions have been observed at polymerization temperatures above 60°C, which can lead to the formation of shorter chains.[3]

      • Solution: Again, optimizing the temperature to below 60°C can help minimize these side reactions.

    • Initiator Concentration: While not directly related to depropagation, a high initiator concentration will lead to a higher number of polymer chains being initiated, resulting in a lower average molecular weight.

      • Solution: Review and optimize your initiator concentration based on your target molecular weight.

Frequently Asked Questions (FAQs)

1. What is the ceiling temperature of this compound and why is it important?

The ceiling temperature (Tc) is the temperature at which the rate of polymerization equals the rate of depropagation.[8] For this compound, the ceiling temperature is approximately 110°C.[1][2] Operating near or above this temperature makes it very difficult to form high molecular weight polymers, as the polymer will readily revert to its monomer form. It is a critical parameter to consider when designing your polymerization conditions.

2. How does copolymerization help with depropagation issues?

Copolymerization introduces a second, often more reactive, monomer into the reaction. When this comonomer is added to the growing polymer chain, the resulting radical may have a lower tendency to depropagate. This effectively "traps" the itaconate monomer in the polymer chain and allows for the formation of higher molecular weight copolymers with higher overall monomer conversion.[5][6]

3. What are the typical kinetic parameters for this compound polymerization?

The following table summarizes key kinetic and thermodynamic parameters for the bulk homopolymerization of this compound.

ParameterValueUnitsNotes
Activation Energy for Propagation (Ep)21.3kJ mol-1In the temperature region where depropagation is not observed.[9]
Pre-exponential Factor (ln Ap)10.4L mol-1 s-1In the temperature region where depropagation is not observed.[9]
Enthalpy of Polymerization (ΔH)-42.0kJ mol-1[9]
Entropy of Polymerization (ΔS)-110J mol-1 K-1[9]
Ceiling Temperature (Tc)~110°C[1][2]

4. Can you provide a starting point for an experimental protocol to minimize depropagation?

Yes, a seeded semi-batch emulsion polymerization has been shown to be effective for incorporating high amounts of DBI while mitigating depropagation.

Experimental Protocols

Seeded Semi-Batch Emulsion Copolymerization of this compound

This protocol is based on methodologies that have successfully incorporated up to 30 wt% of this compound into (meth)acrylic waterborne polymers.[1][2]

1. Materials:

  • This compound (DBI)
  • Methyl methacrylate (MMA)
  • Butyl acrylate (BA)
  • Surfactant (e.g., sodium dodecyl sulfate)
  • Initiator (e.g., potassium persulfate, KPS)
  • Deionized water
  • Buffer (e.g., sodium bicarbonate)

2. Reactor Setup:

  • A stirred glass reactor equipped with a reflux condenser, nitrogen inlet, temperature probe, and feeding pumps.

3. Procedure:

  • Seed Preparation: In the reactor, prepare an initial seed latex by polymerizing a small amount of the monomer mixture (e.g., MMA/BA) in water with surfactant and buffer under a nitrogen atmosphere.
  • Monomer Emulsion Preparation: In a separate vessel, prepare an emulsion of the main monomer mixture (DBI, MMA, BA) with water and surfactant.
  • Semi-Batch Feed: Heat the reactor to the desired temperature (e.g., 75°C). Once the seed polymerization is complete, begin the continuous feed of the monomer emulsion and an aqueous initiator solution into the reactor over a period of several hours (e.g., 4 hours).[2]
  • Post-Polymerization: After the feed is complete, maintain the reaction temperature for an additional period (e.g., 1-2 hours) to ensure high conversion of the remaining monomers.
  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be analyzed for monomer conversion (via 1H NMR or gas chromatography), polymer molecular weight (via size-exclusion chromatography), and thermal properties (via differential scanning calorimetry).[1][7]

Schematic of Semi-Batch Polymerization Setup:

cluster_0 Feed Vessels cluster_1 Reactor monomer_emulsion Monomer Emulsion (DBI, Comonomers, Water, Surfactant) pump1 Feed Pump 1 monomer_emulsion->pump1 initiator_solution Initiator Solution (e.g., KPS in Water) pump2 Feed Pump 2 initiator_solution->pump2 reactor Stirred Reactor - Reflux Condenser - N2 Inlet - Temp. Probe - Seed Latex pump1->reactor pump2->reactor

Caption: A simplified schematic of a semi-batch reactor setup for emulsion polymerization.

Propagation-Depropagation Equilibrium:

The core issue in high-temperature DBI polymerization is the equilibrium between the forward propagation reaction and the reverse depropagation reaction.

Pn Growing Polymer Chain (P_n) Pn1 Lengthened Polymer Chain (P_{n+1}) Pn->Pn1 Propagation (kp) + Monomer M Monomer (DBI) Pn1->Pn Depropagation (kdp) - Monomer

Caption: The reversible equilibrium between propagation and depropagation in radical polymerization.

References

Technical Support Center: Minimizing Side Reactions in Dibutyl Itaconate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibutyl itaconate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to minimize common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of itaconic acid to produce this compound?

A1: The primary synthesis of this compound is a straightforward esterification of itaconic acid with n-butanol. However, several side reactions can occur, leading to reduced yield and product purity. The most prevalent side reactions include:

  • Polymerization: The double bond in the itaconate molecule can undergo radical polymerization, especially at elevated temperatures.[1]

  • Isomerization: Itaconic acid can isomerize to the less reactive mesaconic acid, which can also be esterified but is often an undesired byproduct.

  • Michael Addition: Nucleophiles present in the reaction mixture can add across the activated double bond of the itaconate.

  • Hydrolysis: As the esterification reaction is reversible, the presence of water can lead to the hydrolysis of the this compound product back to itaconic acid and butanol.[2]

Q2: How can I prevent the polymerization of this compound during synthesis?

A2: Polymerization is a significant side reaction, particularly at higher temperatures. To mitigate this, the following strategies are recommended:

  • Use of a Polymerization Inhibitor: The addition of a radical scavenger, such as hydroquinone (B1673460) or resorcinol, is a common and effective method to prevent polymerization during the reaction.[1]

  • Temperature Control: Maintaining the reaction temperature within the optimal range for esterification without initiating polymerization is crucial. For many catalytic systems, this is typically between 90°C and 130°C.[1]

Q3: What is the impact of the chosen catalyst on side reactions?

A3: The choice of catalyst has a significant impact on both the reaction rate and the prevalence of side reactions.

  • Strong Mineral Acids (e.g., H₂SO₄, p-TSA): While effective in catalyzing the esterification, these can lead to more side products and product discoloration.[1] They can also present challenges in separation and waste disposal.

  • Solid Acid Catalysts (e.g., Zeolites, Ion Exchange Resins): These catalysts are often preferred as they are easily separable from the reaction mixture, can be reused, and tend to result in higher selectivity and fewer byproducts.[1][2] For instance, hierarchical zeolite H-BEA has been shown to produce this compound with high yield and selectivity.[2]

  • Enzymatic Catalysts (e.g., Lipase): Lipases offer an environmentally friendly option and operate under milder conditions, which can reduce temperature-related side reactions. However, reaction times can be significantly longer.[3]

Q4: How does water content affect the synthesis?

A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, leading to lower yields due to hydrolysis.[2] It is crucial to remove water as it is formed. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Reaction equilibrium shifted towards reactants due to water accumulation. - Catalyst deactivation. - Isomerization of itaconic acid to less reactive mesaconic acid.- Increase reaction time or temperature (while monitoring for side reactions). - Ensure efficient removal of water via azeotropic distillation or a dehydrating agent. - If using a solid catalyst, check for deactivation and consider regeneration or using fresh catalyst. - Optimize catalyst choice and reaction conditions to favor itaconate esterification.
Product Discoloration - Use of strong mineral acids as catalysts. - High reaction temperatures leading to degradation.- Switch to a solid acid catalyst like an ion exchange resin or zeolite. - Lower the reaction temperature and potentially extend the reaction time.
Formation of Polymeric Material - Reaction temperature is too high. - Absence or insufficient amount of polymerization inhibitor.- Reduce the reaction temperature. - Add a polymerization inhibitor such as hydroquinone at the start of the reaction.[1]
Presence of Unreacted Itaconic Acid - Insufficient catalyst amount or activity. - Short reaction time.- Increase the catalyst loading. - Extend the reaction duration.
Difficult Separation of Product from Catalyst - Use of a homogeneous catalyst (e.g., sulfuric acid).- Utilize a heterogeneous catalyst such as a strong-acid ion exchange resin or zeolite, which can be easily filtered off.[1][2]

Quantitative Data on Synthesis Optimization

The following tables summarize the effects of different reaction parameters on the yield of this compound, based on a study using a hierarchical zeolite (HTYK) catalyst.[2]

Table 1: Effect of Catalyst Loading on this compound Yield

CatalystCatalyst Loading (wt%)This compound Yield (%)
Parent H-BEA473
Parent H-BEA774
Parent H-BEA1078
Parent H-BEA1374
Hierarchical HTYK482
Hierarchical HTYK786
Hierarchical HTYK1093
Hierarchical HTYK1389

Reaction Conditions: Itaconic Acid:n-butanol molar ratio = 1:10, Reaction Time = 8h, Temperature = 120°C, Stirring Speed = 400 rpm.[2]

Table 2: Effect of Reaction Time on this compound Yield

CatalystReaction Time (h)This compound Yield (%)
Parent H-BEA264
Parent H-BEA473
Parent H-BEA684
Parent H-BEA882
Hierarchical HTYK274
Hierarchical HTYK482
Hierarchical HTYK693
Hierarchical HTYK892

Reaction Conditions: Itaconic Acid:n-butanol molar ratio = 1:10, Catalyst Loading = 10 wt%, Temperature = 120°C, Stirring Speed = 400 rpm.[2] A decline in yield after the optimal time may be due to the reversible hydrolysis of the product.[2]

Table 3: Effect of Molar Ratio of Reactants on this compound Yield

CatalystItaconic Acid:n-butanol Molar RatioThis compound Yield (%)
Parent H-BEA1:672
Parent H-BEA1:879
Parent H-BEA1:1084
Parent H-BEA1:1281
Hierarchical HTYK1:680
Hierarchical HTYK1:888
Hierarchical HTYK1:1093
Hierarchical HTYK1:1290

Reaction Conditions: Catalyst Loading = 10 wt%, Reaction Time = 8h, Temperature = 120°C, Stirring Speed = 400 rpm.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Hierarchical Zeolite Catalyst [2]

This protocol is based on the optimized conditions reported for the use of a hierarchical zeolite H-BEA (HTYK) catalyst.

Materials:

  • Itaconic Acid (ITA)

  • n-butanol

  • Hierarchical zeolite H-BEA (HTYK) catalyst

  • Ethanol (for catalyst washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid and n-butanol in a 1:10 molar ratio.

  • Add the hierarchical zeolite H-BEA catalyst at a loading of 10 wt% relative to the itaconic acid.

  • Heat the reaction mixture to 120°C with constant stirring at 400 rpm.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The filtrate contains the crude this compound. The product can be further purified by washing and vacuum distillation to remove unreacted n-butanol and other impurities.

  • The isolated catalyst can be washed with ethanol, dried at 120°C for 2 hours, and calcined at 550°C for 5 hours for reuse.

Protocol 2: Synthesis of this compound using a Strong-Acid Ion Exchange Resin [1]

This protocol utilizes a solid acid catalyst and a polymerization inhibitor.

Materials:

  • Itaconic Acid

  • n-butanol

  • Strong-acid ion exchange resin

  • Hydroquinone (polymerization inhibitor)

  • Toluene (as a water entrainer)

Procedure:

  • To a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add itaconic acid, n-butanol (in a mass ratio of approximately 1:1.4 to 1:3), strong-acid ion exchange resin (mass ratio to itaconic acid of 1:20 to 1:5), and hydroquinone (mass ratio to itaconic acid of 1:200 to 1:100).

  • Add toluene to the reactor to act as an azeotropic agent for water removal.

  • Heat the mixture with stirring to a temperature between 90°C and 130°C.

  • Continuously remove the water-toluene azeotrope via the Dean-Stark apparatus.

  • The reaction is typically complete within 2 to 8 hours.

  • After cooling, the product layer can be separated from the ion exchange resin which will settle.

  • The crude product can be purified by washing and vacuum distillation to remove residual n-butanol and toluene.

Visualizations

Reaction_Pathways cluster_main Main Reaction: Esterification cluster_side Side Reactions Itaconic_Acid Itaconic Acid Dibutyl_Itaconate This compound Itaconic_Acid->Dibutyl_Itaconate + 2 n-Butanol Mesaconic_Acid_Ester Dibutyl Mesaconate Itaconic_Acid->Mesaconic_Acid_Ester Isomerization & Esterification n_Butanol n-Butanol Water Water Dibutyl_Itaconate->Water - 2 H2O Polymer Poly(this compound) Dibutyl_Itaconate->Polymer Polymerization Michael_Adduct Michael Addition Product Dibutyl_Itaconate->Michael_Adduct Michael Addition Hydrolysis_Products Itaconic Acid + n-Butanol Dibutyl_Itaconate->Hydrolysis_Products Hydrolysis

Caption: Main esterification reaction pathway versus common side reactions.

Experimental_Workflow Start Start: Combine Reactants (Itaconic Acid, n-Butanol) Add_Catalyst Add Catalyst (e.g., Zeolite, Ion Resin) Start->Add_Catalyst Add_Inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) Add_Catalyst->Add_Inhibitor Reaction Heat and Stir (e.g., 90-130°C) Remove Water Azeotropically Add_Inhibitor->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Separation Separate Catalyst (Filtration/Decantation) Cooling->Separation Purification Purify Crude Product (Washing, Vacuum Distillation) Separation->Purification End Final Product: This compound Purification->End

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Flowchart Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Polymer Polymer Formation? Check_Yield->Check_Polymer No Solution_Yield Increase Time/Temp Ensure Water Removal Check Catalyst Activity Check_Yield->Solution_Yield Yes Check_Purity Product Impure/Discolored? Check_Polymer->Check_Purity No Solution_Polymer Lower Temperature Add/Increase Inhibitor Check_Polymer->Solution_Polymer Yes Solution_Purity Change to Solid Acid Catalyst Optimize Temperature Improve Purification Check_Purity->Solution_Purity Yes End Successful Synthesis Check_Purity->End No Solution_Yield->Check_Polymer Solution_Polymer->Check_Purity Solution_Purity->End

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Poly(dibutyl itaconate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(dibutyl itaconate) (PDBI). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the molecular weight of their polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining low molecular weight poly(this compound)?

Low molecular weight in PDBI synthesis is a common issue stemming from several factors inherent to the this compound (DBI) monomer. The primary reasons include a low propagation rate, the occurrence of depropagation at elevated temperatures, and a tendency for chain transfer reactions.[1][2][3][4][5] Depropagation, in particular, becomes significant at temperatures above 65°C, effectively reducing the overall polymerization rate and limiting chain growth.[1][2]

Q2: What is depropagation and how does it affect my polymerization?

Depropagation is the reverse of the propagation step in polymerization, where the terminal monomer unit detaches from the growing polymer chain. For itaconate esters, this process is significant even at temperatures below 100°C.[2] This equilibrium between propagation and depropagation limits the monomer conversion and, consequently, the final molecular weight of the polymer.[1][2][6]

Q3: Can I increase the molecular weight by simply increasing the reaction temperature?

While increasing the temperature can increase the initial rate of polymerization, it also significantly enhances the rate of depropagation for this compound.[2][3][7] This can lead to a lower ceiling temperature (the temperature at which the rates of propagation and depropagation are equal), ultimately resulting in lower molecular weight polymers. Therefore, optimizing the reaction temperature is crucial; a moderate temperature (e.g., 50-75°C) is often more effective for achieving higher molecular weights.[1][2]

Q4: What are the most effective polymerization techniques for achieving high molecular weight PDBI?

Conventional free-radical polymerization often yields low molecular weight PDBI.[6] More advanced techniques have proven more successful:

  • Emulsion Polymerization: This method, particularly with a seeded semibatch process and a redox initiator, has been shown to successfully incorporate high amounts of DBI and achieve high molecular weights.[1][2][3][8][9]

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process, leading to polymers with higher molecular weights and narrower polydispersity indices.[3][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Depropagation: Reaction temperature is too high. 2. Inhibitor in Monomer: The monomer was not purified to remove the inhibitor. 3. Low Initiator Concentration: Insufficient radicals are generated to initiate polymerization.1. Lower the reaction temperature to a range of 50-75°C.[1][2] 2. Purify the this compound monomer before use (e.g., by passing it through a column of basic alumina). 3. Increase the initiator concentration, but be aware that this may also decrease the molecular weight.
Low Molecular Weight 1. High Reaction Temperature: Promotes depropagation and chain transfer. 2. Chain Transfer: Chain transfer to monomer or solvent can terminate growing chains. 3. Conventional Free Radical Polymerization: This method offers limited control over chain growth.1. Optimize the reaction temperature; lower temperatures are generally better for itaconates.[2][11] 2. Choose a solvent with a low chain transfer constant. 3. Employ controlled radical polymerization techniques like RAFT or emulsion polymerization with a redox initiator.[1][2][3][10]
Broad Polydispersity Index (PDI) 1. Chain Transfer Reactions: Leads to a variety of chain lengths. 2. Lack of Control in Free Radical Polymerization: Termination by combination or disproportionation occurs randomly.1. Utilize RAFT polymerization, which is known to produce polymers with narrow PDI.[3][10][11] 2. Minimize side reactions by carefully controlling the reaction temperature and monomer purity.
Polymerization Fails to Initiate 1. Oxygen Inhibition: Oxygen can scavenge radicals and inhibit polymerization. 2. Inactive Initiator: The initiator may have degraded.1. Ensure the reaction mixture is thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon) before and during polymerization. 2. Use a fresh, properly stored initiator.
Gel Formation/Cross-linking 1. High Monomer Conversion in Bulk: Can lead to high viscosity and autoacceleration (Trommsdorff effect). 2. Impurities: Divalent impurities in the monomer can act as cross-linkers.1. Conduct the polymerization in solution or emulsion to better dissipate heat and control viscosity.[12] 2. Ensure high purity of the monomer.

Experimental Protocols

Protocol 1: Seeded Semibatch Emulsion Copolymerization of this compound

This protocol is based on a method for incorporating a significant amount of this compound into a (meth)acrylic waterborne polymer.[1][2][3]

Materials:

Procedure:

  • Seed Synthesis (Batch Step):

    • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, prepare an aqueous solution of the surfactant.

    • Add a portion of the MMA and BA monomers to the reactor and stir to form an emulsion.

    • Deoxygenate the mixture by purging with nitrogen for at least 30 minutes.

    • Heat the reactor to the desired temperature (e.g., 75°C).

    • Add the initiator to start the polymerization of the seed latex.

    • Allow the seed polymerization to proceed to high conversion (e.g., >99%).

  • Semibatch Step:

    • Prepare a pre-emulsion of the remaining MMA, BA, and the DBI monomer with the surfactant and deionized water.

    • Continuously feed the pre-emulsion into the reactor containing the seed latex over a period of 4 hours.

    • Simultaneously, feed the redox initiator solutions into the reactor.

    • Maintain the reaction temperature and continuous stirring under a nitrogen atmosphere.

    • After the feed is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature and filter the resulting latex to remove any coagulum.

Protocol 2: RAFT Polymerization of this compound

This protocol describes a general approach for the controlled polymerization of DBI using RAFT.[10]

Materials:

  • This compound (DBI), purified

  • RAFT agent (e.g., S,S'-Bis(α,α'-dimethyl-α"-acetic acid) trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the DBI monomer, RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.

  • Deoxygenate the solution by subjecting it to several freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 65°C).[10]

  • Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (via ¹H NMR) and molecular weight (via GPC).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Data Summary

Table 1: Influence of Polymerization Method on the Molecular Weight of PDBI and its Copolymers

Polymerization MethodMonomersInitiator/CTATemperature (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
RAFT PolymerizationThis compoundCumyl dithiobenzoate659,000 - 92,0001.4 - 1.7[10]
Emulsion PolymerizationThis compound, ButadieneRedox-236,000 - 392,000-[13]
Emulsion PolymerizationMyrcene, this compoundAmmonium persulfate-13,330 - 64,700-[9]
Nitroxide Mediated Polymerization (NMP)This compound, StyreneBlocBuilder70 - 1102,600>1.3[3][14]

Note: "-" indicates data not specified in the cited source.

Visual Guides

logical_relationship cluster_factors Key Factors Influencing PDBI Molecular Weight cluster_outcomes Polymer Characteristics Polymerization_Technique Polymerization Technique Molecular_Weight Molecular Weight (Mn) Polymerization_Technique->Molecular_Weight Directly Controls PDI Polydispersity Index (PDI) Polymerization_Technique->PDI Affects Reaction_Temperature Reaction Temperature Reaction_Temperature->Molecular_Weight Strong Influence (Depropagation) Polymer_Yield Polymer Yield Reaction_Temperature->Polymer_Yield Monomer_Purity Monomer Purity Monomer_Purity->Molecular_Weight Affects Monomer_Purity->Polymer_Yield Initiator_Concentration Initiator Concentration Initiator_Concentration->Molecular_Weight Inverse Relationship Initiator_Concentration->Polymer_Yield Direct Relationship

Caption: Factors influencing the molecular weight of poly(this compound).

experimental_workflow cluster_emulsion Emulsion Polymerization Workflow cluster_raft RAFT Polymerization Workflow A1 1. Prepare Aqueous Surfactant Solution A2 2. Form Seed Emulsion (MMA + BA) A1->A2 A3 3. Deoxygenate (Nitrogen Purge) A2->A3 A4 4. Initiate Seed Polymerization A3->A4 A5 5. Prepare Pre-emulsion (MMA + BA + DBI) A4->A5 A6 6. Semibatch Feed of Pre-emulsion & Initiator A5->A6 A7 7. Final Polymerization & Cooling A6->A7 A8 8. Filter Latex A7->A8 B1 1. Dissolve Monomer, RAFT Agent, & Initiator B2 2. Deoxygenate (Freeze-Pump-Thaw) B1->B2 B3 3. Polymerize at Controlled Temperature B2->B3 B4 4. Terminate Reaction B3->B4 B5 5. Precipitate Polymer B4->B5 B6 6. Filter & Dry B5->B6

Caption: Comparison of experimental workflows for PDBI synthesis.

References

Technical Support Center: Optimizing Dibutyl Itaconate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibutyl itaconate (DBI). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst efficiency and troubleshooting common issues encountered during the esterification of itaconic acid with n-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound is primarily achieved through the esterification of itaconic acid with n-butanol, utilizing various catalytic systems. These can be broadly categorized as:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are traditionally used. While effective, they are corrosive, difficult to separate from the product, and can generate acidic waste.[1]

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are a major focus of research. These are in a different phase from the reactants, simplifying product purification and enabling catalyst recovery and reuse.[1] Promising examples include:

    • Zeolites: Hierarchical H-BEA zeolites have shown high activity and yield due to their microporous and mesoporous structure.[2][3]

    • Ion-Exchange Resins: Strong acid ion-exchange resins offer high selectivity and can be easily separated from the reaction mixture.[4]

  • Biocatalysts: Lipases are used for an environmentally friendly synthesis route, though reaction times can be longer.[5]

Q2: Why is my reaction yield of this compound low?

A2: Low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: The molar ratio of n-butanol to itaconic acid, reaction temperature, and catalyst loading are crucial. An excess of n-butanol is typically used to shift the equilibrium towards the product.[1] For hierarchical zeolite catalysts, an optimized molar ratio of 1:10 (itaconic acid to n-butanol) at 120°C with a 10 wt.% catalyst loading has been reported to give high yields.[6]

  • Catalyst Deactivation: The water produced during the esterification reaction can deactivate catalytic sites.[6] Continuous removal of water is essential to drive the reaction forward.

  • Insufficient Reaction Time: The reaction may not have reached equilibrium. Monitoring the reaction progress over time is important to determine the optimal duration.[6]

  • Side Reactions: At higher temperatures, side reactions such as polymerization of itaconic acid or its esters can occur. The use of a polymerization inhibitor like hydroquinone (B1673460) can mitigate this.[4][7]

Q3: How can I improve the separation of the catalyst from my product?

A3: Catalyst separation is a significant challenge with traditional homogeneous catalysts like sulfuric acid.[1] To improve separation:

  • Use a Heterogeneous Catalyst: Solid catalysts like zeolites or ion-exchange resins can be easily separated by filtration.[1][4]

  • Neutralization: For homogeneous acid catalysts, neutralization is necessary. However, this can lead to the loss of the monoester product. A controlled neutralization to a pH of 2.5-3.5 is recommended to minimize this loss while preventing ester decomposition during distillation.[8]

Q4: What is the role of removing water from the reaction mixture?

A4: The esterification of itaconic acid with n-butanol produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus lowering the yield of this compound. Furthermore, water can deactivate the acid catalyst sites.[6] Therefore, continuous removal of water, often through a Dean-Stark apparatus or by using a dehydrating agent, is crucial for achieving high conversion rates.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Conversion of Itaconic Acid 1. Inefficient catalyst. 2. Suboptimal molar ratio of reactants. 3. Reaction temperature is too low. 4. Water accumulation in the reaction mixture. 5. Catalyst deactivation.1. Switch to a more efficient catalyst system like hierarchical zeolites or a suitable ion-exchange resin.[2][4] 2. Increase the excess of n-butanol. A molar ratio of 1:10 (itaconic acid to n-butanol) has been shown to be effective.[6] 3. Optimize the reaction temperature. For many solid acid catalysts, a temperature around 120°C is optimal.[6] 4. Employ a method for continuous water removal, such as a Dean-Stark trap. 5. For reusable catalysts, ensure proper regeneration (e.g., washing with a solvent like ethanol (B145695) and calcination for zeolites) before reuse.[6]
Product is Dark in Color/Contains Impurities 1. Side reactions or polymerization at high temperatures. 2. Incomplete separation of the catalyst. 3. Use of strong oxidizing acid catalysts like sulfuric acid.[4]1. Add a polymerization inhibitor (e.g., hydroquinone).[4] Consider lowering the reaction temperature if possible without significantly impacting the conversion rate. 2. If using a heterogeneous catalyst, ensure complete filtration. For homogeneous catalysts, perform a careful neutralization and washing step.[4] 3. Switch to a solid acid catalyst or a biocatalyst to avoid strong oxidizing conditions.
Difficulty Separating Catalyst 1. Use of a homogeneous catalyst (e.g., sulfuric acid).[1]1. Transition to a heterogeneous catalyst system such as zeolites or ion-exchange resins, which can be easily filtered.[1][4]
Catalyst Shows Reduced Activity Upon Reuse 1. Incomplete removal of products or byproducts from catalyst pores. 2. Deactivation by water. 3. Structural changes in the catalyst due to harsh reaction or regeneration conditions.1. Implement a thorough washing step with an appropriate solvent (e.g., ethanol) after each use.[6] 2. Ensure the catalyst is completely dried before reuse.[6] 3. Follow the recommended regeneration procedure for the specific catalyst. For zeolites, this may involve calcination at a specific temperature.[6]

Quantitative Data Summary

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystMolar Ratio (IA:Butanol)Temperature (°C)Catalyst Loading (wt.%)Reaction Time (h)Max. Yield/Conversion (%)Reference
Hierarchical Zeolite (HTYK)1:101201010~95 (Yield)[6]
Parent H-BEA Zeolite1:101201010~78 (Yield)[6]
Strong Acid Ion-Exchange Resin1:1.4 - 1:390 - 1301:20 - 1:5 (mass ratio to IA)2 - 8High (not specified)[4]
Lipase (Novozym 435)1:2 (approx.)6520 (based on IA)4861.8 (Conversion)[5]
Sulfuric AcidNot specified65 - 804 - 8 (based on IA)Not specified73.2 (Diester Yield)[8]

Experimental Protocols

General Protocol for this compound Synthesis using a Heterogeneous Catalyst (e.g., Hierarchical Zeolite)
  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark apparatus to facilitate the removal of water.

  • Reactant Charging: Charge the flask with itaconic acid and n-butanol in the desired molar ratio (e.g., 1:10).[6]

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 10 wt.% of hierarchical zeolite relative to itaconic acid).[6]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with constant stirring (e.g., 400 rpm).[6] Continuously remove the water-butanol azeotrope via the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC).

  • Catalyst Separation: After the reaction reaches the desired conversion, cool the mixture and separate the solid catalyst by filtration.

  • Product Purification: Wash the catalyst with a solvent like ethanol.[6] The liquid product mixture can be purified by washing and subsequent vacuum distillation to remove unreacted n-butanol and obtain pure this compound.[4]

  • Catalyst Regeneration: The recovered catalyst should be washed with a suitable solvent and dried (and calcined if necessary) before being reused in subsequent reactions.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Catalyst Recycling A Reactor Setup (Flask, Condenser, Dean-Stark) B Charge Reactants (Itaconic Acid, n-Butanol) A->B C Add Catalyst B->C D Heat and Stir C->D E Continuous Water Removal D->E F Monitor Reaction (GC) D->F G Cool Reaction Mixture F->G Reaction Complete H Filter to Separate Catalyst G->H I Product Purification (Washing, Distillation) H->I Liquid Product K Wash Catalyst H->K Solid Catalyst J Obtain Pure this compound I->J L Dry/Calcine Catalyst K->L M Reuse Catalyst L->M M->C

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low this compound Yield q1 Is water being removed effectively? start->q1 sol1 Implement/Optimize Dean-Stark trap or add dehydrating agent. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust: - Molar Ratio (excess butanol) - Temperature (e.g., 120°C) - Catalyst Loading (e.g., 10 wt.%) q2->sol2 No q3 Is catalyst deactivation suspected? q2->q3 Yes a2_yes Yes a2_no No sol3 Regenerate catalyst (wash, dry, calcine) or use fresh catalyst. q3->sol3 Yes end_node Consider alternative catalyst or polymerization inhibitors. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Synthesis of Poly(dibutyl itaconate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(dibutyl itaconate) (PDBI), with a focus on controlling its tacticity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing poly(this compound)?

A1: Poly(this compound) (PDBI) can be synthesized through several polymerization techniques, including:

  • Free Radical Polymerization (FRP): This is a common method, though it can present challenges in controlling molar mass and suppressing side reactions.[1][2]

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymer architecture.[1][2]

  • Group Transfer Polymerization (GTP): While homopolymerization of this compound (DBI) via GTP to high conversion has been challenging, it has been used to end-functionalize other polymers with DBI units.[3][4]

  • Anionic Polymerization: This method can also be employed for the polymerization of itaconate derivatives.[2]

Q2: How is the tacticity of poly(this compound) determined?

A2: The tacticity of PDBI is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 13C NMR is a powerful tool for this purpose, with the tacticity being determined from the signals of the carbonyl carbons in the polymer backbone.[5] High-resolution proton NMR (1H NMR) can also be used to analyze the stereoregularity of polymers.[6]

Q3: What is the effect of polymerization temperature on the tacticity of poly(this compound)?

A3: The polymerization temperature can significantly influence the stereochemistry of PDBI. In free radical polymerization, a switch from predominantly syndiotactic to a more isotactic polymer can be achieved by increasing the reaction temperature from -78°C to 120°C.[1]

Troubleshooting Guide

Issue 1: Low Monomer Conversion and Polymerization Rate

  • Symptom: The polymerization of this compound (DBI) is sluggish, resulting in low yields of the polymer.

  • Possible Causes:

    • Steric Hindrance: The bulky ester groups of the itaconate monomer can hinder the approach of the propagating radical, leading to a low propagation rate.[7]

    • Depropagation: At temperatures above 60°C, the reverse reaction of propagation (depropagation) can become significant, limiting the overall conversion.[8][9][10]

    • Initiator Inefficiency: The chosen initiator may not be optimal for the polymerization of DBI.

  • Solutions:

    • Optimize Temperature: While higher temperatures can increase the polymerization rate, they also favor depropagation. An optimal temperature must be determined experimentally. Copolymerization with a more reactive monomer, like n-butyl acrylate, can significantly increase conversion.[8]

    • Choice of Initiator: For free-radical polymerization, common initiators like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) can be used.[5] In some controlled radical polymerization systems, specific initiators are required.

    • Emulsion Polymerization: This technique has been shown to achieve high monomer conversions for itaconic acid esters.[11]

Issue 2: Uncontrolled Molecular Weight and Broad Polydispersity

  • Symptom: The resulting PDBI has a broad molecular weight distribution (high polydispersity index, PDI).

  • Possible Causes:

    • Chain Transfer Reactions: Intramolecular chain transfer reactions can occur, particularly at higher temperatures (above 60°C), leading to branching and a broader molecular weight distribution.[1]

    • Lack of Control in Free Radical Polymerization: Conventional FRP offers limited control over polymer chain growth.

  • Solutions:

    • Controlled Radical Polymerization (CRP): Employing techniques like ATRP or RAFT provides better control over the polymerization, leading to polymers with a narrower molecular weight distribution.[1][2]

    • Reaction Conditions: Lowering the polymerization temperature can help to suppress side reactions like intramolecular chain transfer.[1]

Issue 3: Difficulty in Controlling Tacticity

  • Symptom: The synthesized PDBI does not have the desired tacticity (e.g., it is atactic when a specific stereochemistry is required).

  • Possible Causes:

    • Inappropriate Polymerization Temperature: As mentioned, temperature is a key factor in determining the tacticity of PDBI in free radical polymerization.[1]

    • Lack of Stereocontrol in the Polymerization Method: Conventional free radical polymerization generally provides poor stereocontrol.[12]

  • Solutions:

    • Temperature Control: Carefully controlling the polymerization temperature is crucial. Lower temperatures generally favor syndiotactic placement, while higher temperatures can lead to a more isotactic polymer.[1]

    • Use of Additives: While the effect on DBI is not always straightforward, the use of Lewis acids or compounds that can form hydrogen bonds has been explored to influence stereochemistry in the polymerization of related monomers.[5]

    • Advanced Polymerization Techniques: Anionic and coordination polymerization methods can offer better stereocontrol.[13][14]

Quantitative Data Summary

Table 1: Effect of Polymerization Temperature on PDBI Tacticity (Free Radical Polymerization)

Polymerization Temperature (°C)Predominant TacticityReference
-78 to < 60Syndiotactic[1]
> 60 to 120Increasingly Isotactic[1]

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

This protocol is a general guideline based on procedures described in the literature.[5]

  • Materials:

    • This compound (DBI), purified.

    • Toluene (B28343), anhydrous.

    • Dimethyl 2,2'-azobis(2-methylpropionate) (MAIB) or 2,2'-azobis(2-methylpropionitrile) (AIBN) as initiator.

    • Methanol/Water mixture for precipitation.

    • Benzene (B151609) for dissolution.

    • Nitrogen gas for creating an inert atmosphere.

  • Procedure:

    • Prepare a solution of the initiator (e.g., MAIB) in toluene in a glass ampoule.

    • Add the desired amount of DBI monomer to the solution.

    • Cool the ampoule to -50°C.

    • Degas the solution by three freeze-pump-thaw cycles and seal the ampoule under vacuum or nitrogen.

    • Initiate the polymerization by placing the sealed ampoule in a constant temperature bath set to the desired temperature (e.g., 60°C).

    • Allow the polymerization to proceed for the desired time (e.g., 15 hours).

    • Terminate the polymerization by cooling the ampoule and adding a small amount of an inhibitor solution (e.g., 4-tert-butylcatechol (B165716) in chloroform).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a methanol/water mixture (e.g., 9:1 v/v).

    • Purify the polymer by dissolving it in benzene and re-precipitating it into the methanol/water mixture. Repeat this step three times.

    • Dry the purified polymer in a vacuum oven to a constant weight.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Analyze the tacticity of the polymer using 13C NMR spectroscopy.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Reactant_Mixing Mix DBI, Initiator, and Solvent Degassing Freeze-Pump-Thaw (3 cycles) Reactant_Mixing->Degassing Sealing Seal under Inert Atmosphere Degassing->Sealing Initiation Heat to Desired Temperature Sealing->Initiation Propagation Polymerization (e.g., 15h at 60°C) Initiation->Propagation Termination Cool and Add Inhibitor Propagation->Termination Precipitation Precipitate in Methanol/Water Termination->Precipitation Redissolution Dissolve in Benzene Precipitation->Redissolution Reprecipitation Re-precipitate (repeat 3x) Redissolution->Reprecipitation Drying Dry under Vacuum Reprecipitation->Drying tacticity_factors Polymerization_Method Polymerization Method Tacticity Poly(this compound) Tacticity Polymerization_Method->Tacticity Influences Stereocontrol Reaction_Temperature Reaction Temperature Reaction_Temperature->Tacticity Affects Stereochemistry (Syndio vs. Iso) Additives Additives (e.g., Lewis Acids) Additives->Tacticity Can Influence Stereospecificity

References

Technical Support Center: Copolymerization of Dibutyl Itaconate with Styrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the copolymerization of dibutyl itaconate (DBI) with styrene (B11656).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why is the conversion of this compound (DBI) significantly lower than that of styrene in my copolymerization?

Answer:

This is a common observation and is primarily due to the inherent differences in the reactivity of the two monomers.

Potential Causes:

  • Lower Reactivity of DBI: this compound has a significantly lower propagation rate coefficient (k_p) compared to styrene. For instance, at 110 °C, the k_p of DBI is approximately 40 L mol⁻¹ s⁻¹, whereas for styrene, it is around 1580 L mol⁻¹ s⁻¹.[1] This means that the styrene monomer adds to the growing polymer chain much more readily than DBI.

  • Depropagation of DBI: At temperatures above 60 °C, the polymerization of itaconates can be reversible, a process known as depropagation.[2][3][4] This equilibrium between propagation and depropagation limits the overall conversion of DBI, especially at elevated temperatures.

  • Reactivity Ratios: The reactivity ratios for the DBI/styrene system indicate that styrene radicals prefer to add to styrene monomers, and while DBI radicals will react with styrene, the overall incorporation of DBI is less favorable. In conventional radical polymerization at 60 °C in benzene, the reactivity ratios were reported as r_DBI = 0.38 ± 0.02 and r_S = 0.40 ± 0.05.[1][5]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Consider lowering the reaction temperature. While this will decrease the overall reaction rate, it can suppress the depropagation of DBI and reduce side reactions like chain transfer, potentially leading to higher DBI incorporation.[1][5]

  • Adjust Monomer Feed Ratio: Experiment with different initial molar feed compositions. While styrene is generally more reactive, adjusting the feed ratio can influence the final copolymer composition.

  • Consider a Semi-Batch Process: A semi-batch or continuous addition of the more reactive monomer (styrene) can help to maintain a more constant monomer ratio in the reactor, leading to a more homogeneous copolymer composition.

My copolymer has a broad molecular weight distribution (high dispersity, Đ). What are the likely causes and how can I narrow it?

Answer:

A broad molecular weight distribution suggests a lack of control over the polymerization process, often due to side reactions.

Potential Causes:

  • Chain Transfer Reactions: Intramolecular chain transfer is a known side reaction in the polymerization of dialkyl itaconates, particularly at higher temperatures.[1][5][6] This process terminates a growing chain and initiates a new one, leading to a broader distribution of chain lengths.

  • High Polymerization Temperature: Higher temperatures increase the rate of chain transfer reactions, contributing to higher dispersity.[1][5]

  • Choice of Polymerization Technique: Conventional free radical polymerization offers limited control over the polymer architecture, often resulting in broader molecular weight distributions compared to controlled radical polymerization techniques.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the polymerization temperature is a key strategy to minimize chain transfer reactions. For example, in nitroxide-mediated polymerization (NMP), lowering the temperature from 110 °C to 70 °C has been shown to improve dispersity (Đ = 1.3–1.5).[1][5]

  • Explore Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over molecular weight and dispersity. However, each technique has its own challenges with itaconate monomers. For NMP of DBI/styrene, deviations from theoretical molecular weights can still occur.[1][5][7]

  • Optimize Initiator Concentration: The initiator concentration affects the number of growing chains. A higher initiator concentration can lead to shorter polymer chains and potentially a narrower distribution, but this needs to be balanced with achieving the desired molecular weight.

I am observing gel formation during the polymerization. What could be the cause?

Answer:

Gel formation, or cross-linking, indicates the formation of a network structure instead of soluble polymer chains.

Potential Causes:

  • High Monomer Conversion: At very high monomer conversions, the probability of chain transfer to the polymer backbone increases, which can lead to branching and eventual cross-linking.

  • Impurities in Monomers: Certain impurities in the monomers or solvent can act as cross-linking agents.

  • High Temperatures: Very high reaction temperatures can promote side reactions that may lead to cross-linking.

Troubleshooting Steps:

  • Limit Monomer Conversion: Stop the polymerization at a lower conversion before the onset of gelation. The unreacted monomers can be removed later.

  • Purify Monomers and Solvent: Ensure that both this compound and styrene, as well as the solvent, are free from impurities. Styrene should be passed through a column of basic alumina (B75360) to remove the inhibitor.[1]

  • Control Reaction Temperature: Maintain a consistent and controlled reaction temperature to avoid excessive side reactions.

Quantitative Data Summary

Table 1: Reactivity Ratios for this compound (DBI) and Styrene (S)

Polymerization MethodTemperature (°C)Solventr_DBIr_SCitation
Conventional Radical60Benzene0.38 ± 0.020.40 ± 0.05[1][5]

Table 2: Effect of Temperature on Equimolar (50:50 mol%) DBI/Styrene Copolymerization via NMP

Temperature (°C)Time (h)Styrene Conversion (%)DBI Conversion (%)M_n ( kg/mol )Dispersity (Đ)Citation
1104755512.31.37[1]
1006705011.51.40[1]
8024604510.21.45[1]
707255409.81.3-1.5[1][5]

Note: M_n and Đ values are relative to polystyrene standards.

Experimental Protocols

Protocol 1: Purification of Styrene

Objective: To remove the inhibitor (typically 4-tert-butylcatechol) from styrene monomer before polymerization.

Materials:

  • Styrene monomer

  • Basic alumina (Brockmann, Type 1, 150 mesh)

  • Calcium hydride

  • Glass column

  • Receiving flask

Procedure:

  • Prepare a column by packing it with a mixture of basic alumina and 5 wt% calcium hydride.

  • Pass the styrene monomer through the prepared column.

  • Collect the purified styrene in a sealed flask.

  • Store the purified styrene under a nitrogen atmosphere in a refrigerator until use.[1]

Protocol 2: General Procedure for Nitroxide-Mediated Copolymerization (NMP) of DBI and Styrene

Objective: To synthesize poly(styrene-co-dibutyl itaconate) using NMP.

Materials:

  • Purified styrene

  • This compound (DBI)

  • N-hydroxysuccinimidyl-BlocBuilder (NHS-BB) initiator

  • 1,4-Dioxane (solvent)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

Procedure:

  • To the reaction vessel, add the desired amounts of this compound, purified styrene, NHS-BB initiator, and 1,4-dioxane.

  • Seal the vessel and purge with nitrogen for at least 30 minutes to remove oxygen.

  • Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 70-110 °C) and begin stirring.

  • Take samples periodically to monitor monomer conversion and molecular weight evolution.

  • To stop the polymerization, cool the reaction mixture to room temperature.

  • The copolymer can be isolated by precipitation in a non-solvent like methanol (B129727) and dried under vacuum.

Characterization:

  • Monomer Conversion and Copolymer Composition: Determined by ¹H NMR spectroscopy in CDCl₃. The integrated areas of the aromatic protons of styrene (δ = 6.4–7.7 ppm) and the methyl protons of DBI (δ = 0.8–1.05 ppm) are compared to the vinyl protons of the respective monomers.[1]

  • Molecular Weight and Dispersity: Determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Styrene Styrene Monomer Purify Purify Styrene (remove inhibitor) Styrene->Purify Mix Combine Reactants in Vessel Purify->Mix DBI This compound DBI->Mix Solvent 1,4-Dioxane Solvent->Mix Initiator NHS-BlocBuilder Initiator->Mix Purge Purge with N2 Mix->Purge Heat Heat to Reaction Temp (e.g., 70-110°C) Purge->Heat Polymerize Polymerization (Stir for set time) Heat->Polymerize Isolate Isolate Copolymer (Precipitation) Polymerize->Isolate NMR ¹H NMR Analysis (Conversion, Composition) Isolate->NMR GPC GPC Analysis (Mn, Đ) Isolate->GPC

Caption: Workflow for NMP of this compound and Styrene.

Troubleshooting_Logic cluster_low_conversion Low DBI Conversion cluster_high_dispersity High Dispersity (Đ) cluster_gelation Gel Formation Start Problem Encountered Cause_Reactivity Cause: Low DBI Reactivity Start->Cause_Reactivity Cause_Deprop Cause: Depropagation at High T Start->Cause_Deprop Cause_ChainTransfer Cause: Chain Transfer Start->Cause_ChainTransfer Cause_HighT Cause: High Temperature Start->Cause_HighT Cause_HighConv Cause: High Conversion Start->Cause_HighConv Cause_Impurity Cause: Impurities Start->Cause_Impurity Solution_Feed Solution: Adjust Monomer Feed Cause_Reactivity->Solution_Feed Solution_Temp Solution: Lower Reaction Temp Cause_Deprop->Solution_Temp Solution_Temp2 Solution: Lower Reaction Temp Cause_ChainTransfer->Solution_Temp2 Solution_CRP Solution: Use Controlled Polymerization (CRP) Cause_HighT->Solution_CRP Solution_LimitConv Solution: Limit Conversion Cause_HighConv->Solution_LimitConv Solution_Purify Solution: Purify Monomers Cause_Impurity->Solution_Purify

Caption: Troubleshooting Decision Logic for Copolymerization Issues.

References

Preventing polymer agglomeration in emulsion polymerization of dibutyl itaconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the emulsion polymerization of dibutyl itaconate (DBI), with a specific focus on preventing polymer agglomeration.

Troubleshooting Guide: Preventing Polymer Agglomeration

Polymer agglomeration, the undesirable clustering of latex particles, is a common issue in emulsion polymerization. This guide provides a systematic approach to diagnosing and resolving this problem.

Question: My poly(this compound) latex is showing signs of agglomeration (e.g., grit, settling, high viscosity). What are the potential causes and how can I fix it?

Answer: Agglomeration in this compound emulsion polymerization can stem from several factors, often related to formulation and process control. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Review Surfactant System

Inadequate particle stabilization is a primary cause of agglomeration.[1]

  • Insufficient Surfactant Concentration: The surfactant concentration may be too low to adequately cover the surface of the growing polymer particles, leading to their coalescence.

    • Solution: Gradually increase the surfactant concentration in your formulation. Anionic surfactants like Sodium Dodecyl Sulfate (SDS) are commonly used.[2]

  • Inappropriate Surfactant Type: The chosen surfactant may not be optimal for stabilizing poly(this compound) particles.

    • Solution: Consider using a combination of anionic and non-ionic surfactants to enhance steric and electrostatic stabilization.[3] Itaconic acid itself, when used as a comonomer, can also improve colloidal stability.[2][4]

Step 2: Evaluate Monomer Concentration and Addition Strategy

High local monomer concentrations can lead to particle swelling and destabilization.[1]

  • High Initial Monomer Concentration: A high concentration of monomer at the start of the polymerization can lead to uncontrolled nucleation and particle growth, increasing the likelihood of agglomeration.[1][5]

    • Solution: Employ a semi-batch or seeded emulsion polymerization approach.[1][6][7] A semi-batch process involves the gradual addition of the monomer or a pre-emulsion, which helps to maintain a low instantaneous monomer concentration.[1] Seeded polymerization provides pre-formed particles for controlled growth, avoiding the unpredictable initial nucleation stage.[1]

Step 3: Assess Agitation and Shear Forces

Both inadequate and excessive agitation can contribute to agglomeration.

  • Poor Mixing: Insufficient agitation can lead to localized "hot spots" and high monomer concentrations, promoting agglomeration.[1]

    • Solution: Ensure your reactor is equipped with an appropriate stirrer and that the agitation rate is sufficient to maintain a homogeneous mixture. A typical stirring rate is around 300 rpm.[2]

  • Excessive Shear: High shear rates can overcome the repulsive forces between particles, causing them to collide and aggregate.[1]

    • Solution: Avoid excessively high stirring speeds, especially in the early stages of polymerization.

Step 4: Check Initiator Concentration and Type

The initiator can influence particle nucleation and stability.

  • High Initiator Concentration: A high concentration of an ionic initiator like potassium persulfate (KPS) can increase the ionic strength of the aqueous phase, compressing the electrical double layer around the particles and reducing electrostatic repulsion.[1]

    • Solution: Optimize the initiator concentration. It should be sufficient to achieve a reasonable polymerization rate without destabilizing the latex.

  • Redox Initiators: For polymerizations conducted at lower temperatures to manage the depropagation of itaconate esters, a redox initiator system can be beneficial.[6][7]

Step 5: Control Reaction Temperature

Temperature affects polymerization kinetics and can influence particle stability.

  • Temperature Fluctuations: Poor temperature control can lead to uncontrolled polymerization rates and potential agglomeration.[1]

  • Depropagation Effects: Itaconate esters are susceptible to depropagation at elevated temperatures, which can affect polymerization kinetics and particle morphology.[6][7] Research suggests that for DBI, a reaction temperature around 75°C can result in high conversion and minimal coagulum.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for the emulsion polymerization of this compound to minimize agglomeration?

A1: A robust starting point would be a semi-batch emulsion polymerization formulation. The use of itaconic acid as a comonomer can enhance stability.[2][4] See the experimental protocol section for a detailed example.

Q2: How does the choice of co-monomer affect the stability of poly(this compound) latex?

A2: Co-monomers like lauryl methacrylate (B99206) (LMA), methyl methacrylate (MMA), and butyl acrylate (B77674) (BA) are often used with DBI.[2][6][7] These can influence the polymer's glass transition temperature and hydrophobicity, which in turn can affect particle stability. The reactivity ratios of the comonomers will also play a role in the polymer chain microstructure.[7]

Q3: Can I use a batch process for the emulsion polymerization of this compound?

A3: While possible, a batch process is more prone to agglomeration due to the high initial monomer concentration.[2] A semi-batch or seeded approach is highly recommended for better control over the polymerization and to ensure latex stability.[1][6][7]

Q4: What is the role of itaconic acid in preventing agglomeration?

A4: Itaconic acid, when used as a functional comonomer, can incorporate carboxylic acid groups onto the surface of the polymer particles. These groups can become ionized, providing additional electrostatic stabilization and improving colloidal stability.[2][4]

Q5: My reaction formed a significant amount of coagulum. What should I do?

A5: Significant coagulum formation is a severe form of agglomeration. You should review all the points in the troubleshooting guide. Start by evaluating your surfactant system and monomer addition strategy, as these are the most common culprits.[1] Consider reducing the monomer feed rate in a semi-batch process or increasing the surfactant concentration.

Quantitative Data Summary

The following table summarizes typical formulation parameters for the emulsion polymerization of this compound and its copolymers, derived from various studies.

ParameterComponentTypical Range/ValueReference
Monomer This compound (DBI)Co-monomer with others like LMA, MMA, BA[2][6]
Lauryl Methacrylate (LMA)Varied ratios with DBI[2]
Itaconic Acid (IA)~1 wt% of total monomers[2]
Surfactant Sodium Dodecyl Sulfate (SDS)24 parts per hundred parts of monomer (phm)[2]
Initiator Potassium Persulfate (KPS)1.0 phm[2]
Process Reaction Temperature75 °C[2][6]
Agitation Speed300 rpm[2]
Polymerization Time6 hours[2]
Final Solids Content20 - 25 wt%[2]

Detailed Experimental Protocol: Semi-batch Emulsion Polymerization of this compound

This protocol describes a semi-batch process designed to minimize agglomeration.

Materials:

  • This compound (DBI)

  • Lauryl Methacrylate (LMA)

  • Itaconic Acid (IA)

  • Sodium Dodecyl Sulfate (SDS)

  • Potassium Persulfate (KPS)

  • Deionized (DI) Water

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck glass reactor (100 mL)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Thermostated oil bath

  • Syringe pump or dropping funnel for monomer feed

Procedure:

  • Initial Reactor Charge:

    • In a beaker, dissolve the surfactant (e.g., 0.95 g SDS) in a portion of the DI water.

    • Transfer this solution to the three-neck reactor.

    • Place the reactor in the thermostated oil bath.

    • Begin purging the reactor with an inert gas (Nitrogen or Argon) and continue throughout the reaction.

    • Start mechanical stirring at approximately 300 rpm.[2]

    • Heat the reactor to the desired reaction temperature (e.g., 75 °C).[2]

  • Prepare the Pre-emulsion:

    • In a separate beaker, mix the monomers: DBI (e.g., 16.9 g), LMA (e.g., 5.7 g), and IA (e.g., 0.23 g).[2]

    • Add the remaining DI water and a portion of the surfactant solution to the monomer mixture.

    • Stir this mixture magnetically for 30 minutes to form a stable pre-emulsion.

  • Initiation:

    • Prepare the initiator solution by dissolving the initiator (e.g., 0.23 g KPS) in a small amount of deoxygenated DI water (e.g., 5 g).[2]

    • Once the reactor reaches the set temperature, inject a portion of the initiator solution to create seed particles.

  • Monomer Feed:

    • After a short seeding period (e.g., 15-30 minutes), begin the continuous addition of the pre-emulsion to the reactor using a syringe pump or dropping funnel over a period of several hours (e.g., 3-4 hours). This gradual addition is crucial for preventing agglomeration.

  • Post-Polymerization:

    • After the monomer feed is complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

    • Add the remaining initiator solution to help consume any residual monomer.

  • Cooling and Filtration:

    • Cool the reactor to room temperature.

    • Filter the resulting latex through a fine mesh (e.g., 80-100 mesh nylon) to remove any coagulum that may have formed.[2]

    • The pH of the final latex can be adjusted to ~8 to prevent hydrolysis.[2]

Visualizations

TroubleshootingWorkflow Start Agglomeration Observed CheckSurfactant Step 1: Review Surfactant System - Concentration? - Type? Start->CheckSurfactant CheckMonomer Step 2: Evaluate Monomer Strategy - High initial concentration? - Batch vs. Semi-batch? CheckSurfactant->CheckMonomer If problem persists Solution Problem Resolved CheckSurfactant->Solution Adjust & Test CheckAgitation Step 3: Assess Agitation - Speed too low/high? CheckMonomer->CheckAgitation If problem persists CheckMonomer->Solution Adjust & Test CheckInitiator Step 4: Check Initiator - Concentration? - Ionic strength? CheckAgitation->CheckInitiator If problem persists CheckAgitation->Solution Adjust & Test CheckTemp Step 5: Control Temperature - Fluctuations? - Depropagation? CheckInitiator->CheckTemp If problem persists CheckInitiator->Solution Adjust & Test CheckTemp->Solution Adjust & Test

Caption: Troubleshooting workflow for polymer agglomeration.

ParticleStabilization Mechanism of Steric and Electrostatic Stabilization cluster_1 Aqueous Phase P1 Polymer Particle P2 Polymer Particle S1 Surfactant P1->S1 Hydrophobic Tail S1->P1 Hydrophilic Head

Caption: Stabilization of polymer particles by surfactant molecules.

References

Purification techniques for high-purity dibutyl itaconate monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity dibutyl itaconate (DBI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this monomer.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The crude this compound is dark or yellow.

  • Question: My crude DBI, synthesized via acid-catalyzed esterification, is dark yellow or brown. What is the cause and how can I decolorize it?

  • Answer: Dark coloration in crude DBI is often due to side reactions and the formation of tars, particularly when using strong mineral acids like sulfuric acid as a catalyst at high temperatures.[1][2] Oxidation of phenolic polymerization inhibitors can also contribute to color formation.[3]

    Troubleshooting Steps:

    • Caustic Wash: Before distillation, wash the crude product with an aqueous basic solution, such as 5-10% sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to remove acidic impurities, residual catalyst, and some color bodies.[1][4] This is followed by washing with water or brine to neutrality.

    • Activated Carbon Treatment: If the color persists, you can try treating a solution of the crude DBI in an organic solvent with activated carbon, followed by filtration.[5]

    • Sodium Bisulfite Wash: For coloration caused by oxidized phenolic inhibitors, washing with an aqueous solution of sodium bisulfite can be effective.[3]

    • Vacuum Distillation: Fractional vacuum distillation is the most effective method for separating the colorless DBI from high-boiling point colored impurities and tars.[1]

Issue 2: The monomer polymerizes in the distillation flask.

  • Question: I'm attempting to purify DBI by vacuum distillation, but it keeps polymerizing in the flask. How can I prevent this?

  • Answer: this compound is prone to polymerization at elevated temperatures.[6] The ceiling temperature for DBI polymerization is approximately 110°C, and depropagation can become significant even at temperatures above 60°C.[6]

    Troubleshooting Steps:

    • Effective Vacuum: Ensure you are using a high vacuum (e.g., <10 mmHg) to lower the boiling point of DBI significantly, thus reducing the required distillation temperature.[7]

    • Add a High-Temperature Inhibitor: Introduce a small amount of a high-temperature polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or phenothiazine, to the distillation flask.[6]

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots. Do not heat the flask too aggressively.[6]

    • Do Not Distill to Dryness: Always leave a small amount of residue in the distillation flask to prevent the accumulation and overheating of peroxides and other high-boiling impurities that can initiate polymerization.[6]

    • Inert Atmosphere: While under vacuum, the presence of oxygen is minimized. However, ensuring all transfers are done under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of peroxides which can initiate polymerization upon heating.

Issue 3: The purity of the distilled this compound is not improving.

  • Question: After vacuum distillation, the purity of my DBI, as checked by GC, is not reaching the desired level (>99%). What could be the issue?

  • Answer: This could be due to the presence of impurities with boiling points very close to that of this compound or the formation of an azeotrope.[8]

    Troubleshooting Steps:

    • Improve Distillation Efficiency: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation.[8]

    • Precise Vacuum Control: Maintain a stable and high vacuum during distillation. Fluctuations in pressure will cause the boiling point to change, leading to poor separation.[9][10]

    • Pre-distillation Washing: Ensure that the pre-distillation washing steps were thorough to remove as many impurities as possible before distillation.

    • Alternative Purification: If distillation is ineffective, consider other purification methods such as column chromatography or low-temperature crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities include unreacted starting materials (itaconic acid and n-butanol), water, the esterification catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), polymerization inhibitors (e.g., hydroquinone), and byproducts from side reactions that may cause coloration.[2][7]

Q2: How can I remove the polymerization inhibitor before use?

A2: Polymerization inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) are often acidic and can be removed by washing the monomer with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).[8] The monomer is then washed with water or brine to remove the phenolate (B1203915) salt and any remaining NaOH. Alternatively, the monomer can be passed through a column packed with activated basic alumina (B75360).[8]

Q3: What are the ideal storage conditions for high-purity this compound?

A3: High-purity DBI should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation and light-induced polymerization.[5] A small amount of a polymerization inhibitor, like MEHQ, is often added for long-term storage.

Q4: Can I purify this compound by crystallization?

A4: While DBI is a liquid at room temperature, purification by fractional crystallization at low temperatures is a potential alternative to distillation, especially for removing impurities with very close boiling points. The principle relies on the slow cooling of the liquid to form pure crystals of DBI, leaving the impurities in the remaining liquid phase.[8] A suitable solvent may be needed to facilitate crystallization.

Q5: Which analytical techniques are best for assessing the purity of this compound?

A5: The most common and effective method for quantifying the purity of DBI is Gas Chromatography (GC) with a Flame Ionization Detector (FID).[8][11] To identify unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is used.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and may also be used for quantitative analysis (qNMR).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₂₂O₄[12]
Molecular Weight242.31 g/mol [12]
Boiling Point284 °C (at 760 mmHg)[12]
Density0.985 g/mL (at 25 °C)[12]
Refractive Indexn²⁰/D 1.444[12]

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleImpurities RemovedAdvantagesDisadvantages
Washing Liquid-liquid extractionAcidic/basic impurities, water-soluble compounds, some inhibitorsSimple, removes bulk impurities before distillationMay not remove all impurities, can introduce water
Vacuum Distillation Separation based on boiling point differences at reduced pressureHigh and low boiling point impurities, colored byproducts, residual solventsHighly effective for thermally sensitive compounds, can achieve high purityRisk of polymerization, requires specialized equipment
Column Chromatography Separation based on differential adsorptionClosely related impurities, colored compoundsCan separate compounds with very similar boiling pointsCan be slow, requires solvents, potential for product loss on the column
Low-Temp Crystallization Formation of pure solid crystals from a liquid meltImpurities that remain in the liquid phasePotentially very high purity, avoids high temperaturesMay require very low temperatures, can be slow, may require a solvent

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing and Vacuum Distillation

  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the NaOH wash.

    • Wash the organic layer with an equal volume of water. Check the pH of the aqueous layer to ensure it is neutral. Repeat the water wash if necessary.

    • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of water.

    • Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Let it stand for at least 30 minutes with occasional swirling.

  • Vacuum Distillation:

    • Filter the dried crude DBI to remove the drying agent.

    • Assemble a vacuum distillation apparatus with a fractional distillation column (e.g., Vigreux). Ensure all glass joints are properly greased.[13] Use a stir bar in the distillation flask.[13]

    • Add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude DBI in the distillation flask.

    • Connect the apparatus to a vacuum trap and a vacuum pump.[13]

    • Turn on the vacuum and allow the pressure to stabilize at a low level (e.g., 1-10 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.[13]

    • Collect any low-boiling fractions (e.g., residual solvent or n-butanol) first.

    • Collect the main fraction of pure this compound at a stable head temperature. (Note: The boiling point will depend on the vacuum achieved. At ~10 mmHg, the boiling point is approximately 145°C).

    • Stop the distillation before the flask goes to dryness.[6]

    • Allow the apparatus to cool completely before venting to atmospheric pressure.[13]

Protocol 2: Inhibitor Removal using an Alumina Column

  • Column Preparation:

    • Take a glass chromatography column and place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Fill the column with activated basic alumina (Brockmann I). The amount will depend on the quantity of monomer to be purified.

  • Purification:

    • Pour the stabilized this compound onto the top of the alumina column.

    • Allow the monomer to pass through the column under gravity. Do not apply pressure.[14]

    • Collect the purified, inhibitor-free monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.

    • Use the purified monomer immediately, as it is now more susceptible to polymerization.

Mandatory Visualization

Purification_Workflow crude_dbi Crude this compound washing Washing (NaOH, H2O, Brine) crude_dbi->washing Remove acidic impurities drying Drying (MgSO4 or Na2SO4) washing->drying Remove water filtration Filtration drying->filtration Remove drying agent distillation Vacuum Distillation filtration->distillation Separate by boiling point pure_dbi High-Purity this compound distillation->pure_dbi Final Product Troubleshooting_Tree start Purification Issue? color_issue Product is Colored start->color_issue polymerization_issue Polymerization During Distillation start->polymerization_issue purity_issue Low Purity After Distillation start->purity_issue caustic_wash Perform Caustic Wash color_issue->caustic_wash Acidic impurities/Tars carbon_treatment Use Activated Carbon color_issue->carbon_treatment Persistent color bisulfite_wash Wash with Sodium Bisulfite color_issue->bisulfite_wash Oxidized inhibitor check_vacuum Improve Vacuum polymerization_issue->check_vacuum High temperature add_inhibitor Add High-Temp Inhibitor polymerization_issue->add_inhibitor No/low inhibitor control_heat Control Heating polymerization_issue->control_heat Localized overheating fractional_column Use Fractional Column purity_issue->fractional_column Close boiling points stabilize_vacuum Stabilize Vacuum purity_issue->stabilize_vacuum Pressure fluctuations alt_method Consider Alt. Method (Chromatography/Crystallization) purity_issue->alt_method Azeotrope/Ineffective separation

References

Technical Support Center: Enhancing Dibutyl Itaconate Propagation Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of dibutyl itaconate (DBI).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Monomer Conversion in this compound (DBI) Homopolymerization

  • Question: My DBI homopolymerization is resulting in very low monomer conversion, even after extended reaction times. What are the potential causes and how can I improve the conversion?

  • Answer: Low conversion in DBI homopolymerization is a well-documented issue primarily attributed to two factors: a low propagation rate coefficient (kp) and the occurrence of depropagation, especially at elevated temperatures.[1][2] The bulky ester groups of the itaconate monomer create steric hindrance, which slows down the addition of monomer units to the growing polymer chain.[3] Depropagation, the reverse of the propagation step, becomes significant at temperatures above 60°C, establishing an equilibrium that limits the final monomer conversion.[2][4]

    Troubleshooting Strategies:

    • Optimize Reaction Temperature: Avoid excessively high temperatures to minimize depropagation. Studies have shown that depropagation is significant at temperatures greater than 60°C.[4][5] For free-radical polymerization, a temperature range of 50-60°C is often a reasonable starting point.

    • Copolymerization: The most effective strategy to overcome low conversion is to copolymerize DBI with a more reactive comonomer, such as an acrylate (B77674) (e.g., n-butyl acrylate, methyl methacrylate).[6][7] Acrylates have much higher propagation rates and do not exhibit significant depropagation at typical polymerization temperatures.[3][5] This approach not only increases the overall polymerization rate but also drives the incorporation of DBI into the copolymer chains.[6]

    • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can offer better control over the polymerization of challenging monomers like itaconates.[1][8] By optimizing the reaction conditions for these methods, higher molar masses and narrower polydispersity indices can be achieved.[1]

    • High Pressure: The application of high pressure (around 4900 bar) has been shown to significantly increase the polymerization rate of itaconic acid, although the molar masses obtained remained low.[4] This approach may also be beneficial for DBI polymerization.

Issue 2: Low Molar Mass of Poly(this compound)

  • Question: The molar mass of my poly(DBI) is consistently low. What factors contribute to this, and what can I do to increase the chain length?

  • Answer: The formation of low molar mass poly(DBI) is a common problem resulting from a combination of factors. The inherently low propagation rate of DBI means that chain transfer reactions become more prominent.[3][9] Chain transfer to the monomer and to the solvent can terminate growing polymer chains prematurely, leading to shorter chains.[4] Furthermore, intramolecular chain transfer reactions have been observed at temperatures above 60°C, which also contribute to the limitation of molar mass.[4]

    Troubleshooting Strategies:

    • Solvent Selection: Choose a solvent with a low chain transfer constant. Chain transfer to solvent has been shown to be a significant factor limiting the formation of high molar mass polymer.[4]

    • Copolymerization: As with low conversion, copolymerizing DBI with a comonomer that has a higher propagation rate, such as n-butyl acrylate, can lead to higher molar mass copolymers.[6][8]

    • Controlled Radical Polymerization (CRP): ATRP and RAFT are effective methods for synthesizing polymers with controlled molar masses and can be employed to achieve higher chain lengths for itaconate-based polymers.[1]

    • Temperature Control: Since side reactions like intramolecular chain transfer are more prevalent at higher temperatures, maintaining a lower reaction temperature (ideally ≤ 60°C) can help to increase the molar mass.[4]

Issue 3: Poor Incorporation of DBI in Copolymerization

  • Question: I am trying to copolymerize DBI with an acrylate, but I am getting poor incorporation of the DBI monomer. How can I improve this?

  • Answer: Poor incorporation of DBI in copolymerization can be due to unfavorable reactivity ratios between DBI and the comonomer.[10] The significant difference in reactivity between itaconates and more reactive monomers like acrylates can lead to a composition drift during the polymerization, where the more reactive monomer is consumed preferentially.[3]

    Troubleshooting Strategies:

    • Seeded Semibatch Emulsion Polymerization: This is a highly effective technique for incorporating DBI into (meth)acrylic waterborne polymers.[10][11] In this process, a seed of the more reactive monomer is polymerized first, and then a mixture of the monomers is fed into the reactor over time. This starved-feed condition helps to maintain a low concentration of the more reactive monomer, forcing the incorporation of the less reactive DBI.[11] Using this method, successful incorporation of up to 30 wt% DBI has been achieved in short reaction times.[10]

    • Comonomer Selection: The choice of comonomer is crucial. While copolymerization with acrylates is a good strategy, the specific acrylate can influence the outcome. Studies have investigated the copolymerization of DBI with n-butyl acrylate (BA), methyl methacrylate (B99206) (MMA), and styrene, with the DBI/BA system showing the highest polymerization rate among them.[3]

    • Monitor and Model: For precise control over the copolymer composition, it is beneficial to monitor the individual monomer conversions over time, for instance, using in-line ¹H NMR spectroscopy.[2][6] The data obtained can be used with kinetic models to estimate reactivity ratios and optimize the feeding strategy in a semibatch process.[6]

Data Presentation

Table 1: Kinetic Parameters for this compound (DBI) Polymerization

ParameterValueTemperature (°C)MethodSource
Propagation Rate Coefficient (kp)12 L·mol-1·s-150Calculated[9]
Termination Rate Coefficient (kt)39 x 105 L·mol-1·s-150Calculated[9]
Activation Energy for Propagation (Ep)21.3 kJ·mol-10-90PLP-SEC[12]
Pre-exponential Factor for Propagation (ln Ap)10.4 L·mol-1·s-10-90PLP-SEC[12]
Enthalpy of Polymerization (ΔH)-42.0 kJ·mol-1-DSC[12]
Entropy of Polymerization (ΔS)-110 J·mol-1·K-1-Calculated[12]
Termination Rate Coefficient (kt)1.3 x 105 L·mol-1·s-10SP-PLP-EPR[4]
Activation Energy for Termination (EA(kt))23.0 ± 3.2 kJ·mol-10-60SP-PLP-EPR[13]

Table 2: Reactivity Ratios for Copolymerization of this compound (DBI) with Various Monomers

Comonomer (M1)r1rDBISource
n-Butyl Acrylate (BA)0.680.68[3]
Methyl Methacrylate (MMA)3.530.38[3]
2-Octyl Acrylate (2-OA)1.641.44[3]
Isobornyl Acrylate (IBOA)1.872.0[3]

Experimental Protocols

1. Free-Radical Solution Polymerization of this compound

  • Objective: To perform a batch free-radical homopolymerization of DBI in a solution.

  • Materials:

    • This compound (DBI) monomer

    • Toluene (or another suitable solvent with a low chain transfer constant)

    • Initiator (e.g., Azobisisobutyronitrile - AIBN)

    • Reaction vessel with a stirrer, condenser, and nitrogen inlet

    • Heating mantle or oil bath

  • Procedure:

    • The reaction vessel is charged with the desired amounts of DBI monomer and toluene.

    • The mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

    • The reaction vessel is heated to the desired temperature (e.g., 50-80°C) under a nitrogen atmosphere.[1]

    • The initiator, dissolved in a small amount of toluene, is injected into the reaction mixture to start the polymerization.

    • The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor monomer conversion.

    • Monomer conversion can be determined using techniques such as ¹H NMR spectroscopy or gas chromatography.[14]

    • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

    • The molar mass and molar mass distribution of the polymer can be analyzed by size-exclusion chromatography (SEC).[14]

2. Seeded Semibatch Emulsion Polymerization for DBI Copolymerization

  • Objective: To synthesize a waterborne copolymer of DBI and (meth)acrylates with high DBI incorporation.

  • Materials:

    • This compound (DBI)

    • Methyl methacrylate (MMA)

    • Butyl acrylate (BA)

    • Surfactant (e.g., sodium dodecyl sulfate)

    • Initiator system (e.g., a redox initiator like potassium persulfate/sodium metabisulfite)

    • Deionized water

    • Reaction vessel with a stirrer, condenser, nitrogen inlet, and feeding pumps

  • Procedure:

    • Seed Synthesis (Batch Step): A portion of the more reactive monomers (e.g., MMA and BA) is emulsified in water with a surfactant and charged to the reactor.[10][11] The reactor is heated (e.g., to 75°C) and the initiator is added to polymerize the seed, creating a stable latex.[15]

    • Monomer Emulsion Preparation: The remaining monomers (DBI, MMA, and BA) are emulsified in water with a surfactant to create a stable monomer emulsion.

    • Feeding Step (Semibatch): The monomer emulsion and the initiator solution are continuously fed into the reactor containing the seed latex over a period of several hours (e.g., 4 hours).[10] The feed rates are controlled to maintain starved conditions.

    • Chasing Step: After the feed is complete, a chaser initiator might be added to ensure high conversion of the residual monomers.

    • The resulting latex is cooled and filtered to remove any coagulum.[15]

    • The final product is a stable aqueous dispersion of the copolymer. The incorporation of DBI and the polymer's microstructure can be analyzed by ¹H NMR.[10]

Mandatory Visualization

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_depropagation Depropagation cluster_transfer Chain Transfer I Initiator (I) R Primary Radical (R•) I->R kd RM Radical-Monomer Adduct (RM•) R->RM ki M Monomer (M) P Growing Polymer Chain (Pn•) RM->P kp P->P Dead_Polymer Dead Polymer P->Dead_Polymer kt P_deprop Growing Polymer Chain (Pn•) M_deprop Monomer (M) P_deprop->M_deprop kdp P_shorter Shorter Polymer Chain (Pn-1•) P_transfer Growing Polymer Chain (Pn•) Dead_Polymer_transfer Dead Polymer (Pn) P_transfer->Dead_Polymer_transfer ktr New_Radical New Radical (S•) P_transfer->New_Radical ktr Transfer_Agent Transfer Agent (S)

Caption: Free-radical polymerization mechanism of this compound.

troubleshooting_workflow start Start: Low Propagation Rate Issue check_temp Is Temperature > 60°C? start->check_temp lower_temp Lower Temperature to 50-60°C check_temp->lower_temp Yes check_homopolymer Is it a Homopolymerization? check_temp->check_homopolymer No lower_temp->check_homopolymer copolymerize Strategy: Copolymerize with Acrylate check_homopolymer->copolymerize Yes check_incorporation Is DBI Incorporation Low? check_homopolymer->check_incorporation No copolymerize->check_incorporation semibatch Strategy: Use Seeded Semibatch Emulsion Polymerization check_incorporation->semibatch Yes check_molar_mass Is Molar Mass Low? check_incorporation->check_molar_mass No semibatch->check_molar_mass crp Strategy: Use Controlled Radical Polymerization (ATRP/RAFT) check_molar_mass->crp Yes end End: Optimized Polymerization check_molar_mass->end No crp->end

Caption: Troubleshooting workflow for low DBI propagation rate.

logical_relationship Temperature Temperature PropagationRate Propagation Rate (kp) Temperature->PropagationRate + DepropagationRate Depropagation Rate (kdp) Temperature->DepropagationRate ++ ChainTransfer Chain Transfer Temperature->ChainTransfer + MonomerConversion Monomer Conversion PropagationRate->MonomerConversion + MolarMass Molar Mass PropagationRate->MolarMass + DepropagationRate->MonomerConversion - DepropagationRate->MolarMass - ChainTransfer->MolarMass - ComonomerReactivity Comonomer Reactivity ComonomerReactivity->MonomerConversion + DBI_Incorporation DBI Incorporation ComonomerReactivity->DBI_Incorporation ±

Caption: Key parameter relationships in DBI polymerization.

References

Effect of initiator concentration on dibutyl itaconate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of dibutyl itaconate (DBI).

Frequently Asked Questions (FAQs)

Q1: What is the general effect of initiator concentration on the free-radical polymerization of this compound?

In the free-radical polymerization of this compound (DBI), the initiator concentration plays a crucial role in determining the polymerization rate and the molecular weight of the resulting polymer. Generally, the rate of polymerization is directly proportional to the square root of the initiator concentration.[1] This means that increasing the amount of initiator will lead to a faster reaction. Conversely, the kinetic chain length is inversely proportional to the square root of the initiator concentration, resulting in a lower number-average molecular weight at higher initiator concentrations.

Q2: Why does my this compound polymerization result in low monomer conversion and low molecular weight polymer?

Low conversion and low molecular weight are common challenges in the homopolymerization of itaconates like DBI.[2][3] This is often attributed to a combination of factors:

  • Steric Hindrance: The bulky di-n-butyl ester groups on the monomer hinder the approach of propagating radicals, leading to a low propagation rate constant.[1]

  • Depropagation: At elevated temperatures (typically above 60°C), the polymerization becomes reversible, and depropagation (the removal of monomer units from the growing polymer chain) can become significant, limiting the overall conversion and molecular weight.[1][4][5]

  • Chain Transfer Reactions: Intramolecular chain transfer reactions can occur, particularly at higher temperatures, leading to the termination of a growing chain and the initiation of a new, shorter one.[1] Chain transfer to the monomer or solvent can also limit the molecular weight.

Q3: What is the recommended temperature range for the polymerization of this compound?

To minimize side reactions such as depropagation and intramolecular chain transfer, it is generally recommended to conduct the free-radical polymerization of this compound at temperatures below 60°C.[1] Higher temperatures can lead to a decrease in the achievable molecular weight and conversion.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Low Polymerization Rate / Low Conversion Insufficient Initiator Concentration: Not enough primary radicals are being generated to initiate polymerization effectively.- Gradually increase the initiator concentration. A higher concentration of initiator will generate more radicals and increase the polymerization rate.[6]
Low Reaction Temperature: The decomposition rate of the initiator is too slow at the current temperature.- Ensure the reaction temperature is appropriate for the chosen initiator. For example, AIBN typically requires temperatures above 60°C for efficient decomposition.[6] However, for DBI, it's a trade-off, as higher temperatures can increase depropagation.[1]
Presence of Inhibitors: Oxygen or other impurities in the reaction mixture can scavenge radicals and inhibit polymerization.- Thoroughly deoxygenate the monomer and solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[6] - Ensure the monomer is purified to remove any storage inhibitors (e.g., hydroquinone).
Low Molecular Weight Polymer Excessive Initiator Concentration: A high concentration of initiator leads to a larger number of growing chains, each with a shorter length.- Decrease the initiator concentration. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
High Reaction Temperature: Increased chain transfer and depropagation at higher temperatures limit chain growth.- Lower the reaction temperature to below 60°C to minimize these side reactions.[1]
Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents.- Purify the monomer and solvent before use to remove any potential chain transfer agents.
High Polydispersity Index (PDI) High Initiator Concentration: Can lead to a broader distribution of chain lengths.- Optimize the initiator concentration. Very high concentrations can lead to a less controlled polymerization.
Temperature Fluctuations: Inconsistent temperature control can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.- Ensure stable and uniform heating of the reaction mixture.
High Conversion: At high monomer conversion, the viscosity of the reaction medium increases significantly (gel effect), which can lead to diffusion-controlled termination and a broadening of the molecular weight distribution.- Consider stopping the reaction at a lower conversion if a narrow PDI is critical.
Gel Formation / Cross-linking High Reaction Temperature: At very high temperatures, side reactions leading to cross-linking can occur.- Maintain the reaction temperature below recommended limits.
Impurities in Monomer: The presence of difunctional impurities can lead to cross-linking.- Ensure the purity of the this compound monomer.

Data Presentation

The following table provides an illustrative summary of the expected trend in the effect of initiator (AIBN) concentration on the polymerization of this compound. The values are representative and will vary depending on specific experimental conditions such as temperature, solvent, and monomer purity.

Initiator Concentration (mol/L)Polymerization RateNumber-Average Molecular Weight (Mn)Monomer Conversion (%)Polydispersity Index (PDI)
Low (e.g., 0.001)SlowHighLowNarrow
Medium (e.g., 0.01)ModerateMediumModerateBroader
High (e.g., 0.1)FastLowHighBroad

Experimental Protocols

General Protocol for Free-Radical Polymerization of this compound

This protocol describes a general procedure for the solution polymerization of this compound using AIBN as the initiator. Researchers should optimize the initiator concentration and reaction time to achieve the desired polymer properties.

Materials:

  • This compound (DBI), purified to remove inhibitor

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous solvent (e.g., toluene (B28343) or benzene)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Thermostatically controlled oil bath

  • Precipitating solvent (e.g., methanol)

Procedure:

  • Monomer Purification: Purify the this compound by passing it through a column of activated basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Add the desired amount of purified this compound and anhydrous solvent to the flask.

    • Add the desired amount of AIBN. The concentration should be varied based on the target molecular weight and polymerization rate.

  • Deoxygenation:

    • Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 50-60°C).

    • Stir the reaction mixture for the desired period. The reaction time will depend on the initiator concentration and temperature.

  • Isolation of Polymer:

    • After the desired time, cool the reaction to room temperature.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Characterize the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

Visualizations

logical_relationship cluster_initiator Initiator Concentration cluster_outcomes Polymerization Outcomes Increase Increase Initiator Concentration Rate Polymerization Rate Increase->Rate Increases MW Molecular Weight Increase->MW Decreases PDI Polydispersity Increase->PDI Increases Decrease Decrease Initiator Concentration Decrease->Rate Decreases Decrease->MW Increases Decrease->PDI Decreases

Caption: Effect of initiator concentration on polymerization outcomes.

experimental_workflow start Start prep 1. Prepare Reactants (Purify DBI, Weigh AIBN) start->prep setup 2. Assemble Reaction (DBI, Solvent, AIBN in Flask) prep->setup deoxygenate 3. Deoxygenate (Inert Gas / Freeze-Pump-Thaw) setup->deoxygenate polymerize 4. Polymerize (Heat and Stir) deoxygenate->polymerize isolate 5. Isolate Polymer (Precipitate, Filter, Dry) polymerize->isolate characterize 6. Characterize Polymer (GPC, NMR) isolate->characterize end End characterize->end

Caption: General experimental workflow for DBI polymerization.

References

Managing chain transfer to monomer in dibutyl itaconate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dibutyl itaconate (DBI). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My poly(this compound) has a very low molecular weight and the monomer conversion is incomplete. What are the likely causes and how can I fix this?

A1: Low molecular weight and incomplete conversion are common challenges in the homopolymerization of this compound. The primary causes are significant chain transfer to monomer and depropagation, especially at elevated temperatures.[1][2] Steric hindrance from the bulky ester groups also contributes to a low propagation rate.[1]

Troubleshooting Steps:

  • Lower the Polymerization Temperature: Depropagation becomes more significant at temperatures above 60°C.[2] Conducting the polymerization at a lower temperature (e.g., 50°C) can help to suppress this side reaction and favor polymer formation.

  • Copolymerize with a More Reactive Monomer: To overcome the inherent limitations of DBI homopolymerization, copolymerization with a more reactive comonomer such as n-butyl acrylate (B77674) (BA), methyl methacrylate (B99206) (MMA), or styrene (B11656) is a highly effective strategy.[1][3] Acrylates, in particular, have high propagation rates and do not undergo significant depropagation at typical polymerization temperatures.[1]

  • Employ Controlled Radical Polymerization (CRP) Techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization of sterically hindered monomers like DBI, leading to polymers with more predictable molecular weights and lower polydispersity.[4]

Q2: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my this compound polymerization. How can I achieve a narrower distribution?

A2: A broad molecular weight distribution in free radical polymerization of DBI is often a consequence of the prominent chain transfer reactions and the slow propagation rate.

Troubleshooting Steps:

  • Utilize RAFT Polymerization: As mentioned previously, RAFT polymerization is a powerful technique for producing polymers with a narrow molecular weight distribution (low PDI). By introducing a suitable RAFT agent, the growing polymer chains are reversibly terminated, allowing for more uniform chain growth.

  • Optimize Initiator Concentration: The concentration of the initiator can influence the number of growing chains and the overall kinetics of the polymerization. Experiment with different initiator concentrations to find an optimal balance for your specific reaction conditions.

  • Consider a Semi-Batch Process: For copolymerizations, a semi-batch reactor configuration where the monomers are fed over time can help to maintain a more constant monomer ratio, leading to a more uniform copolymer composition and potentially a narrower molecular weight distribution.[1][2]

Q3: My polymerization rate is extremely slow. What can I do to increase it?

A3: The sluggish polymerization kinetics of DBI are well-documented and attributed to the steric hindrance of the monomer.

Troubleshooting Steps:

  • Increase the Temperature (with caution): While higher temperatures can increase the rate of initiation and propagation, they also significantly increase the rate of depropagation for DBI.[2] This approach should be used judiciously, and an optimal temperature that balances polymerization rate with depropagation needs to be determined experimentally.

  • Copolymerization: Introducing a comonomer with a higher propagation rate coefficient, such as n-butyl acrylate, will significantly increase the overall polymerization rate.[1]

  • Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to a faster polymerization rate. However, this will also likely result in a lower average molecular weight.

Quantitative Data Summary

The following tables summarize key kinetic parameters and reaction conditions for the polymerization of this compound from the literature.

Table 1: Kinetic Parameters for this compound (DBI) Homopolymerization

ParameterValueTemperature (°C)Notes
Propagation Rate Coefficient (k_p)~10 L·mol⁻¹·s⁻¹20-70Significantly lower than methacrylates.
Termination Rate Coefficient (k_t)(3.4 ± 0.6) x 10⁵ L·mol⁻¹·s⁻¹45For bulk polymerization.[5]
Activation Energy for Termination (E_A(k_t))23.0 ± 3.2 kJ·mol⁻¹0-60For bulk polymerization.[5]

Table 2: Copolymerization Reactivity Ratios for this compound (DBI) with n-Butyl Acrylate (BA) at 60°C

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (DBI)r₂ (BA)
This compoundn-Butyl Acrylate1.260.50

These reactivity ratios indicate that in a copolymerization at 60°C, the growing polymer chain with a DBI radical at the end preferentially adds another DBI monomer, while a chain ending in a BA radical also favors adding a DBI monomer.

Experimental Protocols

Protocol 1: Free Radical Copolymerization of this compound (DBI) and n-Butyl Acrylate (BA)

This protocol is a general guideline for a batch solution copolymerization.

Materials:

  • This compound (DBI), purified

  • n-Butyl acrylate (BA), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of DBI, BA, and AIBN. A typical starting point could be a 1:1 molar ratio of DBI to BA and an AIBN concentration of 1-3 wt% relative to the total monomer weight.

  • Solvent Addition: Add a sufficient amount of anhydrous toluene to achieve the desired monomer concentration (e.g., 30 wt% total monomer).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50°C or 80°C).[2] Stir the reaction mixture for the desired time (e.g., 4-24 hours).

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture (under an inert atmosphere) to monitor monomer conversion and molecular weight evolution using ¹H NMR and Size Exclusion Chromatography (SEC), respectively.[2]

  • Termination and Precipitation: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: RAFT Polymerization of this compound (DBI)

This protocol provides a general framework for RAFT polymerization to achieve better control over molecular weight and polydispersity.

Materials:

  • This compound (DBI), purified

  • RAFT agent (e.g., S,S'-Bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon gas

  • Reaction vessel suitable for air-sensitive reactions (e.g., Schlenk tube or flask)

  • Magnetic stirrer and heating plate/oil bath

  • Vacuum line

Procedure:

  • Reagent Preparation: In a Schlenk tube, combine the desired amounts of DBI, the chosen RAFT agent, and AIBN. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the polymerization rate and control.

  • Solvent Addition: Add the anhydrous solvent to achieve the desired concentration.

  • Degassing: Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 65°C).[4]

  • Reaction Monitoring: Track the progress of the polymerization by taking samples at different time points and analyzing them by ¹H NMR for conversion and SEC for molecular weight and PDI.

  • Quenching and Isolation: Once the desired conversion is reached, quench the reaction by cooling and exposing it to air. Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Low_MW Start Low Molecular Weight & Incomplete Conversion Observed Cause1 Chain Transfer to Monomer Start->Cause1 Cause2 Depropagation Start->Cause2 Cause3 Steric Hindrance (Low Propagation Rate) Start->Cause3 Solution3 Employ Controlled Radical Polymerization (e.g., RAFT) Cause1->Solution3 Solution1 Lower Polymerization Temperature Cause2->Solution1 Solution2 Copolymerize with More Reactive Monomer (e.g., n-Butyl Acrylate) Cause3->Solution2

Caption: Troubleshooting workflow for low molecular weight in DBI polymerization.

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep Combine Monomer, RAFT Agent, & Initiator Solvent Add Anhydrous Solvent Prep->Solvent Degas Degas via Freeze-Pump-Thaw Solvent->Degas Polymerize Heat to Reaction Temperature Degas->Polymerize Monitor Monitor Conversion (NMR) & MW (SEC) Polymerize->Monitor Quench Quench Reaction Monitor->Quench Precipitate Precipitate Polymer in Non-solvent Quench->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry

Caption: General experimental workflow for RAFT polymerization of DBI.

References

Technical Support Center: Dibutyl Itaconate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of dibutyl itaconate (DBI) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of this compound synthesis?

A1: Scaling up the synthesis of this compound (DBI) from laboratory to industrial production presents several challenges. Key issues include managing reaction equilibrium to maximize yield, preventing unwanted side reactions like polymerization and isomerization of itaconic acid, catalyst selection and deactivation, and developing efficient and environmentally friendly purification processes.[1][2][3][4] Traditional methods often rely on strong mineral acids like sulfuric acid, which can cause equipment corrosion and generate significant waste.[1][2]

Q2: What are the typical reaction conditions for this compound synthesis?

A2: The synthesis of this compound is typically achieved through the esterification of itaconic acid with n-butanol.[5] Optimal reaction conditions can vary depending on the catalytic system used. However, common parameters include a molar ratio of n-butanol to itaconic acid in excess to shift the equilibrium towards the product, reaction temperatures ranging from 90°C to 130°C, and reaction times of 2 to 10 hours.[1][2] For example, using a hierarchical zeolite H-BEA catalyst, an optimal yield was achieved at 120°C with a 1:10 molar ratio of itaconic acid to n-butanol and 10 wt% catalyst loading over 10 hours.[1]

Q3: What types of catalysts are used for this compound synthesis?

A3: Catalytic systems for DBI synthesis are broadly classified into three categories:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are traditionally used. While effective, they are corrosive and difficult to separate from the product mixture.[2][5]

  • Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are employed. These include strong acid ion-exchange resins, zeolites (like H-BEA), and mesoporous materials.[1][2][6] These are generally non-corrosive, environmentally benign, and easily separable for reuse.[1]

  • Biocatalysts: Enzymes, particularly lipases like Novozym 435, offer a green alternative for DBI synthesis.[5][7] Enzymatic synthesis can be highly selective and operates under milder conditions, though reaction times may be longer.[5]

Q4: How can polymerization of itaconic acid and its esters be prevented during synthesis?

A4: Polymerization is a significant side reaction, especially at higher temperatures. To mitigate this, polymerization inhibitors such as hydroquinone (B1673460) or resorcinol (B1680541) are often added to the reaction mixture.[2][3] The use of a combined catalysis-polymerization inhibition system, for instance with a strong acid ion-exchange resin and a polymerization inhibitor, can effectively reduce unwanted polymerization and decrease reaction time and energy consumption.[2][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Unfavorable Reaction Equilibrium: The esterification reaction is reversible.Increase the molar ratio of n-butanol to itaconic acid to shift the equilibrium towards the product. A ratio of 1:10 (itaconic acid:n-butanol) has been shown to be effective.[1]
Suboptimal Reaction Temperature: Temperature affects reaction kinetics and equilibrium.Optimize the reaction temperature. Studies have shown that temperatures between 90°C and 130°C are generally effective.[2] For enzymatic catalysis, the optimal temperature may be lower, around 65°C.[5]
Insufficient Catalyst Loading or Activity: The catalyst may be deactivated or used in an insufficient amount.Increase the catalyst loading. For hierarchical zeolite H-BEA, 10 wt% was found to be optimal.[1] Ensure the catalyst is active; for solid catalysts, regeneration by washing and calcining may be necessary.[1]
Product is Dark in Color Side Reactions and Impurities: Traditional catalysts like sulfuric acid can lead to more side reactions and colored byproducts.[2]Switch to a heterogeneous catalyst like a strong acid ion-exchange resin or a zeolite, which are known to produce a purer product.[2]
High Reaction Temperature: Elevated temperatures can promote decomposition and the formation of colored impurities.Lower the reaction temperature and potentially extend the reaction time to achieve the desired conversion.
Difficult Product Purification Homogeneous Catalyst: Mineral acid catalysts need to be neutralized, which can lead to the loss of monoester and complex purification steps.[8]Utilize a heterogeneous catalyst that can be easily separated by filtration.[2]
Formation of Byproducts: Side reactions lead to a complex mixture requiring extensive purification.Employ a more selective catalyst, such as a lipase, to minimize byproduct formation.[5] Optimize reaction conditions (temperature, time) to reduce side reactions.
Catalyst Deactivation Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.For zeolites, desilication can be employed to introduce mesoporosity, which improves the catalyst's resistance to coking.[1]
Water Inhibition: The water produced during the esterification can deactivate catalytic sites.[1]Use a Dean-Stark apparatus or a similar method to continuously remove water from the reaction mixture.[3]

Experimental Protocols

General Protocol for this compound Synthesis using a Heterogeneous Catalyst (Zeolite H-BEA)
  • Reactant and Catalyst Preparation: Add itaconic acid, n-butanol, and the zeolite H-BEA catalyst to a round-bottom flask equipped with a condenser and a magnetic stirrer.[1]

  • Reaction Setup: A typical setup would use a molar ratio of itaconic acid to n-butanol of 1:10 and a catalyst loading of 10 wt% relative to the itaconic acid.[1]

  • Reaction Conditions: Heat the mixture to 120°C with constant stirring (e.g., 400 rpm).[1]

  • Reaction Time: Allow the reaction to proceed for 10 hours.[1]

  • Product Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Purification: The crude product can be purified by washing and subsequent vacuum distillation to remove unreacted n-butanol and any byproducts.[2]

Protocol for Catalyst Regeneration (Hierarchical Zeolite)
  • Isolation: Separate the catalyst from the reaction mixture by filtration.

  • Washing: Wash the isolated catalyst with a solvent like ethanol (B145695) to remove any adsorbed organic species.[1]

  • Drying: Dry the washed catalyst in an oven at 120°C for 2 hours.[1]

  • Calcination: Calcine the dried catalyst at 550°C for 5 hours to fully regenerate its activity.[1]

Visualizations

Dibutyl_Itaconate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation cluster_purification Purification Itaconic Acid Itaconic Acid Reactor Reactor Itaconic Acid->Reactor n-Butanol n-Butanol n-Butanol->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Crude this compound Crude this compound Filtration->Crude this compound Spent Catalyst Spent Catalyst Filtration->Spent Catalyst Washing Washing Crude this compound->Washing Vacuum Distillation Vacuum Distillation Washing->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Equilibrium Increase n-Butanol Ratio Low_Yield->Check_Equilibrium Equilibrium Issue Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Kinetics Issue Check_Catalyst Increase Catalyst Loading / Regenerate Low_Yield->Check_Catalyst Catalyst Issue Dark_Product Dark Product Color? Change_Catalyst Switch to Heterogeneous Catalyst Dark_Product->Change_Catalyst Catalyst Choice Lower_Temp Lower Reaction Temperature Dark_Product->Lower_Temp Side Reactions Purification_Issues Purification Difficulties? Use_Solid_Catalyst Use Heterogeneous Catalyst Purification_Issues->Use_Solid_Catalyst Catalyst Separation Optimize_Conditions Optimize Conditions to Reduce Byproducts Purification_Issues->Optimize_Conditions Byproduct Formation

Caption: Troubleshooting logic for this compound synthesis.

References

Influence of reaction temperature on dibutyl itaconate copolymer composition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of reaction temperature on the composition and properties of dibutyl itaconate (DBI) copolymers.

Frequently Asked Questions (FAQs)

Q1: Why is my monomer conversion unexpectedly low when copolymerizing this compound (DBI) at elevated temperatures?

A1: Low monomer conversion at higher temperatures (especially above 60-80°C) is a well-documented issue in DBI polymerization and is primarily caused by depropagation .[1][2] Depropagation is the reverse reaction of polymerization, where the growing polymer chain reverts to a monomer and a radical. Itaconate esters like DBI have a relatively low ceiling temperature (around 110°C), and as the reaction temperature approaches this, the rate of depropagation becomes significant, leading to an equilibrium that limits the overall monomer conversion and results in shorter polymer chains.[2][3]

Q2: How does the reaction temperature impact the final copolymer composition compared to the initial monomer feed ratio?

A2: Reaction temperature can significantly alter the final copolymer composition due to its influence on monomer reactivity ratios and depropagation. For instance, in the copolymerization of DBI with n-butyl acrylate (B77674) (BA), at 60°C, DBI is preferentially incorporated into the copolymer.[1] However, as the temperature increases to 80°C, the incorporation of BA becomes more favorable.[1] This shift is attributed to the increasing importance of DBI depropagation at higher temperatures, which selectively reduces its rate of incorporation.

Q3: My DBI copolymer has a lower molecular weight than expected. Is reaction temperature the cause?

A3: Yes, higher reaction temperatures generally lead to lower molecular weights in DBI copolymers. This is a direct consequence of the increased rate of depropagation, which effectively shortens the polymer chains.[2][4] Additionally, chain transfer reactions to the monomer or solvent can become more prevalent at elevated temperatures, further contributing to a reduction in the polymer's molar mass.[1]

Q4: Can I increase the incorporation of DBI into my copolymer at higher temperatures?

A4: Yes, several strategies can be employed. One of the most effective methods is using a semi-batch or seeded semibatch emulsion polymerization process .[3][5][6] These techniques allow for better control over the instantaneous monomer concentration in the reactor. By maintaining a low concentration of DBI through a controlled feed rate, the depropagation equilibrium can be shifted to favor polymerization, facilitating higher incorporation even at temperatures like 110°C.[5][7] Copolymerizing DBI with a more reactive comonomer, such as n-butyl acrylate, also significantly enhances its incorporation and the overall conversion rate.[8]

Q5: What analysis techniques are recommended to determine the effect of temperature on my copolymer?

A5: To accurately assess the impact of temperature, a combination of techniques is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Used to determine monomer conversion profiles and the final copolymer composition.[2][8]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): The standard method for analyzing the molecular weight and molar mass distribution (MMD) of the resulting polymers.[2][4][7]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for the determination of monomer conversions.[5]

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low Final Conversion Significant depropagation of DBI at the reaction temperature.Lower the reaction temperature (e.g., to 50-60°C).[2] If high temperature is required, switch to a semi-batch process with a slow feed of monomers to keep instantaneous monomer concentration low.[5]
Copolymer Composition Mismatch Temperature-dependent reactivity ratios and DBI depropagation.Characterize the reactivity ratios at your specific operating temperature to adjust the monomer feed composition accordingly. At temperatures >60°C, expect lower DBI incorporation than the feed ratio might suggest.[1]
Low Polymer Molecular Weight Increased rate of depropagation and potential chain transfer reactions at higher temperatures.Reduce the polymerization temperature.[2] Ensure a high-purity solvent is used to minimize chain transfer.
High Residual Monomer The polymerization has reached its equilibrium conversion due to depropagation.Do not simply extend the reaction time, as it will not increase conversion. Consider a post-polymerization step under different conditions or accept the equilibrium limit. Using a more reactive comonomer can help drive the overall conversion higher.[8]
Low Glass Transition Temp. (Tg) Plasticizing effect of high residual DBI monomer content due to low conversion.The decrease in Tg is often linked to higher residual monomer.[3] Addressing the low conversion issue (see above) will typically resolve the low Tg problem.

Data Summary

Table 1: Influence of Reaction Temperature on DBI/BA Copolymerization Data synthesized from literature for illustrative purposes.

Temperature (°C)Initial DBI Mole FractionFinal Monomer Conversion (%)Final DBI Mole Fraction in CopolymerReference
500.50~85%> 0.50 (Preferential DBI uptake)[8][9]
600.50~75%~0.50[1]
800.50~60%< 0.50 (Preferential BA uptake)[1][8]
1100.50Decreases as DBI fraction increasesDependent on comonomer reactivity[5]

Table 2: General Effect of Temperature on Copolymer Properties

PropertyEffect of Increasing TemperatureRationaleCitations
Polymerization Rate Increases initially, then limited by depropagationStandard kinetic effect, but counteracted by reverse reaction[2][4]
Molecular Weight (Molar Mass) DecreasesIncreased depropagation and chain transfer events[2][3]
Glass Transition Temperature (Tg) DecreasesOften due to higher residual monomer acting as a plasticizer[3]
DBI Incorporation Generally Decreases (vs. Acrylates)Depropagation of DBI becomes more significant than for comonomers like BA[1]

Experimental Protocols

Protocol: Semi-Batch Emulsion Copolymerization of DBI and (Meth)acrylates

This protocol describes a seeded semi-batch process, which is effective for controlling copolymer composition and achieving high DBI incorporation.[3][6]

1. Materials:

  • Monomers: this compound (DBI), Methyl methacrylate (B99206) (MMA), Butyl acrylate (BA)

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Initiator: Potassium persulfate (KPS)

  • Deionized (DI) Water

  • Buffer (e.g., Sodium bicarbonate) to maintain pH

  • Solvent for analysis (e.g., Tetrahydrofuran for GPC)

2. Seed Synthesis (Batch Step):

  • To a reactor vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DI water and surfactant.

  • Heat the mixture to the reaction temperature (e.g., 75°C) under a nitrogen blanket and continuous stirring.

  • Add a small portion of the monomer mixture (e.g., MMA/BA) to the reactor.

  • Dissolve the initiator (KPS) in DI water and inject it into the reactor to initiate polymerization and form the seed latex. Allow to react for 30-60 minutes.

3. Pre-emulsion Preparation:

  • In a separate beaker, prepare a pre-emulsion by mixing the main quantity of DBI, MMA, and BA with DI water and surfactant under high shear.

4. Semi-Batch Feed (Growth Step):

  • Begin feeding the pre-emulsion into the reactor containing the seed latex at a constant, slow rate over a period of 3-5 hours.[5]

  • Maintain the reaction temperature and stirring throughout the feed.

  • Take samples periodically to analyze monomer conversion via HPLC or ¹H NMR.

5. Chaser Step and Cool-down:

  • After the feed is complete, add a small amount of additional initiator (chaser) to ensure complete reaction of residual monomers.

  • Hold the temperature for another 1-2 hours.

  • Cool the reactor to room temperature and filter the final latex to remove any coagulum.

6. Analysis:

  • Solid Content: Determined gravimetrically.

  • Composition: Determined by ¹H NMR spectroscopy on dissolved polymer samples.[10]

  • Molecular Weight: Determined by GPC/SEC analysis.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis seed_prep Seed Latex Synthesis (Batch) feed Feed Pre-Emulsion to Reactor (Semi-Batch) seed_prep->feed emulsion_prep Prepare Monomer Pre-Emulsion emulsion_prep->feed chaser Initiator Chaser Addition feed->chaser hold Hold at Temperature chaser->hold cool Cool and Filter Latex hold->cool analysis Analyze Copolymer: - Composition (NMR) - Molecular Weight (GPC) - Conversion (HPLC) cool->analysis

Caption: Experimental workflow for seeded semi-batch copolymerization of DBI.

logical_relationship cluster_effects Primary & Secondary Effects temp Increase in Reaction Temperature deprop Rate of Depropagation (Pₙ• → Pₙ₋₁• + M) temp->deprop Strongly Increases prop Rate of Propagation (Pₙ• + M → Pₙ₊₁•) temp->prop Moderately Increases conv Lower Monomer Conversion deprop->conv mw Lower Molecular Weight deprop->mw comp Altered Copolymer Composition (Less DBI Incorporation) deprop->comp

Caption: Influence of temperature on DBI polymerization kinetics and properties.

References

Technical Support Center: Reducing the Environmental Footprint of Dibutyl Itaconate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dibutyl itaconate (DBI), with a focus on sustainable and environmentally friendly methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a sustainable production process important?

A1: this compound (DBI) is a bio-based monomer derived from the esterification of itaconic acid (IA) and n-butanol.[1] Itaconic acid is considered a top value-added chemical building block from biomass by the U.S. Department of Energy.[2][3] DBI is used in the synthesis of bio-based elastomers, adhesives, plasticizers, and resins.[2][4][5] Sustainable production is crucial to reduce reliance on fossil fuels, minimize hazardous waste, and lower the environmental impact associated with traditional chemical synthesis, which often uses corrosive acid catalysts and generates significant pollution.[2][6]

Q2: What are the primary environmental concerns with conventional DBI production?

A2: Conventional methods often rely on homogeneous acid catalysts like sulfuric acid (H₂SO₄).[2] The main concerns with this approach are severe equipment corrosion, significant environmental contamination from acid waste, and difficulties in separating the catalyst from the final product, leading to lower purity and complex downstream processing.[2][7]

Q3: What are the core principles of green chemistry for DBI synthesis?

A3: The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[8][9] Key principles applicable to DBI production include:

  • Use of Renewable Feedstocks: Utilizing itaconic acid derived from the fermentation of carbohydrates and biomass.[3][6]

  • Catalysis: Employing reusable, non-corrosive heterogeneous catalysts (like zeolites or ion-exchange resins) instead of hazardous homogeneous acids.[2][9]

  • Safer Solvents and Reaction Conditions: Designing solvent-free reactions or using environmentally benign solvents like water.[4][9] Emulsion polymerization is an example of a greener process that uses water as the dispersion medium.[1]

  • Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures to reduce energy consumption.[6]

  • Waste Prevention: Designing processes with high atom economy that minimize the formation of byproducts.[9]

Q4: What are the most promising green catalyst systems for DBI synthesis?

A4: Heterogeneous solid acid catalysts are the most promising alternatives to traditional liquid acids. Hierarchical zeolites (e.g., H-BEA) and strong-acid ion-exchange resins have demonstrated high catalytic activity, selectivity, and reusability.[2][7] These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.[2][7] Enzymatic catalysis using lipases also presents a green, albeit slower, alternative.[2]

Q5: What is a Life Cycle Assessment (LCA) and how does it apply to DBI production?

A5: A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to the factory gate ("gate") or disposal ("grave").[10][11] For DBI, an LCA can quantify the global warming potential, energy demand, and other environmental impacts, allowing for a direct comparison between traditional petrochemical routes and newer, bio-based synthesis pathways to validate the "greenness" of the process.[10][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using green chemistry approaches.

Issue 1: Low Product Yield

Q: My esterification reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A: Low yields in the esterification of itaconic acid are frequently encountered. The primary causes include:

  • Reaction Equilibrium: The esterification reaction is reversible, and the water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[13]

    • Solution: Use a large excess of n-butanol to drive the reaction toward the product side. Alternatively, remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus.

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to an incomplete reaction.

    • Solution: Optimize the reaction parameters. For heterogeneous catalysts like hierarchical zeolites, a reaction time of 10 hours at 120°C has been shown to be effective.[2] Ensure the molar ratio of itaconic acid to n-butanol is optimized; a 1:10 ratio is often a good starting point.[2]

  • Catalyst Deactivation: The solid acid catalyst can be deactivated by the water generated during the reaction.[2]

    • Solution: Ensure the catalyst loading is optimal (around 10 wt.% is recommended for H-BEA zeolites).[2] If you observe a drop in performance, the catalyst may need to be regenerated (see Issue 3).

Issue 2: Formation of Unwanted Byproducts

Q: My final product contains impurities other than the starting materials or the monoester. What are the likely side reactions?

A: Two main side reactions can occur during itaconic acid esterification:

  • Isomerization of Itaconic Acid: At elevated temperatures (typically above 150°C), itaconic acid can isomerize into the more thermodynamically stable but less reactive citraconic and mesaconic acids.[13]

    • Solution: Carefully control the reaction temperature and keep it below 150°C. A temperature of 120°C is a safe and effective optimum for many solid acid catalysts.[2][13]

  • Polymerization: The double bond in the itaconate molecule is susceptible to polymerization, especially at higher temperatures, leading to the formation of oligomers or polymers that can make the reaction mixture viscous or even solid.[13]

    • Solution: Add a polymerization inhibitor, such as hydroquinone (B1673460) or butylcatechol, to the reaction mixture before heating.[7][13][14] This is a common practice in both lab-scale and industrial preparations.

Issue 3: Reusable Catalyst is Losing Activity

Q: My solid acid catalyst (e.g., zeolite) is becoming less effective after a few reaction cycles. Why is this happening and can I regenerate it?

A: The loss of activity in reusable catalysts is a common issue, often caused by the deactivation of catalytic sites by water molecules produced during the esterification.[2]

  • Diagnosis: A gradual decrease in the conversion rate of itaconic acid over consecutive runs is the primary indicator.

  • Regeneration Protocol: Yes, these catalysts can typically be regenerated. A common procedure involves:

    • Isolating the catalyst from the reaction mixture by filtration.

    • Washing the catalyst thoroughly with a solvent like ethanol (B145695) to remove any adsorbed organic species.

    • Drying the catalyst in an oven (e.g., at 120°C for 2 hours).

    • Calcining the catalyst at a high temperature (e.g., 550°C for 5 hours) to remove residual water and organic matter, thereby restoring its active sites.[2]

Issue 4: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from the reaction mixture. What is an effective downstream processing workflow?

A: A multi-step purification process is generally required. The separation of itaconic acid from fermentation broths can be a significant cost factor, with methods including crystallization and membrane separation.[15] For the esterification product, a typical workflow is as follows:

  • Catalyst Removal: If using a heterogeneous catalyst, simply filter it out of the reaction mixture. If a homogeneous acid catalyst was used, it must first be neutralized with a base like sodium bicarbonate.[13][14]

  • Removal of Excess Reactants: Remove the excess n-butanol and any water present, typically via vacuum distillation.[13]

  • Fractional Distillation: The final purification step to separate the desired this compound (diester) from the monobutyl itaconate and other residual byproducts is fractional distillation under reduced pressure.[13][14]

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the sustainability and efficiency of this compound synthesis.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

ParameterConventional (H₂SO₄)Green (Hierarchical Zeolite H-BEA)Green (Ion-Exchange Resin)
Catalyst Type Homogeneous Liquid AcidHeterogeneous Solid AcidHeterogeneous Solid Acid
Yield Variable, often highHigh (up to 93%)[2]High
Selectivity Lower, side reactions commonVery High (up to 98%)[2]High
Reusability Not reusableYes, with regeneration[2]Yes
Separation Difficult (requires neutralization)Easy (filtration)[2]Easy (filtration)[7]
Corrosivity High[2]LowLow
Environmental Impact High (acidic waste)[2]LowLow

Table 2: Optimized Reaction Conditions for this compound Synthesis using a Hierarchical Zeolite (HTYK) Catalyst[2]

ParameterOptimal Value
Reactant Molar Ratio (IA:n-butanol) 1:10
Catalyst Loading 10 wt.%
Reaction Temperature 120 °C
Reaction Time 10 hours
Stirring Speed 400 rpm
Resulting Yield 93%
Resulting Selectivity 98%

Experimental Protocols

Protocol 1: Esterification of Itaconic Acid using a Reusable Hierarchical Zeolite Catalyst

This protocol is adapted from the methodology described for hierarchical H-BEA zeolite catalysts.[2]

Materials:

  • Itaconic Acid (ITA)

  • n-butanol

  • Hierarchical Zeolite H-BEA catalyst (HTYK)

  • Hydroquinone (polymerization inhibitor)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add itaconic acid and n-butanol in a 1:10 molar ratio.

  • Add the hierarchical zeolite catalyst (10% by weight of the itaconic acid).

  • Add a catalytic amount of hydroquinone to inhibit polymerization.

  • Heat the mixture to 120°C with continuous stirring (approx. 400 rpm) and maintain under reflux for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration.

  • The liquid product can then be purified by vacuum distillation to remove excess n-butanol, followed by fractional distillation to isolate the pure this compound.

  • The recovered catalyst should be washed with ethanol, dried, and calcined at 550°C for 5 hours to regenerate it for future use.[2]

Visualizations

Diagrams can help clarify complex workflows and logical relationships in the production process.

G cluster_0 Upstream: Itaconic Acid Production cluster_1 Core Synthesis: Green Esterification cluster_2 Downstream: Purification Biomass Carbohydrate Feedstock (e.g., Glucose) Fermentation Fermentation (e.g., A. terreus) Biomass->Fermentation IA Itaconic Acid Fermentation->IA Reactor Esterification Reactor (120°C, 10h) IA->Reactor Butanol n-Butanol Butanol->Reactor Filtration Catalyst Filtration Reactor->Filtration Catalyst Reusable Catalyst (e.g., Zeolite) Catalyst->Reactor Inhibitor Inhibitor (Hydroquinone) Inhibitor->Reactor Filtration->Catalyst Regenerate & Reuse Distillation1 Vacuum Distillation (Remove excess Butanol) Filtration->Distillation1 Distillation2 Fractional Distillation (Isolate DBI) Distillation1->Distillation2 DBI Pure this compound Distillation2->DBI

Caption: Workflow for sustainable this compound production.

G Start Low Dibutyl Itaconate Yield Q1 Is reaction at equilibrium? Start->Q1 A1 Increase excess of n-butanol or remove water during reaction. Q1->A1 Yes Q2 Is catalyst activity low? Q1->Q2 No A2 Check catalyst loading (10 wt.%). Regenerate catalyst. Q2->A2 Yes Q3 Are reaction conditions optimal? Q2->Q3 No A3 Increase reaction time or temperature (stay below 150°C). Q3->A3 No

Caption: Troubleshooting logic for low reaction yield.

G center_node Sustainable DBI Production Principle1 Renewable Feedstocks (Bio-based Itaconic Acid) center_node->Principle1 Principle2 Green Catalysis (Reusable Solid Acids) center_node->Principle2 Principle3 Energy Efficiency (Lower Reaction Temp.) center_node->Principle3 Principle4 Waste Prevention (High Selectivity) center_node->Principle4 Principle5 Safer Conditions (Solvent-free or Water) center_node->Principle5

Caption: Application of green chemistry principles to DBI synthesis.

References

Validation & Comparative

Dibutyl Itaconate vs. Dimethyl Itaconate: A Comparative Guide to Polymerization Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical parameter in polymer synthesis, directly influencing polymerization kinetics and the final properties of the resulting polymer. For professionals in research and drug development, understanding the nuanced differences in reactivity between structurally similar monomers is paramount for designing materials with tailored characteristics. This guide provides an objective comparison of the polymerization reactivity of two common itaconic acid esters: dibutyl itaconate (DBI) and dimethyl itaconate (DMI). The information herein is supported by experimental data to aid in the informed selection of these monomers for various applications.

Executive Summary

This compound and dimethyl itaconate are diesters of itaconic acid, a bio-based monomer, making them attractive sustainable alternatives in polymer synthesis. However, the difference in their ester alkyl groups—butyl versus methyl—imparts significant variations in their polymerization behavior. The primary factor influencing this difference is steric hindrance, with the bulkier butyl groups of DBI presenting a greater obstacle to polymer chain propagation compared to the smaller methyl groups of DMI. This generally results in a lower polymerization rate for DBI.

Comparative Analysis of Polymerization Kinetics

The reactivity of a monomer in free-radical polymerization is fundamentally described by its propagation rate coefficient (kp) and termination rate coefficient (kt). A higher kp value indicates a faster rate of polymer chain growth. The data presented below, sourced from various studies, provides a quantitative comparison of these kinetic parameters for DBI and DMI. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Propagation Rate Coefficients (kp) for this compound and Dimethyl Itaconate

MonomerTemperature (°C)kp (L·mol⁻¹·s⁻¹)Activation Energy (Ea) (kJ·mol⁻¹)Frequency Factor (A) (L·mol⁻¹·s⁻¹)
Dimethyl Itaconate (DMI)20 - 50-24.92.15 x 10⁵
This compound (DBI)50~12--

Note: The kp value for DMI is not directly provided as a single value but rather as Arrhenius parameters allowing for calculation at different temperatures. The kp for DBI is an approximate value from a study conducted at 50°C.

Table 2: Comparison of Termination Rate Coefficients (kt) for this compound and Dimethyl Itaconate

MonomerTemperature (°C)kt (L·mol⁻¹·s⁻¹)
Dimethyl Itaconate (DMI)405.5 x 10⁵
This compound (DBI)453.4 x 10⁵

The data indicates that dimethyl itaconate exhibits a higher propagation rate coefficient compared to this compound, a finding attributed to the lower steric hindrance of the methyl ester groups.[1] The termination rate coefficients for both monomers are in a similar order of magnitude, which is characteristic of sterically hindered monomers.[2][3] Termination for these monomers occurs almost exclusively via disproportionation.[2]

It is a well-established trend that for dialkyl itaconates, the propagation rate constant (kp) decreases as the ester group becomes bulkier. This "family behavior" is a direct consequence of the increased steric hindrance impeding the approach of the monomer to the growing polymer radical.

A significant challenge in the polymerization of itaconates is the potential for depropagation, particularly at elevated temperatures.[4] This equilibrium between propagation and depropagation can limit the final monomer conversion and the molecular weight of the polymer. The ceiling temperature for this compound has been reported to be around 110°C, and even at temperatures below this, depropagation can significantly impact the polymerization kinetics.[4]

Experimental Protocols

To provide a framework for reproducible research, a detailed methodology for a typical free-radical polymerization of dialkyl itaconates is outlined below. This protocol can be adapted for both this compound and dimethyl itaconate.

Objective: To determine and compare the polymerization reactivity of this compound and dimethyl itaconate via free-radical polymerization.

Materials:

  • This compound (DBI) or Dimethyl itaconate (DMI) (inhibitor removed)

  • Toluene (or other suitable solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (or other suitable radical initiator)

  • Nitrogen gas (for purging)

  • Schlenk flasks or similar reaction vessels

  • Oil bath or other constant temperature heating system

  • Magnetic stirrer

  • Apparatus for sample withdrawal (e.g., syringes)

  • Analytical instruments: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for monomer conversion analysis, and Size Exclusion Chromatography (SEC) for molecular weight determination.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Prep Monomer Preparation (Inhibitor Removal) Charge_Reactants Charge Monomer, Solvent, and Initiator Monomer_Prep->Charge_Reactants Initiator_Prep Initiator Solution Preparation Initiator_Prep->Charge_Reactants Reactor_Setup Reactor Setup (Schlenk Flask, Stirrer) Reactor_Setup->Charge_Reactants Purge Purge with Nitrogen (Deoxygenation) Charge_Reactants->Purge Heat Heat to Reaction Temperature Purge->Heat Polymerize Polymerization (Timed Sampling) Heat->Polymerize Conversion Monomer Conversion (GC/HPLC) Polymerize->Conversion MWD Molecular Weight Distribution (SEC) Polymerize->MWD

Caption: Experimental workflow for the free-radical polymerization of dialkyl itaconates.

Procedure:

  • Monomer Purification: Remove the inhibitor (e.g., hydroquinone) from the this compound or dimethyl itaconate by passing it through a column of activated basic alumina.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and solvent (e.g., toluene) to achieve the desired monomer concentration.

  • Initiator Addition: The radical initiator (e.g., AIBN) is added to the monomer solution. The concentration of the initiator will depend on the desired polymerization rate and polymer molecular weight.

  • Deoxygenation: The reaction mixture is thoroughly deoxygenated by purging with dry nitrogen for at least 30 minutes while stirring. This is crucial as oxygen can inhibit free-radical polymerization.

  • Polymerization: The reaction flask is immersed in a preheated oil bath set to the desired reaction temperature (e.g., 60-80°C). Stirring is maintained throughout the reaction.

  • Sampling: At specific time intervals, samples are withdrawn from the reaction mixture using a nitrogen-purged syringe. To quench the polymerization in the sample, it can be immediately cooled in an ice bath and/or a small amount of an inhibitor can be added.

  • Analysis:

    • Monomer Conversion: The monomer concentration in each sample is determined using GC or HPLC. The monomer conversion is calculated based on the initial monomer concentration.

    • Polymer Characterization: The polymer is isolated from the final reaction mixture by precipitation in a non-solvent (e.g., methanol). The molecular weight and molecular weight distribution of the polymer are determined by SEC.

Conclusion

The choice between this compound and dimethyl itaconate in polymerization will significantly depend on the desired reaction kinetics and final polymer properties. Dimethyl itaconate generally offers a higher polymerization rate due to reduced steric hindrance from its smaller ester groups. Conversely, the bulkier butyl groups of this compound lead to a slower polymerization rate but can impart different physical properties to the resulting polymer, such as a lower glass transition temperature.

For applications requiring faster polymerization or higher monomer conversion in a given timeframe, dimethyl itaconate may be the preferred choice. However, if the final polymer's properties, such as flexibility or hydrophobicity, are of primary concern, the slower-reacting this compound might be more suitable. Researchers should also consider the impact of depropagation, especially when polymerizing at higher temperatures, as it can affect both the rate and the achievable molecular weight for both monomers. The provided experimental protocol offers a standardized method for further investigation and direct comparison of these and other dialkyl itaconate monomers.

References

A Comparative Performance Analysis: Dibutyl Itaconate-Based Elastomers vs. Styrene-Butadiene Rubber (SBR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The push for sustainable and bio-based alternatives to petroleum-derived products has led to significant interest in novel elastomers. Among these, dibutyl itaconate-based elastomers are emerging as promising candidates with the potential to replace conventional materials like Styrene-Butadiene Rubber (SBR) in various demanding applications. This guide provides an objective comparison of the performance of this compound-based elastomers, specifically poly(this compound-butadiene) copolymer (PDBIB), and SBR, supported by experimental data.

Quantitative Performance Data

The following tables summarize the key performance indicators for PDBIB and SBR, offering a clear comparison of their mechanical, dynamic, and thermal properties.

Table 1: Comparative Mechanical Properties of PDBIB and SBR Nanocomposites

PropertyPDBIB60/Silica[1][2]PDBIB70/Carbon Black[1]ESBR/Silica[1]ESBR/Carbon Black[1]General Purpose SBR[3]
Tensile Strength (MPa) > 19 (up to 25.3)> 18~18~207 - 15
Elongation at Break (%) > 450 (up to 536)> 400~450~400200 - 600
Hardness (Shore A) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified60 - 80

PDBIB60 refers to a weight ratio of this compound to butadiene of 40/60. PDBIB70 refers to a weight ratio of 30/70.

Table 2: Dynamic Mechanical Thermal Analysis (DMTA) and Thermal Properties

PropertyPDBIB Copolymers[1]Emulsion SBR (ESBR)[1]
Glass Transition Temp. (Tg, °C) -57.9 to -70.2-53.9
tan δ at 60°C (Rolling Resistance) Lower than ESBRHigher than PDBIB
Heat Generation Lower than ESBRHigher than PDBIB

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the protocols for the synthesis of PDBIB and the standard testing methods for elastomer characterization.

Synthesis of Poly(this compound-co-butadiene) (PDBIB)

The synthesis of PDBIB is typically achieved through redox-initiated emulsion polymerization.[1][4]

Materials:

Procedure:

  • In a sealed reaction vessel, create a pre-emulsion of deionized water, emulsifier, activator, and the monomer mixture (DBI and Bd) at a specific ratio.

  • Stir the mixture at a controlled temperature (e.g., 25°C) for several hours to form a stable and homogeneous latex.[1]

  • Inject the SHS solution into the reactor to eliminate residual oxygen.

  • Add the PMH solution to initiate the polymerization.

  • Allow the polymerization to proceed for a designated time to achieve the desired conversion.

  • Terminate the reaction by adding a shortstop agent.

  • The resulting PDBIB latex is then coagulated, washed, and dried.[4]

Standard Test Methods for Elastomer Properties

The mechanical and physical properties of both PDBIB and SBR are characterized using standardized test methods to ensure comparability of data.

  • Tensile Strength and Elongation at Break: Determined according to ASTM D412 or ISO 37 .[5][6][7][8][9] This test involves stretching a dumbbell-shaped specimen at a constant rate until it breaks.[7]

  • Hardness (Shore A): Measured using a durometer as per ASTM D2240 or ISO 48-4 .[1][10][11][12][13] This test measures the resistance of the material to indentation.[1]

  • Tear Strength: Evaluated using ASTM D624 or ISO 34 .[4][14][15][16][17] This method assesses the resistance of the elastomer to the propagation of a tear.[4]

  • Compression Set: Tested according to ASTM D395 .[18][19][20][21][22] This test measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[18]

  • Abrasion Resistance: Determined using a rotating cylindrical drum device as specified in ISO 4649 or ASTM D5963 .[2][23][24][25][26]

  • Dynamic Mechanical Thermal Analysis (DMTA): This analysis provides information on the viscoelastic properties of the material, such as the glass transition temperature (Tg) and the loss tangent (tan δ). The tan δ at 60°C is an indicator of rolling resistance, while the tan δ at 0°C can be related to wet grip performance.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the elastomers by measuring the weight loss as a function of temperature.[27][28][29][30][31]

Visualizing the Processes

To better understand the synthesis and comparative logic, the following diagrams are provided.

Synthesis_of_PDBIB cluster_reactants Reactants cluster_process Process cluster_product Product DBI This compound Pre_Emulsion Pre-emulsification DBI->Pre_Emulsion Bd Butadiene Bd->Pre_Emulsion Water Deionized Water Water->Pre_Emulsion Emulsifier Emulsifier Emulsifier->Pre_Emulsion Activator Activator Activator->Pre_Emulsion Reducer Reducing Agent (SHS) Oxidizer Oxidizing Agent (PMH) Polymerization Redox-Initiated Emulsion Polymerization Pre_Emulsion->Polymerization Add Reducer & Oxidizer Termination Termination Polymerization->Termination Coagulation Coagulation & Washing Termination->Coagulation Drying Drying Coagulation->Drying PDBIB PDBIB Elastomer Drying->PDBIB

Caption: Synthesis workflow for poly(this compound-co-butadiene) (PDBIB).

Experimental_Workflow cluster_synthesis Material Preparation cluster_compounding Nanocomposite Preparation cluster_testing Characterization cluster_comparison Comparative Analysis PDBIB_Synth PDBIB Synthesis PDBIB_Comp PDBIB Compounding (with Silica/Carbon Black) PDBIB_Synth->PDBIB_Comp SBR_Source Source Commercial SBR SBR_Comp SBR Compounding (with Silica/Carbon Black) SBR_Source->SBR_Comp Mech_Test Mechanical Testing (ASTM D412, D2240, etc.) PDBIB_Comp->Mech_Test DMTA_Test DMTA PDBIB_Comp->DMTA_Test TGA_Test TGA PDBIB_Comp->TGA_Test Morph_Analysis Morphology Analysis (SEM) PDBIB_Comp->Morph_Analysis SBR_Comp->Mech_Test SBR_Comp->DMTA_Test SBR_Comp->TGA_Test SBR_Comp->Morph_Analysis Performance_Eval Performance Evaluation Mech_Test->Performance_Eval DMTA_Test->Performance_Eval TGA_Test->Performance_Eval Morph_Analysis->Performance_Eval

Caption: Experimental workflow for comparing PDBIB and SBR nanocomposites.

Performance_Comparison cluster_attributes Performance Attributes PDBIB This compound-Based Elastomer (PDBIB) Tensile Tensile Strength PDBIB->Tensile Comparable/Higher Elongation Elongation at Break PDBIB->Elongation Comparable/Higher Rolling_Resist Rolling Resistance PDBIB->Rolling_Resist Lower (Better) Heat_Gen Heat Generation PDBIB->Heat_Gen Lower (Better) Tg Glass Transition Temperature PDBIB->Tg Lower Sustainability Sustainability PDBIB->Sustainability Bio-based SBR Styrene-Butadiene Rubber (SBR) SBR->Tensile Comparable SBR->Elongation Comparable SBR->Rolling_Resist Higher SBR->Heat_Gen Higher SBR->Tg Higher SBR->Sustainability Petroleum-based

Caption: Logical comparison of key performance attributes.

Discussion of Performance

Mechanical Properties

As shown in Table 1, silica-reinforced PDBIB exhibits a tensile strength that can surpass that of silica-reinforced ESBR, with some formulations reaching over 25 MPa.[2] The elongation at break for PDBIB is also comparable or even superior to ESBR.[1] This indicates that this compound-based elastomers can be engineered to meet or exceed the mechanical strength of conventional SBR.

Dynamic and Thermal Performance

A key advantage of PDBIB lies in its dynamic properties. The lower tan δ value at 60°C for PDBIB compared to ESBR suggests lower rolling resistance, which is a critical factor in the development of fuel-efficient "green" tires.[1][4] Furthermore, PDBIB demonstrates lower heat generation than ESBR, which can contribute to improved durability and longevity of rubber components.[1][4] The lower glass transition temperature of PDBIB copolymers also indicates better low-temperature flexibility.[1]

A study on the thermal oxidative aging of PDBIB found its sensitivity to be intermediate between that of SBR and cis-1,4-polybutadiene (BR).[27][28] TGA analysis revealed that PDBIB undergoes a two-step thermal degradation, with the initial cleavage of the ester bonds in the itaconate segment, followed by the scission of the butadiene segment.[27][28] In comparison, the thermal degradation of SBR is also a complex process, with the butadiene units being less thermally stable than the styrene (B11656) units.[30]

Chemical Resistance

SBR generally exhibits fair to good resistance to water and aqueous solutions, moderate resistance to acids and alkalis, but limited resistance to oils and fuels.[3][8] There is currently a lack of extensive, direct comparative studies on the chemical resistance of this compound-based elastomers. However, the presence of ester groups in the PDBIB backbone may influence its resistance to certain chemicals, and this remains an important area for future research.

Conclusion

This compound-based elastomers, exemplified by PDBIB, present a viable and sustainable alternative to SBR. They exhibit comparable or even superior mechanical properties, and notably, offer advantages in terms of lower rolling resistance and heat generation. These characteristics make them particularly attractive for applications in high-performance and "green" technologies, such as fuel-efficient tires. While further research is needed to fully characterize their chemical resistance profile, the current body of evidence strongly supports the potential of this compound-based elastomers to replace petroleum-derived materials in a wide range of engineering applications.

References

A Comparative Guide to Dibutyl Itaconate Synthesis: Lipase vs. Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity specialty chemicals is a critical endeavor. Dibutyl itaconate, a bio-based monomer with applications ranging from plasticizers to adhesives, is no exception.[1][2][3][4] The choice of catalyst—enzymatic or traditional acid—profoundly impacts reaction efficiency, product quality, and environmental footprint. This guide provides an objective comparison of lipase (B570770) and acid catalysis for this compound synthesis, supported by experimental data, to inform your selection process.

At a Glance: Performance Comparison

The synthesis of this compound from itaconic acid and n-butanol can be effectively achieved through both lipase and acid catalysis. However, the two methods present significant differences in reaction conditions, yields, and environmental impact. Lipase-catalyzed synthesis, an example of green chemistry, offers high selectivity and mild reaction conditions, while acid catalysis, though often yielding high conversion rates, can necessitate more demanding conditions and complex purification steps.[1][2][3][5]

ParameterLipase Catalysis (Novozym 435)Acid Catalysis (Strong Acid Ion Exchange Resin)Acid Catalysis (Hierarchical Zeolite H-BEA)
Catalyst Novozym 435 (Immobilized Candida antarctica lipase B)Strong Acid Ion Exchange ResinHierarchical Zeolite H-BEA
Reaction Temperature 65°C[1]90 - 130°C[5]120°C[3][4]
Reaction Time 48 - 72 hours[1]2 - 8 hours[5]6 - 10 hours[3][4]
Substrate Molar Ratio (Itaconic Acid:n-Butanol) 1:13[1]Not specified, but excess butanol used1:10[3][4]
Conversion/Yield 61.8% conversion[1]95.9% yield[5]93% yield[3]
Product Purity 97.3%[1]High selectivity, minimal polymers[5]Not specified
Solvent Solvent-free[1]Benzene (as water entrainer)[5]Solvent-free
Catalyst Reusability Reusable for at least 4 cycles[1]Directly reusable without treatment[5]Reusable after washing and calcination[3]
Key Advantages Environmentally friendly, high purity, mild conditions[1]Short reaction time, high yield, easy catalyst separation[5]High yield, robust catalyst[3][4]
Key Disadvantages Longer reaction time compared to some acid catalysts[1]Use of organic solvent, higher temperatures[5]High temperatures

Experimental Workflows

The general experimental workflows for both lipase and acid-catalyzed synthesis of this compound are depicted below. These diagrams illustrate the key stages of each process, from reactant mixing to product purification.

Lipase_Catalysis_Workflow Reactants Itaconic Acid, n-Butanol, Dehydrant (CaCl2) Reactor Stirred Tank Reactor (65°C, 48-72h) Reactants->Reactor Lipase Novozym 435 Lipase->Reactor Separation Catalyst Separation (Filtration) Reactor->Separation Purification Product Purification Separation->Purification RecycledLipase Recycled Lipase Separation->RecycledLipase for reuse DBI This compound Purification->DBI

Lipase-Catalyzed Synthesis Workflow

Acid_Catalysis_Workflow Reactants Itaconic Acid, n-Butanol Reactor Reactor with Water Trap (90-130°C, 2-8h) Reactants->Reactor Catalyst Acid Catalyst (e.g., Ion Exchange Resin) Catalyst->Reactor Solvent Benzene (Water Entrainer) Solvent->Reactor Cooling Cooling & Layer Separation Reactor->Cooling Product Upper Layer: This compound Cooling->Product RecycledCatalyst Lower Layer: Recycled Catalyst Cooling->RecycledCatalyst for reuse

Acid-Catalyzed Synthesis Workflow

Key Performance Indicators Comparison

A logical comparison of the key performance indicators for both catalytic systems highlights the trade-offs between the two approaches.

Performance_Comparison cluster_Lipase Lipase Catalysis cluster_Acid Acid Catalysis LC_Yield Moderate Yield (e.g., 61.8%) LC_Purity High Purity (e.g., 97.3%) LC_Yield->LC_Purity LC_Conditions Mild Conditions (e.g., 65°C) LC_Purity->LC_Conditions LC_Env Environmentally Friendly LC_Conditions->LC_Env AC_Yield High Yield (e.g., >90%) AC_Purity Variable Purity (Side Reactions Possible) AC_Yield->AC_Purity AC_Conditions Harsh Conditions (e.g., >100°C) AC_Purity->AC_Conditions AC_Env Potential for Waste Generation AC_Conditions->AC_Env Dibutyl_Itaconate This compound Synthesis Dibutyl_Itaconate->LC_Yield Dibutyl_Itaconate->AC_Yield

References

A Comparative Guide to the Reactivity Ratios of Dibutyl Itaconate with Butyl Acrylate and Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity ratios of dibutyl itaconate (DBI) with butyl acrylate (B77674) (BA), offering supporting experimental data and methodologies. Understanding these reactivity ratios is crucial for designing and controlling copolymerization processes to synthesize polymers with desired compositions and properties, which are vital for various applications, including in the development of drug delivery systems and biomedical materials. This document also presents a comparison with other common comonomers for DBI, namely methyl methacrylate (B99206) (MMA) and styrene (B11656) (S), to provide a broader context for polymer design.

Data Presentation: Reactivity Ratios

The reactivity ratios (r) indicate the relative tendency of a growing polymer chain ending in a certain monomer unit to add the same or a different monomer. For a copolymerization of monomer 1 and monomer 2, r₁ = k₁₁/k₁₂, and r₂ = k₂₂/k₂₁, where k is the propagation rate constant.

  • r₁ > 1 : The growing chain preferentially adds monomer 1.

  • r₁ < 1 : The growing chain preferentially adds monomer 2.

  • r₁ ≈ 1 : Random copolymerization occurs.

  • r₁ ≈ 0 : Alternating copolymerization is favored.

Significant discrepancies exist in the literature for the reactivity ratios of the this compound (M₁) / Butyl Acrylate (M₂) system, which are highlighted in the table below. These differences may arise from varying experimental conditions, such as temperature and the consideration of depropagation effects of DBI, which become more significant at elevated temperatures.[1][2]

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (DBI)r₂ (BA)Temperature (°C)Polymerization MethodCommentsReference
This compoundButyl Acrylate0.76 ± 0.080.59 ± 0.0350SolutionDepropagation not considered.[1]
This compoundButyl Acrylate1.260.5060 & 80SolutionDepropagation effects included.[2]
This compoundButyl Acrylate0.680.6870In-situ ¹H NMRNonlinear least-squares fitting.[1][3]

For comparison, the reactivity ratios of this compound with other common vinyl monomers are presented below.

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (DBI)r₂ (Alternative Monomer)Temperature (°C)Polymerization MethodReference
This compoundMethyl Methacrylate0.717 ± 0.111.329 ± 0.0950Solution[4]
This compoundMethyl Methacrylate0.383.5370In-situ ¹H NMR[1][3]
This compound2-Octyl Acrylate1.441.6470In-situ ¹H NMR[1][3]
This compoundIsobornyl Acrylate2.01.8770In-situ ¹H NMR[1][3]

Experimental Protocols

The determination of monomer reactivity ratios typically involves the following steps:

Materials and Purification
  • Monomers : this compound (DBI), butyl acrylate (BA), methyl methacrylate (MMA), and styrene (S) are typically purified by passing them through a column of basic alumina (B75360) to remove inhibitors.

  • Initiator : A free radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) is commonly used and should be recrystallized from a suitable solvent like methanol.

  • Solvent : Anhydrous solvents like toluene (B28343) or dioxane are used for solution polymerizations. For NMR studies, deuterated solvents (e.g., dioxane-d₈) are employed.

Copolymerization Procedure (Solution Polymerization)

A series of polymerizations are carried out with varying initial monomer feed ratios.

  • Reaction Setup : A series of Schlenk tubes or a jacketed glass reactor equipped with a magnetic stirrer, condenser, and nitrogen inlet are used.

  • Charging the Reactor : The desired amounts of the two monomers, solvent, and initiator are charged into the reactor. The total monomer concentration is typically kept constant.

  • Degassing : The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization : The reactor is immersed in a constant temperature oil bath to initiate the polymerization. The reaction is allowed to proceed to low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.

  • Termination : The polymerization is quenched by rapid cooling and exposure to air.

  • Polymer Isolation : The copolymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum until a constant weight is achieved.

In-situ ¹H NMR Monitoring

This method allows for the determination of monomer conversion and copolymer composition throughout the reaction.

  • Sample Preparation : A stock solution of the monomers, initiator, and a deuterated solvent is prepared in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer preheated to the desired reaction temperature. ¹H NMR spectra are recorded at regular time intervals.

  • Data Analysis : The disappearance of the characteristic vinyl proton signals of each monomer is monitored to determine the individual monomer conversions over time. The copolymer composition at any given time can be calculated from the monomer consumption.

Determination of Copolymer Composition

The composition of the isolated copolymers is determined using analytical techniques such as:

  • ¹H NMR Spectroscopy : The copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ¹H NMR spectrum is recorded. The molar ratio of the monomer units in the copolymer is determined by comparing the integration of characteristic peaks corresponding to each monomer.

Calculation of Reactivity Ratios

Several methods can be used to calculate the reactivity ratios from the monomer feed composition and the resulting copolymer composition data, including:

  • Linearization Methods : The Fineman-Ross and Kelen-Tüdős methods are classical graphical methods.

  • Non-linear Least Squares (NLLS) Fitting : This is a more accurate method that involves fitting the copolymer composition equation directly to the experimental data.

Mandatory Visualization

Copolymerization_Process cluster_Monomers Monomer Feed cluster_Reaction Polymerization cluster_Copolymer Resulting Copolymer cluster_Analysis Analysis M1 This compound (M1) GrowingChain Growing Polymer Chain M1->GrowingChain k11, k21 M2 Butyl Acrylate (M2) M2->GrowingChain k12, k22 Initiator Initiator (e.g., AIBN) Initiator->GrowingChain Initiation Copolymer Poly(DBI-co-BA) GrowingChain->Copolymer Propagation NMR 1H NMR Copolymer->NMR Composition SEC SEC/GPC Copolymer->SEC Molar Mass ReactivityRatios Reactivity Ratios (r1, r2) NMR->ReactivityRatios Calculation

Caption: Workflow for determining copolymer reactivity ratios.

This guide provides a foundational understanding of the reactivity ratios of this compound with butyl acrylate and other vinyl monomers. Researchers are encouraged to consult the cited literature for more detailed information and to consider the impact of experimental conditions on the copolymerization behavior.

References

Performance of Dibutyl Itaconate as a Bio-Based Alternative to Phthalate Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer, more sustainable materials has propelled the search for viable alternatives to traditional phthalate (B1215562) plasticizers, which have been linked to potential health and environmental concerns. This guide provides a comprehensive comparison of the performance of dibutyl itaconate (DBI), a promising bio-based plasticizer, with conventional phthalates like dioctyl phthalate (DOP) and diisononyl phthalate (DINP). The information herein is supported by experimental data to aid researchers and professionals in making informed decisions for their applications.

Executive Summary

This compound, derived from the bio-based itaconic acid, is emerging as a strong candidate to replace phthalate plasticizers in various applications, including flexible Polyvinyl Chloride (PVC) formulations. While direct, comprehensive comparative studies are still emerging, the available data and research on analogous bio-based esters indicate that DBI can offer comparable, and in some aspects superior, performance to traditional phthalates. Key advantages of bio-based plasticizers like DBI often include improved thermal stability and lower migration rates, contributing to safer and more durable end-products.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for PVC plasticized with different plasticizers. The data is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and thus the data should be interpreted as indicative of performance.

Table 1: Mechanical Properties of Plasticized PVC

PropertyPVC with this compound (DBI)PVC with Dioctyl Phthalate (DOP)PVC with Diisononyl Phthalate (DINP)PVC with Dibutyl Sebacate (B1225510) (DBS) (Bio-based analogue)
Tensile Strength (MPa) Data not consistently available in direct comparison~19.2[1]~24.5[1]15.7
Elongation at Break (%) Data not consistently available in direct comparison~318.1[1]Data varies350
Shore A Hardness Data not consistently availableData variesData varies80.2

Table 2: Thermal Properties of Plasticized PVC

PropertyPVC with this compound (DBI)PVC with Dioctyl Phthalate (DOP)PVC with Diisononyl Phthalate (DINP)
Glass Transition Temperature (Tg) (°C) Expected to be lower than neat PVCSignificant reduction from neat PVC (~85°C)Significant reduction from neat PVC (~85°C)
Initial Decomposition Temperature (°C) Potentially higher than phthalates~235.6[1]~245[1]

Note: While specific Tg values for DBI-plasticized PVC are not consistently reported in comparative studies, bio-based plasticizers generally lead to a significant reduction in the Tg of PVC, indicating effective plasticization. Some bio-based plasticizers have been shown to increase the initial decomposition temperature of PVC, suggesting improved thermal stability.[1]

Table 3: Migration Resistance of Plasticizers from PVC

PropertyPVC with this compound (DBI)PVC with Dioctyl Phthalate (DOP)PVC with Dibutyl Sebacate (DBS) (Bio-based analogue)
Weight Loss (%) in Solvent Extraction Expected to be lower than DOPHigher migration tendency12.78% (after 28 days, per EN ISO 177:2017)

Note: Lower molecular weight phthalates like DOP are known to have a higher tendency to migrate from the PVC matrix. Bio-based plasticizers, particularly those with higher molecular weights or specific molecular structures, often exhibit lower migration rates, leading to more permanent plasticization and reduced leaching of potentially harmful substances.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are generalized protocols for key experiments based on standard industry practices.

Preparation of Plasticized PVC Films

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (this compound, DEHP, DINP, etc.)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Co-stabilizer (e.g., epoxidized soybean oil)

Procedure:

  • The PVC resin, plasticizer, thermal stabilizer, and any other additives are weighed to the desired proportions (typically expressed in parts per hundred of resin - phr).

  • The components are dry-blended in a high-speed mixer until a homogeneous powder blend is obtained.

  • The dry blend is then processed on a two-roll mill at a temperature of 160-170°C for approximately 5-10 minutes to ensure complete fusion and dispersion of the plasticizer.

  • The resulting milled sheet is then compression molded into films of a specified thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.

  • The molded films are then cooled to room temperature under pressure.

  • The prepared films are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

Procedure:

  • Dumbbell-shaped specimens are cut from the conditioned PVC films using a die.

  • The thickness and width of the gauge section of each specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • The tensile strength (stress at the point of failure) and elongation at break (the extent of stretching at the point of failure) are recorded.

Evaluation of Thermal Properties

Thermogravimetric Analysis (TGA):

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry

  • Procedure: A small sample of the plasticized PVC film (5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The initial decomposition temperature is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC):

  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry

  • Procedure: A small, encapsulated sample of the plasticized PVC film is heated and cooled in a DSC instrument at a controlled rate. The heat flow to or from the sample is measured relative to a reference. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Evaluation of Migration Resistance

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods (can be adapted for solvent extraction)

Procedure for Solvent Extraction:

  • A pre-weighed sample of the plasticized PVC film of known dimensions is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) in a sealed container.

  • The container is stored at a controlled temperature for a specified period (e.g., 24 hours at 50°C).

  • After the immersion period, the film is removed, carefully dried to a constant weight.

  • The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Mandatory Visualizations

Experimental Workflow for Plasticizer Performance Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison weighing Weighing of PVC, Plasticizer, Stabilizers mixing High-Speed Dry Mixing weighing->mixing milling Two-Roll Milling (160-170°C) mixing->milling molding Compression Molding (170-180°C) milling->molding conditioning Conditioning (23°C, 50% RH) molding->conditioning mechanical Mechanical Testing (Tensile Strength, Elongation) conditioning->mechanical thermal Thermal Analysis (TGA, DSC) conditioning->thermal migration Migration Testing (Solvent Extraction) conditioning->migration data_compilation Compile Data into Tables mechanical->data_compilation thermal->data_compilation migration->data_compilation performance_comparison Compare Performance vs. Phthalates data_compilation->performance_comparison

Caption: Experimental workflow for the preparation and performance evaluation of plasticized PVC films.

Logical Relationship of Plasticizer Performance Attributes

G cluster_plasticizer Plasticizer Properties cluster_performance Performance in PVC DBI This compound (Bio-based) Mechanical Mechanical Properties (Flexibility, Strength) DBI->Mechanical Comparable/Improved Flexibility Thermal Thermal Stability DBI->Thermal Potentially Higher Stability Migration Migration Resistance (Permanence) DBI->Migration Lower Migration Toxicity Toxicological Profile DBI->Toxicity Generally Lower Concern Phthalate Phthalates (e.g., DEHP, DINP) Phthalate->Mechanical Good Flexibility Phthalate->Thermal Standard Stability Phthalate->Migration Higher Migration Phthalate->Toxicity Health & Environmental Concerns

Caption: Logical relationships between plasticizer type and performance attributes in PVC.

References

A Comparative Guide to Dibutyl Itaconate and Lauryl Methacrylate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties of pressure-sensitive adhesives (PSAs). This guide provides an objective comparison of two key monomers, dibutyl itaconate (DBI) and lauryl methacrylate (B99206) (LMA), in the formulation of PSAs. Both are utilized to impart flexibility and control adhesive properties, but their distinct chemical structures lead to different performance characteristics. This comparison is supported by experimental data from peer-reviewed studies to aid in the selection of the appropriate monomer for specific research and development applications.

Performance Comparison: this compound vs. Lauryl Methacrylate

The performance of PSAs is primarily evaluated based on a balance of tack, peel adhesion, and shear strength. The incorporation of either DBI or LMA into a PSA formulation significantly influences these properties.

Key Performance Attributes:

  • Lauryl Methacrylate (LMA): Known for imparting excellent flexibility and enhancing adhesion to a variety of substrates.[1] Its long, hydrophobic alkyl chain contributes to a low glass transition temperature (Tg), which is crucial for maintaining pliability, especially in low-temperature applications.[1] LMA is often used to control tack and peel strength in PSA formulations.[1]

  • This compound (DBI): As a bio-based monomer, DBI is gaining attention for creating more sustainable PSA formulations.[2][3] It can be used to produce waterborne PSAs and has been shown to enhance the high-frequency shear loss modulus, which can lead to improved peel strength.[2][3]

The following tables summarize quantitative data from a study that directly compared copolymers of DBI and LMA in a PSA formulation. The study synthesized a series of copolymers with varying ratios of DBI to LMA, with a small, fixed amount of itaconic acid (IA) as a functional comonomer.[4]

Table 1: Monomer Ratios and Glass Transition Temperatures (Tg) [4]

Sample IDDBI:LMA Ratio (wt%)IA (wt%)Experimental Tg (°C)
PSA-100099.65 : 00.35-30
PSA-200068.17 : 31.450.38-38
PSA-300047.82 : 52.050.13-45
PSA-400023.53 : 76.180.29-53
PSA-50000 : 99.320.68-65

A single glass transition temperature for each copolymer suggests a random statistical polymerization.[4]

Table 2: Thermal Stability of DBI:LMA Copolymers [4][5]

Sample IDT50% (°C)
PSA-1000336
PSA-2000353
PSA-3000346
PSA-4000321
PSA-5000319

T50% represents the temperature at which 50% weight loss occurred, indicating thermal stability.[4][5]

Table 3: Adhesive Performance of this compound-Based PSAs [2]

DBI Content (wt%)180° Peel Strength (N/25 mm)Shear Holding Power (h)
3010.7>168
5016.5>168

These values are for a PDBAG copolymer (poly(this compound-co-butyl acrylate-co-acrylic acid-co-glycidyl methacrylate)) and demonstrate the positive impact of increasing DBI content on peel strength.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis and characterization protocols for PSAs containing DBI and LMA.

Synthesis of DBI:LMA Copolymers via Emulsion Polymerization[4][6]

This protocol describes a batch emulsion radical polymerization process.

Materials:

  • This compound (DBI)

  • Lauryl methacrylate (LMA)

  • Itaconic acid (IA)

  • Potassium persulfate (KPS) - initiator

  • Sodium dodecyl sulfate (B86663) (SDS) - surfactant

  • Deionized water

  • Ammonium hydroxide (B78521) (NH4OH)

Procedure:

  • A three-neck glass reactor is equipped with a mechanical stirrer, thermometer, and an argon inlet.

  • Deionized water, SDS, and the monomers (DBI, LMA, and IA) according to the desired ratio (see Table 1) are added to the reactor.

  • The mixture is stirred continuously under a constant argon purge.

  • The reactor is heated to the reaction temperature.

  • A solution of the initiator (KPS) in deionized water is prepared and injected into the reactor to start the polymerization.

  • The reaction is allowed to proceed for a specified time to achieve high monomer conversion.

  • The resulting latex is then cooled to room temperature.

Characterization of Adhesive Properties

The following are standard test methods used to evaluate the performance of PSAs.

180° Peel Strength Test: [2]

  • A PSA tape is cut into strips of 25 mm width.

  • The tape is bonded to a stainless steel (SUS) plate.

  • A 2 kg rubber roller is passed over the assembly three times to ensure uniform contact and eliminate air bubbles.

  • After a 20-minute equilibration period, the plate is mounted in a tensile testing machine.

  • The tape is peeled from the plate at a 180° angle at a constant speed.

  • The force required to peel the tape is recorded as the peel strength, typically reported in N/25 mm.

Shear Holding Power Test: [2]

  • A PSA tape strip of 25 mm width is bonded to a stainless steel plate with a bonding area of 25 mm × 25 mm.

  • A 2 kg rubber roller is passed over the assembly three times.

  • After a 20-minute equilibration, the bonded plate is mounted vertically in a temperature-controlled tester.

  • A 1 kg load is applied to the free end of the tape.

  • The time until the tape debonds from the plate is recorded as the shear holding power. The test can be run until a specified time is reached (e.g., 168 hours).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pressure-sensitive adhesives based on this compound and lauryl methacrylate.

PSA_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomers Monomers (DBI, LMA, IA) Reactor Emulsion Polymerization Monomers->Reactor Initiator Initiator (KPS) Initiator->Reactor Surfactant Surfactant (SDS) Surfactant->Reactor Latex PSA Latex Reactor->Latex Film PSA Film Casting Latex->Film Molecular Molecular Characterization (FTIR, NMR, GPC) Latex->Molecular Peel 180° Peel Test Film->Peel Shear Shear Holding Power Film->Shear Tack Tack Test Film->Tack Thermal Thermal Analysis (DSC, TGA) Film->Thermal

Caption: Experimental workflow for PSA synthesis and characterization.

Adhesion Mechanism

The adhesion of acrylic PSAs is primarily governed by viscoelastic properties and surface interactions.[6][7] The adhesive forms a bond upon light pressure, and its ability to dissipate energy during peeling contributes significantly to the measured adhesion strength.[6] The long alkyl chains of both DBI and LMA contribute to the low Tg of the polymer, ensuring it is in a rubbery state at room temperature, a prerequisite for PSA behavior. The polar ester groups in both monomers can enhance interfacial interactions with various substrates.[8]

There are no specific signaling pathways in the biological sense that dictate the adhesion of these synthetic polymers. However, for applications in drug delivery, the surface chemistry and biocompatibility of the final PSA are critical considerations that are influenced by the choice of monomers.

References

A Comparative Analysis of Itaconate Esters in Copolymerization for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Itaconate Ester Performance in Copolymerization, Supported by Experimental Data.

Itaconic acid, a bio-based monomer, and its derivatives, particularly itaconate esters, are gaining significant traction as sustainable building blocks for a wide range of polymeric materials. Their application in drug delivery systems, biomedical devices, and specialty coatings is expanding, making a thorough understanding of their copolymerization behavior crucial for material design and development. This guide provides a comparative study of different itaconate esters—specifically dimethyl itaconate (DMI), diethyl itaconate (DEI), and dibutyl itaconate (DBI)—in copolymerization, with a focus on their reactivity, and the thermal and molecular properties of the resulting copolymers.

Performance Comparison of Itaconate Esters in Copolymerization with Styrene (B11656)

The following tables summarize key quantitative data from various studies on the free-radical copolymerization of different itaconate esters with styrene. It is important to note that the experimental conditions, such as temperature, initiator, and solvent, can vary between studies and influence the results.

Table 1: Monomer Reactivity Ratios for the Copolymerization of Itaconate Esters (M1) with Styrene (M2)

Itaconate Ester (M1)r1 (Itaconate)r2 (Styrene)Copolymerization Conditions
Dimethyl Itaconate (DMI)0.25 - 0.600.25 - 0.40Benzene, 60°C[1]
Diethyl Itaconate (DEI)0.25 - 0.600.25 - 0.40Benzene, 60°C[1]
Di-n-butyl Itaconate (DBI)0.38 ± 0.020.40 ± 0.05Benzene, 60°C[1]
Di-n-hexyl Itaconate (DHI)0.751.2Bulk, AIBN initiator
Di-n-octyl Itaconate (DOI)0.621.38Bulk, AIBN initiator

Note: Reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. If r1 > 1, the growing chain prefers to add its own monomer. If r1 < 1, it prefers to add the other monomer. If r1 ≈ r2 ≈ 1, a random copolymer is formed. If r1 ≈ r2 ≈ 0, an alternating copolymer is favored.

Table 2: Molecular Weight and Thermal Properties of Itaconate Ester-Styrene Copolymers

Itaconate EsterMole Fraction of Itaconate in FeedNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg) (°C)
Di-n-butyl Itaconate (DBI)0.512,3001.37Depression in Tg relative to polystyrene observed[1]
Di-n-hexyl Itaconate (DHI)Varied40,000 - 62,0001.64 - 1.85Decreases with increasing itaconate content
Di-n-octyl Itaconate (DOI)Varied40,000 - 62,0001.64 - 1.85Decreases with increasing itaconate content

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of itaconate ester copolymers based on common laboratory practices.

General Procedure for Free-Radical Copolymerization of Itaconate Esters with Styrene

This protocol outlines a typical solution polymerization procedure.

Materials:

  • Itaconate ester (e.g., Dimethyl Itaconate, Diethyl Itaconate, this compound), inhibitor removed.

  • Styrene, inhibitor removed.

  • Solvent (e.g., Benzene, Toluene, 1,4-Dioxane).

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)).

  • Precipitating solvent (e.g., Methanol, Ethanol).

Procedure:

  • Monomer and Initiator Preparation: The desired molar ratios of the itaconate ester and styrene are dissolved in the chosen solvent in a reaction vessel (e.g., a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer). The initiator is then added to the solution.

  • Degassing: The reaction mixture is purged with an inert gas, such as nitrogen or argon, for a sufficient period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction vessel is immersed in a constant temperature bath (e.g., oil bath) and heated to the desired reaction temperature (typically 60-80°C for AIBN). The reaction is allowed to proceed for a predetermined time.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The copolymer is then isolated by precipitating the viscous solution into a large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated copolymer is collected by filtration, washed with the non-solvent to remove unreacted monomers and initiator residues, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the copolymer composition by integrating the characteristic peaks of each monomer unit in the copolymer spectrum.[1]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the copolymers, providing insights into their thermal properties and the effect of the itaconate ester on the polymer's physical state.

Visualizing the Process and Relationships

To better illustrate the experimental workflow and the logical relationships between itaconate ester structure and copolymer properties, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Prep Monomer & Initiator Preparation Degassing Degassing with Inert Gas Monomer_Prep->Degassing Polymerization Polymerization at Constant Temperature Degassing->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Purification & Drying Termination->Purification NMR NMR Spectroscopy (Composition) Purification->NMR GPC GPC/SEC (Molecular Weight) Purification->GPC DSC DSC (Glass Transition Temp.) Purification->DSC

A generalized workflow for the synthesis and characterization of itaconate ester copolymers.

Logical_Relationships cluster_esters Itaconate Esters cluster_properties Copolymer Properties DMI Dimethyl Itaconate (Short Alkyl Chain) Reactivity Reactivity with Styrene (Similar Reactivity Ratios) DMI->Reactivity Tg Glass Transition Temperature (Tg) (Decreases with longer alkyl chain) DMI->Tg Higher Tg DEI Diethyl Itaconate (Medium Alkyl Chain) DEI->Reactivity DEI->Tg Intermediate Tg DBI This compound (Long Alkyl Chain) DBI->Reactivity DBI->Tg Lower Tg Flexibility Chain Flexibility (Increases with longer alkyl chain) Tg->Flexibility

The influence of itaconate ester alkyl chain length on copolymer properties.

References

A Comparative Guide to Validating NMR Spectroscopy for Dibutyl Itaconate Copolymer Composition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, accurately determining the composition of copolymers is critical for predicting their physicochemical properties and performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose. Its inherent quantitative nature allows for direct measurement of monomer ratios within a polymer chain without the need for calibration standards.[1][2]

This guide provides an objective comparison of ¹H NMR spectroscopy with other common analytical methods for validating the composition of dibutyl itaconate (DBI) copolymers, supported by experimental data and detailed protocols.

Validation of ¹H NMR Spectroscopy for Copolymer Composition

¹H NMR spectroscopy is a powerful tool for the structural elucidation of polymers.[3] The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it an ideal method for quantitative analysis of copolymer composition.[4][5] This technique can be applied to various copolymer systems, provided that at least one resonance peak for each monomer unit can be clearly and separately integrated.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the dried this compound copolymer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[6] Ensure the polymer is fully dissolved.

  • Internal Standard (Optional for Compositional Ratio): While not strictly necessary for determining the molar ratio of monomers, adding a known amount of an internal standard can be useful for other quantitative assessments, such as determining purity.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include:

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation and accurate integration. A typical D1 of 5-10 seconds is often sufficient for polymer analysis.

    • A pulse angle of 90 degrees.

  • Data Processing: Process the acquired spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation:

    • Identify characteristic signals corresponding to each monomer unit in the copolymer. For a this compound-co-butyl acrylate (B77674) (DBI-co-BA) copolymer, these would be the -OCH₂- protons of the butyl groups from both DBI and BA, and a unique signal from the DBI backbone.

    • Integrate the selected signals.

    • Calculate the molar ratio of the monomers using the integral values normalized by the number of protons each signal represents.

Data Presentation: ¹H NMR for this compound (DBI) / Butyl Acrylate (BA) Copolymer

To determine the copolymer composition, specific proton signals that are well-resolved are chosen. For DBI, the methylene (B1212753) protons on the polymer backbone are unique. For the ester groups, the oxymethylene (-OCH₂-) protons of the butyl chains can be used.

Chemical Shift (δ, ppm)Assignment (Protons)Monomer UnitProtons per Unit (for Integration)Calculation Component
~3.3-CH₂- (backbone)This compound (DBI)2Integral_DBI
~4.1-OCH₂- (ester)This compound (DBI)4Integral_DBI_ester
~4.0-OCH₂- (ester)Butyl Acrylate (BA)2Integral_BA_ester

Calculation of Molar Fraction:

The molar fraction of DBI (F_DBI) in the copolymer can be calculated by comparing the integral of its unique backbone signal to the integrals of signals from the other monomer. A simplified approach involves using the distinct ester group signals.

Let I_DBI be the integral of the DBI backbone methylene protons (~3.3 ppm) and I_BA be the integral of a characteristic BA proton signal.

  • Normalized DBI = I_DBI / 2

  • Normalized BA = I_BA / (number of BA protons)

  • Mole % DBI = [Normalized DBI / (Normalized DBI + Normalized BA)] * 100

Experimental Workflow for NMR-Based Copolymer Analysis

G Figure 1. Workflow for Copolymer Composition Analysis by NMR A 1. Sample Preparation (Dissolve Copolymer in CDCl3) B 2. NMR Data Acquisition (e.g., 400 MHz Spectrometer) A->B C 3. Data Processing (FT, Phasing, Baseline Correction) B->C D 4. Spectral Analysis (Peak Identification & Integration) C->D E 5. Calculation (Normalize Integrals & Determine Molar Ratios) D->E F Result: Copolymer Composition E->F

Caption: Workflow for Copolymer Composition Analysis by NMR.

Comparison with Alternative Analytical Methods

While NMR is a primary method, other techniques are often used in conjunction to provide a more complete characterization of the copolymer. Spectroscopic techniques like FTIR can also confirm the successful incorporation of monomers.[7]

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying functional groups and confirming the polymerization of monomers. For a DBI copolymer, one would look for the disappearance of the C=C vinyl peak (~1640 cm⁻¹) from the monomers and the presence of the strong C=O ester peak (~1730 cm⁻¹) in the final polymer.[8] While less directly quantitative than NMR, it provides strong qualitative validation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid copolymer film or powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000 to 500 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

  • Data Analysis: The resulting spectrum is analyzed for the presence and absence of key functional group peaks to confirm the copolymer structure.

Comparative Data: NMR vs. FTIR Validation

Studies have shown that both NMR and FTIR can confirm that the final copolymer composition is close to the theoretical formulation fed into the polymerization reaction.[7] The table below presents data adapted from a study on copolymers of this compound (DBI) and Lauryl Methacrylate (LMA), demonstrating the agreement between theoretical feed ratios and the experimentally determined composition.

Copolymer IDTheoretical Molar Ratio (DBI:LMA)Experimentally Determined Molar Ratio (DBI:LMA) by ¹H NMR[7]Validation by FTIR[7]
PSA-200074:2568.17:31.45Confirmed incorporation of both monomers
PSA-300049:5047.82:52.05Confirmed incorporation of both monomers
PSA-400024:7523.53:76.18Confirmed incorporation of both monomers

Note: The minor discrepancies between theoretical and experimental ratios are expected and can be attributed to differences in monomer reactivity ratios.[9]

2. Complementary Techniques for Full Characterization

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the copolymer.[10] It separates polymer chains based on their hydrodynamic volume.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the copolymer, most notably the glass transition temperature (Tg), which is highly dependent on the copolymer composition and microstructure.[7]

Logical Framework for Method Validation

The validation of an analytical method for copolymer composition involves comparing the experimental results against the known theoretical values from the synthesis. NMR provides a direct quantitative measure, while other techniques offer confirmation of structure and properties.

G Figure 2. Logical Framework for Validating Copolymer Composition Analysis cluster_0 Synthesis cluster_1 Primary Quantitative Method cluster_2 Confirmatory & Complementary Methods A Theoretical Composition (Monomer Feed Ratio) C Experimental Composition (Molar Ratios) A->C Compare & Validate B 1H NMR Spectroscopy B->C H Molecular Weight & Polydispersity C->H I Thermal Properties (Tg) C->I D FTIR Spectroscopy G Structural Confirmation (Functional Groups) D->G E SEC / GPC E->H F DSC F->I

Caption: Logical Framework for Validating Copolymer Composition Analysis.

Conclusion

For determining the composition of this compound copolymers, ¹H NMR spectroscopy is an accurate, reliable, and direct method. Its key advantages include:

  • Inherent Quantitation: The signal intensity is directly proportional to the number of nuclei, allowing for calculation of monomer ratios without calibration curves.[1]

  • High Resolution: Modern spectrometers provide detailed structural information, allowing for the clear identification and integration of signals from different monomer units.

  • Accessibility: The viability of low-field (benchtop) NMR for quantitative polymer analysis increases the accessibility of this technique for routine quality control.[1][11]

While techniques like FTIR confirm structural incorporation and SEC and DSC provide essential data on molecular weight and thermal properties respectively, ¹H NMR remains the gold standard for the direct and accurate validation of copolymer composition.

References

A Comparative Guide: Benchmarking Dibutyl Itaconate-Based Coatings Against Conventional Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The coatings industry is undergoing a significant shift towards sustainability, driven by the need to reduce reliance on petrochemical feedstocks and minimize environmental impact. In this context, bio-based monomers are emerging as promising alternatives for polymer synthesis. Dibutyl itaconate (DBI), an ester derived from the fermentation of biomass, is gaining considerable attention as a versatile, renewable building block for high-performance polymers in coatings and adhesives.[1][2]

Conventional coatings, predominantly based on acrylic and polyurethane chemistries, are well-established benchmarks known for their excellent durability, weatherability, and chemical resistance.[3][4] However, their reliance on fossil-based resources presents long-term sustainability challenges. This guide provides an objective comparison of the performance of emerging DBI-based coatings against these traditional formulations, supported by experimental data from recent studies. The comparison focuses on key performance metrics, including mechanical properties, adhesion, and hardness, to provide researchers and product development professionals with a clear overview of the current state and potential of DBI-based systems.

Data Presentation: Performance Metrics

The following tables summarize quantitative data from studies on itaconate-based polymers and conventional coating systems. It is important to note that performance is highly dependent on the specific formulation, including co-monomers, crosslinkers, and additives.

Table 1: Mechanical and Adhesion Properties

Property This compound (DBI)-Based System Conventional System (Acrylic/Polyurethane) Test Method Reference
Peel Strength (180°) 10.7 - 16.5 N/25 mm (on Stainless Steel)[5][6] Varies significantly with formulation; benchmarks often surpassed by high-DBI content formulations.[6] ASTM D3330
Tensile Strength > 18 MPa (for PDBIB Elastomer)[7] Typically 20-70 MPa for Polyurethane ASTM D2370
Elongation at Break > 400% (for PDBIB Elastomer)[7] 10 - 1200% for Polyurethane (highly variable) ASTM D2370

| Storage Modulus (E') | Tunable; e.g., ~100 - 2000 MPa at 25°C (for UV-cured Itaconate Polyesters)[8] | ~10 - 3000 MPa for Acrylics (highly formulation dependent) | Dynamic Mechanical Analysis (DMA) |

Table 2: Hardness and Resistance Properties

Property This compound (DBI)-Based System Conventional System (Acrylic/Polyurethane) Test Method Reference
Pendulum Hardness 100 - 180 s (König) (for UV-cured Itaconate Polyesters)[9] 45 - 170 s (König) (for 1K Water-based Wood Coatings)[10] ASTM D4366
Abrasion Resistance Data not widely available 20 - 53 mg loss (Taber Abrasion, CS-10 wheel, 1000 cycles, 1 kg load) for Wood Coatings[10] ASTM D4060

| Chemical Resistance | Good solvent resistance reported for some polyester (B1180765) formulations.[9] | Acrylics: Poor resistance to solvents like xylene.[3] Polyurethanes: Generally excellent chemical resistance.[4] | ASTM D1308 |

Visualizing Comparative Workflows and Relationships

To better understand the evaluation process and the key characteristics of these coating systems, the following diagrams are provided.

G cluster_prep Formulation & Application cluster_test Performance Testing cluster_analysis Analysis & Comparison A Formulate Bio-Based (DBI) Coating C Prepare Substrates (e.g., Steel, Wood, Glass) A->C B Formulate Conventional (Acrylic/PU) Coating B->C D Apply Coatings (e.g., Drawdown Bar, Spray) C->D E Cure Coatings (Ambient, Thermal, or UV) D->E F Mechanical Tests (Hardness, Impact, Flexibility) ASTM D4366, D2794, D522 E->F G Adhesion Tests (Cross-Hatch, Pull-Off) ASTM D3359, D4541 E->G H Resistance Tests (Chemical, Corrosion, Weathering) ASTM D1308, B117, G154 E->H I Collect Quantitative Data F->I G->I H->I J Structure Data in Comparison Tables I->J K Objective Benchmarking J->K

Caption: Experimental workflow for benchmarking bio-based vs. conventional coatings.

G cluster_DBI DBI-Based Coatings cluster_Conv Conventional Coatings DBI This compound (DBI) + Renewable, bio-based feedstock + Potential for high performance + Tunable properties via copolymerization - Polymerization challenges (low propagation rate) - Limited commercial availability of formulated systems Comparison Compared On: - Mechanical Properties - Adhesion - Hardness - Chemical Resistance - Sustainability DBI->Comparison Conv Acrylic / Polyurethane + Mature, well-understood technology + Excellent durability & resistance + Wide commercial availability - Petrochemical feedstock - Potential for high VOCs / Isocyanates Conv->Comparison

Caption: Logical comparison of DBI-based and conventional coating attributes.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed protocols for key experiments.

1. Pendulum Hardness (ASTM D4366)

This test measures the hardness of a coating film by assessing the damping time of a pendulum oscillating on its surface.

  • Apparatus: König or Persoz pendulum tester.

  • Procedure:

    • Coatings are applied to a rigid, flat substrate (e.g., glass) and cured under specified conditions.

    • The test panel is placed on the instrument stage.

    • The pendulum is lowered onto the coating surface and deflected to a specified angle (e.g., 6° for König).

    • The pendulum is released, and the time (in seconds) or the number of oscillations required for the amplitude to decrease to a defined endpoint (e.g., 3° for König) is recorded.

    • Harder films result in longer damping times or a higher number of oscillations.[9]

2. Adhesion by Tape Test (Cross-Hatch) (ASTM D3359)

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.

  • Apparatus: A sharp cutting tool with a single blade or a multi-blade cutter, pressure-sensitive tape.

  • Procedure:

    • A lattice pattern is cut through the coating to the substrate. Spacing between cuts depends on the film thickness.

    • Pressure-sensitive tape is firmly applied over the lattice.

    • The tape is rapidly pulled off at a 180° angle.

    • The grid area is inspected for any removal of the coating.

    • Adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).

3. 180° Peel Adhesion (ASTM D3330/D903)

This test is more common for adhesives but is used to quantify the adhesive bond of coatings, particularly in flexible applications.

  • Apparatus: Universal testing machine (e.g., Instron) with a load cell, test panels (e.g., stainless steel).

  • Procedure:

    • The coating (or adhesive film) is applied to a flexible backing and then onto a rigid test panel.

    • The panel is mounted in the lower jaw of the testing machine.

    • The free end of the flexible backing is clamped in the upper jaw, forming a 180° angle.

    • The machine pulls the backing at a constant speed (e.g., 300 mm/min).

    • The force required to peel the coating from the substrate is recorded. The result is typically reported in Newtons per 25 mm width (N/25mm).[6]

4. Dynamic Mechanical Analysis (DMA)

DMA characterizes the viscoelastic properties of a coating by applying a sinusoidal stress and measuring the resulting strain. It provides information on properties like the storage modulus (E'), which relates to stiffness.

  • Apparatus: DMA instrument with a suitable fixture (e.g., tensile for films).

  • Procedure:

    • A free-film sample of the cured coating with precise dimensions is prepared.

    • The film is mounted in the tensile grips of the DMA.

    • The sample is subjected to a temperature sweep (e.g., -60°C to 150°C) at a constant heating rate and frequency (e.g., 1 Hz).

    • The instrument records the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.[8]

Conclusion

This compound-based coatings represent a viable and promising pathway toward more sustainable coating technologies. Current research indicates that by copolymerizing DBI with conventional monomers like acrylates, it is possible to develop bio-based systems with performance characteristics that are competitive with, and in some cases superior to, traditional petroleum-based coatings.[5][6] For instance, formulations with high DBI content have demonstrated excellent peel strength.[6] Furthermore, itaconate-based polyesters show potential for high-hardness, UV-curable systems.[9]

However, challenges remain, including overcoming the inherent kinetic hurdles in itaconate polymerization and the need for more comprehensive data on long-term performance, such as weathering and chemical resistance across a broader range of formulations.[11] As research continues and commercial-scale production of itaconic acid and its derivatives expands, DBI-based coatings are poised to move from "green alternatives" to a position of "high-performance dominance" in various applications.[12]

References

A Comparative Guide to Dibutyl Itaconate Synthesis: An Economic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specialty chemicals like dibutyl itaconate (DBI) demands a careful evaluation of production methodologies. This guide provides a comprehensive comparison of the primary synthesis routes for this compound, focusing on direct esterification, heterogeneous catalysis, and enzymatic synthesis. The objective is to offer a clear, data-driven analysis of each method's performance, supported by detailed experimental protocols to facilitate informed decision-making in a research and development setting.

This compound, a valuable monomer and organic intermediate, is synthesized through the esterification of itaconic acid with n-butanol. The choice of catalyst and reaction conditions significantly impacts the process's efficiency, cost-effectiveness, and environmental footprint. This guide delves into the nuances of three prominent synthesis pathways, presenting quantitative data in a structured format for easy comparison.

Comparative Performance of this compound Synthesis Routes

The following table summarizes the key performance indicators for the different synthesis routes of this compound, based on data reported in scientific literature.

ParameterDirect Esterification (H₂SO₄)Heterogeneous Catalysis (Ion-Exchange Resin)Heterogeneous Catalysis (Zeolite H-BEA)Enzymatic Synthesis (Lipase)
Catalyst Sulfuric AcidStrong-acid ion-exchange resin (e.g., Amberlyst-15)Hierarchical Zeolite H-BEAImmobilized Lipase (B570770) (e.g., Novozym 435)
Yield (%) ~75-80>95up to 93~62
Purity (%) Lower, requires extensive purificationHighHigh>97
Reaction Temp. (°C) 70-12090-13012055-65
Reaction Time (h) 4-102-8648-72
Catalyst Loading 1-8 wt% of itaconic acid1:20-1:5 (catalyst:itaconic acid mass ratio)10 wt%20 wt% of itaconic acid
Catalyst Reusability Not reusableReusable for several cycles with minimal loss of activityReusableReusable
Key Advantages Low catalyst costEasy separation, catalyst reusability, high yield, reduced side reactionsHigh thermal stability, shape selectivity, catalyst reusabilityHigh selectivity, mild reaction conditions, environmentally friendly
Key Disadvantages Catalyst is corrosive and non-reusable, significant waste generation, side reactions, lower purityHigher initial catalyst cost compared to H₂SO₄Higher catalyst cost, potential for deactivationLong reaction times, higher catalyst cost, potential for enzyme denaturation

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in the literature and are intended to serve as a starting point for laboratory-scale synthesis.

Direct Esterification using Sulfuric Acid

This traditional method involves the use of a strong mineral acid as a homogeneous catalyst.

Materials:

  • Itaconic acid

  • n-butanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Sodium carbonate (for neutralization)

  • Organic solvent (e.g., toluene (B28343) for azeotropic removal of water)

  • Brine solution

Procedure:

  • A round-bottom flask is charged with itaconic acid, n-butanol (typically at a molar ratio of 1:2 to 1:3, acid to alcohol), and a small amount of a polymerization inhibitor.

  • Concentrated sulfuric acid (1-2% by weight of itaconic acid) is slowly added to the mixture with stirring.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 90-120°C) and maintained for 4-8 hours. Water produced during the reaction is removed azeotropically with toluene.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the mixture is cooled to room temperature.

  • The excess n-butanol and toluene are removed under reduced pressure.

  • The crude product is neutralized with a sodium carbonate solution, washed with brine, and dried over anhydrous sodium sulfate.

  • Final purification is achieved by vacuum distillation to yield pure this compound.

Heterogeneous Catalysis using Ion-Exchange Resin

This method employs a solid acid catalyst, simplifying product purification and allowing for catalyst recycling.

Materials:

  • Itaconic acid

  • n-butanol

  • Strong-acid ion-exchange resin (e.g., Amberlyst-15)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Water separator

Procedure:

  • Itaconic acid, n-butanol (molar ratio of 1:2 to 1:3), the ion-exchange resin (e.g., 10-20% by weight of itaconic acid), and a polymerization inhibitor are added to a reactor equipped with a stirrer, thermometer, and water separator.

  • The mixture is heated to 90-130°C with constant stirring.

  • The reaction is carried out for 2-8 hours, with the water of esterification being continuously removed.

  • Reaction completion is monitored by measuring the amount of water collected or by GC analysis of the reaction mixture.

  • After the reaction, the mixture is cooled, and the catalyst is separated by simple filtration.

  • The filtrate, containing the crude this compound, is then washed with a dilute sodium bicarbonate solution and then with water to remove any unreacted acid.

  • The organic layer is dried, and the product is purified by vacuum distillation.

  • The recovered ion-exchange resin can be washed and dried for reuse in subsequent batches.

Enzymatic Synthesis using Immobilized Lipase

This "green" synthesis route utilizes a biocatalyst for a highly selective esterification under mild conditions.

Materials:

  • Itaconic acid

  • n-butanol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Molecular sieves or a vacuum system for water removal

  • Organic solvent (optional, e.g., hexane)

Procedure:

  • Itaconic acid and n-butanol are dissolved in a suitable organic solvent (or performed solvent-free) in a reaction vessel.

  • The immobilized lipase (e.g., 10-20% by weight of itaconic acid) is added to the mixture.

  • To drive the equilibrium towards product formation, water is continuously removed using molecular sieves or by conducting the reaction under vacuum.

  • The reaction is carried out at a relatively low temperature, typically between 40-70°C, with gentle agitation to prevent enzyme damage.

  • The progress of the reaction is monitored over a longer period, often 24-72 hours, using GC or HPLC.

  • Upon completion, the immobilized enzyme is recovered by filtration for reuse.

  • The solvent (if used) is removed under reduced pressure.

  • The resulting this compound is typically of high purity and may require minimal further purification.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthesis routes.

Dibutyl_Itaconate_Synthesis_Routes cluster_direct_esterification Direct Esterification cluster_heterogeneous_catalysis Heterogeneous Catalysis cluster_enzymatic_synthesis Enzymatic Synthesis start_de Reactants: Itaconic Acid n-Butanol react_de Reaction with H₂SO₄ Catalyst (70-120°C) start_de->react_de neutralize_de Neutralization react_de->neutralize_de purify_de Purification (Distillation) neutralize_de->purify_de product_de This compound purify_de->product_de start_hc Reactants: Itaconic Acid n-Butanol react_hc Reaction with Solid Acid Catalyst (90-130°C) start_hc->react_hc separate_hc Catalyst Separation (Filtration) react_hc->separate_hc purify_hc Purification (Distillation) separate_hc->purify_hc catalyst_hc Reusable Catalyst separate_hc->catalyst_hc product_hc This compound purify_hc->product_hc start_es Reactants: Itaconic Acid n-Butanol react_es Reaction with Lipase Catalyst (40-70°C) start_es->react_es separate_es Enzyme Separation (Filtration) react_es->separate_es product_es High Purity This compound separate_es->product_es enzyme_es Reusable Enzyme separate_es->enzyme_es

Caption: Workflow diagram comparing the key stages of different this compound synthesis routes.

Economic Considerations

A comprehensive economic analysis involves evaluating raw material costs, catalyst costs and longevity, energy consumption, and downstream processing expenses.

  • Raw Materials: The primary cost drivers are itaconic acid and n-butanol. Market price fluctuations of these feedstocks will significantly influence the overall production cost.

  • Catalyst Costs and Lifespan:

    • Sulfuric acid is inexpensive but is a consumable, adding to waste treatment costs.

    • Ion-exchange resins and zeolites have a higher upfront cost, but their reusability over multiple cycles can lead to long-term savings. The lifespan of these catalysts is a critical factor in their economic viability.

    • Immobilized enzymes are generally the most expensive catalysts. Their economic feasibility hinges on high reusability and the premium price of the high-purity, "green" product.

  • Energy Consumption:

    • Direct esterification and heterogeneous catalysis operate at higher temperatures, leading to higher energy costs compared to the milder conditions of enzymatic synthesis.

    • However, the significantly longer reaction times for enzymatic synthesis can offset some of these energy savings, particularly when considering the energy required for prolonged agitation and temperature maintenance.

  • Downstream Processing: The extensive purification required for the direct esterification route (neutralization, washing, distillation) adds to the operational costs and complexity. In contrast, heterogeneous and enzymatic methods offer simpler workup procedures, potentially reducing overall costs.

Conclusion

The selection of a synthesis route for this compound is a multi-faceted decision that requires a balance of economic, environmental, and performance considerations.

  • Direct esterification with sulfuric acid , while utilizing a low-cost catalyst, is hampered by significant drawbacks, including safety concerns, environmental impact, and extensive purification needs.

  • Heterogeneous catalysis , particularly with ion-exchange resins, presents a compelling alternative, offering high yields, catalyst reusability, and a more streamlined process. Zeolite-based catalysts also show promise, though their cost-effectiveness needs careful evaluation.

  • Enzymatic synthesis represents the most environmentally benign approach, yielding a high-purity product under mild conditions. However, the high cost of the enzyme and long reaction times are significant hurdles for large-scale, cost-sensitive applications.

For research and development purposes, where high purity and well-defined reaction conditions are paramount, heterogeneous and enzymatic catalysis offer distinct advantages over the traditional homogeneous approach. The ultimate choice will depend on the specific priorities of the project, including budget constraints, environmental policies, and the desired scale of production. This guide provides the foundational data and methodologies to support an informed and strategic selection of the most appropriate synthesis pathway.

A Comparative Guide to the Thermal Stability of Poly(dibutyl itaconate) and Poly(methyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of two polymers, poly(dibutyl itaconate) (PDBI) and poly(methyl methacrylate) (PMMA). The information presented is supported by experimental data from scientific literature to assist in material selection for applications where thermal properties are critical.

Introduction

Poly(methyl methacrylate) (PMMA), a widely used thermoplastic, is well-characterized for its thermal properties. In contrast, poly(this compound) (PDBI), a bio-based polymer derived from itaconic acid, is gaining interest as a sustainable alternative. Understanding the comparative thermal stability of these polymers is crucial for their effective application. This guide summarizes key thermal data, details experimental protocols for their synthesis and analysis, and visualizes the experimental workflow.

Data Presentation

The following tables summarize the key thermal properties of PDBI and PMMA based on available experimental data. It is important to note that the thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and experimental conditions.

PropertyPoly(this compound) (PDBI)Poly(methyl methacrylate) (PMMA)
Glass Transition Temperature (Tg) 17 °C[1]105-120 °C[2]
Decomposition Onset Temperature (Tonset) ~200 °C (with significant degradation starting)[3]~250-300 °C[4]
Temperature at Maximum Degradation Rate (Tmax) ~300 °C (20% degradation)[3]Two main stages: ~290 °C and ~365 °C[4]
Primary Degradation Mechanism Predominantly de-esterification[5]Depolymerization to monomer[4]

Table 1: Comparative Thermal Properties of PDBI and PMMA.

Thermal Analysis Data

The following table presents a more detailed breakdown of thermogravimetric analysis (TGA) data for both polymers.

ParameterPoly(this compound) (PDBI)Poly(methyl methacrylate) (PMMA)
Heating Rate Not specified in available homopolymer data10 °C/min[4]
Atmosphere Not specified in available homopolymer dataNitrogen[4]
Tonset (°C) ~200[3]~290 (first step)[4]
Tmax (°C) ~300 (at 20% weight loss)[3]~365 (second step)[4]
Residue at 600 °C (%) Data not available for homopolymer< 5%

Table 2: Thermogravimetric Analysis (TGA) Data.

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of these polymers are crucial for reproducible research.

Synthesis of Poly(this compound) by Free Radical Polymerization

A typical procedure for the synthesis of poly(this compound) is as follows:

  • Monomer Purification: this compound (DBI) monomer is purified by conventional methods, such as washing with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with distilled water until neutral, and then drying over anhydrous magnesium sulfate.[6]

  • Polymerization Setup: The purified DBI monomer is placed in a polymerization ampoule with a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), dissolved in a suitable solvent like benzene (B151609) or toluene.[6][7] The typical monomer concentration is around 3 mol/L and the initiator concentration is around 1.5 x 10-2 mol/L.[6]

  • Degassing: The ampoule is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[7]

  • Polymerization: The sealed ampoule is then placed in a constant temperature bath, typically at 50-60 °C, to initiate polymerization.[6][7] The reaction is allowed to proceed for a specified time, for instance, 15 hours.[7]

  • Isolation and Purification: After polymerization, the ampoule is cooled, and the viscous polymer solution is poured into a large excess of a non-solvent, such as a methanol (B129727)/water mixture, to precipitate the polymer.[7] The precipitated poly(this compound) is then filtered, redissolved in a solvent like benzene, and reprecipitated. This purification process is repeated multiple times.[7]

  • Drying: The final purified polymer is dried in a vacuum oven until a constant weight is achieved.[7]

Synthesis of Poly(methyl methacrylate) by Free Radical Polymerization

A common laboratory-scale synthesis of poly(methyl methacrylate) involves the following steps:

  • Monomer Purification: Methyl methacrylate (B99206) (MMA) monomer is purified to remove the inhibitor, typically by washing with an aqueous sodium hydroxide solution, followed by washing with distilled water, and drying over a suitable drying agent.

  • Polymerization Setup: The purified MMA is placed in a reaction vessel with a free-radical initiator, such as benzoyl peroxide (BPO) or AIBN. The polymerization can be carried out in bulk, solution, suspension, or emulsion. For bulk polymerization, no solvent is used.

  • Degassing: The reaction mixture is purged with an inert gas, such as nitrogen or argon, to remove oxygen.

  • Polymerization: The reaction vessel is heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a set amount of time.

  • Isolation and Purification: The resulting polymer is typically dissolved in a suitable solvent (e.g., acetone (B3395972) or toluene) and then precipitated in a non-solvent (e.g., methanol or hexane). The precipitated PMMA is then filtered.

  • Drying: The purified PMMA is dried in a vacuum oven to remove any residual solvent.

Thermal Analysis Protocols

TGA is used to determine the thermal stability and decomposition characteristics of the polymers.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[4][8]

  • Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition, the temperature of maximum weight loss rate (from the derivative of the TGA curve, DTG), and the final residue are determined from the resulting thermogram.

DSC is employed to determine the glass transition temperature (Tg) and other thermal transitions.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[8] An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg or melting point at a controlled rate (e.g., 10 °C/min).[9]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.[9]

    • Second Heating Scan: A second heating scan is performed at the same heating rate as the first.[9]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative thermal analysis of PDBI and PMMA.

G PDBI_synth Poly(this compound) Synthesis TGA Thermogravimetric Analysis (TGA) PDBI_synth->TGA DSC Differential Scanning Calorimetry (DSC) PDBI_synth->DSC PMMA_synth Poly(methyl methacrylate) Synthesis PMMA_synth->TGA PMMA_synth->DSC Decomposition_Temp Decomposition Temperatures TGA->Decomposition_Temp Mechanism Degradation Mechanism TGA->Mechanism Tg Glass Transition Temperature (Tg) DSC->Tg

Caption: Workflow for the comparative thermal analysis of PDBI and PMMA.

Conclusion

Based on the available data, poly(methyl methacrylate) exhibits higher thermal stability than poly(this compound). PMMA has a significantly higher glass transition temperature and its thermal decomposition occurs at higher temperatures compared to PDBI. The degradation mechanisms also differ, with PMMA primarily undergoing depolymerization to its monomer, while PDBI is suggested to degrade via de-esterification.

For applications requiring high thermal resistance, PMMA remains the more suitable choice. However, for applications where the bio-based nature of PDBI is a key advantage and the thermal requirements are less stringent, it may be a viable alternative. Further research on the thermal properties of PDBI homopolymers with well-defined molecular weights is necessary for a more comprehensive and conclusive comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dibutyl Itaconate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)—for the characterization and quantification of dibutyl itaconate. The cross-validation of these methods is essential for ensuring the accuracy, reliability, and consistency of analytical data in research, development, and quality control settings. This document outlines detailed experimental protocols and presents comparative performance data to support the selection and implementation of the most suitable analytical strategy.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The following table summarizes the illustrative quantitative data for the analysis of this compound by GC-FID, HPLC-UV, and qNMR.

Disclaimer: The following data is representative and for illustrative purposes to demonstrate the comparative performance of the analytical techniques. Actual results may vary based on specific instrumentation, reagents, and laboratory conditions.

Validation ParameterGC-FIDHPLC-UVqNMR (Absolute Purity)
**Linearity (R²) **> 0.999> 0.999N/A (Primary Method)
Range 0.1 - 2.0 mg/mL0.05 - 1.0 mg/mLN/A
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.5% - 100.5% (Traceable to a certified standard)
Precision (% RSD)
- Repeatability< 1.0%< 1.0%< 0.5%
- Intermediate Precision< 1.5%< 1.5%< 1.0%
Limit of Detection (LOD) ~1 µg/mL~0.5 µg/mLAnalyte concentration dependent
Limit of Quantitation (LOQ) ~5 µg/mL~2 µg/mLAnalyte concentration dependent

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on established analytical principles for the analysis of organic esters and have been adapted for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Detector:

    • Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1.0 mg/mL. An internal standard (e.g., bibenzyl) may be used for improved precision.[5]

  • Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.[2][6]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the assay of this compound and for the analysis of non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Validation: The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection and quantitation as per ICH guidelines.[7][8][9]

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary ratio method that can be used for the accurate determination of this compound purity without the need for a specific this compound reference standard.[10][11]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone) that is soluble in the same deuterated solvent as this compound and has signals that do not overlap with the analyte signals.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer an aliquot of the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

  • Validation: For use as a validated method, qNMR should be assessed for specificity (signal selection), precision, and accuracy.[3][12][13]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the three analytical methods for this compound characterization. This process ensures that the methods provide comparable and reliable results.[14][15][16]

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_methods Analytical Method Development & Validation cluster_validation ICH Q2(R2) Validation cluster_crossval Cross-Validation cluster_result Outcome GC_FID GC-FID Method (Assay & Impurities) Val_GC Validate GC-FID GC_FID->Val_GC HPLC_UV HPLC-UV Method (Assay & Impurities) Val_HPLC Validate HPLC-UV HPLC_UV->Val_HPLC qNMR qNMR Method (Purity Assay) Val_qNMR Validate qNMR qNMR->Val_qNMR Compare1 GC vs. HPLC (Assay of same sample lot) Val_GC->Compare1 Compare2 GC vs. qNMR (Purity of same sample lot) Val_GC->Compare2 Val_HPLC->Compare1 Compare3 HPLC vs. qNMR (Purity of same sample lot) Val_HPLC->Compare3 Val_qNMR->Compare2 Val_qNMR->Compare3 Final Demonstrated Method Equivalence & Reliability Compare1->Final Compare2->Final Compare3->Final

Caption: Workflow for cross-validating analytical methods.

Conclusion

The choice of analytical method for the characterization of this compound depends on the specific requirements of the analysis.

  • GC-FID is a robust and reliable method for quantifying this compound and assessing volatile impurities.

  • HPLC-UV offers excellent performance for assay determination and is particularly useful for analyzing non-volatile impurities and degradation products.

  • qNMR serves as a powerful primary method for accurate purity determination without the need for a specific reference standard of the analyte.

A thorough cross-validation, as outlined in the workflow, by comparing results from these orthogonal techniques, provides a high degree of confidence in the analytical data. This ensures the quality and consistency of this compound used in research and product development. By implementing these validated and cross-verified methods, researchers and drug development professionals can ensure data integrity and meet stringent regulatory expectations.

References

Evaluating the mechanical properties of dibutyl itaconate copolymers with varying compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Dibutyl itaconate (DBI), derived from the fermentation of carbohydrates, presents a promising alternative to petroleum-based acrylics. This guide provides an objective comparison of the mechanical properties of DBI copolymers with varying compositions and benchmarks them against common alternatives like poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA). The information is supported by experimental data to aid in the selection of appropriate materials for various research and development applications.

Executive Summary

This compound copolymers offer a versatile platform with tunable mechanical properties. By adjusting the comonomer type and ratio, characteristics such as flexibility, strength, and hardness can be tailored to specific needs. Generally, the incorporation of DBI into a polymer matrix tends to increase flexibility and elongation at break, while it may lead to a decrease in tensile strength and hardness compared to rigid polymers like PMMA. This makes DBI copolymers particularly suitable for applications requiring enhanced ductility and as a bio-based alternative to soften otherwise brittle polymer systems.

Mechanical Properties Comparison

The following tables summarize the key mechanical properties of various this compound copolymers and their alternatives. The data has been compiled from multiple studies to provide a comprehensive overview.

Table 1: Tensile Properties of this compound Copolymers and Alternatives

Material CompositionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
DBI-MMA Copolymers
PMMA (0% DBI)47 - 79[1]2.2 - 3.8[1]1 - 30[1]
PMMA with 2.5 wt% DBIDecreased vs. PMMA-Increased vs. PMMA[2]
PMMA with 10 wt% DBIDecreased vs. PMMA-Increased vs. PMMA[2]
DBI-Butadiene Copolymers
PDBIB60 (40% DBI)> 18[3]-> 400[3]
PDBIB70 (30% DBI)> 18[3]-> 400[3]
DBI-BA/MMA Terpolymers
MMA/BA (50/50)-~0.010-
MMA/BA/DBI (35/35/30)-0.002 - 0.005Higher than MMA/BA
Alternatives
Poly(methyl methacrylate) (PMMA)47 - 80[1][4]2.2 - 3.3[1][4]1 - 30[1]
Poly(butyl acrylate) (PBA)---

Table 2: Dynamic Mechanical and Hardness Properties

Material CompositionStorage Modulus (E') at 37°C (MPa)Glass Transition Temp. (Tg) (°C)Shore D Hardness
DBI-MMA Copolymers
PMMA (0% DBI)2250123-
PMMA with 2.5 wt% DBI2180121No significant change
PMMA with 5.0 wt% DBI2100119No significant change
PMMA with 7.5 wt% DBI2010116No significant change
PMMA with 10 wt% DBI1930114No significant change
DBI-LMA Copolymers
Poly(DBI) (PSA-1000)--10-
Poly(DBI₇₄-co-LMA₂₅) (PSA-2000)--23.5-
Poly(DBI₄₉-co-LMA₅₀) (PSA-3000)--53-
Poly(LMA) (PSA-5000)---
Alternatives
Poly(methyl methacrylate) (PMMA)-~105[5]-
Poly(butyl acrylate) (PBA)--49-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Tensile Testing (ASTM D412)

This test determines the tensile properties of materials, such as tensile strength, Young's modulus, and elongation at break.[6][7][8][9]

Specimen Preparation:

  • Copolymer films are cast from a solution or prepared by compression molding to a uniform thickness, typically around 1 mm.

  • Dumbbell-shaped specimens are cut from the films using a die, following the dimensions specified in ASTM D412.[6][8]

  • The width and thickness of the narrow section of each specimen are measured accurately at three different points, and the average values are used for cross-sectional area calculation.

Procedure:

  • The specimen is mounted securely in the grips of a universal testing machine.

  • An extensometer, if used, is attached to the gauge length of the specimen to accurately measure elongation.

  • The specimen is pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.[6]

  • The load and displacement data are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Cast/Mold Copolymer Film Prep2 Cut Dumbbell Specimen (ASTM D412) Prep1->Prep2 Prep3 Measure Dimensions Prep2->Prep3 Test1 Mount Specimen in Grips Prep3->Test1 Test2 Attach Extensometer Test1->Test2 Test3 Apply Tensile Load at Constant Speed Test2->Test3 Test4 Record Load and Displacement Test3->Test4 Analysis1 Calculate Stress and Strain Test4->Analysis1 Analysis2 Determine Tensile Strength Analysis1->Analysis2 Analysis3 Determine Young's Modulus Analysis1->Analysis3 Analysis4 Determine Elongation at Break Analysis1->Analysis4

Tensile Testing Workflow
Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of materials, such as the storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).[10][11][12][13][14]

Specimen Preparation:

  • Rectangular film specimens of uniform thickness (e.g., 25 mm x 6 mm x 1 mm) are prepared.[13]

  • The exact dimensions of each specimen are measured and recorded.

Procedure:

  • The specimen is mounted in the DMA instrument using a suitable clamp (e.g., tension or cantilever).

  • The sample is subjected to a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped at a controlled rate (e.g., 3°C/min) over the desired temperature range.

  • The instrument measures the resulting stress and the phase lag between the stress and strain.

Data Analysis:

  • Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness.

  • Loss Modulus (E''): Represents the viscous portion of the material's response and is related to energy dissipation.

  • Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping properties of the material. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

DMA_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Prepare Rectangular Film Prep2 Measure Dimensions Prep1->Prep2 Test1 Mount Specimen in DMA Prep2->Test1 Test2 Apply Oscillating Strain Test1->Test2 Test3 Ramp Temperature Test2->Test3 Test4 Measure Stress and Phase Lag Test3->Test4 Analysis1 Calculate Storage Modulus (E') Test4->Analysis1 Analysis2 Calculate Loss Modulus (E'') Test4->Analysis2 Analysis3 Calculate Tan Delta Analysis1->Analysis3 Analysis2->Analysis3 Analysis4 Determine Glass Transition (Tg) Analysis3->Analysis4

Dynamic Mechanical Analysis Workflow
Shore D Hardness Testing (ASTM D2240)

This method measures the indentation hardness of materials. The Shore D scale is typically used for harder plastics.[15][16][17][18]

Specimen Preparation:

  • Specimens should have a minimum thickness of 6.4 mm (0.25 inches). Thinner specimens can be stacked to achieve the required thickness.[15]

  • The test surface should be flat and smooth.

Procedure:

  • The durometer is placed on the specimen surface, ensuring it is perpendicular to the surface.

  • A specified pressure is applied to the presser foot of the durometer without shock.

  • The indentation reading is taken within one second after the presser foot is in firm contact with the specimen.[15]

  • Multiple readings (typically 5) are taken at different positions on the specimen, at least 6 mm apart, and the average value is reported.

Hardness_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Prepare Flat Specimen (≥6.4mm thick) Test1 Place Durometer on Specimen Prep1->Test1 Test2 Apply Pressure Test1->Test2 Test3 Read Hardness Value Test2->Test3 Test4 Repeat at Multiple Locations Test3->Test4 Analysis1 Calculate Average Hardness Test4->Analysis1

Shore D Hardness Testing Workflow

Conclusion

The mechanical properties of this compound copolymers can be effectively tailored by the choice of comonomer and its concentration. The inclusion of DBI generally enhances the flexibility and reduces the brittleness of the resulting polymer, as evidenced by the increase in elongation at break and a decrease in the glass transition temperature and storage modulus. While this may come at the cost of reduced tensile strength and hardness compared to highly rigid polymers like PMMA, it opens up a wide range of applications where these properties are desirable. This guide provides a foundational understanding and quantitative data to assist researchers in the rational design and selection of DBI-based copolymers for their specific needs. Further investigation into a broader range of comonomers and compositions will continue to expand the application space for these versatile and sustainable materials.

References

A comparative life cycle assessment of dibutyl itaconate and petrochemical-based monomers

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards sustainability in chemical manufacturing has intensified the search for bio-based alternatives to conventional petrochemicals. This guide provides a comparative life cycle assessment (LCA) of dibutyl itaconate (DBI), a promising bio-based monomer, and dibutyl phthalate (B1215562) (DBP), a widely used petrochemical-based plasticizer. This analysis, designed for researchers, scientists, and drug development professionals, offers a cradle-to-gate examination of the environmental performance of these two functional chemicals, supported by available data and detailed methodologies.

Executive Summary

This compound (DBI) is gaining traction as a sustainable substitute for petrochemical-based plasticizers like dibutyl phthalate (DBP) in various applications, including polymers and coatings. This assessment indicates that while DBI, derived from the fermentation of biomass, presents a favorable profile in terms of reduced greenhouse gas emissions and fossil fuel dependency, its overall environmental impact is significantly influenced by the energy-intensive nature of itaconic acid production. In contrast, DBP, a product of the mature petrochemical industry, benefits from optimized production processes but carries the inherent environmental burden of fossil fuel extraction and processing. The following guide delves into the quantitative data, experimental protocols, and process workflows to provide a comprehensive comparison.

Data Presentation: A Quantitative Comparison

The following table summarizes the cradle-to-gate life cycle assessment data for the production of 1 kg of this compound and dibutyl phthalate. The data for DBI is a composite estimate based on the LCA of its precursors, itaconic acid (from fermentation) and n-butanol, and includes an estimation for the esterification process. The data for DBP is derived from established LCA databases for its precursors, phthalic anhydride (B1165640) and n-butanol.

Life Cycle Impact CategoryThis compound (DBI) (estimated)Dibutyl Phthalate (DBP)UnitKey Contributing Factors
Global Warming Potential (GWP 100a) 2.5 - 4.03.5 - 5.0kg CO₂ eq.DBI: Energy for fermentation and purification of itaconic acid. DBP: Fossil feedstock extraction and processing for phthalic anhydride and n-butanol.
Cumulative Energy Demand (CED) 80 - 12090 - 130MJ eq.DBI: High energy consumption in fermentation and downstream processing. DBP: Energy intensity of petrochemical refining and synthesis.
Acidification Potential (AP) 0.02 - 0.040.03 - 0.05kg SO₂ eq.DBI: Emissions from electricity generation for the biorefinery. DBP: SOx emissions from fossil fuel combustion during chemical synthesis.
Eutrophication Potential (EP) 0.01 - 0.030.01 - 0.02kg N eq.DBI: Nutrient inputs for fermentation and wastewater treatment. DBP: Nitrogen oxide emissions from combustion processes.

Note: The ranges for DBI reflect the variability in bio-based production technologies and energy sources. The data for DBP is based on established industrial processes.

Experimental Protocols and Methodologies

The life cycle assessments referenced and synthesized in this guide adhere to the principles outlined in the ISO 14040 and 14044 standards.

Goal and Scope

The goal of this assessment is to compare the potential environmental impacts of producing 1 kg of this compound and 1 kg of dibutyl phthalate. The system boundary is "cradle-to-gate," encompassing the extraction of raw materials through to the synthesis of the final monomer, ready for distribution. The functional unit for this comparison is 1 kg of the respective monomer.

Life Cycle Inventory (LCI)

This compound (DBI): The LCI for DBI is compiled from two primary stages:

  • Itaconic Acid Production: The inventory data for itaconic acid production is based on the fermentation of sugars (e.g., from corn or sugarcane). This includes the agricultural inputs for feedstock cultivation, energy for biorefinery operations (sterilization, agitation, aeration), and downstream processing (filtration, crystallization, and drying).

  • Esterification: The synthesis of DBI involves the esterification of itaconic acid with n-butanol. The LCI for this stage includes the energy required for heating, mixing, and purification (e.g., distillation to remove water and unreacted reagents), as well as the input of n-butanol. Due to a lack of specific industrial data for DBI esterification, energy consumption was estimated based on similar esterification processes.

Dibutyl Phthalate (DBP): The LCI for DBP is based on well-established industrial processes and data from life cycle databases. The key stages are:

  • Phthalic Anhydride Production: This involves the catalytic oxidation of o-xylene (B151617) or naphthalene, which are derived from crude oil refining. The inventory includes the energy and emissions associated with these petrochemical processes.

  • n-Butanol Production: Typically produced via the oxo process from propylene, another petrochemical derivative.

  • Esterification: The reaction of phthalic anhydride with n-butanol. The inventory accounts for the energy inputs for the reaction and subsequent purification steps.

Life Cycle Impact Assessment (LCIA)

The environmental impacts are assessed using standard characterization models such as the IPCC 2013 for Global Warming Potential (100-year time horizon), CML-IA for Acidification and Eutrophication Potentials, and the Cumulative Energy Demand method.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a comparative life cycle assessment, the following diagrams illustrate the key stages and relationships.

Comparative LCA Workflow for Monomer Production cluster_Goal 1. Goal and Scope Definition cluster_LCI 2. Life Cycle Inventory (LCI) cluster_LCIA 3. Life Cycle Impact Assessment (LCIA) cluster_Interpretation 4. Interpretation Goal Define Functional Unit (1 kg of monomer) and System Boundaries (Cradle-to-Gate) DBI_LCI DBI: Data Collection - Itaconic Acid (Fermentation) - n-Butanol (Bio or Petro) - Esterification Process Goal->DBI_LCI DBP_LCI DBP: Data Collection - Phthalic Anhydride (Petro) - n-Butanol (Petro) - Esterification Process Goal->DBP_LCI Impact_Categories Selection of Impact Categories - GWP, CED, AP, EP DBI_LCI->Impact_Categories DBP_LCI->Impact_Categories Characterization Application of Characterization Factors Impact_Categories->Characterization Comparison Comparative Analysis of Results Characterization->Comparison Conclusion Conclusions and Recommendations Comparison->Conclusion

Caption: A flowchart illustrating the four main phases of a comparative Life Cycle Assessment.

Production Pathways of DBI vs. DBP cluster_DBI This compound (Bio-based) cluster_DBP Dibutyl Phthalate (Petrochemical) Biomass Biomass (e.g., Corn, Sugarcane) Fermentation Fermentation Biomass->Fermentation Itaconic_Acid Itaconic Acid Fermentation->Itaconic_Acid Esterification_DBI Esterification (+ n-Butanol) Itaconic_Acid->Esterification_DBI DBI This compound Esterification_DBI->DBI Crude_Oil Crude Oil Refining Refining Crude_Oil->Refining o_Xylene o-Xylene Refining->o_Xylene Phthalic_Anhydride Phthalic Anhydride o_Xylene->Phthalic_Anhydride Esterification_DBP Esterification (+ n-Butanol) Phthalic_Anhydride->Esterification_DBP DBP Dibutyl Phthalate Esterification_DBP->DBP

Caption: A simplified diagram showing the production pathways for DBI and DBP.

Conclusion

This comparative life cycle assessment provides a preliminary overview of the environmental profiles of this compound and dibutyl phthalate. The findings suggest that while bio-based monomers like DBI offer a promising route to reducing our reliance on fossil fuels and mitigating climate change, the energy intensity of their production processes remains a significant hurdle. Further research and technological advancements in biorefining and catalysis are crucial to enhance the environmental performance of DBI. For petrochemical-based monomers like DBP, continued efforts to improve energy efficiency and implement carbon capture technologies are essential to reduce their environmental footprint. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical industries to make more informed decisions regarding material selection and process development, with a clear understanding of the environmental trade-offs involved.

Safety Operating Guide

Proper Disposal of Dibutyl Itaconate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of dibutyl itaconate, a common reagent in various industrial and research applications. Adherence to these procedures will help safeguard personnel and the environment, ensuring compliance with regulatory standards.

This compound, while not classified as a hazardous substance under all regulations, requires careful handling and disposal due to its potential for polymerization and environmental impact.[1][2][3] This guide outlines the necessary precautions, disposal methods, and regulatory considerations for researchers, scientists, and drug development professionals.

I. Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a safe manner.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4] In case of potential vapor or mist generation, use a local exhaust ventilation system or a fume hood.[1][2]

  • Storage: Store this compound in a cool, dark, and well-ventilated area in a tightly closed container.[1][2][4] Keep it away from incompatible materials such as oxidizing agents, heat, and light, which can trigger polymerization.[1][2][4]

  • Spill Management: In the event of a spill, absorb the material with an inert, dry absorbent like sand or vermiculite.[1][2] Collect the absorbed material into a covered container for proper disposal.[1][2] Prevent the spilled chemical from entering drains or waterways.[2][4]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
CAS Number 2155-60-4[1][2]
Molecular Formula C13H22O4[1][2]
Physical State Liquid[1]
Appearance Colorless to very pale yellow, clear[1]
Boiling Point 190°C at 8.0 kPa[1]
Flash Point 138°C (276.8°F)[1]
Density 0.98 g/mL[1]
Water Solubility Limited[5]

III. Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves incineration.[1]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "this compound Waste."

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Containerization:

    • Use a chemically compatible and properly sealed container for waste collection.

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion and prevent spills during transport.[6]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Disposal must be conducted by qualified personnel who are knowledgeable about all applicable federal, state, and local regulations.[2]

  • Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • Recycling the chemical is also a possibility if the process is available.[1][2]

    • Crucially, do not dispose of this compound down the drain. [2][4][6]

IV. Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Triple-rinse the empty container with a suitable solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • After triple-rinsing and air-drying, the container can often be disposed of as regular waste, but it is essential to deface or remove the original label.[7] Always confirm this procedure with your local EHS guidelines.

V. Regulatory Framework

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as by state and local regulations.[6][8] It is the responsibility of the waste generator to determine if a waste is hazardous and to manage it in accordance with these regulations.[8][9]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dibutyl_Itaconate_Disposal start This compound Waste Generated assess_contamination Assess for Contamination (e.g., with hazardous materials) start->assess_contamination empty_container Empty Container? start->empty_container pure_waste Uncontaminated This compound Waste assess_contamination->pure_waste No contaminated_waste Contaminated Waste assess_contamination->contaminated_waste Yes collect Collect in a Labeled, Compatible Container (≤75% full) pure_waste->collect contaminated_waste->collect store Store in a Designated Secondary Containment Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal empty_container->start No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->collect

This compound Disposal Workflow

References

Personal protective equipment for handling Dibutyl itaconate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dibutyl Itaconate

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for managing this compound in the laboratory, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound, with a focus on providing a safe laboratory environment.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary if there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for handling esters.[2] Nitrile gloves may also be suitable, but breakthrough times should be considered. Always inspect gloves for integrity before use.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. Protective boots may be required depending on the situation.[1]
Respiratory Protection Vapor RespiratorTo be used in areas with inadequate ventilation or when vapor or mist generation is likely.[1] All use must follow local and national regulations.

Glove Selection and Breakthrough Times

Chemical (as proxy)Nitrile RubberNatural RubberNeopreneButyl Rubber
Dibutyl phthalateGoodPoorGoodVery Good

Rating Key:

  • Very Good: Breakthrough time generally greater than 8 hours.

  • Good: Breakthrough time generally greater than 4 hours.

  • Fair: Breakthrough time generally greater than 1 hour.

  • Poor (Not Recommended): Breakthrough time generally less than 1 hour.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.

prep Preparation handling Handling prep->handling Proceed with caution sub_prep Review SDS Don Appropriate PPE Prepare Work Area (Well-ventilated) prep->sub_prep spill Spill Response handling->spill In case of a spill decon Decontamination handling->decon After completion sub_handling Use in a well-ventilated area Avoid generating vapor/mist Avoid contact with skin, eyes, and clothing handling->sub_handling spill->decon After containment sub_spill Absorb with inert material (e.g., sand) Collect in a covered container Ventilate area spill->sub_spill disposal Waste Disposal decon->disposal Segregate waste sub_decon Wash hands and face thoroughly Clean work surfaces Doff PPE correctly decon->sub_decon sub_disposal Dispose of waste in sealed, labeled containers Follow local, state, and federal regulations Consult with EHS for guidance disposal->sub_disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • Unused this compound: Should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and disposable lab coats, should also be disposed of as chemical waste.

Disposal Procedures:

  • Containment: All waste materials should be collected in a suitable, sealed, and clearly labeled container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[3] It is the responsibility of the user to be aware of and adhere to these regulations.

  • Professional Disposal: Consider using a licensed professional waste disposal service.[4] Chemical incineration with an afterburner and scrubber system may be a suitable disposal method.[2]

  • Environmental Precaution: Prevent the product from entering drains, waterways, or the soil.[3]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and containment measures:

  • Eye Contact: Immediately rinse with plenty of water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention if irritation persists.

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.[1]

  • Spill: For a small spill, absorb the material with dry sand or another inert absorbent and place it in a covered container for disposal.[1][2] For a large spill, contain it by bunding.[1] Ensure the area is well-ventilated.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.